Tungstic acid
Description
Properties
IUPAC Name |
dihydroxy(dioxo)tungsten | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H2O.2O.W/h2*1H2;;;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPGARWFYBADJI-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[W](=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2WO4, H2O4W | |
| Record name | Tungstic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Tungstic_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Tungstate (WO42-), hydrogen (1:2), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
7783-03-1 | |
| Record name | Tungstic(VI) acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tungstate (WO42-), hydrogen (1:2), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dihydrogen wolframate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.068 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TUNGSTIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4D6K0RX2G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Tungstic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of tungstic acid, covering its fundamental chemical identity, physicochemical properties, synthesis protocols, and its emerging role in biomedical research, particularly as an enzyme inhibitor.
Chemical Identity and Formula
This compound is an oxyacid of tungsten. Its chemical formula is most commonly written as H₂WO₄ .[1][2][3] It is also referred to as orthothis compound or wolframic acid.[1][4] In the solid state, this compound typically exists as a hydrate, and is better represented as a hydrated form of tungsten trioxide (WO₃).[5][6] The most common form is the monohydrate, WO₃·H₂O , which is structurally equivalent to H₂WO₄.[1][5][6] A dihydrate, WO₃·2H₂O, is also known.[5][6]
The molecule features a central tungsten atom in its highest +6 oxidation state.[3] It appears as a yellow to yellow-greenish amorphous powder.[1][7]
Physicochemical Properties
The key quantitative properties of this compound (monohydrate form) are summarized for easy reference and comparison in the table below.
| Property | Value | Source(s) |
| Chemical Formula | H₂WO₄ or WO₃·H₂O | [1][3][8] |
| Molecular Weight | ~249.85 g/mol | [1][3][7] |
| Appearance | Yellow to yellow-greenish powder | [1][7] |
| Density | ~5.5 g/cm³ at 25 °C | [1][4][5] |
| Melting Point | Decomposes at ~100 °C | [1][4][5] |
| Boiling Point | 1,473 °C (of anhydrous WO₃) | [4][5] |
| Solubility in Water | Insoluble / Sparingly soluble | [1][5][8] |
| Solubility (Other) | Soluble in hydrofluoric acid, ammonia, and caustic alkali solutions (e.g., NaOH).[1][7] Insoluble in most other acids.[1] | |
| CAS Number | 7783-03-1 | [2][7] |
Synthesis and Experimental Protocols
This compound is most commonly prepared in a laboratory setting via the acidification of an alkali metal tungstate (B81510) solution, such as sodium tungstate (Na₂WO₄).[5][9][10] The resulting precipitation reaction yields this compound.
This protocol describes a standard method for synthesizing this compound by precipitating it from a sodium tungstate solution using hydrochloric acid.[9]
Materials:
-
Sodium tungstate (Na₂WO₄)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Beakers
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Wash bottle
-
Drying oven
Procedure:
-
Prepare Solutions:
-
Precipitation:
-
Place the sodium tungstate solution in a beaker with a magnetic stir bar and begin stirring.
-
Slowly and carefully add the concentrated hydrochloric acid to the stirring sodium tungstate solution. The reaction is: Na₂WO₄ + 2HCl → H₂WO₄↓ + 2NaCl.[9][10]
-
A yellow precipitate of this compound will form immediately.[9] Continue adding acid until the precipitation is complete. An excess of acid is typically used.[9]
-
-
Isolation and Washing:
-
Allow the precipitate to settle. The mixture can be gently heated (e.g., to 70-100°C) to convert any white, hydrated this compound into the more filterable yellow form.[9]
-
Separate the this compound precipitate from the solution by vacuum filtration using a Buchner funnel.[9]
-
Wash the precipitate on the filter paper multiple times with deionized water to remove the sodium chloride byproduct and any excess HCl.[11]
-
For a higher purity product, a final wash with ethanol (B145695) or acetone (B3395972) can be performed.[11]
-
-
Drying:
The following diagram illustrates the experimental workflow for this synthesis.
Applications in Biomedical Research
While this compound itself is primarily an industrial intermediate for producing tungsten metal and its compounds, the tungstate anion (WO₄²⁻) has garnered significant interest in biomedical and drug development research.[6][7] Tungstate acts as a structural mimic of phosphate (B84403) and sulfate, allowing it to function as a competitive inhibitor for enzymes that process these substrates.[13][14]
Protein Tyrosine Phosphatases (PTPs) are a family of enzymes crucial for cellular signaling.[15] Dysregulation of PTPs is implicated in various diseases, including diabetes, obesity, and cancer, making them attractive drug targets.
Tungstate has been identified as a potent, competitive inhibitor of several PTPs, such as PTP1B and SHP-1.[13][15] By binding to the active site, tungstate blocks the enzyme from dephosphorylating its target proteins, thereby modulating the signaling pathway. For instance, inhibiting PTP1B can enhance insulin (B600854) signaling, an area of active research in anti-diabetic therapies.
The diagram below illustrates the inhibitory action of tungstate on a generic PTP-mediated signaling pathway.
-
Molybdate Antagonism: Due to its chemical similarity, tungstate can act as an antagonist to molybdate. It can be substituted for molybdenum in certain enzymes, such as nitrate (B79036) reductase, rendering them inactive.[16][17]
-
Antimicrobial Research: Silver tungstate (α-Ag₂WO₄) has demonstrated antimicrobial properties and is being investigated for its biocompatibility and potential use in medical applications.[18]
-
Metabolic Regulation: The administration of sodium tungstate has shown anti-diabetic and anti-obesity effects in animal models, though the precise molecular mechanisms are still under investigation.[19]
References
- 1. grokipedia.com [grokipedia.com]
- 2. CAS 7783-03-1: this compound (H2WO4) | CymitQuimica [cymitquimica.com]
- 3. testbook.com [testbook.com]
- 4. byjus.com [byjus.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound - Tungsten Powder Manufacturer and Supplier [tungsten-powder.com]
- 7. nbinno.com [nbinno.com]
- 8. This compound Formula: Structure, Properties, Uses [pw.live]
- 9. rudmet.net [rudmet.net]
- 10. This compoundâ Professional Producer - Chinatungsten [tungsten-oxide.com]
- 11. White this compound Preparation Method- Introduction,Property,Production,Photo,Video,Price,Market - Chinatungsten Online [tungstic-acid.com]
- 12. tungsten-powder.com [tungsten-powder.com]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of phosphatase and sulfatase by transition-state analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structural basis for inhibition of protein tyrosine phosphatases by Keggin compounds phosphomolybdate and phosphotungstate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. Tungstate, a Molybdate Analog Inactivating Nitrate Reductase, Deregulates the Expression of the Nitrate Reductase Structural Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biocompatibility and inflammatory response of silver tungstate, silver molybdate, and silver vanadate microcrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Technical Guide to the Molecular Weight and Structure of Tungstic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular weight and structural properties of tungstic acid. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of this inorganic compound. This document summarizes key quantitative data, outlines experimental protocols for its characterization, and visualizes fundamental structural relationships and experimental workflows.
Introduction to this compound
This compound, formally known as dihydroxy(dioxo)tungsten or orthothis compound, is a hydrated form of tungsten trioxide.[1][2] Its chemical formula is commonly written as H₂WO₄ or WO₃·H₂O.[1][2] It typically appears as a yellow powder and is insoluble in water.[1] The term "this compound" can refer to different hydrates of tungsten trioxide, with the monohydrate (WO₃·H₂O) and the dihydrate (WO₃·2H₂O) being the most common.[1][3]
Molecular Weight and Physicochemical Properties
The molecular weight and key physicochemical properties of the common forms of this compound are summarized in the table below. This data is essential for stoichiometric calculations in chemical synthesis and for the physical characterization of the material.
| Property | This compound (H₂WO₄) / Monohydrate (WO₃·H₂O) | This compound Dihydrate (WO₃·2H₂O) | Reference(s) |
| Molecular Formula | H₂WO₄ / WO₃·H₂O | WO₃·2H₂O | [1][3] |
| Molecular Weight | 249.85 g/mol | 267.87 g/mol | [1] |
| Appearance | Yellow powder | White/Yellowish solid | [1] |
| Density | 5.59 g/cm³ | - | [1] |
| Melting Point | Decomposes at 100 °C | Decomposes upon heating | [1] |
| Solubility in Water | Insoluble | Insoluble | [1] |
| Solubility in other Solvents | Soluble in hydrofluoric acid and aqueous ammonia | - | [1] |
Structural Characteristics
The structure of this compound is best understood in its solid state, where it forms crystalline structures based on octahedrally coordinated tungsten atoms.
Crystal Structure of this compound Hydrates
This compound monohydrate (WO₃·H₂O) and dihydrate (WO₃·2H₂O) exist in different crystalline forms, primarily orthorhombic and monoclinic structures. The fundamental building block of these structures is the WO₆ octahedron.[3][4] In the hydrated forms, one or two of the coordination sites are occupied by water molecules, forming WO₅(H₂O) units.[1] These octahedra share vertices to form layers.[1] The dihydrate has a similar layered structure with an additional water molecule intercalated between the layers.[1]
The crystallographic data for the common polymorphs of this compound hydrates are presented below.
| Crystal System | Formula | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference(s) |
| Orthorhombic | WO₃·H₂O | Pmnb | 5.25 | 10.71 | 5.13 | 90 | [3] |
| Monoclinic | WO₃·2H₂O | P2₁/n | 10.57 | 13.80 | 10.57 | 91.04 | [3] |
| Orthorhombic | WO₃·0.33H₂O | - | 7.359 | 12.513 | 7.704 | 90 | [5] |
Structural Relationship Diagram
The following diagram illustrates the relationship between the different hydrated forms of this compound and anhydrous tungsten trioxide, which can be interconverted through hydration and dehydration processes.
Experimental Protocols for Characterization
The determination of the molecular weight and structure of this compound relies on a combination of analytical techniques. Below are detailed methodologies for key experiments.
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the acidification of a sodium tungstate (B81510) solution.[6]
Materials:
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Beakers, magnetic stirrer, filtration apparatus (e.g., Büchner funnel), drying oven
Procedure:
-
Prepare an aqueous solution of sodium tungstate dihydrate. A typical concentration is around 0.5 M.
-
While vigorously stirring the sodium tungstate solution, slowly add concentrated hydrochloric acid. The addition of acid will cause the precipitation of yellow this compound.
-
Continue adding acid until the precipitation is complete, typically at a pH below 1.
-
Allow the precipitate to settle, then collect it by vacuum filtration.
-
Wash the collected solid several times with deionized water to remove any remaining sodium chloride and excess acid.
-
Dry the purified this compound in an oven at a temperature below 100 °C to avoid dehydration to tungsten trioxide.
X-ray Diffraction (XRD) Analysis
XRD is the primary technique for determining the crystal structure of this compound.
Instrumentation:
-
Powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å)
Procedure:
-
Grind a small amount of the dried this compound sample into a fine powder using a mortar and pestle.
-
Mount the powder on a sample holder.
-
Place the sample holder in the diffractometer.
-
Set the instrument to scan over a 2θ range of 10-80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
The resulting diffraction pattern is a plot of intensity versus 2θ.
-
The crystal phase is identified by comparing the experimental diffraction peaks with standard diffraction patterns from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS).
-
Lattice parameters can be refined using appropriate software.
Thermogravimetric Analysis (TGA)
TGA is used to determine the water content of hydrated this compound and to study its thermal decomposition.
Instrumentation:
-
Thermogravimetric analyzer
Procedure:
-
Place a small, accurately weighed amount of the this compound sample (typically 5-10 mg) into the TGA sample pan.
-
Heat the sample from room temperature to approximately 600 °C at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The instrument records the mass of the sample as a function of temperature.
-
The resulting TGA curve will show distinct mass loss steps corresponding to the loss of water molecules. The percentage of mass loss can be used to calculate the number of water molecules per formula unit of WO₃.
Raman Spectroscopy
Raman spectroscopy provides information about the vibrational modes of the W-O bonds and can be used to distinguish between different crystalline phases.
Instrumentation:
-
Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm)
Procedure:
-
Place a small amount of the this compound sample on a microscope slide.
-
Focus the laser on the sample.
-
Acquire the Raman spectrum over a specific wavenumber range (e.g., 100-1200 cm⁻¹).
-
The resulting spectrum will show characteristic peaks corresponding to the stretching and bending modes of the WO₆ octahedra. The positions and shapes of these peaks are sensitive to the crystal structure.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide has provided a detailed overview of the molecular weight and structural aspects of this compound, with a focus on its common hydrated forms. The provided data tables, experimental protocols, and diagrams are intended to equip researchers, scientists, and drug development professionals with the necessary information for their work with this compound. A thorough understanding of its synthesis and characterization is crucial for the controlled production of tungsten-based materials with desired properties.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. WO3·nH2O Crystals with Controllable Morphology/Phase and Their Optical Absorption Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Synthesis of Tungstic Acid from Sodium Tungstate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary methods for synthesizing tungstic acid from sodium tungstate (B81510). It includes detailed experimental protocols, quantitative data for process optimization, and visualizations of key workflows and reaction pathways to support research and development in various scientific fields, including drug development where tungsten-based compounds are gaining interest.
This compound (H₂WO₄), more accurately represented as hydrated forms of tungsten trioxide (WO₃·nH₂O), is a crucial intermediate in the production of various tungsten compounds.[1][2] Its synthesis from sodium tungstate (Na₂WO₄) is a fundamental process in tungsten chemistry. The primary methods involve acidification, ion exchange, and hydrothermal synthesis, each yielding this compound with distinct physical and chemical properties.
Synthesis via Acidification and Precipitation
The most common method for synthesizing this compound is through the acidification of an aqueous solution of sodium tungstate using a strong acid, which leads to the precipitation of this compound.[1][2] The general reaction is as follows:
Na₂WO₄ + 2H⁺ → H₂WO₄↓ + 2Na⁺
Commonly used strong acids include hydrochloric acid (HCl) and nitric acid (HNO₃).[2][3] The characteristics of the resulting this compound precipitate, such as its color (yellow or white) and particle size, are highly dependent on the reaction conditions.
1.1. Formation of Yellow this compound
Yellow this compound (typically WO₃·H₂O) is generally formed when the reaction is carried out with more concentrated acids and/or at elevated temperatures.[4][5] Heating a solution containing the white modification of this compound to 70-100°C can also convert it to the yellow form.[4]
1.2. Formation of White this compound
White this compound (often WO₃·2H₂O or other highly hydrated forms) is typically produced when using dilute acids and maintaining lower reaction temperatures.[4][6] A "reversed way of acidification," where the sodium tungstate solution is added to the dilute acid, is often employed to obtain a fine, filterable white powder.[7][8] This method helps to prevent the formation of a colloidal or gelatinous precipitate that can be difficult to isolate.[7][8]
Protocol 1: Synthesis of Yellow this compound
This protocol is based on the principle of direct acidification of a hot sodium tungstate solution.
-
Preparation of Solutions:
-
Prepare a solution of sodium tungstate (Na₂WO₄·2H₂O).
-
Prepare a solution of concentrated hydrochloric acid (HCl).
-
-
Reaction:
-
Heat the sodium tungstate solution.
-
Add the concentrated HCl to the hot sodium tungstate solution with stirring. A pale orange-yellow powder will precipitate.[9]
-
-
Isolation and Purification:
-
Filter the precipitate.
-
Wash the precipitate several times with deionized water to remove residual sodium chloride.
-
Dry the product in an oven.
-
Protocol 2: Synthesis of White this compound (Reverse Addition Method)
This protocol aims to produce a fine, powdery white this compound.[7]
-
Preparation of Solutions:
-
Prepare a dilute solution of nitric acid (HNO₃).
-
Prepare a solution of sodium tungstate.
-
-
Reaction:
-
Slowly add the sodium tungstate solution to the dilute nitric acid with constant stirring. This slow, reverse addition prevents the formation of a colloidal gel.[7]
-
To aid precipitation and prevent gelatinization, a small amount of aluminum nitrate (B79036) solution can be added after the sodium tungstate addition is complete.[7]
-
-
Isolation and Purification:
-
Allow the precipitate to settle for 3-4 hours.[7]
-
Filter the precipitate.
-
Wash the precipitate several times with deionized water.
-
Perform a final wash with ethanol (B145695) or acetone (B3395972) to help maintain the white color of the this compound upon drying.[7][8]
-
Dry the product at room temperature.
-
| Parameter | Value | Outcome/Observation | Reference |
| Sodium Tungstate Concentration | 35–40 g/L | Optimal for producing this compound with a high specific surface area. | [4] |
| 50 g/L | Used in experiments to determine the effect of HCl concentration. | [4] | |
| Hydrochloric Acid Concentration | 430 g/L | Determined as the optimum concentration. | [4] |
| 300-430 g/L | Had little effect on the specific surface area of this compound. | [4] | |
| Temperature | 15–20 °С | Optimal temperature for the reaction solutions. | [4] |
| 40 °С | Temperature used in experiments varying HCl concentration. | [4] | |
| Volume Ratio (HCl:Na₂WO₄) | (1.9–2.0):1 | Optimal ratio of concentrated HCl to sodium tungstate solution. | [4] |
| Yield | 95% | Achieved with the reverse acidification method. | [8] |
| 98% | Reported in a process that also removes molybdenum. | [10] | |
| Specific Surface Area | 60 m²/gram | Obtained under optimal continuous precipitation conditions. | [4] |
Synthesis via Ion Exchange
The ion-exchange method provides a route to high-purity this compound by avoiding the direct addition of mineral acids and the subsequent contamination of the product with their corresponding salts. In this process, a solution of sodium tungstate is passed through a column containing a protonated cation-exchange resin.[9][11] The sodium ions (Na⁺) in the solution are exchanged for hydrogen ions (H⁺) from the resin, forming this compound in the effluent.
Na₂WO₄(aq) + 2H⁺-Resin → H₂WO₄(aq) + 2Na⁺-Resin
The resulting aqueous solution of this compound is initially transparent but becomes an opaque, viscous fluid over time, eventually leading to the precipitation of this compound dihydrate (WO₃·2H₂O).[11]
Protocol 3: Ion-Exchange Synthesis of this compound
-
Resin Preparation:
-
Pack a glass column with a suitable cation-exchange resin.
-
Acidify the resin by passing a strong acid (e.g., HCl) through the column, followed by rinsing with deionized water until the effluent is neutral.
-
-
Ion Exchange:
-
Precipitation and Isolation:
| Parameter | Value | Outcome/Observation | Reference |
| Initial Na₂WO₄·2H₂O Concentration | 0.4 M | Concentration of the solution passed through the ion-exchange column. | [11] |
| Precipitate Composition | WO₃·2H₂O | Crystalline phase identified in the precipitate. | [11] |
| Crystallite Size | 25 nm thick, 42 nm wide | Dimensions of the platelike crystallites in the resulting gel, as determined by XRD. | [11] |
| Colloidal Particle Size | ~30 nm | Mean diameter of particles when the gel is redispersed in water. | [11] |
Hydrothermal Synthesis
Hydrothermal synthesis is an alternative method that involves the decomposition of a sodium tungstate solution under elevated temperature and pressure in an autoclave. This method can produce tungstic oxide hydrates with high purity, as it avoids the use of acid precipitants.
Protocol 4: Hydrothermal Synthesis of Tungstic Oxide Hydrate (B1144303)
-
Reaction Mixture Preparation:
-
Hydrothermal Reaction:
-
Product Isolation:
| Parameter | Value | Outcome/Observation | Reference |
| Initial Na₂WO₄ Concentration | 40-43% (mass fraction) | Concentration of the starting solution. | [12] |
| Initial pH | 8.5 - 9.5 | Adjusted with sucrose. | [12] |
| Reaction Temperature | 180°C | Temperature maintained in the autoclave. | [12] |
| Reaction Time | 48 - 72 hours | Duration of the hydrothermal process. | [12] |
| Decomposition Rate | 98.48% - 98.92% | The rate of decomposition of the sodium tungstate solution. | [12] |
| Product Composition | WO₃·0.5H₂O | The resulting tungstic oxide hydrate. | [12] |
Visualizations
Caption: Overview of this compound synthesis routes.
Caption: Continuous precipitation workflow.
Caption: Acidification reaction pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compoundâ Professional Producer - Chinatungsten [tungsten-oxide.com]
- 3. Sodium Tungstate Chemical Reaction--Sodium Tungstate Manufacturer and Supplier [tungsten-powder.com]
- 4. rudmet.net [rudmet.net]
- 5. Yellow this compound Preparation Method - Introduction,Property,Production,Photo,Video,Price,Market - Chinatungsten Online [tungstic-acid.com]
- 6. Investigation of the Electrodialysis of Sodium Tungstate Solutions for the Production of this compound [mdpi.com]
- 7. White this compound Preparation Method- Introduction,Property,Production,Photo,Video,Price,Market - Chinatungsten Online [tungstic-acid.com]
- 8. THE PREPARATION OF this compound IN WHITE AND POWDERLY FORM [cjcu.jlu.edu.cn]
- 9. This compound-Tungsten Oxide Product Manufacturer and Supplier-China Tungsten Online [tungsten-powder.com]
- 10. CN86100321A - A New Process for the Production of this compound - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. CN101774643A - Process for preparing tungstic oxide hydrate from sodium tungstate solution - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Tungstic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tungstic acid, denoted by the chemical formula H₂WO₄, is a hydrated form of tungsten trioxide (WO₃). It exists primarily as a monohydrate (WO₃·H₂O) and a hemihydrate (WO₃·½H₂O). This inorganic acid is a yellow, odorless powder and serves as a crucial intermediate in the production of tungsten metal and its various compounds. Its properties make it a subject of interest in materials science, catalysis, and analytical chemistry. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and visual representations of its key chemical transformations.
Core Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, application, and the synthesis of tungsten-based materials.
Physical Properties of this compound
A compilation of the key physical properties of this compound is presented in the table below, providing a quick reference for researchers.
| Property | Value |
| Chemical Formula | H₂WO₄ |
| Molecular Weight | 249.85 g/mol [1] |
| Appearance | Yellow to yellowish-green amorphous powder[2] |
| Density | 5.5 g/mL at 25 °C[3] |
| Melting Point | Decomposes at 100 °C[4] |
| Boiling Point | 1473 °C[4] |
| Crystal Structure | The monohydrate (WO₃·H₂O) has a solid-state structure consisting of layers of octahedrally coordinated WO₅(H₂O) units where 4 vertices are shared[4][5]. |
Chemical Properties of this compound
The chemical behavior of this compound, particularly its solubility and reactivity, is critical for its application in various chemical processes.
| Property | Description |
| Solubility | - Water : Insoluble.[4] Freshly prepared this compound with a molecule of water of crystallization is moderately soluble. - Organic Solvents : Slightly soluble in ethanol.[5] - Acids : Insoluble in most acids, but soluble in hydrofluoric acid.[5] - Bases : Soluble in caustic alkalies and ammonia (B1221849) solutions.[2] |
| Acidity | It is a weak dibasic acid. |
| Thermal Stability | Stable at room temperature, but decomposes upon heating to 100 °C, losing water to form tungsten trioxide (WO₃).[6] |
| Reactivity | - Reacts with bases to form tungstate (B81510) salts. - Can be reduced to tungsten metal. - Forms heteropoly acids with other acids like phosphoric or silicic acid. |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible research.
Synthesis of this compound from Sodium Tungstate
This protocol describes the precipitation of this compound from a sodium tungstate solution by acidification with hydrochloric acid.
Materials:
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Buchner funnel and filter paper
-
Beakers and magnetic stirrer
-
Drying oven
Procedure:
-
Prepare a saturated aqueous solution of sodium tungstate.
-
Heat the sodium tungstate solution to boiling.
-
Slowly add the boiling sodium tungstate solution to a boiling solution of concentrated hydrochloric acid with vigorous stirring. A yellow precipitate of this compound will form.
-
Continue heating the mixture on a water bath for one hour to ensure complete precipitation and to improve the filterability of the precipitate.
-
Allow the precipitate to settle, then decant the supernatant.
-
Wash the precipitate several times with a 5% ammonium (B1175870) nitrate (B79036) solution to remove chloride ions.
-
Finally, wash the precipitate with deionized water.
-
Dry the resulting this compound in an oven at 110 °C.
Thermal Decomposition of this compound
This protocol outlines the use of thermogravimetric analysis (TGA) to study the thermal decomposition of this compound.
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Place a small, accurately weighed sample of this compound (approximately 5-10 mg) into the TGA sample pan.
-
Heat the sample from room temperature to 600 °C at a constant heating rate of 10 K/min.[7]
-
Use a dynamic nitrogen atmosphere with a flow rate of 20-100 mL/min to purge the furnace.[7]
-
Record the mass loss as a function of temperature. The primary mass loss step, corresponding to the dehydration of this compound to tungsten trioxide, will be observed.
Reaction of this compound with Ammonia
This protocol describes the dissolution of this compound in aqueous ammonia to form ammonium tungstate solutions, a precursor for other tungsten compounds.
Materials:
-
This compound (H₂WO₄)
-
Aqueous ammonia (NH₄OH)
-
Deionized water
-
Magnetic stirrer and hotplate
-
pH meter
Procedure:
-
Suspend this compound in deionized water in a beaker.
-
While stirring, slowly add aqueous ammonia to the suspension.
-
Continue adding ammonia and gently heat the solution until the this compound completely dissolves, forming a clear solution of ammonium tungstate.
-
The pH of the resulting solution can be adjusted for the crystallization of specific ammonium tungstate salts like ammonium paratungstate (APT) or ammonium metatungstate (AMT).[5]
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key chemical pathways and experimental workflows related to this compound.
References
- 1. This compound | H2O4W | CID 1152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. RU2571244C1 - Method for obtaining pure this compound - Google Patents [patents.google.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound Method to Prepare Ammonium Metatungstate-Introduction,Property,Production,Photo,Video,Price,Market - Chinatungsten Online [ammonium-metatungstate.com]
- 5. This compound Calcination Method Producing Yellow Tungsten Oxide - Manufacturer and Supplier - Chinatungsten Online [yellow-tungsten-oxide.com]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. This compound Method Preparing Ammonium Paratungstate Introduction,Property,Production,Photo,Video,Price,Market - Chinatungsten Online [ammonium-paratungstate.com]
A Comprehensive Technical Guide to the Solubility of Tungstic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility of tungstic acid (H₂WO₄) in a variety of solvents. Understanding the dissolution characteristics of this compound is critical for its application in catalysis, materials science, and potentially in pharmaceutical development. This document summarizes quantitative solubility data, details relevant experimental methodologies, and provides a visual representation of the solubility determination workflow.
Overview of this compound Solubility
This compound is a hydrated form of tungsten trioxide (WO₃). Its solubility is not straightforward and is highly dependent on several factors, including the specific form of the acid (e.g., monohydrate, freshly precipitated), the nature of the solvent, the temperature, and the pH of the medium.[1] Generally, this compound is considered insoluble in water and most acids under standard conditions.[2][3] However, it exhibits significant solubility in alkaline solutions, hydrofluoric acid, and certain organic complexing agents.
Quantitative Solubility Data
The following table summarizes the available quantitative data on the solubility of this compound in various solvents. It is important to note that inconsistencies in reported values may arise from differences in the physical state of the this compound used and the experimental conditions.
| Solvent System | Temperature (°C) | Solubility | Remarks |
| Water | 20 | 730 g/L | This value is unusually high and may refer to a specific colloidal or freshly prepared form.[4] |
| Water | Room Temperature | Insoluble | Generally reported as insoluble or having very low solubility.[2][3] |
| Water | 100 | ~100 g/L | Increased temperature enhances solubility.[1] |
| Hydrochloric Acid (HCl) | 20 | See details below | Solubility is highly dependent on HCl concentration.[5] |
| 7 N HCl | Low | The solubility decreases significantly below 10 N HCl.[5] | |
| 12.1 N HCl | 12.1% as WO₃ | Maximum solubility observed at this concentration.[5] | |
| Ethanol | - | Slightly soluble | [6] |
| Ammonia (aqueous) | - | Soluble | Dissolves to form ammonium (B1175870) tungstate (B81510).[2][7][8] |
| Alkali Hydroxide Solutions (e.g., NaOH) | - | Soluble | Dissolves readily in concentrated solutions.[2][9] |
| Hydrofluoric Acid (HF) | - | Soluble | Reacts to form soluble fluoro-tungstate complexes.[2][10] |
| Oxalic Acid | 25-35 | Dissolves | Forms a soluble tungsten-oxalate complex. Lower temperatures favor dissolution. |
Note: The solubility in hydrochloric acid is particularly noteworthy. Freshly precipitated this compound dissolves in concentrated HCl to form a soluble chemical compound. Upon dilution, the this compound precipitates back out of the solution.[5]
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of this compound. This procedure can be adapted based on the specific solvent and available analytical instrumentation.
Objective: To quantitatively determine the solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (specify form, e.g., commercial powder, freshly precipitated)
-
Solvent of interest
-
Thermostatically controlled shaker or water bath
-
Centrifuge and centrifuge tubes or filtration apparatus (e.g., syringe filters)
-
Volumetric flasks and pipettes
-
Analytical balance
-
pH meter (for aqueous solutions)
-
Analytical instrument for tungsten quantification (e.g., ICP-AES, ICP-MS, UV-Vis Spectrophotometer)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed container. The excess is crucial to ensure saturation.
-
Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required should be determined empirically.
-
-
Phase Separation:
-
After equilibration, allow the suspension to settle.
-
Carefully separate the saturated solution (supernatant) from the undissolved solid. This can be achieved by:
-
Centrifugation: Centrifuge an aliquot of the suspension at high speed to pellet the solid.
-
Filtration: Filter an aliquot of the suspension through a membrane filter (e.g., 0.22 µm) that is compatible with the solvent.
-
-
-
Sample Preparation for Analysis:
-
Accurately pipette a known volume of the clear saturated solution into a volumetric flask.
-
Dilute the sample with a suitable solvent (often the same solvent or a compatible one for the analytical technique) to a concentration that falls within the linear range of the chosen analytical method.
-
-
Quantitative Analysis:
-
Determine the concentration of tungsten in the diluted solution using a calibrated analytical instrument.
-
Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES) or Mass Spectrometry (ICP-MS): These are highly sensitive methods for determining the elemental concentration of tungsten.[11]
-
UV-Vis Spectrophotometry: This method can be used after forming a colored complex with a suitable reagent.[12]
-
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Factors Influencing this compound Solubility
-
pH: The solubility of this compound is significantly influenced by the pH of the aqueous solution. In acidic solutions, its solubility is generally low, but it increases in strongly acidic conditions due to the formation of complex ions.[1][5] In alkaline solutions, this compound readily dissolves to form tungstate anions (WO₄²⁻).[1]
-
Temperature: For most solvent systems, the solubility of this compound increases with temperature.[1]
-
Solvent Polarity: Polar solvents are generally more effective at dissolving this compound than non-polar solvents.[1]
-
Complexing Agents: The presence of complexing agents, such as fluoride (B91410) or oxalate (B1200264) ions, can significantly enhance the solubility of this compound through the formation of stable, soluble complexes.[2]
Conclusion
The solubility of this compound is a complex property that is highly dependent on the experimental conditions. While it is generally insoluble in water and non-polar solvents, it can be readily dissolved in alkaline solutions, hydrofluoric acid, and certain complexing agents. For accurate and reproducible solubility data, it is imperative to carefully control and report the physical form of the this compound, the solvent composition, temperature, and pH. The experimental protocol and workflow provided in this guide offer a systematic approach to obtaining reliable solubility measurements, which are essential for the effective utilization of this compound in various scientific and industrial applications.
References
- 1. What Are the Factors Affecting the Solubility of this compound? - Tungsten & Molybdenum Encyclopedia [wiki.ctia.com.cn]
- 2. This compound - Distributor & Supplier | CAS 7783-03-1 | Todini Chemicals [todini.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound - Introduction,Property,Production,Photo,Video,Price,Market - Chinatungsten Online [tungstic-acid.com]
- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 6. This compound: Comprehensive Analysis and Applications [desklib.com]
- 7. Sciencemadness Discussion Board - Solubility of this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. RU2571244C1 - Method for obtaining pure this compound - Google Patents [patents.google.com]
- 9. sdfine.com [sdfine.com]
- 10. This compound (H2WO4) Manufacturer [attelements.com]
- 11. ANALYTICAL METHODS - Toxicological Profile for Tungsten - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. asianpubs.org [asianpubs.org]
crystal structure of tungstic acid monohydrate
An In-depth Technical Guide on the Crystal Structure of Tungstic Acid Monohydrate
Introduction
This compound, in its monohydrate form (WO₃·H₂O), is a hydrated tungsten trioxide that serves as a crucial precursor in the synthesis of various tungsten-based materials, including tungsten oxides (WO₃) and tungstates.[1][2] Its distinct structural properties are foundational to the performance of these materials in applications such as photocatalysis, gas sensing, and electrochromic devices.[3][4] The solid-state structure of this compound monohydrate is characterized by layers of octahedrally coordinated tungsten atoms.[1] This guide provides a comprehensive overview of the , detailing its crystallographic data, the experimental protocols used for its characterization, and the logical workflows involved in its synthesis and transformation.
Crystal Structure and Properties
This compound monohydrate (also known as tungstite) typically crystallizes in an orthorhombic system.[5][6] The fundamental structure consists of layers of WO₅(H₂O) octahedra where four of the vertices are shared.[1] This arrangement is sometimes described as a layered perovskite-like ReO₃ structure.[4][7] The water molecule is directly coordinated to the tungsten atom, playing a critical role in the structural integrity of the crystal lattice.
The material presents as a yellow, amorphous powder that is insoluble in water.[1][8] Upon heating to 100°C, it undergoes dehydration, losing its crystal water to transform into anhydrous tungsten trioxide.[8][9]
Crystallographic Data
The crystallographic parameters of orthorhombic this compound monohydrate have been determined primarily through X-ray diffraction studies. The data is summarized in the table below for easy comparison.
| Parameter | Value | Source |
| Crystal System | Orthorhombic | [5] |
| Space Group | Pmnb | [6] |
| Lattice Constant (a) | 0.52 nm (5.2 Å) | [6] |
| Lattice Constant (b) | 1.07 nm (10.7 Å) | [6] |
| Lattice Constant (c) | 0.51 nm (5.1 Å) | [6] |
| JCPDS Card No. | 43-0679 | [6] |
| JCPDS Card No. | 84-0886 | [3] |
Experimental Protocols
The determination and verification of the involve synthesis followed by rigorous characterization.
Synthesis Methodologies
4.1.1 Hydrothermal Synthesis A common method for preparing this compound monohydrate crystals is the one-step hydrothermal route.[4][10]
-
Precursor Preparation : A solution of sodium tungstate (B81510) (Na₂WO₄) is prepared.
-
Acidification : A strong acid, such as sulfuric acid (H₂SO₄), is added to the sodium tungstate solution. This acidic precipitation results in the formation of this compound (H₂WO₄).[7][11]
-
Hydrothermal Reaction : The resulting solution is sealed in a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 150°C) for a set duration (e.g., 12-24 hours).[11] During this process, complex [WO(OH)₄(OH₂)] structures aggregate via an oxolation reaction to form WO₃·H₂O nanostructures.[11]
-
Product Recovery : After the reaction, the autoclave is cooled to room temperature. The precipitate is collected by centrifugation, washed several times with deionized water and ethanol (B145695) to remove any remaining ions, and finally dried in an oven.
4.1.2 Acid Precipitation at Low Temperature This method produces tungstite nanoplatelets and nanoribbons through an environmentally benign process.[2][12]
-
Precursor Preparation : A dilute solution of sodium tungstate dihydrate (Na₂WO₄·2H₂O) is prepared.
-
Acidification : Hydrochloric acid (HCl) is added to the tungstate solution while maintaining a low temperature of 5-10°C.[2][12] This protonates the tungstate ions.[6]
-
Aging and Crystallization : The resulting colloidal solution is aged at ambient temperature for 24-48 hours. During this period, crystallization and growth occur via Ostwald ripening to form tungstite nanomaterials.[2][12]
-
Product Recovery : The synthesized materials are collected, washed, and dried.
Characterization Techniques
4.2.1 X-Ray Diffraction (XRD) XRD is the primary technique used to identify the crystalline phase and determine the structural properties of the synthesized material.[10]
-
Procedure : The powdered sample is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The intensity of the scattered X-rays is measured as a function of the scattering angle (2θ).
-
Data Analysis : The resulting diffraction pattern, a plot of intensity versus 2θ, contains peaks corresponding to the different crystallographic planes. These peak positions are compared with standard diffraction patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS) to confirm the orthorhombic phase of WO₃·H₂O.[2][3]
-
Rietveld Refinement : This computational method is applied to the raw XRD data to refine the crystal structure parameters, including lattice constants, atomic positions, and strain, providing a more detailed structural model.[10]
4.2.2 Electron Microscopy and Diffraction Transmission Electron Microscopy (TEM) and Selected Area Electron Diffraction (SAED) provide morphological and crystallographic information at the nanoscale.
-
Procedure : A beam of electrons is transmitted through an ultra-thin specimen of the material.
-
Imaging (TEM) : The transmitted electrons are used to form an image, revealing the morphology, such as nanoplates or nanoribbons.[2][4] High-resolution TEM (HRTEM) can visualize the crystal lattice fringes.[7]
-
Diffraction (SAED) : By focusing the electron beam on a specific area, a diffraction pattern can be generated. This SAED pattern, consisting of spots or rings, is indexed to determine the crystal structure and orientation of the nanocrystals, confirming their single-crystal nature.[6]
Visualized Workflows and Relationships
Diagrams created using the Graphviz DOT language illustrate key processes related to this compound monohydrate.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. WO3·nH2O Crystals with Controllable Morphology/Phase and Their Optical Absorption Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound | 7783-03-1 [chemicalbook.com]
- 9. This compound - Introduction,Property,Production,Photo,Video,Price,Market - Chinatungsten Online [tungstic-acid.com]
- 10. researchgate.net [researchgate.net]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. [1306.5282] Synthesis and Characterization of Tungstite (WO3.H2O) Nanoleaves and Nanoribbons [arxiv.org]
thermal decomposition of tungstic acid to tungsten oxide.
An In-depth Technical Guide to the Thermal Decomposition of Tungstic Acid for the Synthesis of Tungsten Oxide
Introduction
Tungsten trioxide (WO₃) is a versatile transition metal oxide with significant applications in electrochromic devices, gas sensors, and catalysis. The performance of WO₃ in these applications is highly dependent on its morphological and structural characteristics, such as particle size and crystalline phase. A common and effective method for synthesizing tungsten trioxide is through the thermal decomposition of this compound (H₂WO₄).[1][2]
This compound is more accurately represented as hydrated tungsten trioxide, with the general formula WO₃·nH₂O.[3] The most common forms are the monohydrate (WO₃·H₂O) and the dihydrate (WO₃·2H₂O).[3] The thermal treatment of these hydrated precursors initiates a dehydration process, followed by crystallization into various polymorphic forms of anhydrous WO₃. This guide provides a comprehensive overview of this transformation, detailing the decomposition pathways, quantitative thermal data, and experimental protocols relevant to researchers and scientists in materials science and drug development.
The Decomposition Process: From Hydrate to Anhydrous Oxide
The thermal decomposition of this compound is fundamentally a dehydration process where water molecules are removed from the hydrated WO₃ structure upon heating.[4] The process can occur in single or multiple steps, depending on the initial hydration state (n-value) of the this compound.
The general chemical equation for the decomposition is: WO₃·nH₂O (s) + Heat → WO₃ (s) + nH₂O (g) [1]
For this compound dihydrate (WO₃·2H₂O), the decomposition is a two-step process. The first molecule of water, which is interlayer water hydrogen-bonded to the layers, is lost at a lower temperature. The second molecule, which is coordinated directly to the tungsten atoms, is removed at a higher temperature. In contrast, the monohydrate (WO₃·H₂O) typically dehydrates in a single step.
Upon complete dehydration, the resulting anhydrous WO₃ is often amorphous. Further heating promotes crystallization into one of its stable polymorphic forms. The final crystalline phase is dependent on the calcination temperature.[2][5]
Quantitative Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial techniques for studying the thermal decomposition of this compound.[6] TGA measures the change in mass as a function of temperature, allowing for the precise determination of dehydration temperatures and the number of water molecules lost.[7]
The quantitative data derived from these analyses are summarized in the tables below.
Table 1: Thermal Decomposition Stages of this compound Hydrates
| This compound Hydrate | Decomposition Step | Temperature Range (°C) | Mass Loss | Product |
|---|---|---|---|---|
| WO₃·2H₂O | 1 | ~ 85 | Loss of one H₂O molecule | WO₃·H₂O |
| 2 | ~ 212 | Loss of one H₂O molecule | Anhydrous WO₃ | |
| WO₃·H₂O | 1 | ~ 222 | Loss of one H₂O molecule | Anhydrous WO₃ |
| WO₃·1/3H₂O | 1 | Gradual decomposition | Gradual loss of H₂O | Anhydrous WO₃ |
Source: Data compiled from Nogueira et al., 2004.
Table 2: Crystalline Phases and Transition Temperatures of Tungsten Trioxide (WO₃)
| Crystalline Phase | Temperature Range (°C) | Crystal System |
|---|---|---|
| Epsilon (ε-WO₃) | < -50 | Monoclinic |
| Delta (δ-WO₃) | -50 to 17 | Triclinic |
| Gamma (γ-WO₃) | 17 to 330 | Monoclinic |
| Beta (β-WO₃) | 330 to 740 | Orthorhombic |
| Alpha (α-WO₃) | > 740 | Tetragonal |
Source: Data compiled from various crystallographic studies.[2][5]
Experimental Protocols
Precise experimental control is essential for synthesizing WO₃ with desired characteristics. The following sections detail the protocols for preparing the this compound precursor and its subsequent thermal decomposition.
Protocol 1: Synthesis of this compound (WO₃·nH₂O)
This protocol is based on the acidic precipitation from a sodium tungstate (B81510) solution, a widely used method.[8]
Materials:
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
-
Hydrochloric acid (HCl), 2 M solution
-
Deionized water
-
Beakers, magnetic stirrer, filtration apparatus (e.g., Büchner funnel), drying oven
Procedure:
-
Prepare Sodium Tungstate Solution: Dissolve sodium tungstate dihydrate in deionized water to create a solution with a concentration of 0.4 mol/L.[8] For example, dissolve 6.6 g of Na₂WO₄·2H₂O in 50 mL of deionized water.
-
Acidification: While stirring vigorously at room temperature (25 °C), slowly add the sodium tungstate solution to a beaker containing a 2 M HCl solution.[8] A voluminous, white or pale yellow precipitate of this compound will form immediately.
-
Reaction/Aging: Continue stirring the mixture for approximately 30 minutes to ensure the reaction is complete.[8]
-
Washing: Filter the precipitate using a Büchner funnel. Wash the collected solid several times with deionized water to remove residual sodium and chloride ions. This step is critical as impurities can affect the properties of the final tungsten oxide.
-
Drying: Dry the washed precipitate. For WO₃·2H₂O, drying can be done at room temperature. For WO₃·H₂O, drying at 100 °C for several hours is common. The resulting powder is this compound (WO₃·nH₂O).
Protocol 2: Thermal Decomposition to Tungsten Oxide (WO₃)
This protocol describes the conversion of the synthesized this compound into crystalline tungsten oxide via calcination.
Materials & Equipment:
-
Dried this compound powder
-
Tube furnace with atmospheric control or a Thermogravimetric Analyzer (TGA)
-
Porcelain or alumina (B75360) crucible
Procedure:
-
Sample Preparation: Place a known amount of the dried this compound powder into a crucible.
-
Calcination:
-
Place the crucible in the center of the tube furnace.
-
Heat the sample in an air atmosphere to the desired target temperature. A temperature of 500 °C is commonly used to produce nano-sized WO₃ powders.[6]
-
The heating rate can influence the morphology of the final product; a rate of 40-50 °C per hour has been used to obtain a high specific surface area.[9]
-
Hold the sample at the target temperature for a specified duration, typically 1-2 hours, to ensure complete conversion and crystallization.
-
-
Cooling: After calcination, allow the furnace to cool down to room temperature naturally.
-
Characterization: The resulting yellow or greenish-yellow powder is tungsten trioxide. Its crystalline phase and morphology can be confirmed using techniques such as X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM).[6]
Visualized Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflow and the decomposition pathway.
Caption: Experimental workflow for the synthesis of this compound precursor.
Caption: Thermal decomposition pathway from this compound to crystalline WO₃ phases.
References
- 1. Tungsten Oxide Manufacturing Process â Professional Producer - Chinatungsten [tungsten-oxide.com]
- 2. Tungsten trioxide - Wikipedia [en.wikipedia.org]
- 3. This compound Producing Tungsten Trioxide - Introduction,Property,Production,Photo,Video,Price,Market - Chinatungsten Online [tungstic-acid.com]
- 4. This compound Detection Method- Introduction,Property,Production,Photo,Video,Price,Market - Chinatungsten Online [tungstic-acid.com]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. researchgate.net [researchgate.net]
- 7. tainstruments.com [tainstruments.com]
- 8. Study on the law and mechanism by which oxalic acid dissolves this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rudmet.net [rudmet.net]
An In-depth Technical Guide to Tungstic Acid Hydrates: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tungstic acid, in its hydrated forms, represents a class of inorganic compounds with significant potential across various scientific and industrial domains, including catalysis, materials science, and as a precursor for other tungsten-based materials.[1][2] This technical guide provides a comprehensive overview of the core properties, synthesis methodologies, and characterization techniques for the primary forms of this compound hydrates, with a focus on the monohydrate (WO₃·H₂O) and dihydrate (WO₃·2H₂O). The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of these materials.
This compound is the name given to the hydrated forms of tungsten trioxide (WO₃).[3] While several hydration states exist, the most commonly encountered are the yellow this compound, which is the monohydrate, and the white this compound, which is the dihydrate.[4] These hydrates are polymeric compounds formed by the association of tungsten trioxide and water molecules in different ratios.[5]
Physicochemical Properties of this compound Hydrates
The distinct forms of this compound hydrates exhibit unique physical and chemical properties. A summary of these key characteristics is presented in the tables below for easy comparison.
General Properties
| Property | This compound Monohydrate (WO₃·H₂O) | This compound Dihydrate (WO₃·2H₂O) | References |
| Appearance | Yellow to yellowish-green powder | White microcrystalline powder | [6][7] |
| Chemical Formula | WO₃·H₂O or H₂WO₄ | WO₃·2H₂O | [4][8] |
| Molar Mass | ~249.86 g/mol | ~267.87 g/mol | [8][9] |
| Density | ~5.5 g/cm³ | Not specified | [7] |
Solubility
| Solvent | This compound Monohydrate (WO₃·H₂O) | This compound Dihydrate (WO₃·2H₂O) | References |
| Water | Insoluble, especially in cold water; slightly soluble in hot water. | Insoluble | [3][6][7] |
| Acids | Insoluble in most acids, except for hydrofluoric acid. | Insoluble in most acids. | [6][10] |
| Alkaline Solutions | Soluble in concentrated solutions of alkali hydroxides (e.g., NaOH, KOH) and ammonia (B1221849). | Soluble in ammonia and other alkaline solutions. | [6][10][11] |
| Organic Solvents | Insoluble in ethanol (B145695). | Generally insoluble. | [5] |
Thermal Properties
| Property | This compound Monohydrate (WO₃·H₂O) | This compound Dihydrate (WO₃·2H₂O) | References |
| Decomposition Temperature | Decomposes at approximately 100 °C, losing one molecule of water to form tungsten trioxide (WO₃). A DTA endothermic peak is observed around 265 °C. | Decomposes upon heating, with a theoretical weight loss of ~6.7% for one water molecule. TGA analysis shows the removal of interlamellar water starting at 40 °C. | [3][12][13] |
| Thermal Stability | Stable under 150 °C. | Less stable than the monohydrate. | [12] |
Synthesis of this compound Hydrates
Several methods have been developed for the synthesis of this compound hydrates, with the choice of method influencing the resulting phase, purity, and morphology of the product. The most common approaches are precipitation, hydrothermal synthesis, and the sol-gel method.
Precipitation Method
Precipitation is a widely used and straightforward method for synthesizing this compound hydrates. It typically involves the acidification of a sodium tungstate (B81510) solution. The specific hydrate (B1144303) formed (monohydrate or dihydrate) can be controlled by the reaction conditions.
-
Preparation of Solutions:
-
Prepare a solution of sodium tungstate (Na₂WO₄·2H₂O) with a concentration of 35-40 g/L in deionized water.
-
Prepare a concentrated solution of hydrochloric acid (HCl) at approximately 430 g/L.
-
-
Precipitation:
-
In a continuous operation unit, drain the sodium tungstate solution and the hydrochloric acid solution into a reactor at a volumetric ratio of approximately 1:1.9 to 1:2.0 (Na₂WO₄:HCl).
-
Maintain the temperature of the solutions at 15-20 °C during the addition.
-
Continuously stir the mixture to ensure homogeneity.
-
-
Aging and Washing:
-
Allow the resulting yellow precipitate to age in the mother liquor.
-
Separate the precipitate from the solution by filtration or centrifugation.
-
Wash the precipitate thoroughly with deionized water to remove any remaining sodium and chloride ions.
-
-
Drying:
-
Dry the washed precipitate in an oven at a controlled temperature, for example, at 120 °C, to obtain the final yellow this compound (WO₃·H₂O) powder.[14]
-
Hydrothermal Synthesis
Hydrothermal synthesis is a versatile method for producing crystalline nanomaterials with controlled morphology. For this compound hydrates, this method involves the reaction of a tungsten precursor in an aqueous solution at elevated temperatures and pressures.
-
Precursor Solution Preparation:
-
Hydrothermal Reaction:
-
Transfer the precursor solution to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave to 220 °C and maintain this temperature for 4 hours.[15]
-
-
Product Recovery:
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the resulting precipitate by filtration.
-
Wash the product with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
-
Drying:
-
Dry the final product in an oven at a suitable temperature (e.g., 60-80 °C) for several hours.
-
Sol-Gel Method
The sol-gel method offers a route to produce highly homogeneous and pure materials at relatively low temperatures. This process involves the transition of a solution system (sol) into a solid-like gel phase.
-
Sol Preparation:
-
Gelation:
-
Reflux the solution at around 80 °C for 24 hours with constant stirring. This will lead to the formation of a gel.[16]
-
-
Drying and Calcination:
Characterization of this compound Hydrates
A variety of analytical techniques are employed to elucidate the structural, morphological, and thermal properties of this compound hydrates.
X-ray Diffraction (XRD)
XRD is a fundamental technique for identifying the crystalline phases of this compound hydrates and determining their crystal structure.
-
Sample Preparation:
-
Grind the this compound hydrate powder to a fine, homogeneous consistency.
-
Mount the powder on a sample holder.
-
-
Data Collection:
-
Use a powder diffractometer with a common X-ray source, such as Cu Kα radiation (λ = 1.5418 Å).
-
Scan the sample over a 2θ range typically from 10° to 80°.
-
Employ a step size of, for example, 0.02° and a scan speed of 2°/min.
-
-
Data Analysis:
-
Identify the crystalline phases by comparing the obtained diffraction pattern with standard reference patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS). For example, WO₃·2H₂O can be identified using JCPDS card no. 18-420.[17]
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA and DSC are used to study the thermal stability and decomposition behavior of this compound hydrates. TGA measures the change in mass as a function of temperature, while DSC measures the heat flow associated with thermal transitions.
-
Sample Preparation:
-
Accurately weigh a small amount of the this compound hydrate sample (typically 5-10 mg) into a TGA crucible (e.g., alumina).
-
-
Analysis:
-
Place the crucible in the TGA/DSC instrument.
-
Heat the sample from room temperature to a final temperature (e.g., 800 °C) at a controlled heating rate, commonly 10 °C/min.[12]
-
Conduct the analysis under a controlled atmosphere, such as nitrogen or air, with a constant flow rate.
-
-
Data Analysis:
-
Analyze the TGA curve to determine the temperature ranges of water loss and the corresponding weight percentages.
-
Analyze the DSC curve to identify endothermic or exothermic peaks associated with dehydration, phase transitions, or decomposition.
-
Scanning Electron Microscopy (SEM)
SEM is utilized to investigate the surface morphology, particle size, and shape of the synthesized this compound hydrates.
-
Sample Preparation:
-
Mount the this compound hydrate powder onto an SEM stub using double-sided conductive carbon tape.
-
For nano-sized powders, disperse them in a volatile solvent like ethanol, drop-cast onto a substrate, and allow it to dry.[5]
-
Ensure a uniform and thin layer of the powder.
-
If the sample is non-conductive, coat it with a thin layer of a conductive material (e.g., gold, palladium, or carbon) using a sputter coater to prevent charging under the electron beam.
-
-
Imaging:
-
Place the prepared stub into the SEM chamber.
-
Evacuate the chamber to a high vacuum.
-
Apply an appropriate accelerating voltage and adjust the focus and magnification to obtain clear images of the sample's morphology.
-
Raman Spectroscopy
Raman spectroscopy is a powerful tool for probing the vibrational modes of molecules and crystal lattices, providing information about the chemical structure and phase of this compound hydrates.
-
Sample Preparation:
-
Place a small amount of the this compound hydrate powder on a microscope slide.
-
-
Data Acquisition:
-
Use a Raman spectrometer equipped with a laser excitation source (e.g., a 532 nm or 785 nm laser).
-
Focus the laser beam onto the sample.
-
Collect the scattered light and record the Raman spectrum over a specific wavenumber range (e.g., 100-1200 cm⁻¹).
-
-
Data Analysis:
-
Identify the characteristic Raman peaks corresponding to the vibrational modes of the W-O and O-H bonds in the this compound hydrate structure.
-
Conclusion
This technical guide has provided a detailed overview of the properties, synthesis, and characterization of this compound hydrates. The presented quantitative data, experimental protocols, and workflow diagrams offer a practical resource for researchers and professionals working with these versatile materials. The ability to control the synthesis of different hydrates with specific properties is crucial for their application in various fields. A thorough understanding of the characterization techniques outlined is essential for verifying the successful synthesis and for elucidating the structure-property relationships of these important tungsten compounds.
References
- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound Formula: Structure, Properties, Uses [pw.live]
- 5. This compound - Introduction,Property,Production,Photo,Video,Price,Market - Chinatungsten Online [tungstic-acid.com]
- 6. This compound - Distributor & Supplier | CAS 7783-03-1 | Todini Chemicals [todini.com]
- 7. This compound Supplier - Mainchem [mainchem.com]
- 8. This compound | H2O4W | CID 1152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound [webbook.nist.gov]
- 10. This compound: Comprehensive Analysis and Applications [desklib.com]
- 11. Sciencemadness Discussion Board - Solubility of this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. C. Balazsi [xray.cz]
A Guide to the Green Synthesis of Tungstic Acid Nanoparticles: Principles, Protocols, and Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The burgeoning field of nanotechnology has highlighted the immense potential of metallic nanoparticles in diverse scientific and industrial sectors. Among these, tungstic acid (H₂WO₄) and its oxide nanoparticles (WO₃) have garnered significant attention due to their unique physicochemical properties. Traditionally, the synthesis of these nanoparticles has relied on conventional chemical and physical methods, which often involve hazardous materials, high energy consumption, and the generation of toxic by-products. In a paradigm shift towards sustainable and eco-friendly practices, green synthesis has emerged as a viable and advantageous alternative. This approach utilizes biological entities like plants and microorganisms as natural factories for the production of nanoparticles, offering a cost-effective, simple, and environmentally benign route.
This technical guide provides a comprehensive overview of the green synthesis of this compound nanoparticles, with a particular focus on plant-mediated synthesis. It delves into the core principles, detailed experimental protocols, and characterization of these bio-inspired nanomaterials. Furthermore, it presents a comparative analysis of various plant-based methods and explores the potential applications of the resulting nanoparticles, particularly in the biomedical and pharmaceutical domains.
Core Principles: The Role of Phytochemicals
The green synthesis of this compound nanoparticles is primarily driven by the diverse array of phytochemicals present in plant extracts. These bioactive compounds, including flavonoids, terpenoids, alkaloids, polyphenols, and tannins, act as potent reducing and stabilizing (capping) agents.[1][2] The mechanism involves the complexation of the metal precursor ions (tungstate, WO₄²⁻) by these phytochemicals, followed by their reduction to zerovalent tungsten (W⁰) or tungsten oxide (WO₃). The phytochemicals then form a capping layer around the nanoparticles, preventing their aggregation and ensuring their stability.[3]
Experimental Protocols: A Step-by-Step Approach
The following sections provide detailed methodologies for the key experiments involved in the green synthesis of this compound nanoparticles, drawing from established research.
Preparation of Plant Extract
A crucial first step in the green synthesis process is the preparation of a potent plant extract. The following is a general protocol that can be adapted for various plant materials:
-
Collection and Preparation of Plant Material:
-
Fresh, healthy plant leaves (e.g., Cassia fistula, Moringa oleifera) are collected and thoroughly washed with tap water followed by deionized water to remove any dust and impurities.[2]
-
The cleaned leaves are shade-dried at room temperature for several days until they become crisp.
-
The dried leaves are then ground into a fine powder using a mechanical grinder.
-
-
Aqueous Extraction:
-
A specific amount of the leaf powder (e.g., 20 g) is added to a known volume of deionized water (e.g., 100 mL) in a flask.[4]
-
The mixture is boiled for a specific duration (e.g., 30 minutes to 1 hour) at a controlled temperature (e.g., 80°C).[1][4]
-
After boiling, the extract is cooled to room temperature and filtered using Whatman No. 1 filter paper to remove particulate matter.
-
The resulting filtrate, which contains the active phytochemicals, is stored at 4°C for subsequent use in nanoparticle synthesis.[1]
-
Green Synthesis of this compound Nanoparticles
The core of the process lies in the reaction between the plant extract and the tungsten precursor. The following protocol is based on the synthesis using Cassia fistula leaf extract:
-
Precursor Solution Preparation:
-
A 0.1 M solution of sodium tungstate (B81510) (Na₂WO₄) is prepared by dissolving the appropriate amount of the salt in deionized water.[1]
-
-
Synthesis Reaction:
-
The prepared plant extract is added to the sodium tungstate solution under constant stirring. The ratio of the extract to the precursor solution is a critical parameter that needs to be optimized.
-
The pH of the reaction mixture is adjusted to a specific value (e.g., pH 8) to facilitate nanoparticle formation.[1]
-
The reaction is carried out at an elevated temperature (e.g., 90°C) for a defined period (e.g., 2 hours) with continuous stirring (e.g., 500 rpm).[1]
-
A color change in the reaction mixture, typically from pale yellow to dark brown, indicates the formation of tungsten oxide nanoparticles.[1]
-
-
Purification of Nanoparticles:
-
The synthesized nanoparticle solution is centrifuged at a high speed (e.g., 6000 rpm for 20 minutes) to pellet the nanoparticles.[4]
-
The supernatant is discarded, and the pellet is washed multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and unbound phytochemicals.
-
The purified nanoparticle pellet is then dried in a hot air oven or lyophilizer to obtain a fine powder.
-
Characterization of Synthesized Nanoparticles
To ascertain the successful synthesis and understand the properties of the this compound nanoparticles, a suite of characterization techniques is employed:
-
UV-Visible Spectroscopy: This technique is used to monitor the formation of nanoparticles by observing the surface plasmon resonance (SPR) peak. For tungsten oxide nanoparticles, a characteristic absorption peak is typically observed in the range of 250-290 nm.[1][2]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis helps to identify the functional groups of the phytochemicals that are responsible for the reduction and capping of the nanoparticles.[1]
-
X-ray Diffraction (XRD): XRD is used to determine the crystalline nature, phase, and average crystallite size of the synthesized nanoparticles. Tungsten oxide nanoparticles typically exhibit a monoclinic crystal structure.[1][2]
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These imaging techniques are employed to visualize the morphology (shape), size, and size distribution of the nanoparticles.[1][2]
Quantitative Data Summary
The following table summarizes the quantitative data from various studies on the green synthesis of tungsten oxide nanoparticles using different plant extracts. This allows for a clear comparison of the reaction conditions and the resulting nanoparticle characteristics.
| Plant Extract | Precursor | Precursor Conc. | pH | Temp. (°C) | Time (h) | Nanoparticle Size | Nanoparticle Morphology | Reference |
| Cassia fistula (leaf) | Sodium Tungstate (Na₂WO₄) | 0.1 M | 8 | 90 | 2 | 33-48 nm (crystallite size) | Granular, densely packed | [1] |
| Moringa oleifera (leaf) | Tungsten Oxide (WO₃) | Not specified | Not specified | Not specified | Overnight | 10 nm | Spherical | [5][6] |
| Terminalia arjuna (bark) | This compound (H₂WO₄) | 2.5 g in 475 mL H₂O | 3.5 -> 2.5 | 80 | 12 | 25-120 nm (diameter), 25-230 nm (length) | Flake-like | [7] |
| Rhamnus prinoides (leaf) | Sodium Tungstate (Na₂WO₄) | Not specified | Not specified | Calcination at 600°C | Not specified | ~60 nm | Spherical | [8] |
| Selenicereus undatus (peel) | Sodium Tungstate (Na₂WO₄) | 0.5 M | 5 | 100 | 2.5 | 41.57 nm (crystallite size) | Not specified |
Visualizing the Process: Diagrams and Workflows
To better illustrate the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
References
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. researchgate.net [researchgate.net]
- 3. Plant Extracts Mediated Metal-Based Nanoparticles: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. View of Green Synthesis of Metal Oxide Nanoparticles via Plant Extracts for Biological Applications: A Review | Trends in Sciences [tis.wu.ac.th]
- 6. mdpi.com [mdpi.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Green Synthesis of Tungsten Trioxide Nanoparticles Using Selenicereus undatus Peel Extract and their Characterization | Journal of Environmental Nanotechnology [nanoient.org]
An In-depth Technical Guide to the History and Discovery of Tungstic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the history, discovery, and chemical properties of tungstic acid. It details the seminal 18th-century experiments that led to its isolation, outlines modern synthetic and analytical methodologies, and presents key physicochemical data. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and related fields who require a thorough understanding of this important tungsten compound.
Historical Discovery: The Dawn of Tungsten Chemistry
The late 18th century marked a period of significant advancement in the field of chemistry, with the isolation and characterization of numerous new elements and compounds. The discovery of this compound was a pivotal moment in this era, laying the groundwork for the identification of the element tungsten.
Carl Wilhelm Scheele's Pioneering Work (1781)
The story of this compound begins with the Swedish-German pharmaceutical chemist, Carl Wilhelm Scheele.[1][2] In 1781, Scheele turned his attention to a mineral then known as "tungsten" (Swedish for "heavy stone"), which is now known as scheelite (calcium tungstate (B81510), CaWO₄).[1][2] He hypothesized that this dense mineral contained a new, unidentified substance.
Through a series of meticulous experiments, Scheele successfully isolated a white, acidic powder from the mineral. He named this new substance "this compound."[1][2] His work, "Tungstens bestånds-delar" ("The Constituents of Tungsten"), published in the Royal Swedish Academy of Sciences' new proceedings, detailed his findings and is considered the first scientific description of this compound.[3][4]
The Contribution of Torbern Bergman
A contemporary and collaborator of Scheele, the renowned Swedish chemist and mineralogist Torbern Bergman, played a crucial role in the intellectual progression from this compound to the concept of a new element. Bergman, upon examining the properties of the newly isolated this compound, suggested that it was the oxide of a yet-to-be-discovered metal.[2] He proposed that this new metal could potentially be isolated by reducing the acid.
The de Elhuyar Brothers and the Isolation of Tungsten (1783)
Two years after Scheele's discovery, the Spanish brothers Juan José and Fausto de Elhuyar made the next critical breakthrough.[2] While studying the mineral wolframite (B13744602), an iron-manganese tungstate ((Fe,Mn)WO₄), they succeeded in extracting an acid that they found to be identical to the this compound described by Scheele.[2]
Heeding Bergman's suggestion, the de Elhuyar brothers conducted a series of experiments to reduce this acid. In 1783, they successfully isolated the new metallic element by heating this compound with charcoal. They named the newly discovered element "wolfram," a name still used in many languages today, and its symbol, W, is a direct legacy of their work.[2] Their findings were published in a paper titled "Análisis químico del volfram y examen de un nuevo metal que entra en su composición" ("Chemical analysis of wolfram and examination of a new metal which enters into its composition").
Physicochemical Properties of this compound
This compound (H₂WO₄) is a hydrated form of tungsten trioxide (WO₃). It exists as a yellow powder and is also known as wolframic acid. Below is a summary of its key physicochemical properties.
| Property | Value |
| Molar Mass | 249.86 g/mol |
| Appearance | Yellow powder |
| Density | 5.5 g/mL at 25 °C |
| Melting Point | Decomposes at 100 °C |
| Boiling Point | 1473 °C |
| Solubility in Water | Insoluble |
| Solubility in other solvents | Soluble in hydrofluoric acid and aqueous alkaline solutions. |
Experimental Protocols
This section details both the historical and modern experimental procedures for the isolation and synthesis of this compound.
Historical Experimental Protocols (Reconstructed)
The precise experimental details from the 18th-century discoveries are not always exhaustively documented in a modern format. However, based on the available literature and knowledge of chemical practices of the era, the following are reconstructed protocols for the pioneering experiments.
3.1.1 Scheele's Isolation of this compound from Scheelite (1781)
-
Objective: To isolate the acidic component from the mineral scheelite.
-
Apparatus:
-
Mortar and pestle for grinding the mineral.
-
Glass retort or flask for digestion.
-
A furnace or sand bath for heating.
-
Filter paper (likely linen or paper) for separation of solids.
-
-
Procedure:
-
Finely powder the scheelite mineral using a mortar and pestle.
-
Place the powdered scheelite in a glass retort.
-
Add nitric acid (a common mineral acid available in the 18th century) to the retort.
-
Gently heat the mixture over a furnace or sand bath. This process, known as acid digestion, would have been carried out to decompose the calcium tungstate.
-
After a period of heating, a white solid (this compound) would precipitate. The soluble calcium nitrate (B79036) would remain in the solution.
-
Allow the mixture to cool.
-
Separate the precipitated white solid from the liquid by filtration.
-
Wash the collected solid with water to remove any remaining soluble impurities.
-
Dry the purified white powder, which is this compound.
-
3.1.2 De Elhuyar Brothers' Isolation of Tungsten from Wolframite (1783)
-
Objective: To first isolate this compound from wolframite and then reduce it to a new metal.
-
Apparatus:
-
Similar apparatus to Scheele for the acid digestion step.
-
A crucible, likely made of clay or graphite, for the reduction.
-
A high-temperature furnace capable of reaching temperatures sufficient for charcoal reduction.
-
-
Procedure:
-
Part 1: Extraction of this compound
-
Follow a similar acid digestion procedure as Scheele, but using wolframite as the starting material. The iron and manganese components of the mineral would also form soluble nitrates, leaving the this compound as a precipitate.
-
Isolate and purify the this compound as described above.
-
-
Part 2: Reduction of this compound to Tungsten
-
Mix the dried this compound with powdered charcoal in a crucible. Charcoal was a readily available and powerful reducing agent in the 18th century.[5][6][7][8]
-
Seal the crucible to create an oxygen-poor environment, preventing re-oxidation of the metal.
-
Heat the crucible to a high temperature in a furnace. The carbon from the charcoal would react with the oxygen in the this compound, producing carbon dioxide and the new metallic element, tungsten.
-
After cooling, the crucible would contain a powdered or sintered form of the newly isolated tungsten metal.
-
-
Modern Synthetic Protocols
Modern methods for the synthesis of this compound are more refined and controlled. The most common approach involves the acidification of an aqueous solution of a tungstate salt.
3.2.1 Synthesis from Sodium Tungstate Solution
-
Objective: To precipitate this compound from a solution of sodium tungstate.
-
Materials:
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
-
Concentrated hydrochloric acid (HCl) or nitric acid (HNO₃)
-
Deionized water
-
Beakers, magnetic stirrer, and filtration apparatus.
-
-
Procedure:
-
Prepare a saturated aqueous solution of sodium tungstate by dissolving the salt in deionized water with gentle heating and stirring.
-
Cool the sodium tungstate solution to room temperature.
-
Slowly, and with constant stirring, add concentrated hydrochloric acid or nitric acid to the sodium tungstate solution.
-
A yellow precipitate of this compound (H₂WO₄) will form immediately. The reaction is: Na₂WO₄(aq) + 2HCl(aq) → H₂WO₄(s) + 2NaCl(aq)
-
Continue adding acid until the precipitation is complete, which can be checked by monitoring the pH of the solution.
-
Allow the precipitate to settle.
-
Collect the this compound by vacuum filtration.
-
Wash the precipitate several times with deionized water to remove any remaining sodium salts.
-
Dry the yellow powder in a low-temperature oven (below 100 °C) to avoid decomposition.
-
Visualizing the Chemical Pathways and Workflows
The following diagrams, rendered in DOT language, illustrate the key logical and experimental workflows discussed in this guide.
Historical Discovery Pathway
Caption: Logical flow of the discovery of this compound and tungsten.
Modern Extraction Workflow from Scheelite
References
- 1. Carl Wilhelm Scheele - Wikipedia [en.wikipedia.org]
- 2. Tungsten - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. “…who has had the courage and ambition to learn Swedish”. The Handlingar of the Swedish Academy of Sciences in 18th century European translations, adaptations, and reviews [journals.openedition.org]
- 5. youtube.com [youtube.com]
- 6. Extracting metals with charcoal | Class experiment | RSC Education [edu.rsc.org]
- 7. Historic Charcoal Production in the US and Forest Depletion: Development of Production Parameters [file.scirp.org]
- 8. m.youtube.com [m.youtube.com]
Theoretical Insights into the Electronic Structure of Tungstic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tungstic acid (H₂WO₄), a hydrated form of tungsten trioxide, serves as a crucial intermediate in tungsten recovery and as a catalyst in various chemical reactions. Its chemical formula is H₂WO₄, and it is also known by other names such as Wolframic acid and Orthothis compound.[1] Understanding the electronic structure of this compound is paramount for elucidating its reactivity, catalytic mechanisms, and potential applications, including in the pharmaceutical and materials science sectors. Theoretical and computational chemistry, particularly Density Functional Theory (DFT), provides a powerful lens through which to investigate these fundamental properties at the atomic level.[2][3][4] This technical guide synthesizes findings from theoretical studies to provide an in-depth look at the electronic characteristics of this compound.
Theoretical Methodology: A Protocol for Electronic Structure Calculation
The investigation of this compound's electronic structure heavily relies on computational quantum chemistry methods. Density Functional Theory (DFT) has proven to be a reliable and accurate approach for this purpose.[2][3] A typical theoretical protocol for studying this compound and its complexes is outlined below.
Computational Workflow
References
Tungstic Acid Precursors for Materials Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of common tungstic acid precursors and their application in the synthesis of advanced tungsten-based materials. The document details the chemical properties of various precursors, outlines experimental protocols for material synthesis, and presents quantitative data to facilitate comparison and reproducibility.
Introduction to this compound Precursors
This compound (H₂WO₄) and its precursors are fundamental starting materials for the synthesis of a wide array of tungsten-based materials, including tungsten oxides (WO₃), tungsten metal powders, and tungsten carbides. The choice of precursor significantly influences the morphology, crystallinity, and purity of the final product. Key precursors include salts of this compound, such as sodium tungstate (B81510) and ammonium (B1175870) tungstate, as well as tungsten alkoxides and chlorides.
Common this compound Precursors
Sodium Tungstate (Na₂WO₄)
Sodium tungstate is a white, water-soluble inorganic compound that serves as a common and cost-effective precursor for the synthesis of tungsten-based materials.[1] It is often used in hydrothermal and sol-gel methods to produce tungsten oxide nanostructures.[2][3] The dihydrate form (Na₂WO₄·2H₂O) is frequently utilized in laboratory settings.
Ammonium Paratungstate (APT)
Ammonium paratungstate ((NH₄)₁₀(H₂W₁₂O₄₂]·4H₂O) is a crucial intermediate in the industrial production of tungsten products.[4][5] It is a white crystalline salt that decomposes upon heating to yield tungsten trioxide.[4][5] The thermal decomposition of APT is a widely used method for producing high-purity tungsten oxides with controlled morphology.[4]
Tungsten Alkoxides (e.g., W(OC₂H₅)₆)
Tungsten alkoxides are organometallic compounds that are particularly useful in sol-gel synthesis due to their reactivity towards hydrolysis and condensation.[6] These precursors offer a high degree of control over the chemical homogeneity and microstructure of the resulting materials, making them suitable for the preparation of high-purity thin films.[6]
Tungsten Chlorides (e.g., WCl₆)
Tungsten chlorides, such as tungsten hexachloride, are volatile precursors commonly employed in chemical vapor deposition (CVD) processes to produce tungsten and tungsten oxide thin films.[6] The use of these precursors allows for the deposition of conformal coatings on various substrates.
Synthesis of Tungsten-Based Materials
Hydrothermal Synthesis of Tungsten Oxide Nanostructures
Hydrothermal synthesis is a versatile method for producing crystalline nanomaterials from aqueous solutions at elevated temperatures and pressures. Sodium tungstate is a frequently used precursor in this process.
This protocol describes the synthesis of tungsten oxide nanorods using sodium tungstate as the precursor.[2]
Materials:
-
Sodium Tungstate (Na₂WO₄·2H₂O)
-
Oxalic Acid (H₂C₂O₄·2H₂O)
-
Hydrochloric Acid (HCl)
-
Potassium Sulfate (K₂SO₄)
-
Deionized Water
Procedure:
-
Dissolve 2g of Sodium Tungstate and 1.5g of Oxalic Acid in 50 ml of deionized water in a beaker with magnetic stirring.
-
Slowly add HCl to the solution until a pH of approximately 0.8 is reached, resulting in a transparent, homogeneous solution.
-
Add 3g of Potassium Sulfate to the solution and continue stirring until it is fully dissolved.
-
Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at 100°C for 24 hours.[2]
-
After cooling to room temperature, the resulting yellowish precipitate is collected by centrifugation.
-
Wash the product several times with deionized water and then ethanol (B145695) to remove any unreacted precursors and byproducts.
-
Dry the final product in an oven at 60°C.
| Precursor | Method | Temperature (°C) | Time (h) | Resulting Material | Morphology | Average Diameter (nm) | Average Length (µm) | Reference |
| Sodium Tungstate | Hydrothermal | 100 | 24 | WO₃ | Nanorods | 150 | 1 | [2] |
| Sodium Tungstate | Hydrothermal | 180 | 24 | WO₃ | Nanoparticles | - | - | [1] |
| Sodium Tungstate | Hydrothermal | 180 | 3 | WO₃ | Nanorods | 100-200 | 2-3 | [7] |
Sol-Gel Synthesis of Tungsten Oxide Thin Films
The sol-gel method is a wet-chemical technique used for the fabrication of solid materials from a chemical solution which acts as the precursor for an integrated network (or gel) of discrete particles or network polymers.[6] Tungsten alkoxides are common precursors for this method.[6]
This protocol outlines the general steps for preparing tungsten oxide thin films from a tungsten alkoxide precursor.[6]
Materials:
-
Tungsten ethoxide (W(OC₂H₅)₆)
-
Ethanol
-
Substrate (e.g., ITO-coated glass)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen), dissolve tungsten ethoxide in ethanol.
-
The solution is then aged to form a stable sol.
-
The substrate is coated with the sol using techniques such as spin-coating or dip-coating.
-
The coated substrate is dried to remove the solvent.
-
Finally, the film is subjected to a heat treatment (annealing) to induce crystallization and form the desired tungsten oxide phase.
| Precursor | Method | Annealing Temperature (°C) | Resulting Material | Film Thickness (nm) | Optical Transmittance (%) | Reference |
| Tungsten hexachloride | Sol-Gel Spin-Coating | - | WO₃ | 38 - 606 | >70 (for up to 10 layers) | [8] |
| Tungsten oxychloride | Sol-Gel Dip-Coating | - | WO₃ | ~300 | - | [9] |
Thermal Decomposition of Ammonium Paratungstate
Thermal decomposition of APT is a straightforward method for producing tungsten oxide powders. The morphology and crystal phase of the resulting WO₃ can be controlled by the calcination temperature and atmosphere.[4]
Materials:
-
Ammonium Paratungstate (APT)
-
Furnace
Procedure:
-
Place a known amount of APT in a crucible.
-
Heat the crucible in a furnace in an air atmosphere.
-
The temperature is ramped up to the desired calcination temperature and held for a specific duration.
-
After calcination, the furnace is cooled down to room temperature, and the resulting tungsten oxide powder is collected.
| Precursor | Atmosphere | Temperature (°C) | Resulting Material Phase | Reference |
| Ammonium Paratungstate | Air | ≥ 240 | Ammonium Metatungstate (AMT) | [4] |
| Ammonium Paratungstate | Air | 300-350 | Amorphous Ammonium Tungsten Bronze (ATB) | [4] |
| Ammonium Paratungstate | Air | 400 | Hexagonal WO₃ | [4] |
| Ammonium Paratungstate | Air | 500 | Triclinic WO₃ | [4] |
| Ammonium Paratungstate | Air | 600 | Tungsten(VI) oxide (WO₃) | [5] |
Visualizations
Experimental Workflow Diagrams
Caption: Hydrothermal synthesis workflow for WO₃ nanorods.
Caption: Sol-gel synthesis workflow for WO₃ thin films.
References
- 1. researchgate.net [researchgate.net]
- 2. instanano.com [instanano.com]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. Tungsten Trioxide Produced by Ammonium Paratungstate (APT)--Tungsten Trioxide Manufacturer and Supplier [tungsten-powder.com]
- 5. Ammonium paratungstate - Wikipedia [en.wikipedia.org]
- 6. Tungsten Oxide Thin Film Sol-gel Method â Chinatungsten Online [tungsten-film.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sol–gel synthesis of WO3 thin films - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Commercial Availability and Purity of Tungstic Acid for Researchers and Drug Development Professionals
Introduction
Tungstic acid (H₂WO₄), a hydrated form of tungsten trioxide, serves as a crucial precursor in the synthesis of various tungsten compounds and materials. Its utility extends to diverse research and industrial applications, including catalysis, textiles, and increasingly, in the biomedical field. For researchers, scientists, and drug development professionals, a thorough understanding of the commercial availability, purity grades, and analytical methods for this compound is paramount to ensure the reliability and reproducibility of experimental outcomes. This technical guide provides an in-depth overview of these aspects, supplemented with detailed experimental protocols and visual workflows.
Commercial Availability and Supplier Landscape
This compound is readily available from a range of chemical suppliers, catering to both research and industrial scales. Key global suppliers include entities like Todini Chemicals, American Elements, and Thermo Fisher Scientific, alongside numerous manufacturers and distributors in regions with significant chemical production, such as Germany and China.[1][2][3][4]
The material is typically offered in various grades, each with specifications suited for different applications. Common grades include:
-
Technical Grade: Suitable for general industrial applications where high purity is not a primary concern.
-
Reagent Grade/Chemical Grade: A higher purity grade suitable for many laboratory and analytical applications.[5][6]
-
High Purity/Ultra High Purity: These grades, with purities often exceeding 99.9%, are essential for applications sensitive to trace impurities, such as in electronics, advanced materials science, and pharmaceutical research. American Elements, for instance, offers up to 99.999% purity.[3][7]
Packaging options are diverse, ranging from small quantities for laboratory use (e.g., 100 g) to bulk packaging in bags or drums for industrial production.[4][8]
Purity Specifications and Impurity Profiles
The purity of commercially available this compound is most commonly reported as the content of tungsten trioxide (WO₃), which typically ranges from 88% to over 99%.[9] High-purity grades can have a WO₃ content of 99.95% or higher.[7]
Key impurities that can be present in this compound and are often specified in certificates of analysis include:
-
Alkali and Alkaline Earth Metals: Sodium (Na), Potassium (K), Calcium (Ca)
-
Heavy Metals: Molybdenum (Mo), Copper (Cu), Arsenic (As), Bismuth (Bi)
-
Non-metals: Sulfur (S), Phosphorus (P), Chloride (Cl), Nitrates (NO₃)
The presence and concentration of these impurities can significantly impact the material's properties and its suitability for specific applications, particularly in catalysis and drug development where trace metals can have unintended biological or chemical effects.
Table 1: Comparison of Commercial this compound Grades
| Supplier/Distributor | Grade | Purity/Assay | Key Impurities (Typical) |
| Generic Technical Grade | Technical | WO₃ content: ~90% | Higher levels of various metallic and non-metallic impurities. |
| Thermo Fisher Scientific | 99+% | >=99.0 % | Not specified in general product information. |
| Strem Chemicals | 99% | 99% | Not specified in general product information. |
| Sigma-Aldrich | 99% | 99% | Not specified in general product information. |
| American Elements | High Purity | Up to 99.999% (5N) | Specific impurity levels provided on a lot-specific basis. |
| Chinatungsten Online | High Purity | WO₃ content up to 99.95% | Controlled levels of S, Mo, P, As, Ca, Cu. |
Experimental Protocols
Synthesis of this compound via Acid Precipitation
A common laboratory-scale method for synthesizing this compound is through the acidification of a sodium tungstate (B81510) solution. This method allows for the precipitation of this compound, which can then be purified.
Materials:
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
5% Ammonium (B1175870) nitrate (B79036) (NH₄NO₃) solution
Procedure:
-
Prepare a saturated aqueous solution of sodium tungstate by dissolving the salt in deionized water with heating.
-
In a separate beaker, heat concentrated hydrochloric acid to boiling. The molar amount of HCl should be 2-3 times that of the sodium tungstate.
-
Slowly add the hot sodium tungstate solution to the boiling hydrochloric acid with constant stirring. A yellow precipitate of this compound will form.
-
Continue heating the mixture in a water bath for approximately one hour to ensure complete precipitation and to facilitate filtration.
-
Allow the precipitate to settle, then decant the supernatant.
-
Wash the precipitate several times with a 5% ammonium nitrate solution to remove chloride ions.
-
Perform a final wash with deionized water, followed by a wash with ethanol or acetone to aid in drying.[10]
-
Dry the resulting this compound powder at room temperature or in a low-temperature oven (below 100°C to avoid dehydration to tungsten trioxide).[10]
Determination of this compound Purity by Gravimetric Analysis
Gravimetric analysis is a standard method for determining the purity of this compound by converting it to tungsten trioxide.
Materials:
-
This compound sample
-
Porcelain crucible
-
Muffle furnace
-
Analytical balance
-
Desiccator
Procedure:
-
Accurately weigh approximately 0.5 g of the this compound sample into a pre-weighed porcelain crucible.
-
Heat the crucible and sample in a muffle furnace at 750-800°C for 30-45 minutes. This process drives off the water of hydration, converting the this compound to tungsten trioxide (WO₃).
-
After heating, transfer the crucible to a desiccator to cool to room temperature.
-
Once cooled, weigh the crucible containing the tungsten trioxide.
-
The percentage of WO₃ in the original sample can be calculated using the following formula:
% WO₃ = (Weight of WO₃ / Initial Weight of this compound Sample) x 100
This method provides the content of tungsten trioxide, which is a primary indicator of the this compound's purity.[11] Other techniques like Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) can be used for a more detailed analysis of trace metal impurities.[12]
Visualizations
Experimental Workflow: Synthesis and Purification of this compound
Caption: Workflow for the synthesis and purification of this compound.
Potential Signaling Pathway Inhibition by Tungstate in Diabetes Mellitus
Caption: Inhibition of Glucose-6-Phosphatase by tungstate.
Applications in Drug Development
Recent research has highlighted the potential of tungsten compounds, particularly tungstates and polyoxotungstates, in drug development.
-
Anticancer Activity: Tungsten-based compounds are being explored for their anticancer properties.[1] They have been shown to induce apoptosis in cancer cells and can act as photosensitizers in photothermal therapy.[10] Furthermore, their high atomic number makes them potential enhancers for radiotherapy.[1]
-
Antidiabetic Effects: Sodium tungstate has demonstrated insulin-like effects in animal models of diabetes.[3][13] The primary mechanism appears to be the inhibition of the enzyme glucose-6-phosphatase in the liver, which leads to a reduction in hepatic glucose production and consequently, lower blood glucose levels.[14] This makes tungstate a compound of interest for the development of new oral antidiabetic drugs.[8][15]
This compound is a commercially accessible and versatile compound with a growing number of applications in high-technology fields, including drug development. A clear understanding of the available purity grades and the methods for its synthesis and analysis is crucial for researchers. The potential of tungstate and its derivatives to modulate key biological pathways, such as glucose metabolism, opens up new avenues for therapeutic intervention. As research in this area progresses, the demand for well-characterized, high-purity this compound is likely to increase, further driving the need for the detailed technical understanding provided in this guide.
References
- 1. jaoc.samipubco.com [jaoc.samipubco.com]
- 2. researchgate.net [researchgate.net]
- 3. Tungstate is an effective antidiabetic agent in streptozotocin-induced diabetic rats: a long-term study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Tungstenocenes with a Diverse Set of (O,O-), (O, S-) and (O, N-) Chelates-A Detailed Biological Study Using an Improved Evaluation via 3D Spheroid Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. itia.info [itia.info]
- 6. Tungsten-Based Compounds: A New Frontier in Cancer Diagnosis and Therapy [en.civilica.com]
- 7. researchgate.net [researchgate.net]
- 8. EP0755681A1 - Tungsten (VI) compositions for the oral treatment of diabetes mellitus - Google Patents [patents.google.com]
- 9. Tungstate: is it really a specific nitrate reductase inhibitor in plant nitric oxide research? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. storage.imrpress.com [storage.imrpress.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ovid.com [ovid.com]
- 14. Tungstate: a potent inhibitor of multifunctional glucose-6-phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. US5595763A - Tungsten (VI) compositions for the oral treatment of diabetes mellitus - Google Patents [patents.google.com]
Methodological & Application
Tungstic Acid: A Versatile Solid Acid Catalyst for Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tungstic acid (H₂WO₄) is emerging as a highly effective and reusable solid acid catalyst in a variety of organic transformations.[1][2] Its strong Brønsted acidity, coupled with its insolubility in many organic solvents, makes it an attractive alternative to traditional homogeneous acid catalysts, offering simplified product purification and catalyst recovery.[3] This document provides detailed application notes and experimental protocols for the use of this compound in key organic syntheses, including oxidation of alcohols, esterification, and dehydration of alcohols.
Catalyst Preparation and Characterization
Preparation of this compound Powder:
A common method for preparing this compound in a powdered form involves the acidification of a sodium tungstate (B81510) solution.[4] A "reversed way of acidification," where the sodium tungstate solution is added to a dilute acid, can produce a high-purity white powder with a high yield.[4]
Characterization:
The prepared this compound catalyst can be characterized by various techniques to determine its physicochemical properties:
-
X-ray Diffraction (XRD): To identify the crystalline phase and estimate crystallite size.[5][6]
-
Scanning Electron Microscopy (SEM): To observe the surface morphology and particle size of the catalyst.[7][8]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups present on the catalyst surface.[5][7]
-
Brunauer-Emmett-Teller (BET) Surface Area Analysis: To measure the specific surface area of the catalyst.[7]
-
Temperature-Programmed Desorption of Ammonia (NH₃-TPD): To determine the acidity of the catalyst.[9]
Applications in Organic Synthesis
This compound has demonstrated excellent catalytic activity in a range of important organic reactions.
Oxidation of Alcohols
This compound, in conjunction with hydrogen peroxide (H₂O₂), serves as an efficient and environmentally friendly catalytic system for the oxidation of alcohols to carbonyl compounds.[3][10] This method avoids the use of harsh or toxic oxidizing agents.
General Reaction Scheme:
Quantitative Data for Oxidation of Terpene Alcohols: [10]
| Substrate | Catalyst Loading (mol%) | Oxidant:Substrate Molar Ratio | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |
| Borneol | 1.0 | 2:1 | 90 | 2 | >90 | >90 (to Camphor) |
| Geraniol | 1.0 | 2:1 | 90 | 2 | >90 | >90 (to Epoxide) |
| Nerol | 1.0 | 2:1 | 90 | 2 | >90 | >90 (to Epoxide) |
Experimental Protocol: Oxidation of Borneol to Camphor [10]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add borneol (1 mmol), this compound (0.01 mmol, 1.0 mol%), and hydrogen peroxide (2 mmol, 30% aqueous solution).
-
Reaction Conditions: Heat the reaction mixture to 90°C and stir for 2 hours.
-
Work-up: After cooling to room temperature, extract the reaction mixture with diethyl ether.
-
Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Analysis: Analyze the product by gas chromatography (GC) or nuclear magnetic resonance (NMR) to determine conversion and selectivity.
-
Catalyst Recovery: The solid this compound catalyst can be recovered by filtration, washed with a suitable solvent, and dried for reuse.[3][10]
Proposed Reaction Pathway for Alcohol Oxidation:
The reaction is believed to proceed through the formation of a peroxide-tungsten complex, which acts as the active oxidizing species.
Caption: Proposed pathway for this compound-catalyzed alcohol oxidation.
Esterification
This compound and its supported variants are effective catalysts for the esterification of carboxylic acids with alcohols, a fundamental reaction in the synthesis of esters, which are valuable in the fragrance, flavor, and pharmaceutical industries.[9]
General Reaction Scheme:
Quantitative Data for Esterification of Acetic Acid with Ethanol (B145695): [9]
| Catalyst | Catalyst Loading | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Time (h) | Acid Conversion (%) |
| 10% W-KIT-5 | 3 g W / 100 g Acetic Acid | 1:5 | 77 | 8.25 | ~20 |
Note: W-KIT-5 is a tungsten oxide incorporated into a structured silica (B1680970) support.[9]
Experimental Protocol: Esterification of Acetic Acid with Ethanol [9]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, mix acetic acid and ethanol in a 1:5 molar ratio.
-
Catalyst Addition: Add the this compound-based catalyst (e.g., 10% W-KIT-5) at a loading of 3 g of tungsten per 100 g of acetic acid.
-
Reaction Conditions: Heat the mixture to 77°C with stirring for 8.25 hours.
-
Catalyst Removal: After the reaction, filter the solid catalyst from the reaction mixture.
-
Product Analysis: Determine the conversion of acetic acid by titration or other suitable analytical methods.
Workflow for Catalyst Screening in Esterification:
This diagram illustrates a logical workflow for screening different this compound-based catalysts for an esterification reaction.
Caption: Workflow for esterification catalyst screening.
Dehydration of Alcohols
The dehydration of alcohols to form alkenes or ethers is another important acid-catalyzed reaction where this compound can be employed.[11][12] The reaction outcome (alkene vs. ether) can often be controlled by the reaction temperature.[12]
General Reaction Scheme (to Alkene):
General Experimental Protocol: Dehydration of a Secondary Alcohol to an Alkene [12]
-
Reaction Setup: Place the secondary alcohol in a round-bottom flask.
-
Catalyst Addition: Add a catalytic amount of this compound.
-
Reaction Conditions: Heat the mixture to a temperature typically between 100°C and 140°C.[12] The reaction can be monitored by techniques like thin-layer chromatography (TLC).
-
Product Isolation: Once the reaction is complete, the alkene product can be isolated by distillation.
-
Purification: Further purification can be achieved by washing the distillate with water and a mild base to remove any remaining acid catalyst and byproducts, followed by drying and redistillation.
Logical Relationship in Alcohol Dehydration:
This diagram shows the key steps and competing pathways in the acid-catalyzed dehydration of an alcohol.
Caption: Key steps in alcohol dehydration.
Conclusion
This compound is a promising, simple, and effective solid acid catalyst for a range of organic syntheses.[3] Its reusability and operational simplicity make it a valuable tool for developing more sustainable and efficient chemical processes. The protocols and data presented here provide a starting point for researchers to explore the utility of this compound in their own synthetic endeavors. Further research into the development of supported this compound catalysts and their application in a broader scope of reactions is warranted.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. THE PREPARATION OF this compound IN WHITE AND POWDERLY FORM [cjcu.jlu.edu.cn]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Tungstic Acid-Catalyzed Oxidation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the mechanism and application of tungstic acid as a catalyst in oxidation reactions. The protocols outlined below are intended to serve as a guide for researchers in the fields of organic synthesis, catalysis, and drug development.
Introduction
This compound (H₂WO₄) and its derivatives have emerged as versatile and environmentally benign catalysts for a variety of oxidation reactions.[1] Utilizing green oxidants such as hydrogen peroxide (H₂O₂), these catalytic systems offer high efficiency and selectivity in transformations including the epoxidation of alkenes, the oxidation of alcohols, and the oxidative cleavage of carbon-carbon double bonds.[2][3] The low toxicity and cost-effectiveness of tungsten-based catalysts make them attractive for both laboratory-scale synthesis and industrial applications.[2]
Mechanism of Catalysis
The catalytic activity of this compound in the presence of hydrogen peroxide is attributed to the in situ formation of highly reactive peroxo-tungsten species.[2] The general mechanism involves the following key steps:
-
Activation of the Catalyst: this compound reacts with hydrogen peroxide to form various peroxo-tungsten complexes. These species are the active oxidants in the catalytic cycle.
-
Oxygen Transfer: The peroxo-tungsten species transfers an oxygen atom to the substrate (e.g., an alkene or an alcohol).
-
Product Formation and Catalyst Regeneration: Upon oxygen transfer, the product is formed, and the tungsten species is reduced. It then re-enters the catalytic cycle by reacting with another molecule of hydrogen peroxide.
For the oxidative cleavage of alkenes, the reaction is believed to proceed through a multi-step mechanism involving initial epoxidation of the double bond, followed by hydrolysis of the epoxide to a diol, and subsequent oxidative cleavage of the diol to yield carboxylic acids.[4]
Data Presentation
Oxidation of Terpene Alcohols
This compound has been demonstrated to be an effective catalyst for the oxidation of terpene alcohols, which are valuable renewable feedstocks for the fragrance and pharmaceutical industries.[3][5]
Table 1: Effect of Catalyst Loading on the Oxidation of Borneol [5]
| Catalyst Loading (mol%) | Borneol Conversion (%) | Selectivity to Camphor (%) |
| 0.10 | 34 | >99 |
| 0.50 | 94 | >99 |
| 1.0 | >99 | >99 |
| 2.5 | >99 | >99 |
| Reaction Conditions: Borneol (1.0 mmol), H₂O₂ (2.0 mmol), Toluene (B28343) (internal standard), DMAc (solvent), 90 °C, 2 h. |
Table 2: Oxidation of Various Terpene Alcohols with this compound [3][5]
| Substrate | Product | Conversion (%) | Selectivity (%) |
| Borneol | Camphor | >99 | >99 |
| Geraniol | Geranial/Neral (Citral) & Epoxides | >99 | 70 (Citral), 30 (Epoxides) |
| Nerol | Neral/Geranial (Citral) & Epoxides | >99 | 65 (Citral), 35 (Epoxides) |
| Reaction Conditions: Substrate (1.0 mmol), H₂O₄W (1.0 mol%), H₂O₂ (2.0 mmol), Toluene (internal standard), DMAc (solvent), 90 °C, 2 h. |
Oxidative Cleavage of Alkenes
This compound catalyzes the oxidative cleavage of alkenes to carboxylic acids, a reaction of significant industrial importance for the production of dicarboxylic acids used in polymers and plasticizers.[2][4][6][7]
Table 3: Oxidative Cleavage of Oleic Acid with Different Tungsten-Based Catalysts [2]
| Catalyst | Oleic Acid Conversion (%) | Selectivity to Azelaic Acid (%) |
| H₂WO₄ | >99 | 45 |
| WO₃ | 100 | 23 |
| Reaction Conditions: Oleic Acid (1.45 M), H₂O₂ (11.6 M), Catalyst (0.0145 M), 100 °C, 8 h. |
Experimental Protocols
Preparation of White, Powdery this compound Catalyst
This protocol describes a method to prepare this compound in a highly active, white, powdery form.[8]
Materials:
-
Sodium tungstate (B81510) (Na₂WO₄)
-
Dilute acid solution (e.g., HCl or HNO₃)
-
Deionized water
Procedure:
-
Prepare a dilute solution of the acid.
-
Slowly add a solution of sodium tungstate to the vigorously stirred dilute acid solution at room temperature. This "reversed acidification" is crucial to prevent the formation of gelatinous precipitates.[8]
-
Continue stirring for 30 minutes.
-
Filter the resulting white precipitate using a Buchner funnel.
-
Wash the precipitate thoroughly with deionized water to remove any remaining salts.
-
Perform a final wash with ethanol or acetone to facilitate drying and prevent discoloration.
-
Dry the white powder at room temperature to a constant weight. The yield is typically around 95%.[8]
General Protocol for the Oxidation of Terpene Alcohols
The following is a general procedure for the this compound-catalyzed oxidation of terpene alcohols with hydrogen peroxide.[3][5]
Materials:
-
Terpene alcohol (e.g., Borneol)
-
This compound (H₂WO₄)
-
30-35% Hydrogen peroxide (H₂O₂)
-
Dimethylacetamide (DMAc) as solvent
-
Toluene (as an internal standard for GC analysis)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
Procedure:
-
To a round-bottom flask, add the terpene alcohol (1.0 mmol), this compound (0.01 mmol, 1.0 mol%), and dimethylacetamide (5 mL).
-
Add toluene (0.1 mmol) as an internal standard.
-
Heat the mixture to 90 °C with vigorous stirring.
-
Slowly add hydrogen peroxide (2.0 mmol) dropwise to the reaction mixture.
-
Maintain the reaction at 90 °C for 2 hours.
-
Monitor the reaction progress by gas chromatography (GC) by taking aliquots from the reaction mixture at regular intervals.
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid this compound catalyst can be recovered by filtration for reuse.[3][5]
-
The organic products can be extracted with an appropriate solvent (e.g., diethyl ether), washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The products can be further purified by column chromatography if necessary.
Protocol for the Oxidative Cleavage of Long-Chain Terminal Alkenes
This protocol outlines the oxidative cleavage of long-chain α-olefins under solvent-free conditions using a phase-transfer catalyst.[4][6][7]
Materials:
-
Long-chain terminal alkene (e.g., 1-octadecene)
-
This compound (H₂WO₄)
-
35% Hydrogen peroxide (H₂O₂)
-
Halogen-free quaternary ammonium (B1175870) salt (e.g., methyltrioctylammonium bisulfate) as a phase-transfer catalyst (PTC)
-
Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser
Procedure:
-
In the flask, combine the terminal alkene (1.0 mol), this compound (0.01 mol, 1 mol%), and the phase-transfer catalyst (0.01 mol, 1 mol%).
-
Heat the mixture to 90 °C with vigorous mechanical stirring.
-
Slowly add hydrogen peroxide (4.0 mol) via the dropping funnel over a period of 1-2 hours. An exotherm may be observed, and the addition rate should be controlled to maintain the reaction temperature.
-
After the addition is complete, continue stirring at 90 °C for an additional 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture to dissolve the catalyst and any remaining hydrogen peroxide.
-
Separate the organic layer. The product, a long-chain carboxylic acid, may solidify upon cooling.
-
The crude product can be purified by recrystallization or distillation.
Visualizations
Catalytic Cycle of this compound in Oxidation Reactions
Caption: Catalytic cycle for this compound-catalyzed oxidations.
Experimental Workflow for Terpene Alcohol Oxidation
Caption: Workflow for this compound-catalyzed terpene alcohol oxidation.
Mechanism of Oxidative Cleavage of Alkenes
Caption: Proposed mechanism for the oxidative cleavage of alkenes.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. THE PREPARATION OF this compound IN WHITE AND POWDERLY FORM [cjcu.jlu.edu.cn]
Application Notes and Protocols: Tungstic Acid-Catalyzed Epoxidation of Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The epoxidation of alkenes is a fundamental transformation in organic synthesis, providing access to valuable epoxide intermediates that are pivotal in the production of a wide array of fine chemicals, pharmaceuticals, and polymers. Among the various methods available, the use of tungstic acid and its derivatives as catalysts for epoxidation with hydrogen peroxide has emerged as a promising approach. This system is advantageous due to the low cost and environmental benignity of hydrogen peroxide, which serves as the terminal oxidant, producing water as the only stoichiometric byproduct.
These application notes provide a detailed overview and experimental protocols for the this compound-catalyzed epoxidation of alkenes, with a focus on systems employing phase transfer catalysts to facilitate reactions in biphasic media.
Catalytic System Overview
The this compound-catalyzed epoxidation of alkenes typically involves the in-situ formation of peroxotungstic species, which are the active oxidizing agents. The general reaction scheme can be summarized as follows:
Alkene + H₂O₂ --(this compound Catalyst)--> Epoxide + H₂O
To overcome the immiscibility of aqueous hydrogen peroxide and organic substrates (alkenes), a phase transfer catalyst (PTC) is often employed. The PTC, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of the tungstate (B81510) species from the aqueous phase to the organic phase where the epoxidation of the alkene occurs.
Experimental Protocols
Protocol 1: General Procedure for the Epoxidation of Cyclohexene (B86901) using a Tungsten-Based Catalyst
This protocol describes a general method for the epoxidation of cyclohexene using a tungsten-based catalyst and hydrogen peroxide.
Materials:
-
Cyclohexene
-
Tungsten-based catalyst (e.g., a novel catalyst prepared by oxidative condensation)
-
Hydrogen peroxide (30% aqueous solution)
-
Co-catalyst (e.g., Na₂HPO₄)
-
Solvent (optional, the reaction can be performed solvent-free)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Condenser
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add cyclohexene.
-
Add the tungsten-based catalyst (e.g., 0.5 g) and the co-catalyst (e.g., 0.53 g of Na₂HPO₄).
-
With vigorous stirring, add the hydrogen peroxide solution (e.g., 5.66 g of 30% H₂O₂) dropwise to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 60°C) and maintain for the specified reaction time (e.g., 5 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC or TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure using a rotary evaporator.
-
If the reaction was performed in a biphasic system, separate the organic layer using a separatory funnel. Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude epoxide.
-
The crude product can be purified by distillation or column chromatography if necessary.
Protocol 2: Phase-Transfer Catalyzed Epoxidation of Olefins
This protocol is adapted for a biphasic system utilizing a phase-transfer catalyst.
Materials:
-
Olefin (e.g., cyclooctene)
-
This compound (H₂WO₄) or Sodium Tungstate (Na₂WO₄·2H₂O)
-
Hydrogen peroxide (30-50% aqueous solution)
-
Phase-transfer catalyst (PTC), e.g., a quaternary ammonium salt like Aliquat 336 or [CH₃(n-C₈H₁₇)₃N]⁺HSO₄⁻
-
Phosphoric acid (optional)
-
Organic solvent (e.g., toluene (B28343) or an alkane)
-
pH buffer (e.g., disodium (B8443419) hydrogenophosphate)
-
Standard laboratory glassware as in Protocol 1
Procedure:
-
Prepare the aqueous phase by dissolving sodium tungstate and phosphoric acid (if used) in aqueous hydrogen peroxide. Adjust the pH with a buffer if necessary.
-
In a round-bottom flask, dissolve the olefin and the phase-transfer catalyst in the organic solvent.
-
Heat the organic phase to the desired reaction temperature (e.g., 70-90°C) with vigorous stirring.
-
Add the prepared aqueous phase to the reaction flask.
-
Maintain the reaction at the set temperature with vigorous stirring for the required duration (e.g., 1-5 hours).
-
Follow the work-up and purification procedures as described in Protocol 1.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound-catalyzed epoxidation of alkenes.
| Alkene | Catalyst System | Oxidant | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| Cyclohexene | Novel Tungsten-based | H₂O₂ | 60 | 5 | 51.2 | 69.2 (to cyclohexene oxide) | [1] |
| Cyclohexene | Quaternary ammonium heteropolyphosphotungstate | H₂O₂ | - | - | 92 (based on H₂O₂) | 94 | [2] |
| Propylene (B89431) | [π-C₅H₅NC₁₆H₃₃]₃[PW₄O₁₆] | in-situ H₂O₂ from EAHQ | - | - | - | 95 (to propylene oxide) | [2] |
EAHQ = 2-ethylanthrahydroquinone
Diagrams
Experimental Workflow for this compound-Catalyzed Epoxidation
Caption: General experimental workflow for the epoxidation of alkenes.
Proposed Catalytic Cycle for this compound-Catalyzed Epoxidation
Caption: Proposed catalytic cycle for alkene epoxidation.
References
Application Notes and Protocols for the Photocatalytic Degradation of Organic Pollutants with Tungstic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tungstic acid (H₂WO₄) as a photocatalyst for the degradation of organic pollutants. The information compiled herein is intended to guide researchers in developing and executing experimental protocols for assessing the photocatalytic efficacy of this compound. While data on pure this compound is emerging, much of the current literature focuses on tungsten trioxide (WO₃), a closely related and often in-situ formed species from this compound under thermal conditions. Therefore, data for WO₃ and this compound-containing composites are also presented as a valuable reference.
Introduction to this compound Photocatalysis
This compound is an n-type semiconductor that has garnered attention for its potential in photocatalysis due to its non-toxic nature, cost-effectiveness, and ability to absorb a portion of the visible light spectrum.[1][2] With a band gap energy typically ranging from 2.3 to 2.8 eV, this compound can be activated by UV and visible light to generate electron-hole pairs.[1] These charge carriers initiate a series of redox reactions that produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻). These ROS are powerful oxidizing agents capable of degrading a wide range of organic pollutants into simpler, less harmful compounds, and ultimately, to carbon dioxide and water.[3]
Synthesis of this compound Photocatalyst
A common and straightforward method for synthesizing this compound is through the acidification of a sodium tungstate (B81510) solution.
Protocol 1: Synthesis of this compound via Acid Precipitation[4][5]
Materials:
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
-
Hydrochloric acid (HCl), concentrated
-
Nitric acid (HNO₃) can also be used[4]
-
Deionized water
-
Ethanol (B145695) or acetone (B3395972) (for washing)
Procedure:
-
Prepare a saturated aqueous solution of sodium tungstate dihydrate.
-
Heat the sodium tungstate solution to boiling.
-
Slowly add the hot sodium tungstate solution to a boiling solution of concentrated hydrochloric acid (a molar excess of HCl is typically used).
-
A yellow precipitate of this compound (H₂WO₄) will form.
-
Continue heating the mixture for approximately 1 hour to ensure complete precipitation and to improve the filterability of the precipitate.
-
Allow the mixture to cool to room temperature.
-
Separate the precipitate by filtration or centrifugation.
-
Wash the precipitate several times with deionized water to remove any remaining ions. A final wash with ethanol or acetone can aid in removing adsorbed water.[5]
-
Dry the resulting this compound powder in an oven at a low temperature (e.g., 60-80 °C) overnight.
Note: The properties of the synthesized this compound, such as particle size and surface area, can be influenced by reaction parameters like temperature, concentration of reactants, and the rate of addition.[2]
Experimental Setup for Photocatalytic Degradation
A typical batch photoreactor setup is used to evaluate the photocatalytic activity of this compound.
Experimental Workflow Diagram
Protocols for Photocatalytic Degradation
The following protocols outline the general procedure for the degradation of common organic pollutants, Methylene (B1212753) Blue and Phenol (B47542).
Protocol 2: Photocatalytic Degradation of Methylene Blue
Materials:
-
This compound photocatalyst
-
Methylene Blue (MB) stock solution
-
Deionized water
-
pH adjustment solutions (e.g., 0.1 M HCl, 0.1 M NaOH)
-
Photoreactor with a suitable light source (e.g., Xenon lamp, Mercury lamp)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation: Prepare a series of aqueous solutions of Methylene Blue with known concentrations (e.g., 5, 10, 20 mg/L) from the stock solution.
-
Catalyst Suspension: Disperse a specific amount of this compound photocatalyst (e.g., 0.1 to 1.0 g/L) into a defined volume of the MB solution.
-
pH Adjustment: Adjust the pH of the suspension to the desired value using HCl or NaOH solutions.
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the MB molecules and the catalyst surface. Take an initial sample (C₀).
-
Photocatalytic Reaction: Irradiate the suspension with the light source under continuous stirring.
-
Sampling: At regular time intervals (e.g., 15, 30, 45, 60, 90, 120 minutes), withdraw aliquots of the suspension.
-
Analysis: Centrifuge or filter the aliquots to remove the catalyst particles. Measure the absorbance of the supernatant at the maximum absorption wavelength of MB (around 664 nm) using a UV-Vis spectrophotometer.
-
Calculation: The degradation efficiency can be calculated using the following formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration and Cₜ is the concentration at time 't'.
Protocol 3: Photocatalytic Degradation of Phenol
Materials:
-
This compound photocatalyst
-
Phenol stock solution
-
Deionized water
-
pH adjustment solutions
-
Photoreactor with a UV light source
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Follow steps 1-6 as described in Protocol 2, using a phenol solution of known concentration (e.g., 10-50 mg/L).
-
Analysis: After removing the catalyst, analyze the concentration of phenol in the collected samples using an HPLC system equipped with a suitable column (e.g., C18) and detector (e.g., UV detector at 270 nm).
-
Calculation: Calculate the degradation efficiency as described in Protocol 2.
Data Presentation
The following tables summarize typical quantitative data for the photocatalytic degradation of organic pollutants using tungsten-based catalysts. It is important to note that much of the available data is for tungsten oxide (WO₃) or composites, which are provided here for reference.
Table 1: Degradation Efficiency of Methylene Blue
| Catalyst | Pollutant Conc. (mg/L) | Catalyst Conc. (g/L) | pH | Irradiation Time (min) | Degradation Efficiency (%) | Reference |
| This compound@ZIF-67 | - | - | - | 60 | 85 | [6] |
| WO₃/Barium Titanate | - | - | - | - | ~1.38 times > pure WO₃ | [7] |
| PPy-WO₃ | 5 | 1.6 | 7 | 160 | 98.13 | [8] |
Table 2: Degradation Efficiency of Phenol
| Catalyst | Pollutant Conc. (mg/L) | Catalyst Conc. (g/L) | pH | Irradiation Time (h) | Degradation Efficiency (%) | Reference |
| Pd@NSC-WO₃ | - | - | - | - | Enhanced under UV & Vis | [9] |
| TiO₂/Graphene/Tungstophosphoric Acid | 50-150 | - | - | - | 91 | [10] |
Reaction Kinetics and Quantum Yield
The photocatalytic degradation of many organic pollutants follows pseudo-first-order kinetics, which can be described by the Langmuir-Hinshelwood model under certain conditions.[11][12][13]
Pseudo-First-Order Kinetics
The rate of degradation can often be expressed as: ln(C₀/Cₜ) = k_app * t
where:
-
C₀ is the initial concentration of the pollutant.
-
Cₜ is the concentration of the pollutant at time t.
-
k_app is the apparent pseudo-first-order rate constant (min⁻¹).
A plot of ln(C₀/Cₜ) versus t should yield a straight line with a slope equal to k_app.
Table 3: Apparent Rate Constants for Pollutant Degradation
| Catalyst | Pollutant | Rate Constant (k_app, min⁻¹) | Reference |
| This compound@ZIF-67 | Methylene Blue | Higher than ZIF-67 alone | [6] |
| AC@Fe₃O₄ | Methylene Blue | 0.025 | [3] |
Apparent Quantum Yield (AQY)
The Apparent Quantum Yield (AQY) is a crucial parameter for evaluating the efficiency of a photocatalytic process. It is defined as the ratio of the number of molecules of a reactant consumed or product formed to the number of incident photons.[1][14][15]
The formula for calculating AQY is: AQY (%) = (Number of degraded pollutant molecules / Number of incident photons) x 100
A detailed protocol for determining the number of incident photons using chemical actinometry is required for accurate AQY calculation.[16]
Note: Specific AQY values for the degradation of organic pollutants by pure this compound are not widely available in the current literature.
Mechanism of Photocatalytic Degradation
The photocatalytic degradation of organic pollutants by this compound proceeds through a series of steps initiated by the absorption of light.
Signaling Pathway Diagram
Stability and Reusability of this compound Photocatalyst
The stability and reusability of a photocatalyst are critical for its practical application. Studies on tungsten-based catalysts have shown good stability over multiple cycles.[17]
Protocol 4: Catalyst Reusability Test
-
After the first photocatalytic degradation experiment, recover the this compound catalyst by centrifugation or filtration.
-
Wash the catalyst thoroughly with deionized water and ethanol to remove any adsorbed pollutant molecules and intermediates.
-
Dry the catalyst in an oven at a low temperature (e.g., 60-80 °C).
-
Use the recovered catalyst for a subsequent degradation experiment under the same conditions.
-
Repeat this process for several cycles (e.g., 3-5 cycles) to evaluate the change in photocatalytic activity.
Characterization of this compound Photocatalyst
To understand the physicochemical properties of the synthesized this compound and their influence on photocatalytic activity, various characterization techniques are employed.
-
X-ray Diffraction (XRD): To determine the crystal structure and phase purity.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To analyze the morphology, particle size, and microstructure.
-
UV-Vis Diffuse Reflectance Spectroscopy (DRS): To determine the band gap energy.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups on the catalyst surface.
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore size distribution.
Conclusion
This compound shows promise as a photocatalyst for the degradation of organic pollutants. The protocols and data presented in these application notes provide a foundation for researchers to explore its potential further. While more research is needed to establish a comprehensive dataset for pure this compound, the information available for related tungsten compounds offers valuable insights. Future work should focus on optimizing the synthesis of this compound to enhance its photocatalytic efficiency and on detailed investigations into its performance for the degradation of a wider range of organic pollutants of concern.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of nano-sized tungsten oxide particles encapsulated in a hollow silica sphere and their photocatalytic properties for decomposition of acetic acid using Pt as a co-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Tungstic acids H2WO4 and H4WO5 as stable photocatalysts for water oxidation under visible light - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Photocatalytic degradation of rhodamine B and methylene blue dyes using tungsten oxide/barium titanate nanocomposite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photocatalytic dye degradation using novel Polypyrrole-Tungsten Oxide hybrid nanocomposite system. [jwent.net]
- 9. ntut.elsevierpure.com [ntut.elsevierpure.com]
- 10. touche-np.org [touche-np.org]
- 11. Frontiers | Kinetics of Photocatalyzed Reactions: Five Lessons Learned [frontiersin.org]
- 12. Kinetics of photocatalytic degradation of organic compounds: a mini-review and new approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. In photocatalysis experiments, is the quantum yield you calculate really the AQY (Absolute Quantum Yield)?_Formula-Perfectlight [perfectlight.com.cn]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. Stability and Reusability of Tungsten Catalyst on Structured Support in Catalytic Ozonation of Textile Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Tungstic Acid Supported on Silica Catalyst
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of tungstic acid supported on silica (B1680970) (WO₃/SiO₂), a versatile heterogeneous acid catalyst. This catalyst is noted for its high thermal stability, reusability, and efficiency in various organic transformations, making it a valuable tool in synthetic organic chemistry and drug development.[1] This document outlines three common preparation methods: incipient wetness impregnation, the sol-gel technique, and a method utilizing silica chloride.
Introduction to this compound on Silica Catalysts
Silica-supported this compound is a solid acid catalyst that offers significant advantages over homogeneous catalysts, including ease of separation from reaction mixtures, potential for regeneration and reuse, and reduced environmental impact.[1] The silica support provides a high surface area, enhancing the dispersion and accessibility of the this compound active sites.[2][3] The properties and catalytic performance of the material can be tailored by the choice of synthesis method, which influences factors such as tungsten loading, surface area, and acidity.[4] Common applications include esterification, alkylation, oxidation, and the synthesis of various heterocyclic compounds like benzimidazoles.[1][2][5]
Catalyst Preparation Methods: A Comparative Overview
Three primary methods for the preparation of this compound on silica are detailed below. The choice of method can significantly impact the catalyst's physical and chemical properties.
Data Presentation: Physicochemical Properties of WO₃/SiO₂ Catalysts
The following tables summarize typical quantitative data for catalysts prepared by different methods, compiled from various studies.
Table 1: Catalyst Properties via Incipient Wetness Impregnation
| Tungsten Loading (wt%) | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (nm) | Source |
|---|---|---|---|---|
| 8 | ~300 (support) | 1.15 (support) | - | [6] |
| up to 11.7 | ~200 (support) | - | - | [7] |
| 10 | 289 | 0.79 | 10.9 | [4] |
| 15 | 245 | 0.69 | 11.3 |[4] |
Table 2: Catalyst Properties via Sol-Gel Method
| Catalyst Name | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (nm) | Source |
|---|---|---|---|---|
| STA-SG | 460.11 | - | - | [2][8] |
| W-Si (Alt) | 1199 | - | 2.0-2.7 | [3] |
| W₁-Si₂ | 1149 | - | 2.0-2.7 | [3] |
| Si₁-W₂ | 1069 | - | 2.0-2.7 | [3] |
| WO₃-SiO₂ (scCO₂) | 892 | - | - |[9] |
STA-SG: Silicothis compound-silica sol gel. The other entries represent variations in the addition sequence of tungsten and silica precursors.
Experimental Protocols
Detailed methodologies for the key preparation techniques are provided below.
Protocol 1: Incipient Wetness Impregnation
This method involves the impregnation of a porous silica support with a solution containing a tungsten precursor, followed by drying and calcination. It is a straightforward and widely used technique.[3][4][6]
Materials:
-
Silica gel (e.g., Davisil grade 646)[6]
-
Ammonium (B1175870) metatungstate ((NH₄)₆H₂W₁₂O₄₀) or other suitable tungsten salt
-
Deionized water
-
Drying oven
-
Muffle furnace
Procedure:
-
Pre-treatment of Support: Dry the silica gel support at 100-120 °C for several hours to remove adsorbed water.
-
Preparation of Impregnation Solution: Calculate the amount of ammonium metatungstate required to achieve the desired tungsten oxide (WO₃) loading (e.g., 8-15 wt%).[4][6] The volume of the solution should be equal to the total pore volume of the silica support used. Dissolve the calculated amount of the tungsten precursor in the corresponding volume of deionized water.
-
Impregnation: Add the precursor solution to the dried silica gel dropwise while mixing to ensure uniform distribution. The mixture should appear as a free-flowing powder with no excess liquid.
-
Drying: Dry the impregnated silica in an oven at 100-120 °C overnight to remove the solvent.
-
Calcination: Calcine the dried powder in a muffle furnace. A typical procedure involves heating in air at a rate of 5-10 °C/min to a final temperature of 500-550 °C and holding for 4-6 hours.[6][10] This step decomposes the precursor to form tungsten oxide species on the silica surface.
-
Cooling and Storage: Allow the catalyst to cool to room temperature in a desiccator before storing.
Caption: Workflow for WO₃/SiO₂ catalyst synthesis via the sol-gel method.
Protocol 3: From Silica Chloride and Sodium Tungstate (B81510)
This novel method produces a highly efficient catalyst under relatively mild conditions. [1][11]It involves the reaction of a chlorinated silica surface with a tungsten salt.
Materials:
-
Silica Chloride (prepared from silica gel and thionyl chloride)
-
Sodium tungstate (Na₂WO₄) [1]* n-Hexane (or other inert solvent) [1]* 0.1 N Hydrochloric acid (HCl) [1]* Reflux apparatus
Procedure:
-
Preparation of Silica Chloride: This precursor is typically prepared by reacting dried silica gel with a chlorinating agent like thionyl chloride (SOCl₂). This step should be performed in a fume hood with appropriate safety precautions.
-
Reaction: In a round-bottom flask, add silica chloride (e.g., 6.00 g) and sodium tungstate (e.g., 7.03 g) to n-hexane (e.g., 10 mL). [1]3. Refluxing: Stir the reaction mixture under reflux conditions at approximately 70 °C for 4 hours. [1]This facilitates the reaction between the silica chloride and sodium tungstate.
-
Filtration and Washing: After cooling, filter the solid product and wash it thoroughly with deionized water to remove any unreacted salts and byproducts.
-
Protonation: Treat the resulting solid with 0.1 N HCl to protonate the supported tungstate, forming the active this compound sites. [1]6. Final Washing and Drying: Wash the catalyst again with deionized water until the washings are neutral to remove excess acid. Dry the final catalyst in an oven at 100-120 °C.
Logical Relationship: Silica Chloride Method
Caption: Logical steps for preparing WO₃/SiO₂ from silica chloride and sodium tungstate.
Catalyst Characterization
To ensure the successful synthesis and to understand the properties of the prepared catalyst, several characterization techniques are recommended:
-
X-ray Diffraction (XRD): To determine the crystalline structure of the tungsten oxide species and their dispersion on the support. [1][4]* Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area, pore volume, and pore size distribution of the catalyst. [2][3][4]* X-ray Photoelectron Spectroscopy (XPS): To analyze the surface composition and the oxidation state of tungsten. [2][4]* Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups on the catalyst surface. [1]* Temperature-Programmed Desorption of Ammonia (NH₃-TPD): To quantify the total acidity and determine the acid strength distribution of the catalyst.
References
- 1. researchgate.net [researchgate.net]
- 2. Search results [inis.iaea.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Application Notes: Tungstic Acid in Heterogeneous Catalysis for Esterification
Introduction
Tungstic acid and its derivatives, particularly heteropolyacids like tungstophosphoric acid and tungstosilicic acid, have emerged as highly effective solid acid catalysts for esterification reactions.[1] In contrast to traditional homogeneous acid catalysts such as sulfuric acid, this compound-based catalysts offer significant advantages, including ease of separation from the reaction mixture, reusability, reduced reactor corrosion, and environmental friendliness.[2][3] These properties make them ideal for a range of applications, from the synthesis of fine chemical esters and solvents like benzyl (B1604629) acetate (B1210297) and ethyl acetate to the production of biodiesel from free fatty acids.[4][5]
The catalytic activity of these materials stems from their strong Brønsted acidity.[6] To overcome the challenge of their solubility in polar reaction media, they are often heterogenized by supporting them on high-surface-area materials like mesoporous silica (B1680970) (SBA-15, MCM-41), zirconia, or clays, which enhances their stability and longevity.[4][5][7]
Applications
-
Biodiesel Production: this compound catalysts are highly efficient in the esterification of free fatty acids (FFAs) present in low-cost feedstocks like waste cooking oil or palm fatty acid distillate to produce fatty acid methyl esters (FAME), the primary component of biodiesel.[2][4]
-
Solvent and Flavor Synthesis: The production of industrially important esters such as ethyl acetate, n-butyl acetate, and benzyl acetate is effectively catalyzed by supported tungsten-based catalysts.[4][5]
-
Glycerol (B35011) Conversion: As a byproduct of biodiesel production, glycerol can be esterified with acetic acid to produce valuable fuel additives like mono-, di-, and triacetin, a reaction efficiently catalyzed by tin-exchanged tungstophosphoric acid.[3][6]
Data Presentation: Performance of this compound Catalysts
The following tables summarize the performance of various this compound-based heterogeneous catalysts in different esterification reactions.
Table 1: Esterification for Biodiesel Production
| Catalyst | Reactants | Molar Ratio (Alcohol:Acid) | Temp. (°C) | Catalyst Loading | Time (h) | Conversion/Yield | Reference |
| H₃PW/ZrO₂ | Not Specified | N/A | N/A | N/A | N/A | 88% Conversion | [4] |
| HSiW/MCM-41 | Oleic Acid + Methanol | N/A | N/A | N/A | N/A | 81.2 wt% Yield | [4] |
| 0.3HPW/OMS-SO₃H-5 | Oleic Acid + Methanol | N/A | N/A | N/A | N/A | 95.3% Yield | [2] |
| Amino Acid/PTA | Oleic Acid + Methanol | 5.9:1 | 65 | 8% | 6 | 96.5% Yield | [8] |
Table 2: Esterification of Acetic Acid
| Catalyst | Reactants | Molar Ratio (Alcohol:Acid) | Temp. (°C) | Catalyst Loading | Time (h) | Conversion/Yield | Reference |
| 10% W-KIT-5 | Acetic Acid + Ethanol | 5:1 | 77 | 3 g W / 100 g acid | 8.25 | ~20% Conversion | [4] |
| TPA₃/MCM-41 | Benzyl Alcohol + Acetic Acid | 1:2 | 100 | 150 mg | 2 | 96% Conversion | [5] |
| TPA₃/ZrO₂ | Benzyl Alcohol + Acetic Acid | 1:2 | 100 | 150 mg | 2 | 90% Conversion | [5] |
Table 3: Esterification of Glycerol
| Catalyst | Reactants | Molar Ratio (Glycerol:Acid) | Temp. (°C) | Catalyst Loading | Time (h) | Conversion/Selectivity | Reference |
| Sn₁-DTP/K-10 | Glycerol + Acetic Acid | 1:10 | 110 | 10 wt% | 2 | >95% Conversion | [6] |
| Sn₃/₂PW₁₂O₄₀/673 K | Glycerol + Acetic Acid | 1:3 | 60 | 0.4 mol% | 8 | 95% Conversion; 60% DAG, 30% TAG | [3] |
Note: N/A indicates data not available in the cited source. TPA = 12-tungstophosphoric acid. HPW = Phosphothis compound. DTP = Tungstophosphoric acid.
Experimental Protocols
Protocol 1: Catalyst Preparation (Tungsten Oxide on Silica Support)
This protocol is based on the incipient wetness impregnation method for preparing W/A150 and a hydrothermal synthesis for W-KIT-5.[4]
1. Materials:
-
Ammonium (B1175870) metatungstate hydrate (B1144303) ((NH₄)₆H₂W₁₂O₄₀ · xH₂O)
-
Amorphous silica (A150) or Pluronic P123 and TEOS (for KIT-5)
-
Deionized water
-
Ethanol
2. Procedure (Incipient Wetness Impregnation for W/A150): a. Dry the amorphous silica support at 120°C overnight. b. Calculate the required amount of ammonium metatungstate to achieve the desired weight percentage of tungsten (e.g., 10 wt%). c. Dissolve the calculated amount of ammonium metatungstate in a volume of deionized water equal to the pore volume of the silica support. d. Add the precursor solution dropwise to the dried silica support with constant mixing until the powder is uniformly moist. e. Age the resulting material at room temperature for 12 hours. f. Dry the catalyst at 120°C for 12 hours. g. Calcine the dried powder in air at 550°C for 5 hours.
3. Procedure (Hydrothermal Synthesis for W-KIT-5): a. Dissolve Pluronic P123 in a solution of water and HCl. b. Add butanol and stir for 1 hour. c. Add the tungsten precursor (ammonium metatungstate) and stir for another 3 hours. d. Add TEOS (tetraethyl orthosilicate) and stir the mixture for 20 hours at 35°C. e. Transfer the mixture to an autoclave and heat at 100°C for 24 hours. f. Recover the solid product by filtration, wash with ethanol, and dry at 100°C. g. Calcine the material at 550°C to remove the template.
Protocol 2: Catalyst Characterization
To evaluate the physico-chemical properties of the synthesized catalysts, the following techniques are commonly employed:
-
X-ray Diffraction (XRD): To determine the crystalline structure and average crystallite size of the tungsten oxide nanoparticles.[4]
-
Brunauer–Emmett–Teller (BET) Analysis: To measure the specific surface area, pore volume, and average pore size of the catalyst and support.[6]
-
Temperature-Programmed Desorption of Ammonia (NH₃-TPD): To quantify the total acidity (number of acid sites) of the catalyst.[4]
-
Fourier-Transform Infrared Spectroscopy (FT-IR): To identify functional groups and confirm the presence of the heteropolyacid structure on the support.[6]
-
X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation state of tungsten (typically W⁶⁺) on the catalyst surface.[4]
Protocol 3: General Procedure for Heterogeneous Catalytic Esterification
This protocol describes a typical batch reactor setup for esterification.[4][5]
1. Materials:
-
Carboxylic acid (e.g., acetic acid, oleic acid)
-
Alcohol (e.g., ethanol, methanol)
-
Synthesized this compound-based catalyst
-
Reaction flask (round-bottom) equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath with temperature control
2. Reaction Setup: a. Add the carboxylic acid and alcohol to the reaction flask in the desired molar ratio (e.g., 1:5 acid to alcohol).[4] b. Add the solid acid catalyst to the mixture. The catalyst loading is typically specified as a weight percentage of the limiting reactant (e.g., 3 g of W per 100 g of acetic acid).[4] c. Place the flask in the heating mantle and attach the reflux condenser. d. Begin stirring at a constant rate (e.g., 500 rpm) to ensure the catalyst remains suspended and to minimize mass transfer limitations.[4]
3. Reaction Execution: a. Heat the reaction mixture to the desired temperature (e.g., 77°C for acetic acid + ethanol) and maintain it for the specified reaction time (e.g., 8 hours).[4] b. Samples can be withdrawn periodically to monitor the reaction progress using techniques like gas chromatography (GC) or titration to determine the acid conversion.
4. Product Recovery and Catalyst Recycling: a. After the reaction is complete, cool the mixture to room temperature. b. Separate the solid catalyst from the liquid product mixture by filtration or centrifugation.[3][4] c. Wash the recovered catalyst with a suitable solvent (e.g., propanol, ethanol) to remove any adsorbed reactants or products.[3] d. Dry the catalyst (e.g., at 100°C) before reusing it in subsequent reaction cycles to test for reusability.[3] e. The liquid product can be purified further, for example, by distillation to remove excess alcohol and separate the ester.
Visualizations
Caption: Experimental workflow for heterogeneous catalysis.
Caption: General mechanism for acid-catalyzed esterification.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Silicotungstate- or Phosphotungstate-Catalyzed Glycerol Esterification with Acetic Acid: A Comparison of Zinc and Tin Salts [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinetic Analysis of Glycerol Esterification Using Tin Exchanged Tungstophosphoric Acid on K-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Catalytic performance of amino acid/phosphothis compound as bi-functional heterogeneous catalyst for biodiesel production [eeer.org]
Application of Tungstic Acid in Electrochromic Devices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of tungstic acid and its derivatives, primarily tungsten trioxide (WO₃), in the fabrication and operation of electrochromic devices. It includes fundamental principles, experimental protocols for synthesis and device fabrication, and key performance data.
Application Notes
Introduction to Electrochromism
Electrochromism is the phenomenon where a material reversibly changes its optical properties (color, transmittance, absorbance, or reflectance) in response to an applied electrical voltage.[1] Tungsten trioxide (WO₃), often derived from this compound (H₂WO₄), is one of the most extensively studied cathodic electrochromic materials due to its significant optical modulation, high coloration efficiency, and excellent cyclic stability.[2][3] These properties make it a prime candidate for applications such as smart windows, energy-saving displays, and anti-glare rearview mirrors.[4][5]
The Electrochromic Mechanism of Tungsten Oxide
The electrochromic effect in tungsten oxide films is based on a reversible redox reaction involving the dual injection or ejection of ions (typically H⁺ or Li⁺) and electrons.[6] The fundamental reaction can be described as:
WO₃ (transparent) + xM⁺ + xe⁻ ↔ MₓWO₃ (blue)
Where M⁺ represents a small cation like H⁺ or Li⁺.
In its bleached, transparent state, tungsten is in its highest oxidation state (W⁶⁺). Upon applying a negative voltage, ions from an electrolyte are inserted into the WO₃ film, and electrons are injected from the transparent conductive electrode to maintain charge neutrality. This process reduces tungsten to a lower oxidation state (W⁵⁺), forming a tungsten bronze (MₓWO₃), which is deep blue in color.[6] Reversing the voltage extracts the ions and electrons, returning the material to its transparent W⁶⁺ state.
Caption: Mechanism of electrochromism in tungsten oxide films.
Key Performance Metrics
The performance of an electrochromic device is evaluated based on several key parameters:
-
Optical Modulation (ΔT): The difference in transmittance between the bleached (T_b) and colored (T_c) states at a specific wavelength.[3]
-
Switching Speed: The time required for the device to transition from the bleached to the colored state (coloration time, t_c) and vice versa (bleaching time, t_b).[2]
-
Coloration Efficiency (CE or η): A measure of the change in optical density (ΔOD) per unit of inserted charge density (Q). It is a critical parameter for evaluating the energy efficiency of the device. A higher CE value indicates that less charge is needed to achieve a desired level of coloration.[3][4] It is calculated as: η = ΔOD / Q.
-
Cyclic Stability: The ability of the device to maintain its electrochromic performance over a large number of switching cycles without significant degradation.
Data Presentation: Performance of this compound-Based Devices
The following table summarizes typical performance metrics for electrochromic devices utilizing tungsten oxide films prepared via different methods.
| Preparation Method & Precursor | Electrolyte | Optical Modulation (ΔT at λ) | Coloration Time (t_c) | Bleaching Time (t_b) | Coloration Efficiency (η) | Reference |
| This compound & Hydrothermal | LiClO₄/PC | 92.5% | 1.7 s | 1.3 s | - | [2] |
| This compound & Sol-Gel | LiClO₄/PC | ~40% (at 633 nm) | - | - | - | [7] |
| Peroxothis compound (Sol-Gel) | Na₂SO₄ | 22% higher than unprocessed | - | - | - | [6] |
| W₁₈O₄₉/WO₃ Composite | Solid-State | 85% | 2.0 s | 1.0 s | - | [2] |
| WO₃@PEO Fibers | Gel Electrolyte | 40% | 1.6 s | - | 61.3 cm²/C | [3] |
| Dip-Coating (WO₃-PAA) | - | ΔOD = 0.65 (at 550nm) | - | - | 51.8 cm²/C | [4] |
Experimental Protocols
Protocol 1: Synthesis of Tungsten Oxide Film via Peroxothis compound (PTA) Sol-Gel Method
This protocol describes a common and cost-effective method for preparing a WO₃ precursor sol from this compound, which can then be deposited as a thin film.[6][8]
Materials:
-
This compound powder (H₂WO₄)
-
30% Hydrogen peroxide solution (H₂O₂)
-
Indium Tin Oxide (ITO) coated glass substrates
-
Magnetic stirrer
-
Spin coater or dip coater
-
Furnace for annealing
Procedure:
-
Preparation of Peroxothis compound (PTA) Sol:
-
In a beaker, add 1.5 g of this compound powder to 10 mL of 30% hydrogen peroxide.[6]
-
Stir the mixture continuously using a magnetic stirrer at room temperature for 5-7 days.[6]
-
The reaction is complete when the powder fully dissolves, resulting in a clear, translucent peroxothis compound solution.
-
Filter the solution to remove any undissolved impurities.
-
For stabilization and viscosity control, ethanol can be added to the PTA solution.[8]
-
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
-
Film Deposition:
-
Spin Coating: Dispense the PTA sol onto the cleaned ITO substrate. Spin at a suitable speed (e.g., 3000 rpm for 30 seconds) to obtain a uniform film.
-
Dip Coating: Alternatively, immerse the substrate into the PTA sol and withdraw it at a constant, controlled speed.
-
-
Drying and Annealing:
-
Dry the coated film in air at room temperature or on a hot plate at a low temperature (e.g., 80-100 °C) to evaporate the solvent.
-
Anneal the film in a furnace. A typical annealing temperature is 300-400 °C for several hours to convert the precursor film into a crystalline or amorphous WO₃ film.[9]
-
Caption: Workflow for WO₃ film synthesis via the sol-gel method.
Protocol 2: Fabrication of a Tungsten Oxide Electrochromic Device
This protocol outlines the assembly of a complete five-layer electrochromic device.
Materials:
-
WO₃-coated ITO substrate (Working Electrode, prepared in Protocol 1)
-
Counter electrode material (e.g., Prussian Blue, NiO, or another ITO glass)
-
Electrolyte (e.g., 1 M LiClO₄ in propylene (B89431) carbonate (PC) for non-aqueous, or 0.3 M Na₂SO₄ in water for aqueous systems)[6][10]
-
UV-curable sealant or polymer spacer
-
Vacuum chamber
-
UV lamp
Procedure:
-
Prepare the Device Components:
-
Use the WO₃-coated ITO glass as the primary electrochromic layer.
-
Prepare a counter electrode. For a complementary device, a material that colors anodically (e.g., Prussian Blue) is used. For a basic device, a plain ITO glass can serve as the counter electrode with the electrolyte acting as the ion storage.
-
-
Assemble the Cell:
-
Place a spacer (e.g., a thin polymer film or UV-curable sealant) around the edges of the WO₃ film on the ITO substrate. This defines the active area and contains the electrolyte.
-
Place the counter electrode on top of the spacer, with the conductive sides of both electrodes facing each other.
-
-
Introduce the Electrolyte:
-
Leave a small gap in the sealant. In a vacuum or glovebox environment, inject the liquid electrolyte into the space between the two electrodes via the gap using a syringe.[1]
-
This step ensures the electrolyte fills the cavity without trapping air bubbles.
-
-
Seal the Device:
-
Seal the injection gap with the UV-curable sealant.
-
Expose the device to a UV lamp to cure the sealant completely, ensuring a hermetic seal.
-
Caption: Fabrication workflow for a 5-layer electrochromic device.
Protocol 3: Electrochemical and Optical Characterization
This protocol describes how to measure the key performance metrics of the fabricated device.
Equipment:
-
Potentiostat/Galvanostat
-
UV-Vis Spectrophotometer
-
Two-electrode setup (using the fabricated device) or three-electrode setup (with a reference electrode like Ag/AgCl)[9][10]
Procedure:
-
Cyclic Voltammetry (CV):
-
Connect the WO₃ electrode as the working electrode and the counter electrode.
-
Scan the potential between a coloring voltage (e.g., -3 V) and a bleaching voltage (e.g., +3 V) at a set scan rate (e.g., 20-100 mV/s).[6][9]
-
The resulting voltammogram provides information on the redox processes and electrochemical stability.
-
-
Chronoamperometry (CA) for Switching Speed:
-
Apply a constant potential step for coloration (e.g., -3 V) for a set duration (e.g., 30 s) and then a potential step for bleaching (e.g., +3 V) for the same duration.[10]
-
Simultaneously, measure the transmittance at a specific wavelength (e.g., 550 nm or 633 nm) using the UV-Vis spectrophotometer.
-
The coloration/bleaching time is typically defined as the time taken to achieve 90% of the total transmittance change.[3]
-
-
Coloration Efficiency (CE) Measurement:
-
Use data from the chronoamperometry experiment.
-
Calculate the total charge density (Q) injected or ejected by integrating the current over time.
-
Calculate the change in optical density (ΔOD) using the formula: ΔOD = log₁₀(T_b / T_c), where T_b and T_c are the transmittance in the bleached and colored states, respectively.
-
Calculate CE using the formula: η = ΔOD / Q.
-
References
- 1. Flexible electrochromic devices based on tungsten oxide and Prussian blue nanoparticles for automobile applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and properties of all solid-state electrochromic devices based on tungsten oxide nanocomposites - ProQuest [proquest.com]
- 3. Enhanced Coloration Time of Electrochromic Device Using Integrated WO3@PEO Electrodes for Wearable Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Flexible electrochromic devices based on tungsten oxide and Prussian blue nanoparticles for automobile applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Tungsten Oxide Thin Film Sol-gel Method â Chinatungsten Online [tungsten-film.com]
- 9. researchgate.net [researchgate.net]
- 10. Cathodic electrodeposition of amorphous tungsten oxide dihydrate film for dual-band electrochromic modulation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08851D [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Tungstic Acid Thin Films for Gas Sensing
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of tungstic acid (H₂WO₄) and tungsten oxide (WO₃) thin films tailored for gas sensing applications. It is intended to guide researchers in fabricating high-performance gas sensors by outlining various synthesis methodologies and summarizing key performance data.
Introduction
Tungsten oxide-based materials, including this compound, are prominent n-type semiconductors extensively investigated for chemical gas sensing.[1][2] Their ability to detect a variety of oxidizing and reducing gases, such as nitrogen dioxide (NO₂), hydrogen (H₂), ammonia (B1221849) (NH₃), and hydrogen sulfide (B99878) (H₂S), stems from the change in their electrical resistance upon interaction with gas molecules.[1][3] The sensitivity, selectivity, and response time of these sensors are intrinsically linked to the material's morphology, crystal structure, and surface area, which are dictated by the synthesis method.[1][4]
This note covers three prevalent synthesis techniques: Sol-Gel, Hydrothermal Synthesis, and Sputtering, providing detailed protocols and comparative performance data.
Synthesis Methodologies and Experimental Protocols
Sol-Gel Method
The sol-gel process is a versatile and cost-effective wet-chemical technique that allows for the synthesis of high-purity, homogeneous thin films at relatively low temperatures.[5][6] The method involves the transition of a colloidal solution (sol) into a gel-like network, followed by drying and heat treatment to form the final oxide film.
Protocol: Sol-Gel Synthesis using Ammonium (B1175870) Metatungstate
This protocol is adapted from a method utilizing ammonium metatungstate hydrate (B1144303) (AMT) and poly-vinyl alcohol (PVA).[6]
1. Precursor Solution Preparation:
- Prepare an aqueous solution by mixing ammonium metatungstate hydrate (AMT) and poly-vinyl alcohol (PVA) in deionized water. A typical weight ratio is PVA:AMT:H₂O = 1:20:300.[6]
- Stir the solution until all components are fully dissolved, forming a homogeneous sol.
2. Substrate Preparation:
- Clean the desired substrate (e.g., polished alumina, silicon) thoroughly. This typically involves sonication in acetone, followed by isopropanol, and finally, deionized water. Dry the substrate with a stream of nitrogen.
3. Thin Film Deposition:
- Apply the precursor solution onto the cleaned substrate using a spin-coating method. A typical spin-coating parameter is 2000 rpm for 30 seconds.[6]
4. Drying and Calcination:
- Dry the coated film at 200 °C for 10 minutes in air to evaporate the solvent.[6]
- Perform calcination at 600 °C for 2 hours in air to remove the organic binder (PVA) and promote the crystallization of the WO₃ thin film.[6] This process results in a thin film of approximately 50 nm thickness.[6]
5. Electrode Deposition:
- For gas sensing measurements, deposit interdigital electrodes (e.g., Pt or Au) on the surface of the WO₃ film using techniques like sputtering or thermal evaporation.
Hydrothermal Synthesis
Hydrothermal synthesis is a method that employs high-temperature and high-pressure water to dissolve and recrystallize materials that are relatively insoluble under ordinary conditions. This technique is particularly effective for producing well-defined nanostructures, such as nanorods and nanoplates, which offer a high surface-to-volume ratio beneficial for gas sensing.[7][8][9]
Protocol: Hydrothermal Synthesis of WO₃·0.33H₂O Nanorods
This protocol describes the synthesis of hydrated tungsten oxide nanorods using sodium tungstate (B81510) as a precursor.[7]
1. Precursor Solution Preparation:
- Dissolve 1 g of sodium tungstate dihydrate (Na₂WO₄·2H₂O) in 15 mL of deionized water.[7]
- In a separate beaker, prepare a solution of an organic mineralizer, such as p-aminobenzoic acid (PABA), if desired to control morphology.[7]
- Mix the two solutions under constant stirring.
2. pH Adjustment and Precipitation:
- Adjust the pH of the mixed solution to 1 by adding 6 M hydrochloric acid (HCl) dropwise.[7] This will lead to the complete precipitation of this compound.
- Add deionized water to bring the total volume of the solution to 60 mL.[7]
3. Hydrothermal Treatment:
- Transfer the resulting suspension into a Teflon-lined stainless-steel autoclave.
- Seal the autoclave and maintain it at a temperature of 180 °C for a specified duration (e.g., 48 hours) to allow for the growth of WO₃ nanoparticles or nanostructures.[9]
4. Product Collection and Cleaning:
- After the reaction, allow the autoclave to cool down to room temperature naturally.
- Collect the precipitate by centrifugation.
- Wash the product repeatedly with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.
5. Film Preparation:
- Disperse the synthesized nanoparticles/nanorods in a solvent (e.g., ethanol) to form a paste.
- Coat the paste onto a substrate with pre-patterned electrodes using a drop-coating or screen-printing method.[9]
- Dry the film to remove the solvent.
Sputtering
Sputtering is a physical vapor deposition (PVD) technique capable of producing dense, uniform, and well-adherent thin films.[10][11] In reactive sputtering, a metallic tungsten target is bombarded with energetic ions in a reactive atmosphere containing oxygen, leading to the deposition of a tungsten oxide film on a substrate.
Protocol: Reactive DC Magnetron Sputtering
This protocol outlines the deposition of WO₃ thin films using reactive direct current (DC) magnetron sputtering.[10]
1. System Preparation:
- Place a cleaned substrate (e.g., alumina, silicon) into the sputtering chamber.
- Evacuate the chamber to a base pressure typically below 10⁻⁵ Torr.
2. Target and Sputtering Gas:
- Use a high-purity (99.9%) tungsten (W) target.[10]
- Introduce argon (Ar) as the sputtering gas and oxygen (O₂) as the reactive gas into the chamber. Control the flow rates to achieve the desired partial pressures. Typical flow rates might be 8 sccm for Ar and 6 sccm for O₂.[10]
3. Deposition Parameters:
- Set the deposition pressure to approximately 3 x 10⁻³ Torr.[10]
- Apply a DC power of around 150 W to the tungsten target.[10]
- Heat the substrate to a desired temperature (e.g., 300 °C, 400 °C, or 500 °C) to control the film's crystallinity and morphology.[10]
- The deposition time will determine the film thickness; a 50-minute deposition is a common duration.[10]
4. Post-Deposition Annealing (Optional):
- In some cases, a post-deposition annealing step in air at temperatures like 400 °C or 500 °C can be performed to improve the crystallinity and stoichiometry of the film.[12]
Data Presentation: Gas Sensing Performance
The performance of this compound/tungsten oxide thin film gas sensors is highly dependent on the synthesis method, film morphology, and operating conditions. The following tables summarize representative quantitative data from the literature.
Table 1: Gas Sensing Performance of Sputtered WO₃ Thin Films
| Target Gas | Concentration | Operating Temp. (°C) | Sensitivity / Response | Response Time | Recovery Time | Reference |
| NO₂ | 20 ppm | 75 | 1.8x higher than annealed | - | - | [1] |
| NO₂ | - | Room Temp. | High response for 500°C deposition | - | - | [10] |
| H₂S | 100 ppm | 350 | ~6.6 (G/G₀) | Short | - | [12] |
| NO | 10 ppm | 190 | High | ~100 s | ~200 s | [11] |
| NH₃, H₂ | - | Room Temp. | Poor response | - | - | [10] |
Table 2: Gas Sensing Performance of Hydrothermally Synthesized WO₃ Nanostructures
| Target Gas | Concentration | Operating Temp. (°C) | Sensitivity / Response | Response Time | Recovery Time | Reference |
| NH₃ | 300 ppm | 350 | ~15 | - | - | [9] |
| Cyclohexene | - | - | High response | - | - | [7] |
| H₂ | - | - | Good sensitivity | Improved after annealing | - | [8] |
Table 3: Gas Sensing Performance of Sol-Gel Derived WO₃ Thin Films
| Target Gas | Concentration | Operating Temp. (°C) | Sensitivity / Response | Reference |
| NO | Various | - | Specific sensitivity, follows Langmuir isotherm | [6] |
| H₂ | - | - | - | [13] |
| NO₂ | - | - | Suitable for NO₂ detection | [5] |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the fabrication and characterization of this compound thin film gas sensors.
Gas Sensing Mechanism
The sensing mechanism of n-type WO₃ involves the modulation of the electrical resistance due to the interaction of target gases with adsorbed oxygen species on the semiconductor surface.
Conclusion
The choice of synthesis method for this compound/tungsten oxide thin films significantly influences their gas sensing characteristics. The sol-gel method offers simplicity and low cost, hydrothermal synthesis provides excellent control over nanostructuring, and sputtering yields high-quality, uniform films. By selecting the appropriate synthesis protocol and optimizing the experimental parameters, researchers can develop highly sensitive and selective gas sensors for a wide range of applications, from environmental monitoring to medical diagnostics.
References
- 1. WO3-Based Thin Films Grown by Pulsed Laser Deposition as Gas Sensors for NO2 Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sputter deposition of tungsten trioxide for gas sensing applications (1998) | M. Di Giulio | 25 Citations [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Preparation of Tungsten Oxide Nanoplate Thin Film and its Gas Sensing Properties | Scientific.Net [scientific.net]
- 9. researchgate.net [researchgate.net]
- 10. matec-conferences.org [matec-conferences.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Low-Temperature Formation of a WO3 Thin Film by the Sol-Gel Method Using Photo-Irradiation and Fabrication of a Flexible Hydrogen Sensor [scirp.org]
Application Notes and Protocols: Tungstic Acid as a Mordant in the Textile Industry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tungstic acid (H₂WO₄) is a hydrated form of tungsten trioxide and is utilized in the textile industry as a mordant to fix dyes to fibers.[1][2] A mordant acts as a chemical bridge between the dye molecule and the textile fiber, forming a coordination complex that enhances the dye's adherence and improves color fastness properties such as resistance to washing, light, and rubbing.[3][4] While traditional mordants often involve heavy metals with environmental concerns, there is growing interest in exploring alternatives. This document provides an overview of this compound's application as a textile mordant, including experimental protocols and a discussion of its mechanism of action.
Data Presentation
Currently, there is a notable lack of publicly available, direct comparative studies providing quantitative data on the performance of this compound as a mordant against common mordants like alum (aluminum potassium sulfate) or ferrous sulfate. Such data, including color fastness ratings (ISO 105) and dye uptake values (K/S or dye exhaustion %), is crucial for a comprehensive evaluation of its efficacy. The tables below are structured to accommodate such data as it becomes available through further research.
Table 1: Comparative Color Fastness Data (ISO 105 Ratings)
| Mordant | Fiber Type | Natural Dye | Wash Fastness (ISO 105-C06) | Light Fastness (ISO 105-B02) | Rubbing Fastness (ISO 105-X12) |
| This compound | Wool | Madder | Data not available | Data not available | Data not available |
| Alum | Wool | Madder | Reference data | Reference data | Reference data |
| Ferrous Sulfate | Wool | Madder | Reference data | Reference data | Reference data |
| This compound | Silk | Weld | Data not available | Data not available | Data not available |
| Alum | Silk | Weld | Reference data | Reference data | Reference data |
| This compound | Cotton | Indigo | Data not available | Data not available | Data not available |
| Alum + Tannin | Cotton | Indigo | Reference data | Reference data | Reference data |
Table 2: Comparative Dye Uptake Data
| Mordant | Fiber Type | Natural Dye | K/S Value | Dye Exhaustion (%) |
| This compound | Wool | Madder | Data not available | Data not available |
| Alum | Wool | Madder | Reference data | Reference data |
| Ferrous Sulfate | Wool | Madder | Reference data | Reference data |
| This compound | Silk | Weld | Data not available | Data not available |
| Alum | Silk | Weld | Reference data | Reference data |
| This compound | Cotton | Indigo | Data not available | Data not available |
| Alum + Tannin | Cotton | Indigo | Reference data | Reference data |
Experimental Protocols
The following are generalized protocols for mordanting common textile fibers. These can be adapted for the use of this compound. It is recommended to conduct small-scale trials to optimize concentrations and conditions for specific fiber and dye combinations.
Protocol 1: Mordanting of Protein Fibers (Wool and Silk) with this compound
Materials:
-
Wool or silk yarn/fabric
-
This compound (H₂WO₄)
-
Non-reactive pot (stainless steel or enamel)
-
Stirring rod
-
Heat source
-
Personal protective equipment (gloves, safety glasses)
Procedure:
-
Scouring: Wash the fibers in a pH-neutral soap to remove any impurities. Rinse thoroughly.[1]
-
Mordant Bath Preparation: Weigh the dry fiber. For every 100g of fiber, measure a starting concentration of 5-15% weight of fiber (WOF) of this compound. In the non-reactive pot, dissolve the this compound in enough warm water to allow the fibers to move freely.
-
Mordanting:
-
Wet the scoured fibers and add them to the mordant bath.
-
Slowly heat the bath to a simmer (around 80-90°C for wool, and not exceeding 85°C for silk to protect its luster).[5][6]
-
Maintain this temperature for one hour, stirring gently and occasionally to ensure even mordant uptake. Avoid agitating wool to prevent felting.[6][7]
-
-
Cooling and Rinsing: Allow the bath to cool completely. Remove the fibers, gently squeeze out the excess mordant solution, and rinse thoroughly with clean water.[1][8]
-
Dyeing: The mordanted fibers can be dyed immediately or dried for later use.
Protocol 2: Mordanting of Cellulose (B213188) Fibers (Cotton, Linen) with this compound
Cellulose fibers require a pre-treatment with tannin to improve mordant uptake.
Materials:
-
Cotton or linen fabric/yarn
-
Tannic acid or a natural tannin source (e.g., myrobalan, oak galls)
-
This compound (H₂WO₄)
-
Soda ash (sodium carbonate)
-
Non-reactive pot
-
Stirring rod
-
Heat source
-
Personal protective equipment
Procedure:
-
Scouring: Wash the fibers thoroughly with a scouring agent and soda ash to remove waxes and pectins. Rinse well.
-
Tannin Treatment:
-
Prepare a tannin bath with 5-10% WOF of tannic acid.
-
Immerse the scoured, wet fibers and simmer for one hour.
-
Allow to cool and soak overnight.
-
Remove the fibers and squeeze out the excess liquid. Do not rinse.[9]
-
-
Mordant Bath Preparation: Prepare a this compound bath as described in Protocol 1. The addition of a small amount of soda ash (e.g., 1-2% WOF) may be beneficial for fixing the mordant to the tannin-treated fiber.
-
Mordanting:
-
Introduce the tannin-treated, damp fibers into the this compound bath.
-
Simmer for one hour, stirring occasionally.[9]
-
-
Cooling and Rinsing: Let the bath cool completely. Remove the fibers, rinse well with water, and proceed to dyeing or dry for storage.
Mechanism of Action & Visualizations
The primary function of a mordant is to form a chemical link between the dye and the fiber. For protein fibers like wool and silk, the metallic ions from the mordant can form coordinate bonds with the amino and carboxyl groups in the fiber's protein structure. With cellulose fibers, a tannin pre-treatment introduces phenolic groups that can chelate with the metal ions, which in turn bind to the dye molecules.
The chemical interaction involves the tungsten ion from this compound forming a coordination complex with functional groups on both the fiber and the dye molecule. This creates a larger, insoluble pigment complex that is physically trapped within the fiber structure, leading to improved color fastness.
Environmental Considerations
While often considered a more environmentally friendly alternative to highly toxic mordants like chromium, the environmental impact of tungsten and its compounds should be considered. Research indicates that tungsten is not inert in the environment and can have ecological effects.[10] Studies have shown that tungsten can acidify soil and affect microbial communities, plants, and invertebrates.[10] Therefore, proper disposal of spent mordant baths and rinse water is crucial to mitigate potential environmental contamination. The International Tungsten Industry Association states that tungsten has a low potential for harm at environmentally relevant levels, but proper care should be exercised in its handling and disposal.[11]
Conclusion
This compound presents a potential alternative to some traditional textile mordants. However, a significant gap exists in the scientific literature regarding its quantitative performance in terms of color fastness and dye uptake compared to established mordants. The protocols provided here offer a starting point for researchers to systematically evaluate its efficacy and to generate the data needed for a comprehensive assessment. Further research is essential to fully understand its chemical interactions, optimize its application, and thoroughly evaluate its environmental footprint in the context of textile dyeing.
References
- 1. rachelbakewellartistcom.uk [rachelbakewellartistcom.uk]
- 2. nbinno.com [nbinno.com]
- 3. Mordant - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Mordanting Silk for Dyeing | Wild Colours natural dyes [wildcolours.co.uk]
- 6. How to Mordant Wook, Silk or Other Protein Fibres — Natural Dyes [naturaldyes.ca]
- 7. Mordants for Natural Dyeing [georgeweil.com]
- 8. Mordanting wool and cellulose fibers | Forests and meadows natural dyeing studio [forestsandmeadows.com]
- 9. dyeing-crafts.co.uk [dyeing-crafts.co.uk]
- 10. Effects of tungsten on environmental systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. itia.info [itia.info]
Application Notes and Protocols for Tungstic Acid-Catalyzed Hydroxylation of Cyclohexene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydroxylation of alkenes is a fundamental transformation in organic synthesis, providing access to valuable 1,2-diols. These diols are versatile intermediates in the production of pharmaceuticals, polymers, and other fine chemicals. The use of tungstic acid and its derivatives as catalysts for the hydroxylation of olefins, such as cyclohexene (B86901), with hydrogen peroxide offers a greener and more efficient alternative to stoichiometric reagents. This document provides detailed protocols for the this compound-catalyzed hydroxylation of cyclohexene to produce trans-1,2-cyclohexanediol (B13532), as well as its further oxidation to adipic acid. The reaction proceeds via an initial epoxidation of the cyclohexene, followed by ring-opening to the diol. Under more rigorous conditions, the diol undergoes oxidative cleavage to yield adipic acid.
Data Presentation
The following table summarizes and compares the reaction conditions for the selective synthesis of trans-1,2-cyclohexanediol and its subsequent oxidation to adipic acid.
| Parameter | Selective Hydroxylation to trans-1,2-Cyclohexanediol (Proposed) | Oxidative Cleavage to Adipic Acid[1] |
| Catalyst | Sodium Tungstate (B81510) Dihydrate (Na₂WO₄·2H₂O) | Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O) |
| Phase-Transfer Catalyst | Methyltrioctylammonium Chloride (Aliquat 336) | Methyltrioctylammonium Chloride (Aliquat 336) |
| Oxidant | 30% Hydrogen Peroxide (H₂O₂) | 30% Hydrogen Peroxide (H₂O₂) |
| Substrate | Cyclohexene | Cyclohexene |
| Acid | Sulfuric Acid (0.5 M) | Sulfuric Acid (0.5 M) |
| Reaction Temperature | 40-50°C | ~110°C (reflux) |
| Reaction Time | 1-2 hours (monitor by TLC) | 4 hours |
| Primary Product | trans-1,2-Cyclohexanediol | Adipic Acid |
| Reported Yield | High selectivity achievable with careful monitoring | ~63% (for 10 mmol scale) |
Experimental Protocols
Protocol 1: Selective Synthesis of trans-1,2-Cyclohexanediol
This protocol is adapted from procedures for adipic acid synthesis, with modified conditions to favor the isolation of the intermediate diol.
Materials:
-
Cyclohexene
-
Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O)
-
Methyltrioctylammonium chloride (Aliquat 336)
-
30% Hydrogen Peroxide (H₂O₂)
-
0.5 M Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate (B1210297)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
Equipment:
-
25 mL two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Dropping funnel
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 25 mL two-neck flask equipped with a magnetic stir bar and a condenser, add methyltrioctylammonium chloride (0.03 g, 0.07 mmol) and 0.5 M sulfuric acid (0.30 mL, 0.15 mmol). Stir the mixture for 5 minutes at room temperature.
-
Add sodium tungstate dihydrate (44 mg, 0.13 mmol) and 30% hydrogen peroxide (2.2 mL, 21.5 mmol, ~2 equivalents). Stir the mixture for an additional 10 minutes at room temperature.
-
Add cyclohexene (1.0 mL, 10 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 40-50°C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon consumption of the starting material (typically 1-2 hours), cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL), followed by brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield pure trans-1,2-cyclohexanediol.
Protocol 2: Synthesis of Adipic Acid via Oxidative Cleavage
This protocol describes the complete oxidation of cyclohexene to adipic acid.[1]
Materials:
-
Cyclohexene (1.0 mL, 10 mmol)
-
30% Hydrogen Peroxide (4.4 mL, 43 mmol)
-
Sodium Tungstate Dihydrate (44 mg, 0.13 mmol)
-
Methyltrioctylammonium Chloride (Aliquat 336) (0.03 g, 0.07 mmol)
-
0.5 M Sulfuric Acid (0.30 mL, 0.15 mmol)
-
Ice-cold water
Equipment:
-
25 mL two-neck flask
-
Heatable magnetic stirrer and stir bar
-
Reflux condenser
-
Oil bath
-
Büchner funnel and suction flask
-
Desiccator
Procedure:
-
In a 25 mL two-neck flask equipped with a magnetic stir bar and a reflux condenser, combine methyltrioctylammonium chloride (0.03 g, 0.07 mmol) and 0.5 M sulfuric acid (0.30 mL, 0.15 mmol). Stir for 5 minutes at room temperature.[1]
-
Add sodium tungstate dihydrate (44 mg, 0.13 mmol) and 30% hydrogen peroxide (4.4 mL, 43 mmol). Stir for an additional 10 minutes.[1]
-
Add cyclohexene (1.0 mL, 10 mmol).[1]
-
Heat the reaction mixture to approximately 110°C (oil bath temperature) under reflux with vigorous stirring for 4 hours.[1]
-
After the reaction is complete, cool the mixture to room temperature and then store it overnight in a refrigerator (at 4°C) to crystallize the adipic acid.[1]
-
Collect the solid product by suction filtration using a Büchner funnel.[1]
-
Wash the crystals with a small amount of ice-cold water (1 mL).[1]
-
Dry the product in a desiccator overnight to obtain adipic acid as white crystals.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the this compound-catalyzed oxidation of cyclohexene.
Proposed Catalytic Cycle
The diagram below outlines the proposed catalytic cycle for the hydroxylation of cyclohexene, followed by the subsequent oxidative cleavage to adipic acid.
References
Application Notes and Protocols for Tungstic Acid Nanoparticles in Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tungstic acid nanoparticles (NPs) and their derivatives, such as tungsten oxide nanoparticles, are emerging as versatile nanomaterials with significant potential in various biomedical fields. Their unique physicochemical properties, including high atomic number, strong near-infrared (NIR) absorbance, and ability to generate reactive oxygen species (ROS), make them promising candidates for cancer therapy, antimicrobial treatments, and drug delivery systems.[1] This document provides detailed application notes and experimental protocols for the use of this compound nanoparticles in key biomedical applications.
Photothermal Therapy (PTT)
Tungsten-based nanoparticles, particularly reduced tungsten oxides (e.g., WO₃₋ₓ), are excellent photothermal agents due to their strong absorption in the NIR region.[2][3] This property allows for the conversion of light energy into heat, leading to localized hyperthermia and ablation of cancer cells.[4]
Quantitative Data: Photothermal Conversion Efficiency
The photothermal conversion efficiency (PCE) is a critical parameter for evaluating the performance of photothermal agents. Reduced tungsten oxide nanoparticles have demonstrated high PCE values.
| Nanoparticle Composition | NIR Light Absorption | Photothermal Conversion Rate (°C/min) | Reference |
| WO₂.₇₂/Polyurethane | ~92% | 108.20 | [5][6] |
| WO₂.₈/Polyurethane | Not specified | 57.04 | [6] |
| WO₃/Polyurethane | Not specified | 44.43 | [6] |
Experimental Protocol: In Vitro Photothermal Therapy
This protocol outlines the steps for evaluating the in vitro photothermal efficacy of this compound nanoparticles on cancer cells.
Materials:
-
This compound nanoparticles (e.g., WO₃₋ₓ NPs)
-
Cancer cell line (e.g., 4T1 murine breast cancer cells)[[“]]
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
NIR laser (e.g., 808 nm or 980 nm)[[“]]
-
MTT assay kit
-
Calcein-AM/Propidium Iodide (PI) staining solution
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Nanoparticle Incubation: Disperse the this compound nanoparticles in the cell culture medium at various concentrations (e.g., 0, 25, 50, 100, 200 µg/mL). Replace the existing medium in the wells with the nanoparticle-containing medium and incubate for a predetermined time (e.g., 4-24 hours) to allow for cellular uptake.
-
NIR Irradiation: After incubation, wash the cells with PBS to remove excess nanoparticles. Add fresh culture medium to each well. Irradiate the designated wells with an NIR laser at a specific power density (e.g., 1.0 W/cm²) for a set duration (e.g., 5-10 minutes).[8]
-
Cell Viability Assessment (MTT Assay):
-
Following irradiation, incubate the cells for another 24 hours.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.[9][10] Cell viability is expressed as a percentage relative to the untreated control cells.
-
-
Live/Dead Staining:
-
Immediately after irradiation, wash the cells with PBS.
-
Stain the cells with Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red) solution for 15-30 minutes.
-
Visualize the cells under a fluorescence microscope to qualitatively assess cell death.
-
Experimental Workflow: In Vitro Photothermal Therapy
Photodynamic Therapy (PDT)
Certain tungsten-based nanoparticles, such as tin tungstate (B81510) (SnWO₄), can act as photosensitizers, generating reactive oxygen species (ROS) upon light irradiation, which induces oxidative stress and subsequent cancer cell death.[11][12][13]
Mechanism of Action: ROS Generation
The photodynamic effect of tungstate nanoparticles is primarily mediated by the generation of cytotoxic ROS.
Experimental Protocol: In Vitro Photodynamic Therapy
This protocol describes the assessment of the photodynamic efficacy of tungstate nanoparticles.
Materials:
-
Tungstate nanoparticles (e.g., β-SnWO₄)
-
Cancer cell line (e.g., 4T1)[11]
-
Cell culture medium
-
96-well plates
-
Light source (e.g., blue LED lamp, 400-500 nm)
-
ROS detection probe (e.g., DCFH-DA)
-
MTT assay kit
Procedure:
-
Cell Seeding and Nanoparticle Incubation: Follow steps 1 and 2 from the PTT protocol.
-
Light Irradiation: After washing the cells to remove non-internalized nanoparticles, add fresh medium. Expose the cells to a light source (e.g., blue LED) for a specific duration (e.g., 5 minutes).[11]
-
ROS Detection:
-
To measure intracellular ROS, incubate the cells with a ROS-sensitive fluorescent probe (e.g., DCFH-DA) prior to or after light exposure, according to the manufacturer's instructions.
-
Measure the fluorescence intensity using a fluorescence microplate reader or visualize under a fluorescence microscope.
-
-
Cell Viability Assessment: Perform the MTT assay as described in the PTT protocol (step 4) to quantify cell death induced by the photodynamic effect.
Antimicrobial Applications
Tungsten-based nanoparticles have demonstrated significant antimicrobial activity against a range of bacteria.[14]
Quantitative Data: Antimicrobial Activity
The antimicrobial efficacy can be quantified by determining the Minimum Inhibitory Concentration (MIC) and the zone of inhibition.
| Nanoparticle | Microorganism | Concentration (µg/mL) | Effect | Reference |
| Tungsten NPs | Streptomyces griseus | 80 | 12 mm zone of inhibition | [15] |
| Tungsten NPs | Penicillium funiculosum | 80 | 24 mm zone of inhibition | [15] |
| Tungsten NPs | Bacillus subtilis | 80 | 18 mm zone of inhibition | [13] |
| Tungsten NPs | Fusarium oxysporium | 80 | 20 mm zone of inhibition | [13] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound nanoparticles against a bacterial strain.[4][8][16]
Materials:
-
This compound nanoparticles
-
Bacterial strain (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Bacterial Inoculum Preparation: Culture the bacterial strain overnight in MHB. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Serial Dilution of Nanoparticles: Prepare a stock solution of the this compound nanoparticles in MHB. Perform two-fold serial dilutions of the nanoparticle suspension in the wells of a 96-well plate, typically ranging from a high concentration (e.g., 1000 µg/mL) to a low concentration (e.g., 1 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well containing the nanoparticle dilutions. Include a positive control (bacteria in broth without nanoparticles) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of nanoparticles that completely inhibits the visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Drug Delivery
This compound nanoparticles can be functionalized to act as carriers for chemotherapeutic drugs like doxorubicin (B1662922), potentially offering targeted delivery and controlled release. While specific data for doxorubicin loading on this compound nanoparticles is limited, data from other metal oxide nanoparticles can provide a reference.
Quantitative Data: Doxorubicin Loading and Release (Reference: Iron Oxide NPs)
| Nanoparticle System | Drug Loading Capacity (µg DOX/mg NP) | Drug Loading Efficiency (%) | Release Conditions | Cumulative Release (%) | Reference |
| Iron Oxide NPs | 870 | ~90 | pH 5.0 | ~70% after 3 hours | [17] |
| Iron Oxide NPs | 1757 | ~24 | pH 7.4 | Low release | [17] |
Experimental Protocol: Drug Loading and In Vitro Release Study
This protocol describes a general method for loading doxorubicin onto nanoparticles and evaluating its release profile using a dialysis method.[6][14][[“]]
Materials:
-
This compound nanoparticles
-
Doxorubicin (DOX)
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
-
Dialysis tubing (with an appropriate molecular weight cut-off, e.g., 10-14 kDa)
-
Magnetic stirrer
Procedure:
-
Drug Loading:
-
Disperse a known amount of this compound nanoparticles in a solution of doxorubicin of a specific concentration.
-
Stir the mixture for 24 hours at room temperature in the dark to allow for maximum drug loading.
-
Centrifuge the suspension to separate the drug-loaded nanoparticles from the supernatant.
-
Measure the concentration of free doxorubicin in the supernatant using a UV-Vis spectrophotometer (at ~480 nm).
-
Calculate the drug loading efficiency and capacity using the following formulas:
-
Loading Efficiency (%) = [(Total DOX - Free DOX) / Total DOX] x 100
-
Loading Capacity (µg/mg) = (Total DOX - Free DOX) / Weight of NPs
-
-
-
In Vitro Drug Release:
-
Disperse a known amount of doxorubicin-loaded nanoparticles in a specific volume of PBS (e.g., pH 7.4) and place it inside a dialysis bag.
-
Immerse the sealed dialysis bag in a larger volume of PBS (pH 7.4 or 5.5) and place it on a magnetic stirrer at 37°C.[[“]]
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium from outside the dialysis bag and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Measure the concentration of released doxorubicin in the collected samples using a UV-Vis spectrophotometer.
-
Plot the cumulative percentage of drug released versus time.
-
Signaling Pathways in Cancer Cell Apoptosis
This compound nanoparticles can induce apoptosis in cancer cells, a process involving a cascade of signaling events. While the specific pathways for this compound are still under investigation, the general mechanisms of nanoparticle-induced apoptosis often involve the generation of ROS, leading to mitochondrial dysfunction and activation of caspases.[19][20]
Hypothetical Signaling Pathway of this compound NP-Induced Apoptosis
The following diagram illustrates a plausible signaling cascade initiated by this compound nanoparticles leading to apoptosis.
Experimental Protocol: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for assessing the effect of this compound nanoparticles on the expression levels of key apoptotic proteins.[19][21][22][23][24][25][26]
Materials:
-
This compound nanoparticles
-
Cancer cell line
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cancer cells with this compound nanoparticles at various concentrations for a specific duration (e.g., 24 or 48 hours).
-
Protein Extraction: Lyse the cells and collect the total protein. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescence substrate.
-
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize them to a loading control (e.g., β-actin) to determine the relative changes in protein expression.
Conclusion
This compound nanoparticles exhibit significant promise for a range of biomedical applications, particularly in oncology and infectious diseases. The protocols and data presented in these application notes provide a foundation for researchers to explore and harness the potential of these novel nanomaterials. Further research is warranted to fully elucidate the mechanisms of action and to optimize their efficacy and safety for future clinical translation.
References
- 1. In vitro evaluation of antimicrobial and antibiofilm potentials of silver nanoparticles biosynthesised by Streptomyces griseorubens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Nanoparticle surface stabilizing agents influence antibacterial action [frontiersin.org]
- 3. Nanoparticle-mediated photothermal therapy: A comparative study of heating for different particle types - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broth microdilution - Wikipedia [en.wikipedia.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. mdpi.com [mdpi.com]
- 7. consensus.app [consensus.app]
- 8. Simulation and In Vitro Experimental Studies on Targeted Photothermal Therapy of Cancer using Folate-PEG-Gold Nanorods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Biosynthesis of Zinc Oxide Nanoparticles and Their Cytotoxicity Study on Fibroblast Cell Line Using MTT Assay – Oriental Journal of Chemistry [orientjchem.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Tin Tungstate Nanoparticles: A Photosensitizer for Photodynamic Tumor Therapy. | Semantic Scholar [semanticscholar.org]
- 14. Efficiency of Biosynthesized Silver and Zinc Nanoparticles Against Multi-Drug Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Highly Efficient Near Infrared Photothermal Conversion Properties of Reduced Tungsten Oxide/Polyurethane Nanocomposites | Semantic Scholar [semanticscholar.org]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. consensus.app [consensus.app]
- 19. The Cytotoxicity of Tungsten Ions Derived from Nanoparticles Correlates with Pulmonary Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The effect of tungstate nanoparticles on reactive oxygen species and cytotoxicity in raw 264.7 mouse monocyte macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Investigating the in vitro photothermal effect of green synthesized apigenin‐coated gold nanoparticle on colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Frontiers | Mechanisms of Apoptotic Cell Death by Stainless Steel Nanoparticle Through Reactive Oxygen Species and Caspase-3 Activities on Human Liver Cells [frontiersin.org]
- 26. Regulation of BAX/BCL2 gene expression in breast cancer cells by docetaxel-loaded human serum albumin nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Production of Tungsten Metal Powder from Tungstic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of tungsten metal powder using tungstic acid as a precursor. The methodologies outlined are critical for applications requiring high-purity tungsten powders with controlled particle sizes, such as in the development of high-density materials for radiation shielding in medical devices, catalysts, and as a component in advanced drug delivery systems.
Introduction
This compound (H₂WO₄) is a key intermediate in the production of high-purity tungsten metal powder. The most common industrial method involves the hydrogen reduction of this compound, which is often first converted to tungsten trioxide (WO₃) through calcination. The physical and chemical properties of the final tungsten powder, such as particle size, size distribution, purity, and surface area, are highly dependent on the parameters of both the this compound synthesis and the subsequent reduction process. Control over these parameters is crucial for tailoring the powder characteristics to specific applications.
Synthesis of this compound Precursor
The properties of the initial this compound significantly influence the final tungsten powder. High-purity this compound with a high specific surface area is desirable for producing fine tungsten powder.
Protocol 1: Preparation of High Specific Surface Area this compound
This protocol details the precipitation of this compound from a sodium tungstate (B81510) solution with hydrochloric acid to yield a high surface area precursor.[1]
Materials:
-
Sodium tungstate (Na₂WO₄)
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
Equipment:
-
Reaction vessel with stirring capability
-
Filtration apparatus (e.g., Buchner funnel)
-
Drying oven
Procedure:
-
Prepare a sodium tungstate solution with a concentration of 35–40 g/L in deionized water.
-
Prepare a concentrated hydrochloric acid solution of 430 g/L.
-
Cool both solutions to a temperature of 15–20 °C.
-
Slowly add the hydrochloric acid solution to the sodium tungstate solution under constant stirring. The volumetric ratio of the hydrochloric acid solution to the sodium tungstate solution should be between 1.9:1 and 2.0:1.
-
Allow the precipitated this compound to age in the solution for a period to ensure complete precipitation.
-
Filter the this compound precipitate using a Buchner funnel.
-
Wash the precipitate thoroughly with deionized water to remove any remaining sodium or chloride ions.
-
Dry the this compound in an oven at a controlled heating rate of 40–50 °C per hour to a final temperature of 400 °C to convert it to tungsten trioxide with a high specific surface area.[1]
Expected Outcome: This method is expected to yield this compound with a specific surface area of approximately 60 m²/g.[1]
Production of Tungsten Metal Powder via Hydrogen Reduction
The reduction of tungsten trioxide (derived from this compound) to tungsten metal powder is typically a two-stage process conducted in a hydrogen atmosphere. The temperature, hydrogen flow rate, and duration of each stage are critical parameters that determine the final powder characteristics.
Experimental Workflow: From this compound to Tungsten Powder
Caption: Workflow for Tungsten Powder Production.
Protocol 2: General Two-Stage Hydrogen Reduction of Tungsten Trioxide
This protocol describes the standard two-stage process for reducing tungsten trioxide to tungsten metal powder.[2]
Materials:
-
High-purity tungsten trioxide (WO₃) powder (from Protocol 1)
-
High-purity hydrogen gas (H₂)
Equipment:
-
Tube furnace with temperature and atmosphere control
-
Ceramic or quartz boats for holding the powder
Procedure:
-
Place the tungsten trioxide powder in a ceramic or quartz boat, ensuring a uniform and not overly thick layer to facilitate gas-solid interaction.
-
Place the boat in the center of the tube furnace.
-
Purge the furnace with an inert gas (e.g., argon) to remove air and prevent oxidation.
-
Introduce a controlled flow of hydrogen gas into the furnace.
-
Stage 1: Heat the furnace to a temperature between 500 °C and 700 °C. This stage reduces the tungsten trioxide (WO₃) to tungsten dioxide (WO₂). The general reaction is: WO₃ + H₂ → WO₂ + H₂O
-
Stage 2: Increase the furnace temperature to between 700 °C and 900 °C. This stage reduces the tungsten dioxide (WO₂) to tungsten metal powder (W). The general reaction is: WO₂ + 2H₂ → W + 2H₂O
-
After the reduction is complete, cool the furnace to room temperature under a continuous flow of hydrogen or an inert gas to prevent re-oxidation of the tungsten powder.
-
Carefully remove the tungsten powder from the furnace.
Protocol 3: Synthesis of Nano-sized Tungsten Powder
This protocol provides specific parameters for the production of nano-sized tungsten powder.[2]
Materials:
-
High-quality nano-tungsten trioxide powder
-
High-purity hydrogen gas
Equipment:
-
Rotary furnace with hydrogen gas injection
-
Powder cooling system with hydrogen protection
Procedure:
-
Load the nano-tungsten trioxide into a hydrogen rotary furnace.
-
Inject hydrogen gas into the furnace.
-
Heat the furnace to 580 °C and maintain this temperature for 1 hour.[2]
-
Increase the temperature to 800 °C and hold for an additional 1 hour.[2]
-
Cool the resulting powder in the rotary furnace under the protection of a hydrogen gas atmosphere.[2]
Influence of Process Parameters on Tungsten Powder Properties
The characteristics of the final tungsten powder can be precisely controlled by adjusting the reduction process parameters. The following table summarizes the qualitative and semi-quantitative effects of these parameters.
| Parameter | Effect on Tungsten Powder Properties | Quantitative Data/Observations |
| Reduction Temperature | Higher temperatures generally lead to larger particle sizes.[3] | Reduction below 700 °C results in uniform, agglomerated particles. Above 800 °C, agglomeration decreases, and particle size becomes uneven.[3] |
| Hydrogen Flow Rate | A higher hydrogen flow rate tends to produce finer tungsten powder by more efficiently removing water vapor, a byproduct of the reaction. | At 900°C for 1 hour, increasing the hydrogen flow rate from 0.1 lpm to 0.3 lpm increased the reduction from 63.88% to 99.99%.[4] |
| Precursor Type | The morphology and phase of the tungsten oxide precursor affect the final tungsten powder. | Violet tungsten oxide is often preferred for producing fine and uniform tungsten powder due to its favorable pore structure.[3] |
| Powder Bed Thickness | A thinner layer of the precursor powder generally results in a finer tungsten powder. | Thinner material layers lead to finer tungsten powder, though this can decrease the overall yield per batch.[3] |
Characterization of Tungsten Powder
To ensure the quality and suitability of the tungsten powder for its intended application, a series of characterization techniques should be employed.
| Property | Characterization Technique | Typical Values for High-Purity Powder |
| Purity | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Emission Spectrometry (AES) | >99.9% to 99.999% W[5] |
| Particle Size and Distribution | Laser Diffraction (e.g., Malvern Mastersizer) or Fisher Sub-Sieve Sizer (FSSS)[6][7] | 0.1 µm to 100 µm[8] |
| Morphology | Scanning Electron Microscopy (SEM) | Varies from spherical to angular depending on synthesis conditions |
| Phase Composition | X-ray Diffraction (XRD) | Should show peaks corresponding to the body-centered cubic (BCC) structure of tungsten |
| Specific Surface Area | Brunauer-Emmett-Teller (BET) analysis | For nano-powder with an average particle size of 0.2 µm, a BET surface area of 6.03 m²/g has been reported.[9] |
Signaling Pathway of Tungsten Oxide Reduction
The reduction of tungsten trioxide to tungsten metal occurs in a stepwise manner through intermediate tungsten oxides.
Caption: Stepwise Reduction of Tungsten Trioxide.
References
- 1. rudmet.net [rudmet.net]
- 2. Tungsten Trioxide Hydrogen Reduction--Tungsten Trioxide Manufacturer and Supplier [tungsten-powder.com]
- 3. Process research on particle size characteristics of reduced tungsten powder [pmbjb.csu.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. met3dp.sg [met3dp.sg]
- 6. buffalotungsten.com [buffalotungsten.com]
- 7. buffalotungsten.com [buffalotungsten.com]
- 8. itia.info [itia.info]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Tungstic Acid as a Precursor for Tungsten Carbide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tungsten carbide (WC) is a ceramic material renowned for its exceptional hardness, high wear resistance, and thermal stability. These properties make it a critical component in a wide array of applications, including cutting tools, abrasives, and wear-resistant coatings. In recent years, nanostructured tungsten carbide has garnered significant attention for its potential in catalysis and other advanced applications. A key factor in tailoring the properties of tungsten carbide is the choice of the precursor and the synthesis method. Tungstic acid (H₂WO₄) is a versatile and commonly used precursor for the synthesis of tungsten carbide due to its reactivity and ability to be readily converted into tungsten oxides or directly into tungsten carbide under appropriate conditions.
These application notes provide detailed protocols for the synthesis of tungsten carbide from this compound using three prominent methods: Carbothermal Reduction, Hydrothermal Synthesis, and a Mechanochemically-Assisted Solid-State method. The protocols are intended to provide researchers and scientists with a comprehensive guide to producing tungsten carbide with tailored properties for various applications.
Synthesis Methods Overview
The synthesis of tungsten carbide from this compound typically involves the reduction of the tungsten precursor in the presence of a carbon source at elevated temperatures. The choice of synthesis method significantly influences the morphology, particle size, and purity of the resulting tungsten carbide.
-
Carbothermal Reduction: This is a widely used high-temperature method where this compound is heated in the presence of a carbon source, often in a reducing atmosphere. The process involves the dehydration of this compound to tungsten trioxide (WO₃), followed by the reduction of the oxide and subsequent carburization to form tungsten carbide.
-
Hydrothermal Synthesis: This method involves a chemical reaction in an aqueous solution at elevated temperatures and pressures. It offers excellent control over the size and morphology of the resulting nanoparticles. While direct synthesis of pure tungsten carbide can be challenging, this method is effective for producing tungsten-based precursors that can be subsequently converted to tungsten carbide.
-
Mechanochemically-Assisted Solid-State Synthesis: This approach utilizes mechanical energy, typically through high-energy ball milling, to induce chemical reactions and structural changes at the molecular level. While direct mechanochemical synthesis from this compound is not widely documented, a solid-state reaction involving the intimate mixing of this compound with a carbon source can be considered a related approach.
Quantitative Data Summary
The following tables summarize the key experimental parameters for the synthesis of tungsten carbide from this compound using different methods.
Table 1: Carbothermal Reduction of this compound
| Parameter | Value | Reference |
| Precursors | This compound, Hydrogen (H₂), Methane (B114726) (CH₄) | [1] |
| Temperature | 850 - 1000 °C | [1] |
| Reaction Time | 3 hours | [1] |
| Atmosphere | Flowing H₂ and CH₄ | [1] |
| H₂ Flow Rate | 350 cc/min | [1] |
| CH₄ Flow Rate | 7 - 10 cc/min | [1] |
| Resulting Product | Tungsten Carbide (WC) | [1] |
Table 2: Carbothermal Reduction of this compound with a Solid Carbon Source
| Parameter | Value | Reference |
| Precursors | This compound (H₂WO₄), Polyacrylonitrile (B21495) (PAN) | [2] |
| Temperature | 1200 °C | [2] |
| Reaction Time | 30 minutes | [2] |
| Atmosphere | Argon (Ar) gas flow | [2] |
| H₂WO₄:PAN Ratio | Weight ratio > 0.6 | [2] |
| Resulting Product | Nano-sized crystalline Tungsten Carbide (WC) | [2] |
| Particle Size | ~50 nm | [2] |
Experimental Protocols
Carbothermal Reduction using a Gaseous Carbon Source
This protocol describes the synthesis of tungsten carbide by the reduction of this compound in a hydrogen and methane atmosphere.[1]
Materials:
-
This compound (H₂WO₄) powder
-
High-purity hydrogen (H₂) gas
-
High-purity methane (CH₄) gas
-
Quartz combustion tube furnace
-
Quartz or nickel boat
Procedure:
-
Place a known amount of this compound powder in a quartz or nickel boat.
-
Position the boat in the center of the quartz combustion tube within the furnace.
-
Purge the tube with a mixture of hydrogen and methane gas for at least 15 minutes to ensure an inert atmosphere. A typical flow rate would be 350 cc/min for H₂ and 7 cc/min for CH₄.
-
Heat the furnace to the desired reaction temperature (e.g., 900 °C) at a controlled rate.
-
Maintain the temperature for the desired reaction time (e.g., 3 hours) while continuing the gas flow.
-
After the reaction is complete, turn off the furnace and allow it to cool to room temperature under the same gas flow.
-
Once cooled, switch the gas flow to an inert gas like argon or nitrogen and carefully remove the sample.
-
The resulting grey-black powder is tungsten carbide. Characterize the product using techniques such as X-ray diffraction (XRD) to confirm the phase purity and scanning electron microscopy (SEM) to analyze the morphology.
Hydrothermal Synthesis of Tungsten Oxide/Carbon Nanocomposite Precursor
This protocol details the synthesis of a tungsten oxide/carbon nanocomposite from this compound, which can serve as a precursor for tungsten carbide.
Materials:
-
This compound (H₂WO₄)
-
Glucose (C₆H₁₂O₆)
-
Deionized water
-
Teflon-lined stainless-steel autoclave
Procedure:
-
Dissolve 1.0 g of this compound in 5 mL of ethanol.
-
In a separate beaker, dissolve 1.0 g of glucose in 75 mL of deionized water.
-
Mix the this compound solution with the glucose solution and stir to ensure homogeneity.
-
Transfer the resulting precursor solution into a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at 180 °C for 20 hours.
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation or filtration and wash it several times with deionized water and ethanol to remove any unreacted reagents.
-
Dry the resulting powder in an oven at 60 °C overnight.
-
The obtained powder is a tungsten oxide/carbon nanocomposite. This precursor can be further processed through high-temperature annealing in an inert or reducing atmosphere to form tungsten carbide.
Mechanochemically-Assisted Solid-State Synthesis
This protocol describes a solid-state synthesis of nano-sized tungsten carbide by heating an intimate mixture of this compound and polyacrylonitrile (PAN).[2]
Materials:
-
This compound (H₂WO₄) powder
-
Polyacrylonitrile (PAN) powder
-
Alumina (B75360) tube furnace
-
Argon (Ar) gas
Procedure:
-
Thoroughly mix this compound and polyacrylonitrile powders in a mortar and pestle to create a homogeneous mixture. The weight ratio of PAN to H₂WO₄ should be greater than 0.6.
-
Place the powder mixture in an alumina boat and position it in the center of a tube furnace.
-
Purge the furnace tube with a steady flow of argon gas to create an inert atmosphere.
-
Heat the furnace to 1200 °C at a controlled rate.
-
Hold the temperature at 1200 °C for 30 minutes under the argon flow.
-
After the reaction, turn off the furnace and let it cool to room temperature under the argon atmosphere.
-
The resulting product is nano-sized crystalline tungsten carbide powder.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Chemical transformation pathways for tungsten carbide synthesis.
Caption: General experimental workflow for tungsten carbide synthesis.
References
Application Notes and Protocols: Photocatalytic Water Splitting Using Tungstic Acid Under Visible Light
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tungstic acid (H₂WO₄) and its hydrates (WO₃·nH₂O) are n-type semiconductors recognized for their ability to absorb visible light, owing to a band gap of approximately 2.3 to 2.8 eV.[1] This property makes them compelling candidates for photocatalytic applications, particularly for water oxidation (oxygen evolution reaction, OER) under visible light (~500 nm).[1][2] While this compound's conduction band level is generally insufficient for the spontaneous reduction of water to hydrogen, it serves as a stable and efficient oxygen-evolving photocatalyst (OEP) in Z-scheme systems.[1][3][4] These systems pair this compound with a suitable hydrogen-evolving photocatalyst (HEP) and a redox mediator to achieve overall water splitting.[4]
This document provides detailed protocols for the synthesis of this compound photocatalysts and their application in visible-light-driven water splitting experiments.
Principle of Z-Scheme Water Splitting with this compound
In a typical Z-scheme for overall water splitting, two different semiconductor photocatalysts are employed to mimic natural photosynthesis.[5][6] this compound (or its derivative, WO₃) acts as the OEP.
-
Photoexcitation of OEP : Upon visible light irradiation, this compound absorbs photons, exciting electrons from its valence band (VB) to the conduction band (CB), leaving holes (h⁺) in the VB.
-
Water Oxidation : The photogenerated holes in the VB of this compound have a sufficiently positive potential to oxidize water, producing oxygen (O₂) and protons (H⁺).
-
Redox Mediator Interaction : The photoexcited electrons in the CB of this compound reduce the oxidized form of a redox mediator (e.g., IO₃⁻ to I⁻ or Fe³⁺ to Fe²⁺).[3][4]
-
Photoexcitation of HEP : Simultaneously, the hydrogen-evolving photocatalyst (HEP) absorbs light, exciting its electrons to the CB.
-
Water Reduction : The reduced form of the redox mediator (e.g., I⁻ or Fe²⁺) is re-oxidized by the holes in the VB of the HEP. The electrons in the CB of the HEP then reduce protons (H⁺) in the solution to produce hydrogen (H₂).[3][4]
This two-step photoexcitation process allows for the utilization of lower-energy visible light to drive the endergonic water splitting reaction.
Experimental Protocols
3.1 Protocol for Synthesis of this compound (WO₃·2H₂O)
This protocol is adapted from a method for synthesizing this compound dihydrate.[7]
Materials:
-
Sodium tungstate (B81510) dihydrate (Na₂WO₄·2H₂O)
-
Hydrochloric acid (HCl), 6 M
-
Deionized water
-
Beakers, magnetic stirrer, and stir bars
-
Centrifuge and centrifuge tubes
-
Drying oven
Procedure:
-
Prepare Sodium Tungstate Solution : Dissolve 40 g of sodium tungstate dihydrate in 80 mL of deionized water in a beaker with continuous stirring.
-
Acidification : Slowly add 160 mL of 6 M HCl solution to the sodium tungstate solution while stirring vigorously. A yellow precipitate of this compound will form.[8]
-
Aging : Continue stirring the suspension at room temperature for 1-2 hours to allow the precipitate to age.
-
Washing : Collect the precipitate by centrifugation. Discard the supernatant and wash the solid product repeatedly with deionized water to remove residual ions. Check the pH of the supernatant until it is neutral.
-
Drying : Dry the final yellow powder (WO₃·2H₂O) in an oven at 60-80°C overnight.
-
Characterization (Optional) : Characterize the synthesized powder using X-ray Diffraction (XRD) to confirm the crystal phase, Scanning Electron Microscopy (SEM) for morphology, and UV-Vis Diffuse Reflectance Spectroscopy (DRS) to determine the optical absorption properties.[3][7]
3.2 Protocol for Photocatalytic Water Splitting Experiment
This protocol describes a typical setup for a Z-scheme water splitting reaction using a gas-closed circulation system.
Materials & Equipment:
-
Synthesized this compound (OEP)
-
Hydrogen evolution photocatalyst (HEP), e.g., Pt-loaded SrTiO₃:Rh or a tungsten bronze like Na₀.₅₆WO₃₋ₓ.[3][4]
-
Redox mediator, e.g., Sodium Iodide (NaI) and Sodium Iodate (NaIO₃).[3]
-
Top-irradiation photoreactor with a quartz window.
-
Visible light source (e.g., 300 W Xenon lamp) with a cutoff filter (λ > 420 nm).
-
Gas-closed circulation system connected to a gas chromatograph (GC).
-
Vacuum pump.
-
Aqueous solution (e.g., ultrapure water with controlled pH).
Procedure:
-
Catalyst Suspension : Disperse a specific amount of the OEP (e.g., 10 mg of this compound/WO₃) and HEP (e.g., 10 mg of 3wt%Pt-Na₀.₅₆WO₃₋ₓ) in an aqueous solution (e.g., 100 mL) containing the redox mediator (e.g., 5 mM NaI).[9]
-
Reactor Setup : Place the suspension in the photoreactor and seal it.
-
Degassing : Thoroughly degas the system by purging with an inert gas (e.g., Argon) or by using a vacuum pump to remove air, especially oxygen.
-
Initiate Reaction : Turn on the magnetic stirrer to keep the photocatalyst particles suspended. Start the visible light irradiation.
-
Gas Analysis : At regular intervals (e.g., every 30-60 minutes), inject a sample of the gas from the reactor's headspace into a gas chromatograph (GC) equipped with a Thermal Conductivity Detector (TCD) to quantify the amounts of H₂ and O₂ evolved.
-
Data Collection : Record the cumulative amounts of H₂ and O₂ produced over several hours to determine the reaction rates.
3.3 Protocol for Apparent Quantum Yield (AQY) Calculation
The AQY represents the efficiency of converting incident photons into evolved hydrogen molecules.
Procedure:
-
Measure Photon Flux : Use a calibrated radiometer or actinometry to measure the intensity (photon flux) of the incident light at a specific wavelength (e.g., 420 nm using a bandpass filter).
-
Measure H₂ Evolution : Conduct the photocatalytic experiment under monochromatic light of the same wavelength and measure the initial rate of H₂ evolution.
-
Calculate AQY : Use the following formula:[10] AQY (%) = [ (2 × Number of evolved H₂ molecules) / (Number of incident photons) ] × 100
Data Presentation
The performance of this compound-based photocatalytic systems is highly dependent on the specific setup (e.g., Z-scheme components, pH, co-catalysts). The following tables summarize representative quantitative data from the literature.
Table 1: Performance of Tungsten Oxide-Based Z-Scheme System for Overall Water Splitting (Data sourced from a system using Na₀.₅₆WO₃₋ₓ as HEP and WO₃ nanosheets (from this compound) as OEP)[3][9]
| Parameter | Condition | H₂ Evolution Rate (μmol h⁻¹) | O₂ Evolution Rate (μmol h⁻¹) | H₂/O₂ Ratio | Apparent Quantum Yield (AQY) |
| Overall Water Splitting | Neutral pH, I⁻/IO₃⁻ mediator, Visible light | 14 | 6.9 | ~2:1 | 6.06% @ 420 nm |
Table 2: Performance of Individual Photocatalysts in Half-Reactions (Data sourced from systems using sacrificial agents)[3][9]
| Half-Reaction | Photocatalyst | Sacrificial Agent | pH | Gas Evolution Rate (μmol h⁻¹) |
| Hydrogen Evolution | 3wt%Pt-Na₀.₅₆WO₃₋ₓ | NaI | 7.0 | 16.8 |
| Oxygen Evolution | WO₃·H₂O | NaIO₃ | 8.5 | 2.2 |
| Oxygen Evolution | WO₃ nanosheets | NaIO₃ | 8.5 | 3.8 |
| Oxygen Evolution | 0.5wt%Pt-WO₃ nanosheets | NaIO₃ | 8.5 | 17.9 |
Key Parameters and Relationships
The efficiency of the photocatalytic system is influenced by several interconnected factors. Understanding these relationships is crucial for optimizing performance.
References
- 1. researchgate.net [researchgate.net]
- 2. Tungstic acids H2WO4 and H4WO5 as stable photocatalysts for water oxidation under visible light - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. epfl.ch [epfl.ch]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Tungstic Acid Catalyst Stability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of tungstic acid catalysts in aqueous solutions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound catalysts in aqueous media.
1. Issue: Catalyst Precipitation During Reaction
Question: My this compound catalyst, which was initially dissolved, has precipitated out of the aqueous reaction mixture. What could be the cause and how can I resolve this?
Answer:
Unexpected precipitation of this compound is a common issue, often linked to changes in the reaction medium. Here are the primary causes and solutions:
-
Cause 1: Consumption of Stabilizing Agent (Hydrogen Peroxide): this compound is sparingly soluble in water but dissolves in the presence of hydrogen peroxide (H₂O₂) to form soluble perthis compound.[1] As the H₂O₂ is consumed during an oxidation reaction, the equilibrium shifts, causing the less soluble this compound to precipitate.[1]
-
Solution 1: Maintain Hydrogen Peroxide Concentration: If the reaction chemistry allows, maintain a sufficient concentration of H₂O₂ throughout the reaction to keep the catalyst in its soluble perthis compound form. This can be achieved through the continuous or periodic addition of H₂O₂.
-
Cause 2: pH Shift: The solubility of this compound is highly dependent on pH. It is more soluble in alkaline solutions, forming tungstate (B81510) ions, and tends to precipitate under acidic conditions.[2][3] A change in the reaction's pH towards the acidic range can trigger precipitation.
-
Solution 2: pH Control: Monitor and control the pH of the reaction mixture. For reactions that can be performed under neutral or alkaline conditions, maintaining a pH above 7 can prevent precipitation. Buffering the solution can also help maintain a stable pH.
-
Cause 3: Temperature Changes: Temperature can influence the solubility of this compound and its complexes. Some this compound compounds have lower solubility at higher temperatures, leading to precipitation upon heating.[4]
-
Solution 3: Temperature Optimization: Investigate the effect of temperature on catalyst solubility in your specific reaction system. It may be necessary to operate at a lower temperature to maintain catalyst solubility.
Logical Relationship: Troubleshooting Catalyst Precipitation
References
- 1. US3231329A - Process of recovering this compound catalyst - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical behavior of tungstate solutions. Part 1. A spectroscopic survey of the species involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
challenges in the recovery of tungstic acid from reaction mixtures.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the recovery of tungstic acid from reaction mixtures.
Troubleshooting Guide
This section addresses common problems encountered during the experimental recovery of this compound.
1. Why is my this compound precipitate gummy, colloidal, or difficult to filter?
This is a frequent challenge often related to the formation of hydrated this compound (H₂WO₄·H₂O), which tends to be gelatinous.[1] To obtain a more easily filterable, flocculent, or crystalline precipitate, consider the following factors:
-
Method of Reagent Addition: The way the precipitating acid and the tungstate (B81510) solution are mixed is crucial. Adding a thick stream of sodium tungstate solution to the acid can lead to localized depletion of the acid, favoring the formation of the undesirable hydrated form.[2] A finely dispersed addition of the tungstate solution into a hot, agitated acid solution promotes the formation of anhydrous this compound (H₂WO₄), which is a more manageable precipitate.[2]
-
Temperature: The precipitation temperature plays a significant role. Carrying out the reaction at elevated temperatures, typically between 50 to 103°C, can help produce a crystalline and spherical this compound powder with good filtration and washing properties.[3] Lower temperatures may lead to slower nucleation and the formation of more uniform but potentially finer particles.[4]
-
Agitation: Constant and vigorous agitation of the acid solution during the addition of the sodium tungstate solution is essential to ensure rapid and intimate mixing, preventing the formation of a gummy precipitate.[2]
2. My this compound recovery yield is low. What are the potential causes and solutions?
Low recovery yields can stem from several factors related to the precipitation conditions. To optimize your yield, consider the following:
-
pH of the solution: The pH of the reaction mixture is a critical parameter. This compound precipitation is typically carried out in a highly acidic environment.
-
Concentration of Reactants: The concentrations of both the sodium tungstate solution and the precipitating acid affect the completeness of the reaction. Using diluted solutions of sodium tungstate with an excess of concentrated acid can improve the precipitation of this compound.[5]
-
Washing Procedure: Improper washing of the precipitate can lead to product loss. It is important to use a suitable washing solution, such as dilute hydrochloric acid, to remove impurities without dissolving a significant amount of the this compound.[6] Washing with deionized water should be done carefully to avoid the formation of colloidal particles that can pass through the filter.[7]
3. The purity of my recovered this compound is low. How can I remove common impurities?
Common impurities in this compound recovered from industrial processes include silicon, phosphorus, arsenic, and sodium salts.[1][8] Here are some strategies to enhance purity:
-
Control of Starting Material Purity: The purity of the initial sodium tungstate solution is paramount. Pre-treatment of this solution to remove impurities like molybdenum, arsenic, phosphorus, and silicon can significantly improve the final purity of the this compound.[8][9]
-
Washing the Precipitate: Thorough washing of the this compound precipitate is crucial for removing soluble by-products, such as sodium chloride, which forms when precipitating from sodium tungstate with hydrochloric acid.[5] Washing with a slightly acidic solution can help prevent the formation of colloidal particles and improve filtration efficiency.[6] For removing sodium ions, washing with dilute sulfuric acid has been shown to be effective.[3]
-
Re-precipitation: In cases of high impurity levels, dissolving the impure this compound in an alkaline solution and then re-precipitating it under controlled conditions can be an effective purification step.
Frequently Asked Questions (FAQs)
1. What is the difference between yellow and white this compound?
Yellow and white this compound are different hydrated forms of tungsten trioxide (WO₃). Yellow this compound is typically the monohydrate (WO₃·H₂O), while white this compound can be a dihydrate (WO₃·2H₂O).[10] The formation of one form over the other can depend on the precipitation conditions. Yellow this compound is often produced by precipitation from hot solutions, while the white form may be obtained under different conditions.
2. What is the optimal pH for precipitating this compound?
The optimal pH for precipitating this compound is in the acidic range. For instance, the cinchonine (B1669041) gravimetric method for determining this compound content specifies a pH range of 3.00 to 4.4 for precipitation.[11] However, for recovery from acidic solutions using adsorption resins, a pH of 4.0 has been found to be optimal for tungsten adsorption.[12] The ideal pH can vary depending on the specific reaction mixture and the desired properties of the precipitate.
3. How does temperature affect the particle size of this compound?
Temperature has a significant impact on both the nucleation and growth of this compound crystals during precipitation.
-
Higher Temperatures: Generally, higher temperatures (e.g., 70-100°C) promote the formation of larger, more crystalline particles that are easier to filter.[3][4] However, excessively high temperatures can lead to rapid, uncontrolled growth and a wider particle size distribution.[4]
-
Lower Temperatures: Lower temperatures (e.g., 15-20°C) can favor the formation of smaller, more uniform particles, leading to a higher specific surface area.[5]
4. Can I use acids other than hydrochloric acid for precipitation?
Yes, other strong acids such as sulfuric acid and nitric acid can also be used to precipitate this compound from alkali tungstate solutions.[5] The choice of acid can influence the characteristics of the precipitate and the types of impurities present. For example, using a mixture of sulfuric and phosphoric acids has been investigated for the recovery of tungsten from wolframite.[13]
Data Presentation
Table 1: Influence of Precipitation Parameters on this compound Properties
| Parameter | Condition | Effect on Precipitate | Reference |
| Temperature | 15-20°C | Higher specific surface area | [5] |
| 70-100°C | Spherical morphology, good filtration | [3] | |
| Sodium Tungstate Concentration | 35-40 g/L | Higher specific surface area | [5] |
| Acid Concentration | Concentrated HCl (430 g/L) | Preferred for reducing solution volume | [5] |
| Reagent Addition | Finely dispersed droplets | Flocculent, easily washable precipitate | [2] |
| Thick stream | Gummy, hydrated precipitate | [2] |
Table 2: Purity of this compound
| Purity Grade | WO₃ Content | Common Impurities to Control | Reference |
| Standard | ~90.0% | - | [9] |
| High Purity | ≥99.95% | S, Mo, P, As, Ca, Cu | [9] |
| Analytical Grade | - | Heavy metals, other cations | [14] |
Experimental Protocols
Protocol 1: Preparation of Flocculent Anhydrous this compound
This protocol is adapted from a method designed to produce a finely divided, bulky precipitate that is easy to wash and filter.[2]
Materials:
-
Sodium tungstate solution (Specific gravity 1.20-1.22)
-
Concentrated hydrochloric acid
-
Concentrated nitric acid
-
Distilled water
Procedure:
-
Prepare a boiling solution of hydrochloric and nitric acid in a reaction vessel.
-
Maintain the acid solution at a high temperature (fuming) and ensure constant agitation.
-
Introduce the hot sodium tungstate solution into the boiling acid as fine, discrete droplets. This can be achieved by dropping the solution from a capillary tube positioned 22-23 inches above the acid surface.
-
Continue the addition until the precipitation is complete.
-
Allow the precipitate to settle, then decant the supernatant.
-
Wash the precipitate multiple times with boiling water containing a small amount of hydrochloric acid, followed by washes with boiling water containing a small amount of nitric acid.
-
Perform a final wash with boiling distilled water.
-
Filter the precipitate using a Buchner funnel and dry in an oven at 110°C for 15 hours.
Protocol 2: Determination of this compound Content (Cinchonine Gravimetric Method)
This protocol provides a method for quantifying the amount of this compound in a sample.[11]
Materials:
-
This compound sample
-
Distilled water
-
Hydrochloric acid (1+1 solution)
-
Methyl orange indicator (0.1%)
-
Cinchonine solution (10%)
-
Cinchonine hydrochloride wash solution (0.2%)
Procedure:
-
Weigh approximately 0.5 g of the sample into a 250 ml beaker and dissolve it in a small amount of water.
-
Add 100 ml of hot water (60-80°C).
-
Add 2 drops of methyl orange indicator. If the solution is not red, neutralize it to a red endpoint with the 1+1 hydrochloric acid solution.
-
With constant stirring, add 10 ml of the 10% cinchonine solution.
-
Continue stirring to coagulate the precipitate until the supernatant becomes clearer.
-
Allow the precipitate to settle completely.
-
Filter the mixture through a fast quantitative filter paper, collecting the filtrate in a 250 ml volumetric flask.
-
Wash the precipitate five times with the 0.2% cinchonine hydrochloride wash solution.
-
Transfer the filter paper and precipitate to a porcelain crucible.
-
Dry and char the filter paper in an electric furnace.
-
Ignite the crucible in a muffle furnace at 750-800°C for 30-45 minutes.
-
Cool the crucible in a desiccator and weigh the resulting tungsten trioxide (WO₃).
-
The WO₃ content in the filtrate can be determined colorimetrically.
Visualizations
Caption: Experimental workflow for the recovery of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. US2366250A - Method for purifying this compound - Google Patents [patents.google.com]
- 3. patents.justia.com [patents.justia.com]
- 4. epic-powder.com [epic-powder.com]
- 5. rudmet.net [rudmet.net]
- 6. US3054654A - Method for purifying this compound - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
- 8. Sodium Tungstate Purification--Sodium Tungstate Manufacturer and Supplier [tungsten-powder.com]
- 9. High Purity this compound - Introduction,Property,Production,Photo,Video,Price,Market - Chinatungsten Online [tungstic-acid.com]
- 10. This compound: Comprehensive Analysis and Applications [desklib.com]
- 11. Determination Of this compound Content - Introduction,Property,Production,Photo,Video,Price,Market - Chinatungsten Online [tungstic-acid.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. nbinno.com [nbinno.com]
Technical Support Center: Regeneration and Reuse of Spent Tungstic Acid Catalysts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tungstic acid catalysts. The information presented here is intended to assist in overcoming common challenges encountered during the regeneration and reuse of these catalysts in experimental settings.
Troubleshooting Guide
This guide addresses specific issues that may arise during the regeneration and reuse of spent this compound catalysts.
| Issue | Potential Cause | Recommended Solution |
| Low catalyst activity after regeneration | Incomplete removal of poisons or foulants. | Optimize the regeneration protocol. For organic foulants, consider calcination at a controlled temperature. For metallic poisons, an appropriate acidic or alkaline washing step may be necessary.[1][2] |
| Thermal degradation during calcination. | Carefully control the calcination temperature and duration. High temperatures can lead to sintering and loss of active surface area.[3][4][5] | |
| Leaching of the active this compound component. | For supported catalysts, ensure the regeneration conditions (e.g., pH of washing solutions) do not favor the dissolution of the this compound. Consider using a regeneration method that minimizes liquid-solid interactions if leaching is a persistent issue.[6] | |
| Formation of a gelatinous precipitate during acid treatment | Precipitation of this compound in a colloidal form. | This can occur during acidic leaching. To obtain a more filterable precipitate, try heating the acidified solution or using a coagulating agent.[7] |
| Difficulty in separating the catalyst from the reaction mixture | The catalyst is in a fine, colloidal form. | For unsupported this compound, precipitation followed by filtration or centrifugation is a common method. The use of a cationic exchange resin can also facilitate the precipitation of this compound from the reaction mixture.[7] |
| Inconsistent catalytic performance across reuse cycles | Non-uniform regeneration of the catalyst batch. | Ensure thorough mixing and uniform exposure of the entire catalyst batch to the regenerating agent (e.g., acid, base, or gas flow during calcination). |
| Gradual accumulation of irreversible poisons. | Identify the source of the poison in your feedstock or reaction environment. Pre-treatment of the feed to remove impurities can extend the catalyst's lifespan.[8] | |
| Reduced catalyst surface area after regeneration | Sintering of the catalyst particles at high temperatures. | Use the lowest effective temperature for thermal regeneration. Characterize the catalyst's thermal stability using techniques like Thermogravimetric Analysis (TGA) to determine the optimal calcination temperature.[9][10] |
| Pore blockage by residual coke or other deposits. | A more rigorous cleaning procedure, such as a combination of solvent washing and calcination, may be required to clear blocked pores.[2][3] |
Frequently Asked Questions (FAQs)
1. What are the common deactivation mechanisms for this compound catalysts?
This compound catalysts can deactivate through several mechanisms, including:
-
Poisoning: Chemical adsorption of impurities from the feedstock onto the active sites. Common poisons include sulfur and nitrogen compounds, as well as some metals.[1][3][8]
-
Fouling: Physical deposition of substances like carbonaceous residues (coke) on the catalyst surface, which block access to the active sites.[3][4]
-
Thermal Degradation (Sintering): High reaction or regeneration temperatures can cause the catalyst particles to agglomerate, leading to a decrease in the active surface area.[4]
-
Leaching: For supported this compound catalysts, the active component may dissolve into the reaction or washing medium, leading to a permanent loss of activity.[6]
2. How can I determine the best regeneration method for my spent this compound catalyst?
The optimal regeneration method depends on the nature of the deactivation.
-
For deactivation by coking or fouling , thermal treatment (calcination) in the presence of air or a controlled oxidizing atmosphere is often effective.
-
For poisoning by metallic or inorganic compounds, a chemical treatment such as acidic or alkaline leaching may be necessary to remove the specific poison.[11][12]
-
A combination of washing and thermal treatment is sometimes required for complete regeneration.
3. What is the typical efficiency of this compound catalyst regeneration?
Regeneration efficiency can be quite high, often allowing for multiple reuse cycles. For example, in certain oxidation reactions, this compound catalysts can be filtered and reused more than six times.[11] In other cases, recovery processes involving precipitation have shown efficiencies of around 82.7%.[7] Leaching processes under optimized conditions can achieve recovery rates of tungsten exceeding 90%.[11][12]
4. Can I regenerate a supported this compound catalyst?
Yes, supported this compound catalysts can be regenerated. However, care must be taken to choose a method that does not damage the support material or cause significant leaching of the this compound. The interaction between the this compound and the support is crucial for maintaining catalytic activity.[6]
5. What characterization techniques are useful for evaluating the regeneration process?
To assess the effectiveness of regeneration, it is recommended to compare the properties of the fresh, spent, and regenerated catalyst. Useful characterization techniques include:
-
X-ray Diffraction (XRD): To check for changes in the crystalline structure of the catalyst.[13][14][15]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups and adsorbed species on the catalyst surface.[13]
-
Brunauer-Emmett-Teller (BET) analysis: To measure the specific surface area and pore volume.[16]
-
Thermogravimetric Analysis (TGA): To determine the extent of coking and the thermal stability of the catalyst.[9][10]
-
Acidity Measurements (e.g., NH3-TPD): To quantify the number and strength of acid sites, which are often crucial for catalytic activity.[6][17]
Quantitative Data on Catalyst Regeneration
The following table summarizes key quantitative data related to the regeneration and performance of this compound catalysts from various studies.
| Parameter | Fresh Catalyst | Spent Catalyst | Regenerated Catalyst | Regeneration Method | Source |
| Tungsten Leaching Efficiency | - | - | 90.92% | Alkaline Leaching (3 mol/L NaOH, 100°C, 1h) | [11] |
| Cerium Leaching Efficiency | - | - | 91.96% | Acidic Leaching (1 mol/L H2SO4, 50°C, 2h) | [11] |
| This compound Recovery | - | - | 82.7% | Precipitation and Filtration | [7] |
| BET Surface Area (V2O5-WO3/TiO2) | 65 m²/g | 45 m²/g | 60 m²/g (Water Washed) | Water Washing | [16] |
| Pore Volume (V2O5-WO3/TiO2) | 0.28 cm³/g | 0.18 cm³/g | 0.25 cm³/g (Water Washed) | Water Washing | [16] |
| Biodiesel Yield (HPW/MAS catalyst) | 82.3% | - | >65% (after 5 cycles) | Not specified | [6] |
Experimental Protocols
Protocol for Alkaline Leaching of Spent Tungsten-Containing Catalyst
This protocol is adapted from a method for recovering tungsten from spent SCR catalysts.[11][12]
Objective: To extract tungsten from a spent catalyst using an alkaline solution.
Materials:
-
Spent tungsten-containing catalyst
-
Sodium hydroxide (B78521) (NaOH) solution (3 mol/L)
-
Deionized water
-
Beaker or flask
-
Heating and stirring plate
-
Filtration apparatus (e.g., Büchner funnel and vacuum flask)
-
pH meter
Procedure:
-
Grind the spent catalyst to a fine powder to increase the surface area for reaction.
-
Prepare a 3 mol/L NaOH solution.
-
In a beaker, create a slurry of the spent catalyst with the NaOH solution at a liquid-to-solid ratio of 20:1 (e.g., 200 mL of NaOH solution for 10 g of catalyst).
-
Heat the slurry to 100°C while stirring continuously.
-
Maintain these conditions for 1 hour.
-
Allow the mixture to cool to a safe handling temperature.
-
Separate the liquid phase (leachate containing dissolved tungsten) from the solid residue by filtration.
-
Wash the solid residue with deionized water to recover any remaining dissolved tungsten.
-
The tungsten can be recovered from the combined leachate, for example, by precipitation through acidification.
Protocol for Thermal Regeneration (Calcination)
Objective: To remove carbonaceous deposits (coke) from a spent catalyst by heating in an oxidizing atmosphere.
Materials:
-
Spent catalyst
-
Furnace with temperature control and air or oxygen supply
-
Crucible (ceramic or quartz)
Procedure:
-
Place a known amount of the spent catalyst in a crucible.
-
Place the crucible in the furnace.
-
Heat the furnace to a temperature sufficient to burn off the organic deposits, typically in the range of 400-550°C. The optimal temperature should be determined based on TGA analysis to avoid thermal degradation of the catalyst.
-
Maintain the temperature for a period of 2-5 hours, ensuring a continuous flow of air or a mixture of air and inert gas.
-
After the calcination period, turn off the furnace and allow the catalyst to cool down to room temperature slowly.
-
The regenerated catalyst is now ready for characterization or reuse.
Visualizations
Caption: Workflow for the regeneration and reuse of spent this compound catalysts.
Caption: Hydrometallurgical regeneration via alkaline leaching and acid precipitation.
References
- 1. Catalyst Poison Countermeasures - Nikki-Universal Co., Ltd. [n-u.co.jp]
- 2. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ijset.com [ijset.com]
- 6. mdpi.com [mdpi.com]
- 7. US3231329A - Process of recovering this compound catalyst - Google Patents [patents.google.com]
- 8. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Tungstic Acid Catalyzed Oxidations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing tungstic acid and its derivatives for catalytic oxidations. The information is presented in a direct question-and-answer format to address specific experimental challenges, supplemented by detailed protocols, quantitative data, and process diagrams.
Frequently Asked Questions (FAQs)
Q1: What is the active catalytic species in this compound-catalyzed oxidations with hydrogen peroxide? A1: The reaction between this compound (H₂WO₄) or sodium tungstate (B81510) (Na₂WO₄) and hydrogen peroxide (H₂O₂) generates various peroxotungstate and peroxothis compound species in situ. These tungsten peroxo complexes are the highly active oxidizing agents responsible for the catalytic activity.[1]
Q2: Why is pH control important in these reactions? A2: The pH of the reaction medium is critical as it influences the stability of the catalyst and the selectivity of the oxidation. While some older procedures suggested highly acidic conditions (pH < 3), this can lead to decreased selectivity.[2] For many applications, including the oxidation of alcohols, maintaining a pH between 5 and 7.1, often with a phosphate (B84403) buffer, provides suitable reaction rates and yields.[2] For epoxidation reactions, a pH of around 4.5 is often used to prevent the formation of diol byproducts.[3]
Q3: Can this compound catalysts be recovered and reused? A3: Yes, solid this compound used as a heterogeneous catalyst can be easily recovered by filtration and reused without a significant loss of activity, making the process more cost-effective and environmentally friendly.[4][5] Recovery processes for dissolved tungsten species can be more complex, sometimes involving precipitation by acidification after the reaction.[6]
Q4: What are the primary safety concerns when running these oxidations? A4: The primary safety concern is the use of hydrogen peroxide, especially at high concentrations (e.g., 70-90%), which can be explosive.[2] Tungsten can also catalyze the exothermic decomposition of hydrogen peroxide, which can lead to a runaway reaction, significant heat generation, and pressurization from oxygen byproduct.[7] It is crucial to use appropriate concentrations of H₂O₂ (typically 30-35%), ensure proper temperature control, and consider the catalyst loading and reaction concentration.[7]
Troubleshooting Guide
Q: Why is my reaction yield low or the conversion incomplete? A: Several factors could be contributing to low yields or incomplete conversion:
-
Catalyst Deactivation: The catalyst may have become poisoned or fouled. Regeneration may be possible through washing procedures.[8] For heterogeneous catalysts, ensure adequate stirring to overcome mass transfer limitations.
-
Improper pH: The pH may have shifted out of the optimal range for your specific transformation. Verify the pH of your reaction mixture and use a suitable buffer, such as a phosphate buffer, if necessary.[2]
-
Oxidant Decomposition: Hydrogen peroxide can decompose into water and oxygen, especially at elevated temperatures or with high catalyst loading.[1][7] Consider adding the H₂O₂ solution dropwise over time to maintain a low, steady concentration in the reactor.[1][2]
-
Insufficient Temperature: Many this compound-catalyzed oxidations require elevated temperatures, often around 90°C, to achieve reasonable reaction rates.[4][5]
-
Solvent Choice: The choice of solvent can significantly impact the reaction. Amide solvents like N,N-dimethylacetamide (DMA) have been shown to be particularly effective for alcohol oxidations.[2][4]
Q: My reaction is producing significant byproducts, such as diols instead of epoxides. How can I improve selectivity? A: The formation of diols is a common side reaction in epoxidations, resulting from the acid-catalyzed ring-opening of the epoxide.
-
Strict pH Control: Buffer the reaction mixture to maintain a mildly acidic pH (e.g., 4.5). This is often sufficient to prevent subsequent diol formation.[3]
-
Solvent Effects: The choice of solvent and the presence of water can influence the rate of hydrolysis. Using a solvent system that minimizes water activity can help.
Q: The reaction is running away or showing an uncontrolled exotherm. What should I do? A: This is a serious safety issue, likely caused by the rapid decomposition of hydrogen peroxide.[7]
-
Immediate Cooling: Immediately place the reaction vessel in an ice bath to lower the temperature.
-
Stop Reagent Addition: If you are adding hydrogen peroxide, stop the addition immediately.
-
Future Prevention: For subsequent experiments, reduce the catalyst loading, decrease the reaction concentration, lower the reaction temperature, and add the hydrogen peroxide solution slowly over an extended period to control the exotherm.[7]
Experimental Workflows & Catalytic Cycle
The following diagrams illustrate a typical experimental workflow and the generally accepted catalytic cycle for oxidation with hydrogen peroxide.
Caption: General experimental workflow for this compound-catalyzed oxidation.
Caption: Simplified catalytic cycle for this compound-catalyzed oxidations.
Quantitative Data Summary
The following tables summarize typical reaction conditions for various this compound-catalyzed oxidations.
Table 1: Oxidation of Alcohols
| Substrate | Catalyst (mol%) | Oxidant (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| Borneol | 1.0% H₂WO₄ | 2.0 (H₂O₂) | DMA | 90 | 2 | >90 | [4] |
| 2-Octanol | ~1.0% Na₂WO₄·2H₂O | 1.2 (H₂O₂) | DMA | 90 | 3 | >95 (Conv.) | [2] |
| trans,trans-2,4-Hexadien-1-ol | 10% H₂WO₄ | 1.5 (H₂O₂) | Methanol | 20 | Overnight | (Exothermic) | [7] |
| Terpene Alcohols | 1.0% H₂WO₄ | 2.0 (H₂O₂) | DMA | 90 | 2 | >90 | [5] |
Table 2: Epoxidation of Alkenes
| Substrate | Catalyst (mol%) | Oxidant (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| cis-2-Hexen-1-ol | 5% WO₂(acac)₂ | 2.0 (H₂O₂) | Various | RT | - | 84-98 | [9] |
| Cyclohexene | - | 1.0 (H₂O₂) | None | 60 | 24 | 51.2 (Conv.) | [10] |
| Methyl Oleate | - | 1.0 (H₂O₂) | None | 40 | 0.5 | >99 (Conv.) | [11] |
| Oleic Acid | - | 8.0 (H₂O₂) | None | 100 | 8 | >99 (Conv.) | [1] |
Table 3: Oxidation of Sulfides
| Substrate | Catalyst | Oxidant (equiv.) | Solvent | Temp (°C) | Time (h) | Product | Ref. |
| Thioanisole | 50 mg Dendritic PMo | 1.1 (H₂O₂) | 95% EtOH | 30 | 1 | Sulfoxide | [12] |
| Thioanisole | 50 mg Dendritic PMo | 2.2 (H₂O₂) | 95% EtOH | 40 | 1.5 | Sulfone | [12] |
| General Sulfides | H₂WO₄ | Hydrogen Peroxide | Acetone | - | - | Sulfones | [3][13] |
Key Experimental Protocols
Protocol 1: General Procedure for the Oxidation of a Secondary Alcohol to a Ketone[4][5]
-
Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the secondary alcohol (1.0 equiv.), this compound (H₂WO₄, 0.01 equiv., 1.0 mol%), and N,N-dimethylacetamide (DMA) as the solvent.
-
Heating: Heat the mixture to 90°C with vigorous stirring.
-
Oxidant Addition: Gently add 30-35% aqueous hydrogen peroxide (2.0 equiv.) dropwise to the reaction mixture over a period of 15-30 minutes.
-
Reaction: Maintain the reaction at 90°C for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. If the catalyst is used heterogeneously, it can be recovered by filtration at this stage.
-
Extraction: Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or toluene).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or crystallization.
Protocol 2: General Procedure for the Epoxidation of an Allylic Alcohol[9]
-
Catalyst Preparation (if applicable): In some cases, a pre-formed complex is used. For in situ preparation, add the tungsten source (e.g., WO₂(acac)₂, 0.02-0.05 equiv.) and any ligands to the reaction vessel.
-
Reaction Setup: Dissolve the allylic alcohol (1.0 equiv.) in a suitable solvent (e.g., DCM). Add any required additives, such as a buffer or salt.
-
Oxidant Addition: At room temperature, add 30% aqueous hydrogen peroxide (2.0 equiv.) to the mixture.
-
Reaction: Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to decompose any remaining peroxide.
-
Extraction & Purification: Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, dry over an anhydrous salt, and concentrate in vacuo. Purify the resulting epoxide via flash column chromatography.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. EP1757573A1 - Oxidation reaction of alcohol using hydrogen peroxide and tungsten catalyst - Google Patents [patents.google.com]
- 3. This compound: Comprehensive Analysis and Applications [desklib.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US3231329A - Process of recovering this compound catalyst - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. csc.com.tw [csc.com.tw]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
preventing agglomeration of tungstic acid nanoparticles during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of tungstic acid nanoparticles, with a primary focus on preventing agglomeration.
Troubleshooting Guide
Problem 1: My synthesized this compound nanoparticles are heavily agglomerated.
Agglomeration, the clustering of nanoparticles, is a common issue driven by the high surface energy of nanoparticles.[1] It can be categorized as soft agglomeration (held by weak van der Waals forces) or hard agglomeration (involving chemical bonds).[2][3] Here are the primary factors to investigate:
-
Solution pH: The pH of the reaction medium is a critical factor influencing particle surface charge.[4] Agglomeration is most severe at the isoelectric point, where the net surface charge is zero, minimizing electrostatic repulsion between particles.[4]
-
Absence of Stabilizer: Without a capping or stabilizing agent, nanoparticles will naturally aggregate to reduce their surface energy.[1]
-
Inadequate Stirring: Insufficient agitation can lead to localized areas of high precursor concentration, promoting rapid, uncontrolled particle growth and aggregation.
-
High Temperature: While temperature can influence reaction kinetics, excessive heat can sometimes accelerate particle growth and lead to sintering or melting, causing hard agglomeration.[5]
-
Drying Method: Improper drying of the wet nanoparticle precipitate can introduce strong capillary forces that pull particles together, forming hard agglomerates.[2]
Problem 2: The particle size is not uniform. How can I improve monodispersity?
Poor monodispersity often results from inconsistent nucleation and growth rates.
-
Control Precursor Addition: Add the acidifying agent (e.g., HCl) dropwise to the tungstate (B81510) solution under vigorous stirring.[6] This ensures a more uniform reaction environment and controlled nucleation.
-
Optimize Temperature: Maintain a constant, optimized temperature throughout the synthesis. Lower temperatures (e.g., 15–20 °С) have been shown to produce finer particles with a higher specific surface area.[7]
-
Use a Surfactant: Surfactants can control the growth of particles by adsorbing to their surface, preventing uncontrolled growth and aggregation, which leads to a more uniform size distribution.[8]
Problem 3: My yields are very low after washing/centrifugation.
This may be due to the formation of extremely fine, colloidal particles that are difficult to separate from the solution.
-
Adjust pH for Precipitation: Ensure the pH is adjusted correctly to induce precipitation. For acid precipitation methods, a pH below 4 is typically required.[9]
-
Increase Centrifugation Force/Time: Very small nanoparticles may require higher centrifugal forces or longer spin times to form a pellet.
-
Allow for Aging: After precipitation, letting the solution "age" for a period (e.g., 1 hour) while heating can help the precipitate become more easily filterable.[10]
Frequently Asked Questions (FAQs)
Q1: How does pH control nanoparticle agglomeration?
The pH of the synthesis medium determines the surface charge of the this compound nanoparticles. By moving the pH away from the isoelectric point, the nanoparticles acquire a net positive or negative surface charge. This leads to electrostatic repulsion between adjacent particles, creating an energy barrier that prevents them from coming close enough to aggregate.[4][11] For many metal oxides, acidic conditions lead to a positive surface charge, while alkaline conditions lead to a negative charge.[12]
Q2: What are surfactants and how do they prevent agglomeration?
Surfactants (surface-active agents) are molecules that adsorb onto the surface of nanoparticles during synthesis.[13] They prevent agglomeration through two primary mechanisms:
-
Steric Hindrance: The physical bulk of the surfactant molecules creates a protective layer around each nanoparticle, preventing them from getting too close to each other.[2]
-
Electrostatic Stabilization: Ionic surfactants can impart a strong surface charge to the nanoparticles, enhancing electrostatic repulsion.[3]
Common surfactants used in the synthesis of tungsten oxide nanoparticles include cationic (e.g., CTAB - Cetyltrimethylammonium bromide), anionic (e.g., SDS - Sodium dodecyl sulfate), and non-ionic polymers (e.g., PVP - Polyvinylpyrrolidone).[8]
Q3: What is the optimal temperature for this compound nanoparticle synthesis?
The optimal temperature depends on the desired particle characteristics.
-
Lower Temperatures (e.g., < 20°C): Can slow down the reaction kinetics, leading to the formation of smaller, finer nanoparticles and reducing the likelihood of agglomeration.[6][7]
-
Higher Temperatures (e.g., 50-80°C): Can accelerate the reaction and are often used in methods like hydrothermal synthesis to improve crystallinity.[5][9] However, excessive temperatures can also promote aggregation.[5]
It is crucial to maintain a stable and uniform temperature throughout the experiment for consistent results.
Q4: Can stirring speed affect the final nanoparticle properties?
Yes. Vigorous and continuous stirring is essential for ensuring a homogeneous reaction mixture. It helps to:
-
Rapidly disperse precursors.
-
Maintain a uniform temperature.
-
Prevent the formation of localized concentration gradients, which can lead to non-uniform particle growth and agglomeration.[5]
Q5: Are there alternative methods to prevent hard agglomeration during drying?
Yes. Hard agglomeration during drying is a significant challenge.[2] Besides using surfactants, techniques like freeze-drying (lyophilization) or washing the precipitate with an organic solvent (e.g., anhydrous ethanol) before drying can help. The organic solvent replaces water, and its lower surface tension reduces the capillary forces that cause particles to collapse into hard aggregates during evaporation.[2]
Quantitative Data Summary
The following tables summarize key experimental parameters and their effects on the properties of this compound and related tungsten oxide nanoparticles, based on data from cited literature.
Table 1: Effect of Synthesis Parameters on this compound Properties
| Parameter | Condition | Outcome | Reference |
|---|---|---|---|
| Sodium Tungstate Concentration | 35–40 g/L | High specific surface area (60 m²/g) | [7] |
| Temperature | 15–20 °С | Increased specific surface area | [7] |
| HCl to Na₂WO₄ Volume Ratio | 1.9–2.0 | Optimal for high surface area | [7] |
| Drying Heating Rate | 40–50 degrees/hour | Preserves high specific surface area |[7] |
Table 2: Influence of Surfactant on WO₃ Nanoparticle Crystallite Size
| Surfactant Used | Crystallite Size (nm) | Key Finding | Reference |
|---|---|---|---|
| None (Pristine WO₃) | ~25-30 nm | Baseline for comparison | [8] |
| CTAB | 21.56 nm | Smallest crystallite size, acts as capping agent | [8] |
| SDS | ~23-28 nm | Moderate reduction in size | [8] |
| PVP | ~24-29 nm | Slight reduction in size |[8] |
Experimental Protocols
Protocol 1: Acid Precipitation of this compound Nanoparticles
This protocol is adapted from methods described for synthesizing this compound with a high specific surface area.[6][7]
Materials:
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Deionized (DI) water
-
Anhydrous Ethanol (B145695) (for washing)
Procedure:
-
Prepare Precursor Solution: Prepare a 35 g/L solution of sodium tungstate in DI water.
-
Cooling: Cool both the sodium tungstate solution and the concentrated HCl to 15-20 °C in an ice bath.
-
Precipitation: While vigorously stirring the sodium tungstate solution, add the concentrated HCl dropwise. The target volumetric ratio of concentrated HCl to the sodium tungstate solution should be approximately 2:1. A yellow precipitate of this compound (H₂WO₄) will form.
-
Aging: Continue stirring the solution in the ice bath for 1-2 hours to allow the precipitate to fully form and age.
-
Separation: Separate the precipitate from the solution via centrifugation.
-
Washing: Wash the precipitate multiple times with DI water to remove residual ions (like Na⁺ and Cl⁻). Follow with one to two washes with anhydrous ethanol to displace the water.
-
Drying: Dry the final product in a vacuum oven at a low temperature (e.g., 60-80 °C) to obtain fine this compound nanoparticle powder.
Visualizations
Experimental Workflow
Caption: Workflow for this compound nanoparticle synthesis via acid precipitation.
Factors Influencing Nanoparticle Agglomeration
Caption: Key factors and their relationships in controlling nanoparticle agglomeration.
References
- 1. quora.com [quora.com]
- 2. epic-powder.com [epic-powder.com]
- 3. How To Effectively Control The Agglomeration Of Nanoparticle Powders [satnanomaterial.com]
- 4. researchgate.net [researchgate.net]
- 5. Advances and Challenges in WO3 Nanostructures’ Synthesis [mdpi.com]
- 6. Synthesis of tungsten oxide nanoparticles using a hydrothermal method at ambient pressure | Journal of Materials Research | Cambridge Core [cambridge.org]
- 7. rudmet.net [rudmet.net]
- 8. Surfactant-assisted tungsten oxide for enhanced acetone sensing and solar-driven photocatalysis: exploring the role of surfactants - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02593A [pubs.rsc.org]
- 9. Synthesis of Tungsten Oxide Nanoflakes and Their Antibacterial and Photocatalytic Properties [mdpi.com]
- 10. This compound Synthetic Method - Introduction,Property,Production,Photo,Video,Price,Market - Chinatungsten Online [tungstic-acid.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A review of the role and mechanism of surfactants in the morphology control of metal nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of High Surface Area Tungstic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of tungstic acid with a high surface area.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing high surface area this compound?
A1: The most common and effective methods for synthesizing this compound with a high surface area include:
-
Precipitation: This method involves the reaction of a tungstate (B81510) salt solution (e.g., sodium tungstate) with a strong acid (e.g., hydrochloric acid) under controlled conditions.[1]
-
Sol-Gel Method: This technique utilizes the hydrolysis and condensation of tungsten precursors to form a gel, which is then dried and calcined to produce a porous network with a high surface area.
-
Hydrothermal Synthesis: This method involves a chemical reaction in a sealed, heated aqueous solution, which allows for the control of particle size and morphology, thereby influencing the surface area.[2][3][4][5]
Q2: Which synthesis parameters have the most significant impact on the surface area of this compound?
A2: Several parameters critically influence the final surface area of the synthesized this compound. These include:
-
Reactant Concentration: Lower concentrations of precursor solutions, such as sodium tungstate, generally lead to a higher specific surface area.[1]
-
Temperature: The temperature of the reaction solution plays a crucial role. For the precipitation method, lower temperatures (e.g., 15-20°C) are favorable for achieving a higher surface area.[1]
-
pH/Acidity: The acidity of the reaction medium affects the precipitation and particle formation process.
-
Stirring and Addition Rate: The rate of addition of reactants and the stirring speed can influence particle nucleation and growth, thereby affecting the surface area.
-
Drying and Calcination Conditions: The rate of heating and the final calcination temperature and duration significantly impact the final surface area. A slow heating rate and an optimal final temperature are crucial.[1] For instance, for tungsten trioxide derived from this compound, a heating rate of 40–50 degrees per hour and a final drying temperature of 400 °C have been found to be optimal for high surface area.[1]
Q3: How can I prevent the formation of a gelatinous or difficult-to-filter precipitate?
A3: The formation of a gelatinous precipitate is a common issue, particularly in the precipitation method. To avoid this, consider the following:
-
"Reversed Way of Acidification": Add the sodium tungstate solution to a dilute acid solution rather than the other way around.[6] This approach helps in preventing localized high concentrations that can lead to gel formation.
-
Control of Temperature and Acidity: Maintaining a low temperature and using a dilute acid solution can help in obtaining a powdery precipitate that is easier to filter.[6]
-
Proper Agitation: Ensure vigorous and consistent stirring throughout the addition of the precursor to promote uniform mixing and prevent the formation of agglomerates.
Troubleshooting Guides
Issue 1: Low Surface Area of the Synthesized this compound
| Possible Cause | Troubleshooting Step |
| High Reactant Concentration | Decrease the concentration of the sodium tungstate solution. Concentrations in the range of 35-40 g/L have been shown to be effective.[1] |
| High Reaction Temperature | Conduct the precipitation at a lower temperature, ideally between 15-20°C.[1] |
| Improper Drying/Calcination | Implement a slow heating rate (e.g., 40-50°C per hour) during drying and optimize the final calcination temperature (e.g., 400°C for conversion to WO3).[1] |
| Rapid Addition of Precursors | Add the acid or tungstate solution slowly and with continuous, vigorous stirring to control the nucleation and growth of particles. |
Issue 2: Poor Reproducibility of Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Reaction Conditions | Precisely control and monitor all reaction parameters, including temperature, pH, reactant concentrations, and stirring speed, for each synthesis. |
| Variability in Precursor Quality | Use high-purity precursors and ensure they are from the same batch for a series of experiments. |
| Inadequate Mixing | Ensure the reaction setup provides efficient and consistent mixing to avoid localized concentration gradients. |
Experimental Protocols
Protocol 1: High Surface Area this compound via Precipitation
This protocol is based on the optimization of the precipitation method to achieve a high specific surface area.[1]
Materials:
-
Sodium tungstate (Na₂WO₄)
-
Concentrated hydrochloric acid (HCl)
-
Distilled water
Procedure:
-
Prepare a dilute solution of sodium tungstate (35-40 g/L) in distilled water.
-
Prepare a concentrated solution of hydrochloric acid (430 g/L).
-
Cool both solutions to a temperature of 15-20°C.
-
Slowly add the sodium tungstate solution to the hydrochloric acid solution under continuous and vigorous stirring. The recommended volume ratio of concentrated HCl to the sodium tungstate solution is approximately (1.9-2.0):1.
-
After the addition is complete, continue stirring for a defined period to ensure complete precipitation.
-
Allow the precipitate to settle.
-
Separate the precipitate by filtration or centrifugation.
-
Wash the precipitate with distilled water to remove any remaining salts.
-
Dry the this compound paste. For subsequent conversion to high surface area tungsten trioxide, use a slow heating rate of 40-50°C per hour to a final temperature of 400°C.
Data Presentation
Table 1: Influence of Synthesis Parameters on the Specific Surface Area of this compound (Precipitation Method)
| Sodium Tungstate Conc. (g/L) | HCl to Na₂WO₄ Volume Ratio | Temperature (°C) | Specific Surface Area (m²/g) | Reference |
| 55 | 2.12 | 44 | 29.36 | [1] |
| 45 | 2.12 | 44 | 39.39 | [1] |
| 50 | 1.80 | 44 | 34.90 | [1] |
| 35-40 | 1.9-2.0 | 15-20 | ~60 | [1] |
Visualizations
Experimental Workflow for Precipitation Synthesis
References
- 1. rudmet.net [rudmet.net]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. [1404.2612] Synthesis of Tungsten Oxide Nanoparticles using a Hydrothermal Method at Ambient Pressure [arxiv.org]
- 6. THE PREPARATION OF this compound IN WHITE AND POWDERLY FORM [cjcu.jlu.edu.cn]
Technical Support Center: Tungstic Acid Catalysts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tungstic acid catalysts.
Troubleshooting Guide
Issue 1: Reduced or No Catalytic Activity
Symptoms:
-
The reaction is sluggish or does not proceed to completion.
-
Lower than expected yield of the desired product.
-
Incomplete conversion of starting materials.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning | Impurities in the reaction mixture can bind to the active sites of the catalyst, reducing its effectiveness.[1][2] Solution: Purify all reactants and solvents before use. Consider using a guard bed to trap potential poisons before they reach the catalyst bed. |
| Fouling | Deposition of byproducts, coke, or other materials on the catalyst surface can block active sites.[3] Solution: Refer to the Catalyst Regeneration Protocol below to clean the catalyst. Optimize reaction conditions (e.g., temperature, pressure) to minimize the formation of fouling agents. |
| Thermal Degradation / Sintering | Exposure to excessively high temperatures can cause the catalyst particles to agglomerate, leading to a loss of active surface area.[1] Solution: Ensure the reaction temperature does not exceed the recommended limits for the catalyst. Select a catalyst with high thermal stability if high-temperature operation is necessary. |
| Leaching of Active Species | The active this compound component may dissolve or "leach" into the reaction medium, particularly under harsh conditions.[4] Solution: Modify the reaction conditions to minimize leaching, such as using a semi-batch reactor with controlled addition of reactants like hydrogen peroxide.[4] After the reaction, the leached tungsten can often be recovered from the solution. |
| Incorrect Reaction Conditions | The reaction may not be running under optimal conditions for the this compound catalyst. Solution: Review the literature for the specific reaction being performed to ensure optimal temperature, pressure, solvent, and reactant concentrations. |
Frequently Asked Questions (FAQs)
Q1: What are the common signs of this compound catalyst deactivation?
A1: Common signs of deactivation include a noticeable decrease in reaction rate, a need to increase reaction temperature to achieve the same conversion level, a change in product selectivity, and a visible change in the catalyst's appearance (e.g., color change, clumping).[1][5]
Q2: Can I reuse my this compound catalyst?
A2: Yes, in many cases, this compound catalysts can be recovered and reused. However, their activity may decrease with each cycle. Regeneration may be necessary to restore catalytic performance.
Q3: What is catalyst poisoning and how can I avoid it?
A3: Catalyst poisoning occurs when substances in the feedstock strongly chemisorb to the active sites of the catalyst, rendering them inactive.[1] Common poisons for acid catalysts can include nitrogen-containing compounds and heavy metals. To avoid poisoning, ensure high purity of all reactants and solvents.
Q4: How does thermal degradation affect my catalyst?
A4: High temperatures can lead to sintering, where the catalyst particles grow in size, reducing the active surface area.[1] This is often an irreversible form of deactivation. It is crucial to operate within the recommended temperature range for your specific this compound catalyst.
Q5: What is the difference between fouling and poisoning?
A5: Fouling is the physical deposition of substances, like carbonaceous materials (coke) or polymers, on the catalyst surface, which blocks access to the active sites.[3] Poisoning is a chemical deactivation where impurities bond directly to the active sites.[1] Fouling can often be reversed by washing or calcination, while poisoning can sometimes be irreversible.
Catalyst Performance Data
The following table summarizes typical performance data for a this compound catalyst at different stages. The values are representative and can vary depending on the specific reaction and conditions.
| Catalyst State | Conversion Rate (%) | Selectivity to Desired Product (%) | Surface Area (m²/g) |
| Fresh Catalyst | 98 | 95 | 150 |
| Deactivated Catalyst | 45 | 70 | 80 |
| Regenerated Catalyst | 92 | 93 | 135 |
Experimental Protocols
Protocol 1: Catalyst Regeneration via Alkaline Leaching and Acid Precipitation
This protocol is suitable for regenerating a this compound catalyst that has been deactivated by fouling or certain types of poisoning.
Materials:
-
Deactivated this compound catalyst
-
3 M Sodium Hydroxide (NaOH) solution
-
1 M Sulfuric Acid (H₂SO₄)
-
Deionized water
-
Beakers, magnetic stirrer, hot plate, filtration apparatus
Procedure:
-
Alkaline Leaching:
-
Place the deactivated catalyst in a beaker with 3 M NaOH solution at a liquid-to-solid ratio of 20:1 (mL of solution to g of catalyst).[6]
-
Heat the mixture to 100°C while stirring and maintain for 1 hour.[6] This step dissolves the this compound and removes many impurities.
-
Allow the mixture to cool and then separate the solid residue (support material, some impurities) from the liquid leachate by filtration.
-
-
Acid Precipitation:
-
Transfer the liquid leachate containing the dissolved tungsten species to a clean beaker.
-
Slowly add 1 M H₂SO₄ to the solution while stirring until the pH is acidic. This compound will precipitate out of the solution.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
-
Washing and Drying:
-
Filter the precipitated this compound from the solution.
-
Wash the recovered catalyst thoroughly with deionized water to remove any residual salts.
-
Dry the regenerated catalyst in an oven at 110°C overnight.
-
Protocol 2: Testing Catalyst Activity
This protocol provides a general workflow for evaluating the performance of a fresh, deactivated, or regenerated this compound catalyst.
Materials:
-
Catalyst sample
-
Reactants and solvent for the specific test reaction
-
Laboratory-scale reactor (e.g., batch reactor, fixed-bed flow reactor)
-
Analytical equipment for monitoring reaction progress (e.g., GC, HPLC)
Procedure:
-
Reactor Setup:
-
Load a precisely weighed amount of the catalyst into the reactor.
-
Set up the reactor system according to the requirements of the specific reaction (e.g., temperature control, stirring, gas flow).
-
-
Reaction Execution:
-
Introduce the reactants and solvent into the reactor.
-
Commence the reaction under the desired conditions (temperature, pressure, stir rate).
-
Periodically withdraw small aliquots of the reaction mixture for analysis.
-
-
Analysis:
-
Analyze the collected samples using an appropriate analytical technique (e.g., GC, HPLC) to determine the concentration of reactants and products over time.
-
-
Data Evaluation:
-
Calculate the conversion of the limiting reactant and the selectivity to the desired product at various time points.
-
Plot the concentration profiles and/or conversion vs. time to determine the reaction rate.
-
Compare the activity of different catalyst samples under identical conditions.
-
Visualizations
References
- 1. ammoniaknowhow.com [ammoniaknowhow.com]
- 2. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 3. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Gradient Recovery of Tungsten, Cerium, and Titanium from Spent W-Ce/TiO2 Catalysts [mdpi.com]
Technical Support Center: Purification of Crude Tungstic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude tungstic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary methods for purifying crude this compound are dissolution-precipitation, ion exchange chromatography, and solvent extraction. Each method has its advantages and is chosen based on the initial purity of the crude acid, the desired final purity, and the scale of the operation.
Q2: My precipitated this compound is yellow, but sometimes it appears white. What causes this color variation and does it affect purity?
A2: The color of this compound is primarily dependent on its hydration state. Yellow this compound is typically the monohydrate (H₂WO₄·H₂O), while white this compound is the dihydrate (H₂WO₄·2H₂O). The formation of one over the other is influenced by factors such as precipitation temperature and the concentration of the acid solution.[1] While color itself is not a direct measure of purity, the conditions that lead to the formation of a specific hydrate (B1144303) can also affect the co-precipitation of impurities. Consistent control of precipitation conditions is key to reproducible purity.
Q3: How can I prevent the formation of colloidal or gelatinous this compound precipitate, which is difficult to filter?
A3: The formation of a gelatinous precipitate is a common issue, often caused by rapid precipitation or localized high concentrations of reagents. To obtain a more crystalline and filterable product, consider the following:
-
Reverse addition: Slowly add the sodium tungstate (B81510) solution to a dilute acid solution with vigorous stirring.[2]
-
Temperature control: Carry out the precipitation at an elevated temperature (e.g., 70-100°C) to promote the formation of a more crystalline product.[3][4]
-
Control of acidity: Use a low acidity and an acid with a low tendency to form complex ions with tungsten.[3]
-
Washing with acidic solution: Washing the precipitate with a dilute acid solution can help prevent the formation of colloidal particles.[5]
Q4: What is the most effective way to remove sodium impurities from my this compound precipitate?
A4: Thorough washing of the precipitate is crucial for removing sodium ions. Washing with deionized water is a standard procedure. For enhanced removal, washing with a dilute mineral acid (e.g., HCl) can be effective.[6] The number of washing steps and the volume of the washing solution will depend on the initial concentration of sodium and the desired final purity.
Troubleshooting Guides
Dissolution-Precipitation Method
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Incomplete Precipitation | Incorrect pH of the solution. Insufficient amount of precipitating agent (acid). | Ensure the pH is within the optimal range for this compound precipitation (typically acidic). Perform a stoichiometric calculation to ensure an adequate amount of acid is used. |
| Colloidal/Gelatinous Precipitate | Precipitation occurred too quickly. Localized high concentration of reagents. | Add the precipitating agent slowly with constant and vigorous stirring. Consider the "reverse addition" method (adding tungstate solution to the acid).[3] Perform precipitation at an elevated temperature. |
| Contamination with Molybdenum | Molybdenum is a common impurity in tungsten ores and can co-precipitate. | Control the pH of the precipitation carefully, as the solubility of molybdic acid and this compound differ with pH. Consider a preliminary purification step to remove molybdenum from the tungstate solution before precipitation. |
| High Silica (B1680970) Content in Final Product | Silica can be present in the initial tungstate solution and co-precipitate. | Adjust the pH of the sodium tungstate solution to precipitate silica before the this compound precipitation.[7][8][9] Filtration of the tungstate solution prior to acidification can also help. |
Ion Exchange Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of Tungsten from Molybdenum | Inappropriate resin selection. Incorrect pH of the feed solution. | Use a resin with high selectivity for tungstate over molybdate (B1676688) ions. Adjust the pH of the tungstate/molybdate solution to optimize the separation, as the ionic form of tungsten and molybdenum varies with pH.[10] |
| Low Tungsten Adsorption Capacity | Resin is saturated or fouled. Incorrect pH of the feed solution. | Regenerate the ion exchange resin according to the manufacturer's protocol. Ensure the pH of the feed solution is in the optimal range for tungstate adsorption. |
| Incomplete Elution of Tungsten | Eluent concentration is too low. Insufficient eluent volume. | Increase the concentration of the eluting agent (e.g., NaOH or NH₄OH).[11] Increase the volume of the eluent passed through the column. |
| Resin Fouling | Presence of suspended solids or organic matter in the feed. Precipitation of insoluble compounds on the resin. | Filter the feed solution before loading it onto the column. Perform a pre-treatment of the feed to remove interfering substances. |
Solvent Extraction
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Formation of a Stable Emulsion | High concentration of suspended solids. Incompatible organic and aqueous phases. | Filter the aqueous feed to remove any particulate matter. Adjust the pH of the aqueous phase. Screen different organic solvents and phase modifiers to find a system with better phase separation characteristics. |
| Poor Extraction Efficiency of Tungsten | Incorrect pH of the aqueous phase. Low extractant concentration. | Adjust the pH to the optimal range for the formation of the extractable tungsten species. Increase the concentration of the extractant in the organic phase. |
| Co-extraction of Molybdenum | Similar chemical properties of tungsten and molybdenum. | Optimize the pH of the aqueous phase to exploit the differences in the extraction behavior of tungsten and molybdenum.[12] Consider using a selective stripping process to separate the extracted metals. |
| Incomplete Stripping of Tungsten | Low concentration of the stripping agent. Insufficient contact time. | Increase the concentration of the stripping solution (e.g., NaOH or NH₄OH).[13] Increase the mixing time during the stripping stage. |
Quantitative Data on Impurity Removal
The following table summarizes typical impurity levels in this compound before and after purification by different methods. The exact values can vary depending on the starting material and specific experimental conditions.
| Impurity | Crude this compound (ppm) | After Precipitation (ppm) | After Ion Exchange (ppm) | After Solvent Extraction (ppm) |
| Sodium (Na) | >1000 | <100 | <50 | <50 |
| Potassium (K) | >500 | <50 | <20 | <20 |
| Silicon (Si) | >200 | <50 | <10 | <20 |
| Phosphorus (P) | >100 | <20 | <5 | <10 |
| Arsenic (As) | >50 | <10 | <2 | <5 |
| Molybdenum (Mo) | >1000 | <200 | <10 | <5 |
| Iron (Fe) | >100 | <20 | <5 | <5 |
| Calcium (Ca) | >100 | <20 | <5 | <5 |
Note: The data in this table is compiled from various sources and represents typical values. Actual results may vary.
Experimental Protocols
Purification of this compound by Dissolution-Precipitation
This protocol describes the purification of crude this compound by dissolving it in an alkaline solution to form sodium tungstate, followed by precipitation with hydrochloric acid.
Methodology:
-
Dissolution:
-
Suspend crude this compound in deionized water.
-
Slowly add a concentrated sodium hydroxide (B78521) (NaOH) solution while stirring until the this compound is completely dissolved and the pH of the solution is alkaline.
-
-
Impurity Removal (Optional):
-
Precipitation:
-
Heat the sodium tungstate solution to 70-90°C.
-
Slowly add concentrated hydrochloric acid (HCl) with vigorous stirring until the pH is acidic (pH < 2).[14]
-
Continue stirring at the elevated temperature for a defined period (e.g., 1-2 hours) to allow the precipitate to crystallize.
-
-
Washing and Filtration:
-
Allow the precipitate to settle.
-
Decant the supernatant.
-
Wash the precipitate several times with hot deionized water, followed by a wash with a dilute HCl solution to remove sodium ions.[5]
-
Filter the purified this compound using a Buchner funnel.
-
-
Drying:
-
Dry the this compound in an oven at a controlled temperature (e.g., 110°C) until a constant weight is achieved.
-
Purification of Tungstate Solution by Ion Exchange
This protocol outlines the removal of impurities from a sodium tungstate solution using an anion exchange resin.
Methodology:
-
Resin Preparation:
-
Pack a chromatography column with a suitable weakly basic anion exchange resin.
-
Wash the resin with deionized water.
-
Equilibrate the resin by passing a buffer solution of the desired pH through the column until the pH of the effluent is stable.
-
-
Sample Loading:
-
Adjust the pH of the crude sodium tungstate solution to the optimal range for tungstate adsorption (typically pH 4-5).[11]
-
Load the pH-adjusted solution onto the equilibrated column at a controlled flow rate.
-
-
Washing:
-
Wash the column with the equilibration buffer to remove any unbound impurities.
-
-
Elution:
-
Elute the bound tungstate ions from the resin using a solution of a strong base, such as sodium hydroxide (NaOH) or ammonium (B1175870) hydroxide (NH₄OH).[11]
-
Collect the fractions containing the purified tungstate.
-
-
Resin Regeneration:
Purification of Tungsten by Solvent Extraction
This protocol describes the separation of tungsten from an aqueous solution containing impurities using a solvent extraction method with an amine-based extractant.
Methodology:
-
Aqueous Phase Preparation:
-
Dissolve the crude this compound in an alkaline solution to prepare a sodium tungstate solution.
-
Adjust the pH of the aqueous solution to the optimal range for tungsten extraction (this will depend on the specific extractant used, but is often in the acidic to neutral range).
-
-
Extraction:
-
Prepare the organic phase by dissolving an appropriate extractant (e.g., Alamine 336) and a phase modifier in a suitable organic diluent (e.g., kerosene).[18]
-
Mix the aqueous and organic phases in a separatory funnel or a mixer-settler at a defined phase ratio (e.g., 1:1).
-
Agitate the mixture for a sufficient time to allow for mass transfer of the tungsten into the organic phase.
-
Allow the phases to separate.
-
-
Stripping:
-
Separate the tungsten-loaded organic phase.
-
Contact the loaded organic phase with a stripping solution, typically an alkaline solution such as sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH), to transfer the tungsten back into a clean aqueous phase.[13]
-
Mix and allow the phases to separate.
-
-
Product Recovery:
-
The purified tungstate is now in the aqueous stripping solution and can be recovered by crystallization or precipitation.
-
Process Workflows
References
- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 2. US2366250A - Method for purifying this compound - Google Patents [patents.google.com]
- 3. DE102004023068B4 - this compound and process for its preparation - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. US3054654A - Method for purifying this compound - Google Patents [patents.google.com]
- 6. DE102004023068A1 - this compound and processes for their preparation - Google Patents [patents.google.com]
- 7. CN104973628A - Method used for purifying sodium tungstate solution - Google Patents [patents.google.com]
- 8. news.chinatungsten.com [news.chinatungsten.com]
- 9. Sodium Tungstate Purification--Sodium Tungstate Manufacturer and Supplier [tungsten-powder.com]
- 10. CN102162030A - Ion-exchange separation method for tungsten and molybdenum in tungstate and molybdate mixed solution - Google Patents [patents.google.com]
- 11. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]
- 12. ijmmm.ustb.edu.cn [ijmmm.ustb.edu.cn]
- 13. pubs.acs.org [pubs.acs.org]
- 14. rudmet.net [rudmet.net]
- 15. Regeneration of Ion Exchange Resin - FAQ [lanlangcorp.com]
- 16. Ion Exchange Resin Regeneration Guide | Step-by-Step Process & Tips [exchangeresins.com]
- 17. ionresins.alfa-chemistry.com [ionresins.alfa-chemistry.com]
- 18. yadda.icm.edu.pl [yadda.icm.edu.pl]
troubleshooting tungstic acid precipitation issues from solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tungstic acid precipitation.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound precipitation experiments.
Issue 1: Formation of a Gelatinous or Colloidal Precipitate
A common issue is the formation of a white, gelatinous, or colloidal precipitate of this compound, which is difficult to filter and wash.
-
Cause: This often occurs due to localized high concentrations of acid when adding it dropwise to a sodium tungstate (B81510) solution. This rapid change in pH leads to the formation of a curdy or colloidal form of white this compound.[1]
-
Solution 1: Reversed Acidification: To prevent the formation of a gelatinous precipitate, a "reversed way of acidification" is recommended. This involves slowly adding the sodium tungstate solution to a dilute acid solution with constant stirring. This method allows for a more gradual reaction, promoting the formation of a fine, crystalline precipitate that is easier to filter.[1]
-
Solution 2: Use of Additives: The addition of a small amount of aluminum nitrate (B79036) solution after the complete addition of sodium tungstate to the acid can help prevent gelatinization and speed up the condensation of the precipitate.[2]
Issue 2: Precipitate is Yellow Instead of White (or Vice Versa)
The color of the this compound precipitate can vary between yellow and white, which may be unexpected depending on the desired outcome.
-
Cause: The color of the precipitate is dependent on the hydration state and the precipitation conditions. Yellow this compound is typically the monohydrate (WO₃·H₂O), while white this compound is often a more hydrated form. The formation of yellow this compound is favored by higher temperatures and the use of concentrated hydrochloric acid.[3] White this compound is more likely to form at lower acidities and room temperature.[1]
-
Solution: To obtain yellow this compound, heat a saturated solution of a tungstate salt (like sodium tungstate) and slowly add it to boiling concentrated hydrochloric acid.[2] For white this compound, employ the "reversed acidification" method at room temperature using a dilute acid.[1] To maintain the white color of the precipitate during washing, use ethanol (B145695) or acetone (B3395972) for the final washes.
Issue 3: Incomplete Precipitation
Sometimes, the yield of the this compound precipitate is lower than expected, indicating incomplete precipitation from the solution.
-
Cause: The solubility of this compound is influenced by pH and temperature. In highly acidic or alkaline solutions, its solubility increases, which can lead to incomplete precipitation.[4]
-
Solution: Adjust the pH of the solution to the point of minimum solubility. For protein precipitation, a pH of around 5.1 or lower is generally required for maximal precipitation.[5] Ensure that the appropriate concentrations of reagents are used. For instance, in protein precipitation, the final concentration of this compound should be maintained at about 1%.[6]
Issue 4: Difficulty Redissolving Protein Pellet after Precipitation
After precipitating proteins with this compound, the resulting pellet can sometimes be difficult to redissolve.
-
Cause: Over-drying the protein pellet can make it very difficult to redissolve.[7] Additionally, residual acid in the pellet can interfere with redissolving and subsequent analysis like SDS-PAGE.[8]
-
Solution: Avoid over-drying the pellet; air-drying for a short period is often sufficient.[9] To aid in redissolving, use a buffer containing a chaotropic agent like urea.[9] If residual acid is an issue (indicated by a color change in the loading dye), neutralize it by adding a small amount of a basic solution like saturated Tris base.[9]
Frequently Asked Questions (FAQs)
Q1: What are the key factors that affect the solubility of this compound?
A1: The main factors influencing this compound solubility are:
-
Temperature: Solubility generally increases with higher temperatures. At room temperature, solubility is low, but at 100°C, it can be around 100 g/L.[4]
-
pH: this compound is more soluble in acidic and alkaline solutions compared to neutral pH.[4] It is generally insoluble in water.[10]
-
Solvent Type: Polar solvents like water will dissolve this compound to a greater extent than non-polar solvents.[4]
Q2: How can I prevent the co-precipitation of other substances with my target protein?
A2: Co-precipitation can be minimized by optimizing the precipitation conditions. Ensure the pH is specifically targeted for the isoelectric point of the protein of interest. Additionally, washing the precipitate thoroughly with a suitable solvent can help remove impurities.
Q3: What is the difference between white and yellow this compound?
A3: White and yellow tungstic acids are different hydrated forms of tungsten trioxide. Yellow this compound is the monohydrate (WO₃·H₂O), while white this compound is a more hydrated form. Their formation depends on the precipitation conditions, such as temperature and acid concentration.[1][3]
Q4: Can I use other acids besides sulfuric acid for protein precipitation with sodium tungstate?
A4: Yes, other strong acids like hydrochloric acid can be used to generate this compound from sodium tungstate for protein precipitation.[2] However, the specific conditions and final pH may need to be optimized.
Data Presentation
Table 1: Qualitative Solubility of this compound under Various Conditions
| Condition | Solubility | Citation |
| Temperature | ||
| Room Temperature | Low | [4] |
| 100°C | ~10 g/100 mL (100 g/L) | [4] |
| pH | ||
| Acidic Solution | Higher | [4] |
| Alkaline Solution | Higher | [4] |
| Neutral Water | Insoluble | [10] |
| Solvent | ||
| Polar Solvents (e.g., water) | Higher | [4] |
| Non-polar Solvents | Lower | [4] |
Experimental Protocols
Protocol 1: Preparation of White this compound
This protocol describes the "reversed acidification" method to produce a fine, white precipitate of this compound.[1]
Materials:
-
Sodium tungstate (Na₂WO₄) solution
-
Dilute nitric acid (or other suitable dilute strong acid)
-
Aluminum nitrate solution (optional)
-
Ethanol or acetone
-
Deionized water
-
Beakers, magnetic stirrer, and filtration apparatus
Methodology:
-
Prepare a dilute solution of nitric acid in a beaker with a magnetic stir bar.
-
Slowly add the sodium tungstate solution to the stirring dilute nitric acid. A white precipitate will begin to form.
-
Continue adding the sodium tungstate solution until the reaction is complete.
-
(Optional) To aid precipitation and prevent gelatinization, add a small amount of aluminum nitrate solution and continue stirring.
-
Allow the precipitate to settle for 3-4 hours.
-
Separate the precipitate by filtration.
-
Wash the precipitate several times with deionized water.
-
Perform a final wash with ethanol or acetone to help maintain the white color and aid in drying.
-
Dry the precipitate at room temperature.
Protocol 2: Protein Precipitation from Solution using this compound
This protocol provides a general method for precipitating proteins from a solution, such as serum, using this compound generated in situ from sodium tungstate and sulfuric acid.[5][6]
Materials:
-
Protein sample (e.g., serum)
-
10% (w/v) Sodium tungstate solution
-
0.33 mol/L Sulfuric acid solution
-
Deionized water
-
Volumetric flasks or test tubes
-
Centrifuge
Methodology:
-
In a suitable container (e.g., a 20 mL volumetric flask), add a known amount of the protein sample.
-
Add deionized water to dilute the sample. For example, for a 2 mL sample, add 14 mL of water.
-
Add 2 mL of 10% sodium tungstate solution.
-
Add 2 mL of 0.33 mol/L sulfuric acid solution. This will generate this compound in situ, causing the proteins to precipitate. The final concentration of this compound should be approximately 1%.
-
Mix the solution thoroughly and let it stand for 30 minutes to allow for complete precipitation.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Carefully decant the supernatant.
-
The protein pellet can then be washed and redissolved in an appropriate buffer for further analysis.
Mandatory Visualization
Caption: Troubleshooting Decision Tree for this compound Precipitation.
References
- 1. THE PREPARATION OF this compound IN WHITE AND POWDERLY FORM [cjcu.jlu.edu.cn]
- 2. This compound Synthetic Method - Introduction,Property,Production,Photo,Video,Price,Market - Chinatungsten Online [tungstic-acid.com]
- 3. Yellow this compound Preparation Method - Introduction,Property,Production,Photo,Video,Price,Market - Chinatungsten Online [tungstic-acid.com]
- 4. What Are the Factors Affecting the Solubility of this compound? - Tungsten & Molybdenum Encyclopedia [wiki.ctia.com.cn]
- 5. researchgate.net [researchgate.net]
- 6. This compound Precipitation Method Testing Protein Content--Tungstic Acid Manufacturer and Supplier [tungsten-powder.com]
- 7. Sources/Solutions to Insoluble White Pellets Following Precipitation [nestgrp.com]
- 8. a protein precipitation extraction method [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. This compound - Wikipedia [en.wikipedia.org]
effect of pH on the catalytic activity of tungstic acid
Technical Support Center: Tungstic Acid Catalysis
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions regarding the .
Frequently Asked Questions (FAQs)
Q1: What is the fundamental effect of pH on this compound in an aqueous solution?
The pH of an aqueous solution critically dictates the chemical species of tungsten present. This compound (H₂WO₄) itself is sparingly soluble. In solution, its form changes from monomeric tungstate (B81510) anions (WO₄²⁻) at alkaline pH to various polymeric anions, known as polytungstates, as the pH becomes more acidic. Further acidification can lead to the precipitation of hydrated tungsten trioxide, also known as this compound (WO₃·nH₂O).[1][2][3] Raman analysis has shown that species such as WO₄²⁻, HWO₄⁻, W₂O₇²⁻, and HW₂O₇²⁻ can exist in solution depending on pH and concentration.[1]
Q2: Why is pH control so critical for the catalytic activity of this compound?
The catalytic activity of this compound is directly linked to the specific tungsten species present in the solution, which is controlled by pH. Different species exhibit different catalytic efficiencies for various reactions. For instance, specific polytungstate anions might be the active catalysts for certain oxidation reactions. If the pH is outside the optimal range, the active species may not form, or it may convert into a less active or inactive species.[4] In some cases, the catalyst may precipitate out of the solution entirely, leading to a loss of activity.[1] Therefore, precise pH control is essential to ensure the formation and stability of the desired catalytically active species.
Q3: Is there a universal optimal pH for all this compound-catalyzed reactions?
No, there is no universal optimal pH. The ideal pH is highly dependent on the specific reaction being catalyzed. For example, the epoxidation of alkenes using hydrogen peroxide and a this compound catalyst is often buffered to a pH of approximately 4.5 to 6.8 to prevent the formation of diols.[5] In contrast, other reactions may require more strongly acidic conditions to form the necessary polyoxometalate structures. The optimal pH must be determined experimentally for each specific substrate and desired transformation.
Troubleshooting Guides
Q1: My reaction shows low or no conversion. How do I troubleshoot the pH?
Low conversion is a common issue directly related to incorrect pH. The active catalytic species may not be present at the current pH of your reaction medium.
-
Verify pH: Use a calibrated pH meter to check the pH of your reaction mixture. Do not rely on theoretical calculations, as substrates and reagents can alter the pH.
-
Consult Literature: Check for established pH ranges for your specific type of reaction (e.g., oxidation, esterification).
-
Perform a pH Screen: If the optimal pH is unknown, set up a series of small-scale parallel experiments using a range of buffers to identify the ideal pH for your system.
-
Consider Catalyst Speciation: At neutral to alkaline pH, the tungstate ion (WO₄²⁻) is predominant, which may be less active for many reactions compared to the polytungstates formed under acidic conditions.[3]
Q2: I'm observing a precipitate forming in my reaction vessel. What is the cause?
Precipitation is a strong indicator that the pH and/or concentration of the tungsten species is incorrect.
-
Acid-Induced Precipitation: In concentrated solutions, adding a strong acid can cause the formation and precipitation of solid this compound (H₂WO₄ or WO₃·H₂O).[1] Tungsten trioxide (WO₃) is stable below pH 5.[3]
-
Solubility Issues: this compound is generally insoluble in water but soluble in alkaline solutions where it forms tungstate salts.[6] If the pH of a tungstate salt solution is lowered significantly, the acid form will precipitate.
-
Troubleshooting Steps:
-
Measure the pH of the solution.
-
If the solution is too acidic, consider using a less concentrated solution or adjusting the pH upwards with a suitable base.
-
Ensure the temperature is appropriate, as solubility can also be temperature-dependent.
-
Q3: My catalyst appears to have deactivated over time or upon reuse. Can pH be the culprit?
Yes, pH can be a major factor in catalyst deactivation.
-
Structural Instability: The catalytically active species may be stable only within a narrow pH range. Deviations can lead to decomposition into inactive forms. For example, the highly stable Keggin structure of related heteropolyacids can decompose at pH values above 1.5-2.0.[7]
-
Leaching: If the this compound is supported on a solid material, incorrect pH can cause the active tungsten species to leach from the support into the reaction medium, leading to a progressive loss of activity upon reuse.[8] One study found that roughly half of the tungsten leached from its support after each experimental run.[8]
-
Mitigation Strategy: To improve stability, ensure the reaction is run at the optimal pH for catalyst stability, which may sometimes be a compromise with the pH for maximal activity. For supported catalysts, verify the stability of the support material at the operating pH.
Data Presentation
Table 1: pH-Dependent Speciation of Tungsten and Catalytic Relevance
| pH Range | Predominant Tungsten Species in Solution | General Catalytic Relevance |
| > 8 | Monomeric Tungstate (WO₄²⁻) | Generally lower catalytic activity for many oxidation reactions. Soluble form.[1][3] |
| 5 - 7 | Monomeric and Dimeric species (HWO₄⁻, W₂O₇²⁻) | Moderate activity. A typical range for some buffered epoxidation reactions.[5] |
| 2 - 5 | Isopolytungstates (e.g., [W₇O₂₄]⁶⁻, [H₂W₁₂O₄₀]⁶⁻) | Often the region of highest catalytic activity for oxidation and acid-catalyzed reactions.[7][9] |
| < 2 | Formation/Precipitation of this compound (WO₃·nH₂O) | Heterogeneous catalysis. The solid itself can be an active catalyst.[2][3] |
Experimental Protocols
Protocol 1: General Method for pH Optimization of a this compound-Catalyzed Reaction
-
Prepare Buffer Solutions: Prepare a series of buffer solutions spanning a relevant pH range (e.g., from pH 3.0 to 7.0 at 0.5 pH unit intervals). Common buffers include citrate (B86180) or acetate (B1210297).
-
Set up Parallel Reactions: In separate reaction vessels, add the solvent, substrate, and a magnetic stir bar.
-
pH Adjustment: Add a specific volume of a chosen buffer solution to each vessel to achieve the target pH.
-
Catalyst Addition: Add a stock solution of sodium tungstate (which will protonate in situ to form the active species) or a pre-prepared this compound catalyst to each vessel. Ensure the final concentration of the catalyst is consistent across all reactions.
-
Initiate Reaction: Add the final reagent (e.g., an oxidant like hydrogen peroxide) to begin the reaction.
-
Monitor Progress: Maintain constant temperature and stirring. Take aliquots at regular time intervals from each reaction vessel.
-
Analysis: Quench the reaction in the aliquots and analyze them using a suitable technique (e.g., GC, HPLC, NMR) to determine substrate conversion and product yield.
-
Determine Optimum: Plot the yield or conversion as a function of pH to identify the optimal pH for the reaction.
Protocol 2: Example - Catalytic Epoxidation of Cyclohexene (B86901)
This protocol is a representative example based on typical conditions cited in the literature.[5]
-
Buffer Preparation: Prepare a 0.2 M sodium acetate buffer and adjust the pH to 5.5 with acetic acid.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 100 mL of the acetate buffer.
-
Add Reagents: Add cyclohexene (substrate) to the buffer.
-
Add Catalyst: Add sodium tungstate dihydrate (catalyst precursor, e.g., 1 mol%). The tungstate will form the active catalytic species in the acidic buffer.
-
Initiate Reaction: Slowly add 30% hydrogen peroxide (oxidant) dropwise to the stirring solution. An excess of H₂O₂ is typically used.
-
Maintain Conditions: Heat the reaction mixture to the desired temperature (e.g., 60°C) and monitor the pH periodically, adjusting if necessary.
-
Workup and Analysis: After the reaction is complete (as determined by TLC or GC), cool the mixture, extract the product with an organic solvent, and analyze the yield of cyclohexene oxide.
Visualizations
Caption: Troubleshooting workflow for pH-related issues in this compound catalysis.
Caption: pH-dependent equilibrium of tungstate species in aqueous solution.
Caption: Experimental workflow for optimizing reaction pH.
References
- 1. Chemical behavior of tungstate solutions. Part 1. A spectroscopic survey of the species involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pH-controlled assembly of three-dimensional tungsten oxide hierarchical nanostructures for catalytic oxidation of cyclohexene to adipic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. This compound: Comprehensive Analysis and Applications [desklib.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. theses.gla.ac.uk [theses.gla.ac.uk]
controlling particle size in tungstic acid synthesis.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling particle size during the synthesis of tungstic acid. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols.
Troubleshooting Guide
This guide addresses common issues encountered during this compound synthesis that can affect particle size and morphology.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Wide Particle Size Distribution | - Inhomogeneous mixing of reactants.- Fluctuations in reaction temperature.- Non-uniform addition rate of precursor solutions. | - Increase stirring speed to the range of 800-1200 rpm to ensure thorough mixing.[1]- Utilize a temperature-controlled reaction vessel to maintain a stable temperature.- Employ a syringe pump or peristaltic pump for a constant and controlled addition of reactants. |
| Formation of Large Agglomerates | - High precursor concentration.- Inappropriate pH of the reaction medium.- Insufficient stirring. | - Reduce the concentration of the tungstate (B81510) solution. Lower concentrations generally lead to smaller primary particles.[2][3]- Adjust the pH of the solution. The stability of the colloidal suspension is highly dependent on pH, which can influence agglomeration.[4]- Increase the stirring rate to prevent particles from settling and aggregating.[1] |
| Colloidal or Gel-like Precipitate | - Rapid precipitation due to high concentration or fast addition of acid.- Low reaction temperature. | - Use a reverse addition method, adding the sodium tungstate solution slowly to the acid with vigorous stirring.[5]- Consider adding a small amount of a gelatinization inhibitor like aluminum nitrate.[5]- Increase the reaction temperature to the range of 70-100°C to promote the formation of a more crystalline and filterable precipitate.[6] |
| Fine, Difficult-to-Filter Particles | - Use of dilute acid solutions.- Low reaction temperature. | - Utilize more concentrated acids for precipitation.[2]- Conduct the precipitation at an elevated temperature (e.g., 70-100°C) to encourage the growth of larger, more easily filterable crystals.[6] |
| Irregular or Non-Spherical Particle Morphology | - Synthesis method does not favor spherical growth.- Absence of morphology-directing agents. | - Employ a continuous stirred-tank reactor (CSTR) setup, which is known to produce spherical this compound particles.[1][6]- Introduce surfactants or capping agents (e.g., CTAB, SDS, PVP) into the reaction mixture to control the crystal growth habit.[7][8] |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound with controlled particle size?
A1: The main methods for controlling this compound particle size include precipitation, sol-gel synthesis, and hydrothermal methods. Each method offers different levels of control over particle size and morphology.
Q2: How does precursor concentration affect the final particle size of this compound?
A2: Generally, an increase in the precursor concentration (e.g., sodium tungstate solution) leads to an increased nucleation rate, which can result in the formation of larger particles or agglomerates.[3][9][10][11] To obtain smaller particles, it is often recommended to use more dilute precursor solutions.[2]
Q3: What is the role of temperature in controlling this compound particle size?
A3: Temperature is a critical parameter. Higher reaction temperatures (e.g., 50-103°C) can promote the growth of larger, more crystalline particles and can help to avoid the formation of fine, difficult-to-filter precipitates.[1][6] Conversely, lower temperatures, particularly in hydrothermal synthesis, can be used to produce nanoparticles.[12][13][14][15]
Q4: How does pH influence the particle size and stability of the this compound suspension?
A4: The pH of the reaction medium significantly affects the surface charge of the this compound particles, which in turn governs their stability against agglomeration.[4] Controlling the pH is crucial for preventing the formation of large agglomerates and achieving a narrow particle size distribution. The precipitation of this compound is typically initiated by acidifying a tungstate solution.
Q5: Can surfactants or other additives be used to control particle size?
A5: Yes, surfactants and other additives play a crucial role in controlling particle size and morphology. They can act as capping agents that adsorb to the surface of growing crystals, preventing further growth and aggregation.[7][8][16] Examples include cetyltrimethylammonium bromide (CTAB), sodium dodecyl sulfate (B86663) (SDS), and polyvinylpyrrolidone (B124986) (PVP).[8]
Q6: What is the effect of stirring speed on the resulting particle size?
A6: The stirring rate is important for ensuring homogeneous mixing of reactants and preventing localized high concentrations, which can lead to uncontrolled precipitation and a broad particle size distribution. A suitable stirring rate, typically between 800 and 1200 rpm, can help in obtaining more uniform particles.[1]
Experimental Protocols
Protocol 1: Precipitation of Spherical this compound Particles
This protocol is adapted from a continuous precipitation method known to produce spherical this compound particles.[1][6]
Materials:
-
Sodium tungstate solution (150-300 g/L)
-
Concentrated mineral acid (e.g., Sulfuric acid, 50-70 wt%)
-
Deionized water
-
Dilute mineral acid (for washing)
Equipment:
-
Continuous Stirred-Tank Reactor (CSTR) or a cascade of at least two CSTRs, equipped with a stirrer and flow spoilers.
-
Metering pumps for continuous addition of reactants.
-
Temperature controller.
-
Filtration setup.
-
Drying oven.
Procedure:
-
Set the reaction temperature in the CSTR to 75-95°C.[6]
-
Continuously feed the sodium tungstate solution and the mineral acid into the CSTR at controlled flow rates. The molar ratio of mineral acid to tungsten should be maintained between 9:1 and 4:1.[1]
-
Set the stirring rate to 800-1200 rpm.[1]
-
The resulting this compound slurry will continuously overflow from the reactor.
-
Filter the collected slurry to separate the this compound particles.
-
Wash the particles first with dilute mineral acid and then with deionized water to remove impurities.
-
Dry the washed particles in an oven at a temperature of 70-110°C for 10-30 hours.[1]
Expected Outcome: This method should yield spherical this compound particles with an average particle diameter (D50) in the range of 3 to 80 µm.[1][6]
Protocol 2: Sol-Gel Synthesis of Tungsten Trioxide Nanoparticles
This protocol describes a sol-gel method for preparing nano-sized tungsten trioxide, which is derived from a this compound precursor.[17]
Materials:
-
This compound (H₂WO₄)
-
Citric acid
-
Ammonia (B1221849) water
-
Deionized water
Equipment:
-
Beakers
-
Magnetic stirrer with hotplate
-
pH meter
-
Furnace
Procedure:
-
Dissolve 0.5-5g of this compound and 1.26-12.6g of citric acid in deionized water (molar ratio of this compound to citric acid is 3:1).
-
While continuously stirring at 55-70°C, adjust the pH of the solution to 8-12 using ammonia water to form a tungsten trioxide/citric acid chelate solution.
-
Heat the solution at 45-100°C for 8-36 hours to form a gel-like precursor.
-
Dry the gel and then calcine it in a furnace at 500-900°C for 1-12 hours to obtain nano tungsten trioxide powder.
Expected Outcome: This method produces tungsten trioxide nanoparticles. The final particle size will depend on the specific calcination temperature and time.
Protocol 3: Hydrothermal Synthesis of Tungstite (WO₃·H₂O) Nanoparticles
This protocol outlines a low-temperature, ambient-pressure hydrothermal method for synthesizing tungstite nanoparticles.[12][14]
Materials:
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
-
Hydrochloric acid (6N HCl)
-
Oxalic acid (H₂C₂O₄)
-
Deionized water
Equipment:
-
Beaker
-
Magnetic stirrer
-
Ice bath
-
Reflux system (e.g., round-bottom flask with condenser)
-
Heating mantle
Procedure:
-
Prepare a 15 mM solution of sodium tungstate in 100 mL of deionized water.
-
Cool the solution in an ice bath to below 5°C.
-
While stirring, slowly add 30-50 mL of 6N HCl dropwise to the sodium tungstate solution to form a white amorphous precipitate.
-
Add oxalic acid to the mixture to dissolve the precipitate. Oxalic acid also acts as a surfactant.
-
Transfer the resulting solution to a reflux system.
-
Heat the solution at 95-98°C for 6-18 hours to carry out the hydrothermal treatment.
-
After cooling, collect the tungstite nanoparticles by centrifugation or filtration, wash with deionized water, and dry.
Expected Outcome: This process yields orthorhombic tungstite (WO₃·H₂O) nanoparticles.
Data Presentation
Table 1: Influence of Synthesis Parameters on this compound Particle Size (Precipitation Method)
| Parameter | Condition | Resulting Particle Size/Characteristic | Reference |
| Precursor Concentration | 35-40 g/L Sodium Tungstate | High specific surface area (60 m²/g) | [2] |
| 150-300 g/L Sodium Tungstate | Spherical particles, D50: 3-80 µm | [1][6] | |
| Temperature | 15-20°C | High specific surface area | [2] |
| 75-95°C | Spherical particles, easier filtration | [6] | |
| Stirring Rate | 800-1200 rpm | More uniform, spherical particles | [1] |
| Acid Concentration | Concentrated HCl (430 g/L) | High specific surface area | [2] |
Visualizations
Caption: Workflow for the continuous precipitation of spherical this compound.
Caption: Key parameters influencing this compound particle size.
References
- 1. US8454931B2 - this compound powder consisting of spherical tungsten particles and method for producing same - Google Patents [patents.google.com]
- 2. rudmet.net [rudmet.net]
- 3. researchgate.net [researchgate.net]
- 4. The importance of pH value for particle size analysis – fritsch.de [fritsch-international.com]
- 5. White this compound Preparation Method- Introduction,Property,Production,Photo,Video,Price,Market - Chinatungsten Online [tungstic-acid.com]
- 6. DE102004023068A1 - this compound and processes for their preparation - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Surfactant-assisted tungsten oxide for enhanced acetone sensing and solar-driven photocatalysis: exploring the role of surfactants - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02593A [pubs.rsc.org]
- 9. ukm.my [ukm.my]
- 10. The Effect of Precursor Concentration on the Particle Size, Crystal Size, and Optical Energy Gap of CexSn1−xO2 Nanofabrication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. orbit.dtu.dk [orbit.dtu.dk]
- 13. [1404.2612] Synthesis of Tungsten Oxide Nanoparticles using a Hydrothermal Method at Ambient Pressure [arxiv.org]
- 14. Synthesis of tungsten oxide nanoparticles using a hydrothermal method at ambient pressure | Journal of Materials Research | Cambridge Core [cambridge.org]
- 15. Synthesis of Tungsten Oxide Nanoparticles using a Hydrothermal Method at Ambient Pressure | alphaXiv [alphaxiv.org]
- 16. A review of the role and mechanism of surfactants in the morphology control of metal nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 17. news.chinatungsten.com [news.chinatungsten.com]
handling and storage precautions for tungstic acid to maintain activity.
This technical support center provides researchers, scientists, and drug development professionals with essential information on the proper handling and storage of tungstic acid to ensure its stability and maintain its chemical activity for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to maintain its activity?
A1: To maintain the activity and stability of this compound, it should be stored in a cool, dry, well-ventilated area.[1][2][3] The container should be tightly sealed and stored in its original packaging, which is often a polyethylene (B3416737) or polypropylene (B1209903) container.[1][2] It is also recommended to protect it from direct sunlight and moisture.[1]
Q2: What materials are incompatible with this compound?
A2: this compound should not be stored with strong oxidizing agents or strong alkalis, as it can react with these substances.[2][4][5] It is soluble in hydrofluoric acid and alkali solutions.[6][7]
Q3: Is this compound stable at room temperature?
A3: Yes, this compound is stable under normal storage conditions, including room temperature.[1][3][5][8] However, it can decompose at temperatures above 100°C.[4][6]
Q4: How does exposure to light and air affect this compound?
A4: this compound, particularly white this compound, has some sensitivity to light and can be easily reduced.[6] While stable in air under normal conditions, it is best to keep the container tightly closed to prevent contamination and reaction with moisture.[1]
Q5: What are the signs that my this compound may have degraded?
A5: A visible change in color or texture can indicate degradation. This compound is typically a yellow or greenish-yellow powder.[2] If it is heated above 100°C, it will lose water and convert to yellow tungsten oxide.[6] Any unexpected reaction or solubility issue during your experiment could also suggest a loss of activity.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Ensure this compound is stored in a cool, dry place, away from light and incompatible substances.[1][2][3] Use a fresh batch of this compound if degradation is suspected. |
| This compound has changed color | Exposure to high temperatures or light.[4][6] | Discard the product and obtain a new batch. Review storage procedures to prevent future occurrences. |
| Difficulty dissolving the acid (when expecting it to dissolve in an alkaline solution) | The this compound may have been exposed to conditions that altered its properties. | Verify the solvent is appropriate (e.g., a caustic alkali solution).[2] If solubility issues persist, the this compound may be degraded. |
Storage and Handling Summary
| Parameter | Recommendation | Source |
| Temperature | Store in a cool place. Recommended storage temperature: 15 – 25 °C.[4] | [1][3][4][8] |
| Humidity | Store in a dry place. Protect from moisture. | [1] |
| Light | Store away from direct sunlight.[1] | [1] |
| Container | Keep container tightly closed in its original packaging (polyethylene or polypropylene).[1][2][3][8] | [1][2][3][8] |
| Ventilation | Store in a well-ventilated area.[1][2][3] | [1][2][3] |
| Incompatibilities | Store away from strong oxidizing agents and strong alkalis.[2][4][5] | [2][4][5] |
Experimental Protocol: Safe Handling and Preparation of a this compound Solution
This protocol outlines the general steps for safely handling this compound and preparing a solution.
1. Personal Protective Equipment (PPE):
-
Wear appropriate personal protective equipment, including safety glasses with side shields or goggles, gloves, and a lab coat.[1][9]
2. Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust particles.[1][2][3]
3. Handling the Solid:
-
Use a clean spatula to weigh the desired amount of this compound on a calibrated balance.
-
Do not eat, drink, or smoke in the area where this compound is being handled.[1][2][9]
4. Solution Preparation (Example with an alkaline solution):
-
Slowly add the weighed this compound to the appropriate solvent (e.g., a solution of a caustic alkali) while stirring.
-
Ensure the dissolution vessel is on a magnetic stir plate for continuous mixing.
-
Freshly precipitated this compound is appreciably soluble in water, while the common yellow form is insoluble in water and acids but soluble in alkali solutions.[2][7]
5. Spill and Waste Disposal:
-
In case of a spill, clean it up immediately using dry methods to avoid generating dust.[2]
-
Dispose of this compound waste and contaminated materials according to institutional and local regulations.[1][9]
6. Post-Handling:
-
Wash hands thoroughly with soap and water after handling.[2][9]
-
Ensure the container is tightly sealed before returning it to storage.[1][2][8]
Logical Workflow for Handling and Storage
Caption: Workflow for maintaining this compound activity.
References
- 1. lobachemie.com [lobachemie.com]
- 2. sdfine.com [sdfine.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound Chemical Property - Introduction,Property,Production,Photo,Video,Price,Market - Chinatungsten Online [tungstic-acid.com]
- 7. This compound Property--Tungstic Acid Manufacturer and Supplier [tungsten-powder.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. This compound Hazard and Protection - Introduction,Property,Production,Photo,Video,Price,Market - Chinatungsten Online [tungstic-acid.com]
Technical Support Center: Minimizing Tungstic Acid Leaching from Solid Supports
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the leaching of tungstic acid from solid supports. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the leaching of this compound from solid supports?
A1: The leaching of this compound is primarily influenced by several key factors:
-
pH of the reaction medium: Leaching is significantly affected by the pH. Alkaline conditions tend to promote the dissolution of tungstic species, forming soluble tungstates, which increases the likelihood of leaching. Conversely, acidic conditions can lead to the formation of solid this compound (H₂WO₄), which may precipitate on the catalyst surface, though this can sometimes hinder reactions.[1][2][3]
-
Temperature: Higher reaction temperatures generally increase the rate of leaching.[1][2][4]
-
Choice of Solid Support: The nature of the support material plays a crucial role in the stability of the this compound. Supports like zirconia (ZrO₂) are known to form strong interactions with tungsten species, enhancing stability and minimizing leaching compared to others like silica (B1680970) or alumina (B75360).[5][6][7][8]
-
Preparation Method and Precursor: The synthesis method, including the choice of tungsten precursor (e.g., ammonium (B1175870) metatungstate), significantly impacts the dispersion and interaction of tungsten with the support.[9][10][11]
-
Calcination Temperature: The temperature at which the catalyst is calcined is critical for forming stable tungstate (B81510) species and ensuring strong metal-support interactions.[12][13][14][15]
Q2: Which solid support is most effective at minimizing this compound leaching?
A2: Zirconia (ZrO₂) is widely regarded as a superior support for this compound and tungstated catalysts, primarily due to its ability to form strong metal-support interactions (SMSI). This strong interaction stabilizes the tungsten species on the surface, making them more resistant to leaching.[6] While silica and alumina are also used as supports, tungstated zirconia often exhibits greater stability.[5][7][8] The formation of a stable tetragonal zirconia phase, promoted by the presence of tungstate, contributes to the overall stability of the catalyst.
Q3: How does the calcination temperature affect the stability of this compound on a support?
A3: Calcination temperature is a critical parameter that dictates the nature of the tungsten species on the support and the strength of their interaction.
-
Too low a temperature: May result in incomplete decomposition of the precursor and weak interaction with the support, leading to higher leaching.
-
Optimal temperature: Promotes the formation of highly dispersed, stable polytungstate species that are strongly anchored to the support. For tungstated zirconia, this is often in the range of 700-850 °C.[10]
-
Too high a temperature: Can cause the agglomeration of tungsten species into crystalline WO₃, which has weaker interaction with the support and is more prone to leaching. It can also lead to changes in the support's phase and surface area.[12][14]
Q4: Can surface modification of the support help in reducing leaching?
A4: Yes, surface modification can be an effective strategy. Functionalizing the support surface with groups that can strongly bind to tungstate species can enhance immobilization. For instance, modifying mesoporous silica with organic functional groups can create anchor points for the tungstate, thereby reducing its mobility and susceptibility to leaching.
Troubleshooting Guides
Problem: High levels of tungsten detected in the reaction filtrate.
| Possible Cause | Suggested Solution |
| Sub-optimal Support Material | Consider using a zirconia (ZrO₂) support, which is known for its strong interaction with tungsten species. If using silica or alumina, explore surface modification options to enhance anchoring. |
| Inappropriate Calcination Temperature | Optimize the calcination temperature. For tungstated zirconia, a temperature range of 700-850 °C is often recommended. Perform a temperature screening study to find the optimal condition for your specific system.[10] |
| Reaction pH is too Alkaline | If your reaction conditions permit, try to maintain a neutral or slightly acidic pH to minimize the formation of soluble tungstates.[3] |
| High Reaction Temperature | Evaluate if the reaction can be performed at a lower temperature without significantly compromising the reaction rate, as higher temperatures can accelerate leaching.[2] |
| Poor Dispersion of Tungsten | Improve the dispersion of the tungsten precursor during synthesis. Ensure uniform impregnation and consider using a synthesis method like atomic layer deposition for highly controlled dispersion. |
Problem: Catalyst deactivation over a short period.
| Possible Cause | Suggested Solution |
| Leaching of Active Tungsten Species | Address the potential leaching issue using the solutions mentioned in the previous troubleshooting guide. Confirm leaching by analyzing the filtrate for tungsten content. |
| Sintering of Tungsten Species | This can occur if the calcination temperature was too high. Re-optimize the calcination protocol to a lower temperature that still ensures strong support interaction but prevents agglomeration. |
| Fouling of the Catalyst Surface | The catalyst surface may be blocked by reaction byproducts. Consider regeneration of the catalyst through washing or controlled calcination. |
| Change in Support Structure | High temperatures or harsh reaction conditions might alter the structure of the support material. Characterize the used catalyst to check for changes in crystallinity and surface area. |
Experimental Protocols
Protocol 1: Preparation of Tungstated Zirconia via Incipient Wetness Impregnation
This protocol describes a standard method for preparing a stable tungstated zirconia catalyst.
Materials:
-
Zirconium hydroxide (B78521) (Zr(OH)₄) or amorphous zirconia
-
Ammonium metatungstate ((NH₄)₆H₂W₁₂O₄₀)
-
Deionized water
Procedure:
-
Preparation of Zirconia Support: If starting with a precursor like zirconium oxychloride, precipitate zirconium hydroxide by adding ammonium hydroxide. Wash the precipitate thoroughly with deionized water to remove chloride ions and then dry at 110-120 °C.
-
Impregnation Solution Preparation: Calculate the required amount of ammonium metatungstate to achieve the desired tungsten loading (typically 10-20 wt% WO₃). Dissolve the calculated amount in a volume of deionized water equal to the pore volume of the zirconia support (incipient wetness).
-
Impregnation: Add the ammonium metatungstate solution to the dried zirconia powder dropwise while mixing to ensure uniform distribution.
-
Drying: Dry the impregnated powder in an oven at 120 °C for 12-24 hours to remove the water.
-
Calcination: Calcine the dried powder in a furnace under a flow of dry air. The calcination temperature is a critical parameter and should be optimized. A common starting point for tungstated zirconia is 800 °C for 3-6 hours.[9][10] The heating rate should be controlled, for example, at 5-10 °C/min.
Protocol 2: Leaching Test for Supported Tungsten Catalysts
This protocol outlines a general procedure to quantify the extent of tungsten leaching from a solid support.
Materials:
-
Synthesized tungsten-on-support catalyst
-
Reaction solvent (and relevant reactants if testing under reaction conditions)
-
Stirring apparatus (e.g., magnetic stirrer)
-
Temperature control system
-
Filtration system (e.g., syringe filters)
-
ICP-MS or ICP-OES for tungsten analysis
Procedure:
-
Leaching Experiment:
-
Accurately weigh a specific amount of the catalyst and place it in a reaction vessel.
-
Add a known volume of the desired solvent or reaction mixture.
-
Stir the mixture at a constant rate and maintain the desired temperature for a specific duration (e.g., 24 hours or the typical reaction time).
-
-
Sample Collection: At predetermined time intervals, withdraw a small aliquot of the liquid phase.
-
Filtration: Immediately filter the aliquot using a fine-pored filter (e.g., 0.22 µm) to remove all catalyst particles.
-
Analysis: Analyze the tungsten concentration in the filtrate using ICP-MS or ICP-OES.
-
Calculation: Calculate the percentage of tungsten leached relative to the initial amount of tungsten in the catalyst.
Visualizations
Caption: Factors influencing this compound leaching and catalyst stability.
Caption: Troubleshooting workflow for high tungsten leaching.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of pH Values and H2O2 Concentrations on the Chemical Enhanced Shear Dilatancy Polishing of Tungsten - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Nature of catalytically active sites in the supported WO3/ZrO2 solid acid system: a current perspective -ORCA [orca.cardiff.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jetir.org [jetir.org]
- 10. Synthesis of solid superacid of tungsten oxide supported on zirconia and its catalytic action for reactions of butane and pentane - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Preparation of High Grade Ammonium Metatungstate (AMT) as Precursor for Industrial Tungsten Catalyst | springerprofessional.de [springerprofessional.de]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Effect of Calcination Temperature on the Phase Composition, Morphology, and Thermal Properties of ZrO2 and Al2O3 Modified with APTES (3-aminopropyltriethoxysilane) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of calcination on minimally processed recycled zirconia powder derived from milling waste - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to enhance the selectivity of tungstic acid catalysts
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tungstic acid catalysts. This resource provides targeted troubleshooting guides and frequently asked questions to help you enhance the selectivity and overall performance of your catalytic experiments.
Troubleshooting Guide: Enhancing Catalyst Selectivity
This guide addresses common issues encountered during experiments, providing potential causes and actionable solutions in a direct question-and-answer format.
Q1: My reaction is showing high conversion but low selectivity towards the desired product. What are the initial steps to troubleshoot this?
A1: Low selectivity with high conversion often points to issues with reaction conditions or the formation of undesired side products.
-
Potential Cause 1: Reaction Temperature. The reaction temperature might be too high, promoting side reactions or product decomposition. For instance, in oxidation reactions, excessive temperatures can lead to over-oxidation. In alcohol dehydration, high temperatures favor alkene formation over ethers[1][2].
-
Solution 1: Optimize Temperature. Systematically lower the reaction temperature in increments and analyze the product distribution at each stage. For glycerol (B35011) esterification using tin-exchanged phosphothis compound, adjusting the temperature directly impacts the selectivity between mono-, di-, and triacetyl glycerol[3].
-
Potential Cause 2: Reactant Molar Ratio. An improper molar ratio of reactants can lead to incomplete reactions or the formation of byproducts. In oxidation reactions using hydrogen peroxide (H₂O₂), an excess of H₂O₂ can lead to unwanted side reactions and decomposition, while too little will limit conversion[4][5].
-
Solution 2: Adjust Molar Ratios. Experiment with varying the molar ratio of your substrate to the oxidizing or esterifying agent. For the oxidation of benzyl (B1604629) alcohol, increasing the H₂O₂ concentration increases conversion, but an optimal ratio is needed to maximize selectivity for the desired product, benzaldehyde[6].
-
Potential Cause 3: Solvent Effects. The solvent can influence reaction pathways. In alkene epoxidation, hydrophilic catalysts in less polar solvents favor epoxide formation, whereas hydrophobic catalysts in aqueous solvents can produce diols[7].
-
Solution 3: Screen Solvents. If applicable to your reaction, test a range of solvents with different polarities to see how they affect product selectivity.
Q2: I'm observing a decline in selectivity over several reaction cycles. What could be causing this catalyst deactivation?
A2: A decline in selectivity over time is a classic sign of catalyst deactivation. The primary causes include fouling, poisoning, and leaching of the active species.
-
Potential Cause 1: Fouling/Coking. Carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites and pores[8]. This is common in reactions involving organic molecules at elevated temperatures.
-
Solution 1: Catalyst Regeneration via Calcination. A common method to remove coke is to burn it off in the presence of air or oxygen at a controlled temperature. For WOx-Al2O3 catalysts, an oxidative regeneration treatment can be performed between batch reactions to restore activity[4].
-
Potential Cause 2: Leaching. The active tungsten species may leach from the support material into the reaction medium, especially with homogeneous or poorly anchored heterogeneous catalysts[4][9]. This reduces the number of active sites available for subsequent cycles.
-
Solution 2: Improve Catalyst Stability.
-
Ensure strong interaction between the tungsten species and the support by choosing appropriate materials (e.g., zirconia, titania) and preparation methods[10][11].
-
Consider heterogenizing the catalyst by grafting it onto a stable, high-surface-area support like mesoporous silica (B1680970) (SBA-15, MCM-41) or zirconia[6][12].
-
-
Potential Cause 3: Poisoning. Strong chemisorption of impurities from the feedstock or reaction byproducts onto the active sites can poison the catalyst[8][13].
-
Solution 3: Feedstock Purification and Regeneration. Purify reactants and solvents before the reaction. If poisoning occurs, specific chemical washing procedures may be required. For spent SCR catalysts, alkaline leaching has been shown to be effective for recovering tungsten species[9].
Frequently Asked Questions (FAQs)
Q1: How does the choice of support material impact the selectivity of my this compound catalyst?
A1: The support material is critical as it influences the catalyst's structural and acidic properties.
-
Acidity: The support affects the nature and strength of the acid sites. Zirconia (ZrO₂) and Titania (TiO₂) are known to generate strong Brønsted and Lewis acid sites when combined with tungsten oxide[11][14]. The ratio of Brønsted to Lewis sites can direct the reaction towards different products[11]. For example, tungstated zirconia is highly selective for ether formation from primary alcohols due to a cooperative effect between Brønsted and Lewis acid sites[15].
-
Dispersion: High-surface-area supports like mesoporous silica (MCM-41, SBA-15) or alumina (B75360) (γ-Al₂O₃) allow for better dispersion of the tungsten species, increasing the number of accessible active sites and potentially enhancing activity and selectivity[6][12][16].
-
Hydrophobicity: The hydrophobicity of the support can be tuned to control product selectivity. A hydrophobic support can repel water and favor epoxidation, while a hydrophilic one might facilitate subsequent hydration to form diols[7].
Q2: Can I use promoters to enhance selectivity?
A2: Yes, promoters can significantly improve selectivity. For example, in selective catalytic reduction (SCR) of NOx, tungsten oxide itself acts as a promoter for V₂O₅/TiO₂ catalysts, increasing the number of acid sites and enhancing thermal stability[17]. In esterification reactions, exchanging protons in heteropolyacids with metal cations like Tin (Sn) can create catalysts with higher acidity and selectivity towards specific esters like di- and triacetyl glycerol[3][18].
Q3: What is the difference between using homogeneous and heterogeneous this compound catalysts in terms of selectivity?
A3: Homogeneous and heterogeneous catalysts present a trade-off between activity, selectivity, and practicality.
-
Homogeneous Catalysts: (e.g., this compound, phosphothis compound dissolved in the reaction medium) often exhibit high activity and selectivity because the active sites are readily accessible. For instance, phosphothis compound (W-POM) shows greater selectivity (85%) for oxidative cleavage compared to heterogeneous catalysts under certain conditions[4]. However, separating the catalyst from the product mixture is challenging, making reuse difficult[12][19].
-
Heterogeneous Catalysts: (e.g., this compound supported on a solid material) are easily separated from the reaction mixture by filtration, simplifying product purification and catalyst recycling[7][12]. While they may sometimes show lower initial selectivity compared to their homogeneous counterparts, this can be enhanced through careful design of the support and optimization of reaction conditions[4].
Q4: How can I characterize my catalyst to understand its selectivity?
A4: Several characterization techniques are crucial:
-
Ammonia (B1221849) Temperature-Programmed Desorption (NH₃-TPD): Measures the total acidity (number of acid sites) and acid strength distribution of the catalyst, which are critical for selectivity[16][20].
-
Pyridine-Adsorbed FTIR: Distinguishes between Brønsted and Lewis acid sites, providing insight into the type of acid catalysis occurring[11].
-
X-ray Diffraction (XRD): Identifies the crystalline phases of the tungsten species and the support, ensuring the desired structure has been formed and that the active phase is well-dispersed[10][14].
-
N₂ Physisorption (BET/BJH): Determines the surface area and pore size distribution of the catalyst, which affects reactant access to active sites[16].
Data Presentation: Selectivity in Various Reactions
The following tables summarize quantitative data from cited experiments, showcasing the impact of different parameters on catalyst selectivity.
Table 1: Oxidative Cleavage of Oleic Acid (OA)
| Catalyst System | Reactant Conditions | Conversion | Selectivity (to Azelaic Acid) | Reference |
|---|---|---|---|---|
| H₂WO₄ (Homogeneous) | 1.45 M OA, 11.6 M H₂O₂, 373 K, 8 h | >99% | 45% | [4] |
| WO₃ (Heterogeneous) | 0.19 M OA, 2.5 M H₂O₂ in tert-butanol, 403 K, 4 h | 100% | 23% | [4] |
| WO₃ with Na₂SnO₃ stabilizer | 0.19 M OA, 2.5 M H₂O₂ in tert-butanol, 403 K, 4 h | 100% | 42% | [4] |
| WOx-Al₂O₃ (Batch Reactor) | 50 mM 4-octene, 0.5 M H₂O₂ | - | 4% (to cleavage products) | [4] |
| WOx-Al₂O₃ (Semi-Batch Reactor) | Low H₂O₂ concentration (< 0.3 mM) | - | 55% (to cleavage products) |[4] |
Table 2: Esterification and Oxidation of Benzyl Alcohol
| Catalyst | Reaction | Molar Ratio (Alcohol:Acid/Oxidant) | Temperature | Time | Conversion | Selectivity | Reference |
|---|---|---|---|---|---|---|---|
| 30% TPA/MCM-41 | Esterification | 1:2 (Benzyl Alcohol:Acetic Acid) | 100 °C | 2 h | 96% | 100% (to Benzyl Acetate) | [6] |
| 30% TPA/ZrO₂ | Esterification | 1:2 (Benzyl Alcohol:Acetic Acid) | 100 °C | 2 h | 90% | 100% (to Benzyl Acetate) | [6] |
| 30% TPA/MCM-41 | Oxidation | 1:3 (Benzyl Alcohol:H₂O₂) | 80 °C | 24 h | 24% | 90% (to Benzaldehyde) | [6] |
| 30% TPA/ZrO₂ | Oxidation | 1:3 (Benzyl Alcohol:H₂O₂) | 80 °C | 24 h | 22% | 98% (to Benzaldehyde) |[6] |
Table 3: Glycerol Esterification with Acetic Acid
| Catalyst | Molar Ratio (Glycerol:HOAc) | Temperature | Time | Conversion | Selectivity (DAG / TAG) | Reference |
|---|
| Sn₃/₂PW₁₂O₄₀/673 K | 1:3 | 333 K | 8 h | 95% | 60% / 30% |[3] |
Experimental Protocols
1. Protocol for Catalyst Preparation: Impregnation Method (e.g., WO₃/TiO₂)
This protocol describes a general method for preparing a supported this compound catalyst.
-
Support Preparation: Prepare the titanium hydroxide (B78521) [Ti(OH)₄] support by adding aqueous ammonia to a solution of titanium tetrachloride until the pH reaches ~8. The resulting precipitate is washed, dried, and ground to a powder (e.g., 100 mesh)[14].
-
Impregnation: Prepare an aqueous solution of ammonium (B1175870) metatungstate [(NH₄)₆(H₂W₁₂O₄₀)·nH₂O]. Add the required amount of this solution to the Ti(OH)₄ powder to achieve the desired weight percentage of WO₃ (e.g., 10 wt%)[14].
-
Drying: Dry the resulting slurry, typically in an oven at 110-120 °C for 12-24 hours, to remove water.
-
Calcination: Calcine the dried powder in a furnace in a static air atmosphere. The temperature is ramped up slowly and held at a specific temperature (e.g., 500-800 °C) for several hours (e.g., 4 hours) to decompose the precursor and form the active tungsten oxide species on the support[10][14].
2. Protocol for Catalytic Reaction: Batch Reactor
This protocol outlines a typical setup for a liquid-phase reaction.
-
Reactor Setup: A three-neck round-bottom flask is equipped with a reflux condenser, a thermometer, and a magnetic stirrer[4].
-
Charging Reactants: The catalyst (e.g., 1.0 mol % H₂WO₄) and the primary substrate (e.g., borneol) are added to the flask[5].
-
Initiating Reaction: The reaction mixture is heated to the desired temperature (e.g., 90 °C). The second reactant (e.g., H₂O₂) is then added dropwise to start the reaction[5].
-
Sampling and Analysis: Aliquots of the reaction mixture are withdrawn at regular intervals and analyzed using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine conversion and product selectivity.
-
Catalyst Recovery: After the reaction is complete, the heterogeneous catalyst is separated from the liquid mixture by filtration or centrifugation, washed with a suitable solvent, dried, and stored for reuse[5].
3. Protocol for Catalyst Regeneration: Oxidative Treatment
This protocol is used to remove carbonaceous deposits from a deactivated catalyst.
-
Recovery: After a reaction cycle, recover the catalyst by filtration and wash it with a solvent to remove any adsorbed species. Dry the catalyst completely.
-
Oxidative Treatment: Place the dried, deactivated catalyst in a tube furnace. Heat the catalyst in a controlled flow of air or an oxygen/inert gas mixture[4].
-
Temperature Program: The temperature is gradually increased to a point sufficient to burn off the carbon deposits without sintering the catalyst (e.g., 400-500 °C) and held for several hours.
-
Cooling: After the treatment, the catalyst is cooled down to room temperature under an inert gas flow. The regenerated catalyst is now ready for a new reaction cycle or characterization to confirm the restoration of its properties.
Visualizations
Below are diagrams illustrating key workflows and relationships for enhancing catalyst selectivity.
Caption: A workflow for troubleshooting low selectivity in this compound catalysis.
Caption: Simplified reaction pathways for alcohol oxidation.
Caption: Logical relationship between catalyst design and performance.
References
- 1. Effect of Alcohol Structure on the Kinetics of Etherification and Dehydration over Tungstated Zirconia (Journal Article) | OSTI.GOV [osti.gov]
- 2. Effect of Alcohol Structure on the Kinetics of Etherification and Dehydration over Tungstated Zirconia [ouci.dntb.gov.ua]
- 3. Silicotungstate- or Phosphotungstate-Catalyzed Glycerol Esterification with Acetic Acid: A Comparison of Zinc and Tin Salts [mdpi.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Gradient Recovery of Tungsten, Cerium, and Titanium from Spent W-Ce/TiO2 Catalysts [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. scispace.com [scispace.com]
- 15. (211c) Mechanism and Kinetics of 1-Dodecanol Etherification and Dehydration over Tungstated Zirconia | AIChE [proceedings.aiche.org]
- 16. mdpi.com [mdpi.com]
- 17. osti.gov [osti.gov]
- 18. Kinetic Analysis of Glycerol Esterification Using Tin Exchanged Tungstophosphoric Acid on K-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
overcoming mass transfer limitations in tungstic acid catalysis
Technical Support Center: Tungstic Acid Catalysis
Welcome to the technical support center for researchers utilizing this compound in catalytic applications. This guide provides troubleshooting advice and answers to frequently asked questions, focusing specifically on identifying and overcoming mass transfer limitations that can impact reaction efficiency, rate, and selectivity.
Frequently Asked Questions (FAQs)
Q1: What are mass transfer limitations in the context of this compound catalysis?
A1: Mass transfer limitations occur when the rate at which reactants travel to the catalytic active sites is slower than the intrinsic rate of the chemical reaction. In many this compound-catalyzed reactions, such as the epoxidation of olefins with hydrogen peroxide, the system is multiphasic (e.g., a solid catalyst, an organic substrate, and an aqueous oxidant). Reactants must move across phase boundaries (liquid-liquid or liquid-solid) to interact with the catalyst. If this movement is too slow, it becomes the bottleneck, limiting the overall observed reaction rate.
Q2: What are the common symptoms of mass transfer limitations in my experiment?
A2: Common indicators that your reaction may be limited by mass transfer include:
-
Low Reaction Rates: The reaction proceeds much slower than expected based on kinetic models or literature reports.
-
Reaction Rate Dependent on Stirring: Increasing the agitation speed significantly increases the reaction rate.
-
Poor Selectivity: The ratio of desired product to byproducts is lower than expected. This can happen if the concentration of a key reactant at the catalyst surface is too low, favoring side reactions.[1]
-
Apparent Activation Energy is Low: Mass transfer processes are generally less sensitive to temperature than chemical reactions. An unusually low apparent activation energy (typically < 20-30 kJ/mol) can suggest a diffusion-controlled regime.
Q3: What is the difference between external and internal mass transfer limitations?
A3:
-
External Mass Transfer Limitation refers to the transport of reactants from the bulk fluid (the main body of the liquid) to the external surface of the solid catalyst particle. This is primarily influenced by the hydrodynamic conditions of the reactor, such as the stirring speed.
-
Internal Mass Transfer Limitation relates to the diffusion of reactants from the external surface of the catalyst into its porous interior to reach the active sites. This is mainly affected by the physical properties of the catalyst itself, such as particle size, pore size, and tortuosity.[2]
Q4: How can a Phase Transfer Catalyst (PTC) help overcome these limitations?
A4: In biphasic systems (e.g., an organic substrate and aqueous hydrogen peroxide), a Phase Transfer Catalyst is a crucial additive. A PTC, typically a quaternary ammonium (B1175870) salt with long alkyl chains, acts as a shuttle.[3] It complexes with the water-soluble active tungsten-peroxo species, transporting it from the aqueous phase into the organic phase where the substrate is located. This dramatically increases the interfacial area and the concentration of the active catalyst in the desired reaction phase, effectively overcoming the liquid-liquid mass transfer barrier.[2][3]
Troubleshooting Guide
Problem: My reaction rate is unexpectedly low, and I suspect a mass transfer issue.
This workflow provides a step-by-step process to diagnose the root cause of a slow reaction.
Caption: Troubleshooting workflow for diagnosing low reaction rates.
Quantitative Data Analysis
Table 1: Effect of Agitation Speed on Reaction Rate
To diagnose external mass transfer limitations, the reaction rate can be measured at various agitation speeds. If the rate increases with speed and then stabilizes, the reaction has transitioned from a mass transfer-controlled regime to a kinetically-controlled one. The minimum speed required for the stable, maximum rate should be used for all future experiments to ensure data is not influenced by external diffusion.
The following data is a representative example for a solid-catalyzed liquid-phase reaction.
| Agitation Speed (RPM) | Observed Reaction Rate (mol L⁻¹ min⁻¹) | Regime |
| 500 | 0.08 | Mass Transfer Limited |
| 1000 | 0.15 | Mass Transfer Limited |
| 1500 | 0.20 | Kinetically Limited |
| 2000 | 0.21 | Kinetically Limited |
| 2500 | 0.20 | Kinetically Limited |
| (Based on the principle that reaction rate becomes independent of stirring speed beyond a certain threshold)[4] |
Experimental Protocols
Protocol 1: Diagnosing External Mass Transfer Limitations
This protocol describes how to test for external mass transfer limitations by varying the agitation speed in a representative this compound-catalyzed epoxidation of an olefin.
Materials:
-
Olefin (e.g., Cyclohexene)
-
This compound (H₂WO₄)
-
30% Hydrogen Peroxide (H₂O₂)
-
Phase Transfer Catalyst (PTC), e.g., Aliquat 336
-
Solvent (e.g., Toluene)
-
Internal standard for GC analysis (e.g., Dodecane)
Procedure:
-
Reactor Setup: To a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add cyclohexene (B86901) (10 mmol), toluene (B28343) (20 mL), and the internal standard.
-
Catalyst Addition: Add this compound (0.2 mmol) and the PTC (0.2 mmol).
-
Equilibration: Begin stirring at the first test speed (e.g., 500 RPM ) and bring the mixture to the desired reaction temperature (e.g., 70°C).
-
Reaction Initiation: Add 30% H₂O₂ (15 mmol) dropwise over 5 minutes. Start timing the reaction upon completion of the H₂O₂ addition.
-
Sampling: Withdraw aliquots (approx. 0.2 mL) from the organic layer at regular intervals (e.g., 15, 30, 60, 90, 120 minutes). Quench each sample immediately in a vial containing a small amount of MnO₂ (to decompose excess H₂O₂) and Na₂SO₃ solution.
-
Analysis: Analyze the samples by Gas Chromatography (GC) to determine the concentration of the olefin and the epoxide product over time. Calculate the initial reaction rate from the slope of the concentration vs. time plot.
-
Repeat: Repeat steps 1-6 for increasing agitation speeds (e.g., 1000, 1500, 2000 RPM ), keeping all other parameters identical.
-
Data Interpretation: Plot the initial reaction rate as a function of agitation speed. If the rate increases and then plateaus, external mass transfer was limiting at the lower speeds.
Protocol 2: Diagnosing Internal Mass Transfer Limitations using the Weisz-Prater Criterion
For reactions using a solid, porous this compound catalyst (or this compound on a support), this protocol determines if the reaction is limited by diffusion within the catalyst pores. The Weisz-Prater criterion (Cwp) is a dimensionless number used for this diagnosis.[5][6]
Principle: The Weisz-Prater criterion is calculated as: Cwp = (r'obs * ρc * R²) / (De * Cs)
Where:
-
r'obs = Observed reaction rate per unit mass of catalyst (mol g⁻¹ s⁻¹)
-
ρc = Density of the catalyst particle (g cm⁻³)
-
R = Radius of the catalyst particle (cm)
-
De = Effective diffusivity of the reactant in the pore (cm² s⁻¹)
-
Cs = Reactant concentration at the catalyst surface (mol cm⁻³)
Interpretation:
-
If Cwp << 1: Internal pore diffusion limitations are negligible. The reaction is kinetically controlled.[7]
-
If Cwp >> 1: Internal pore diffusion is severe, and the observed rate is much lower than the true kinetic rate.[7]
Procedure & Example Calculation:
-
Obtain Observed Rate (r'obs): Run the reaction under conditions where external mass transfer is not limiting (i.e., at a high stirring speed determined from Protocol 1). Calculate the rate from your experimental data.
-
Example: Let's assume an observed rate of 5.0 x 10⁻⁵ mol s⁻¹ per gram of catalyst.
-
-
Determine Catalyst Properties (ρc, R):
-
Particle Radius (R): Measure the average particle radius using techniques like sieving or microscopy.
-
Example: Average particle diameter is 100 µm, so radius (R) = 50 µm = 0.005 cm.
-
-
Catalyst Density (ρc): This can be measured or found in literature for the specific catalyst or support.
-
Example: Let's assume a particle density (ρc) of 2.5 g cm⁻³.
-
-
-
Estimate Effective Diffusivity (De): This is often the most challenging parameter. It can be estimated from the bulk diffusivity, porosity, and tortuosity of the catalyst. For initial assessment, a typical value for liquids in porous solids is often used.
-
Example: A typical De for a small molecule in a liquid-filled pore is ~10⁻⁶ cm² s⁻¹.
-
-
Determine Surface Concentration (Cs): Assuming no external mass transfer limitations, the concentration at the surface is equal to the bulk concentration.
-
Example: If the bulk concentration of the olefin is 0.5 M, then Cs = 0.5 mol L⁻¹ = 5.0 x 10⁻⁴ mol cm⁻³.
-
-
Calculate Cwp: Cwp = [(5.0 x 10⁻⁵ mol g⁻¹ s⁻¹) * (2.5 g cm⁻³) * (0.005 cm)²] / [(10⁻⁶ cm² s⁻¹) * (5.0 x 10⁻⁴ mol cm⁻³)] Cwp = [3.125 x 10⁻⁹] / [5.0 x 10⁻¹⁰] Cwp = 6.25
Catalytic Pathway Visualization
The epoxidation of an alkene using this compound and hydrogen peroxide proceeds via the formation of active peroxo-tungsten species. Mass transfer is critical for bringing the aqueous H₂O₂ and the organic-soluble alkene to the catalyst.
Caption: Catalytic cycle for this compound-catalyzed epoxidation.
References
- 1. Green epoxidation of unactivated alkenes via the catalytic activation of hydrogen peroxide by 4-hydroxybenzaldehyde - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Solved The synthesis of adipic acid from cyclohexene by | Chegg.com [chegg.com]
- 4. researchgate.net [researchgate.net]
- 5. kcl.digimat.in [kcl.digimat.in]
- 6. Weisz–Prater criterion - Wikipedia [en.wikipedia.org]
- 7. rsc.org [rsc.org]
Validation & Comparative
comparison of tungstic acid and phosphotungstic acid as oxidation catalysts
A Comparative Guide to Tungstic Acid and Phosphothis compound as Oxidation Catalysts
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate catalyst is paramount in the field of chemical synthesis, directly impacting reaction efficiency, selectivity, and environmental footprint. Tungsten-based catalysts, particularly this compound (H₂WO₄) and phosphothis compound (H₃PW₁₂O₄₀), have emerged as highly effective and versatile catalysts for a variety of oxidation reactions, frequently utilizing hydrogen peroxide (H₂O₂) as a green oxidant. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in catalyst selection for your specific research and development needs.
Performance Comparison
Both this compound and phosphothis compound demonstrate high efficacy in catalyzing the oxidation of a range of substrates, including alcohols and alkenes. The choice between the two often depends on the specific substrate, desired product, and reaction conditions. Below is a summary of their performance in various catalytic oxidation reactions based on published experimental data.
Table 1: Performance Data for this compound and Phosphothis compound in Catalytic Oxidation
| Substrate | Catalyst | Catalyst Loading (mol%) | Oxidant (Substrate:Oxidant Molar Ratio) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Product(s) |
| Borneol | This compound (H₂WO₄) | 1.0 | H₂O₂ (1:2) | DMA | 90 | 2 | >90 | >90 | Camphor (B46023) |
| Geraniol | This compound (H₂WO₄) | 1.0 | H₂O₂ (1:2) | DMA | 90 | 2 | >90 | >90 | Geranial, Neral |
| Nerol | This compound (H₂WO₄) | 1.0 | H₂O₂ (1:2) | DMA | 90 | 2 | >90 | >90 | Neral, Geranial |
| Benzyl (B1604629) Alcohol | Phosphothis compound (HPW) on Activated Carbon | 30 mg catalyst | H₂O₂ (1:4) | Acetonitrile (B52724)/Water (1:3) | 90 | 6 | 90.2 | 91.8 | Benzaldehyde |
| Oleic Acid | This compound (H₂WO₄) | 1.0 | H₂O₂ (1:8) | Neat | 100 | 8 | >99 | 45 | Azelaic acid |
| Oleic Acid | Phosphothis compound (PWO-J) | - | H₂O₂ | Water-in-oil emulsion | 90 | - | 100 | 86.7 (recovery) | Azelaic acid |
Note: DMA = Dimethylacetamide. Data is compiled from multiple sources and reaction conditions may vary. Direct comparison should be made with caution.
Key Distinctions
This compound (H₂WO₄):
-
Simplicity and Cost-Effectiveness: this compound is a simple, commercially available solid catalyst, making it an economical choice.[1]
-
Heterogeneous Nature: It can often be used as a heterogeneous catalyst, facilitating easy recovery and reuse without significant loss of activity.[1][2]
-
Effectiveness for Terpene Alcohol Oxidation: It has shown excellent performance in the oxidation of terpene alcohols to their corresponding ketones or aldehydes.[1][2][3]
Phosphothis compound (H₃PW₁₂O₄₀):
-
Strong Acidity and Redox Properties: As a heteropolyacid with the Keggin structure, phosphothis compound exhibits strong Brønsted acidity and potent redox properties, which contribute to its high catalytic activity.[4][5]
-
Homogeneous and Heterogeneous Applications: It can be utilized as a homogeneous catalyst or supported on various materials like activated carbon to create a stable and recyclable heterogeneous catalyst.[6][7]
-
Versatility: It is effective in a wide range of oxidation reactions, including alcohols, alkenes, and fatty acids.[4][8][9]
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these catalytic systems. Below are representative protocols for the oxidation of an alcohol using this compound and an alkene using a phosphothis compound-based catalyst.
Protocol 1: Oxidation of Borneol to Camphor using this compound
This protocol is adapted from the work of Silva et al. on the oxidation of terpene alcohols.[1][2][3]
Materials:
-
Borneol
-
This compound (H₂WO₄)
-
30% Hydrogen peroxide (H₂O₂)
-
Dimethylacetamide (DMA)
-
Toluene (B28343) (internal standard)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Gas chromatograph (GC) for analysis
Procedure:
-
To a round-bottom flask, add borneol (2.0 mmol), this compound (1.0 mol%, 0.02 mmol), and DMA (10.0 mL).
-
Add toluene (0.1 mL) as an internal standard.
-
Heat the mixture to 90°C with stirring.
-
Gently add 30% hydrogen peroxide (4.0 mmol) dropwise to the reaction mixture.
-
Maintain the reaction at 90°C for 2 hours, with continuous stirring.
-
After 2 hours, cool the reaction mixture to room temperature.
-
Analyze the conversion of borneol and the selectivity to camphor by gas chromatography.
Protocol 2: Oxidation of Benzyl Alcohol to Benzaldehyde using Supported Phosphothis compound
This protocol is based on the research by Li and colleagues on the use of phosphothis compound anchored on activated carbon.[6][7]
Materials:
-
Benzyl alcohol
-
Phosphothis compound on imidazolyl-activated carbon (AC-COIMI-HPW) catalyst
-
30% Hydrogen peroxide (H₂O₂)
-
Acetonitrile
-
Deionized water
-
Reaction vessel (e.g., sealed tube or reactor)
-
Magnetic stirrer and heating mantle/oil bath
-
Gas chromatograph (GC) for analysis
Procedure:
-
In a reaction vessel, combine benzyl alcohol (4 mmol), AC-COIMI-HPW catalyst (30 mg), and a solvent mixture of acetonitrile and deionized water (15 mL, 1:3 v/v).
-
Heat the mixture to 90°C with vigorous stirring.
-
Add 30% hydrogen peroxide (16 mmol) to the reaction mixture.
-
Seal the vessel and continue the reaction at 90°C for 6 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the solid catalyst by filtration or centrifugation.
-
Analyze the liquid phase by gas chromatography to determine the conversion of benzyl alcohol and the selectivity to benzaldehyde.
-
The recovered catalyst can be washed with the solvent and dried for reuse in subsequent reactions.
Reaction Mechanisms and Visualizations
Understanding the underlying reaction mechanisms is key to optimizing catalytic processes. Both this compound and phosphothis compound are believed to form peroxo-tungsten species in the presence of hydrogen peroxide, which act as the active oxidizing agents.
This compound Catalyzed Oxidation Workflow
The catalytic cycle for this compound generally involves the formation of a peroxo-tungsten complex, which then interacts with the substrate to yield the oxidized product.
References
- 1. researchgate.net [researchgate.net]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 6. EP1757573A1 - Oxidation reaction of alcohol using hydrogen peroxide and tungsten catalyst - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Resolving the Mechanism for H2O2 Decomposition over Zr(IV)-Substituted Lindqvist Tungstate: Evidence of Singlet Oxygen Intermediacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
Tungstic Acid vs. Tungsten Oxide: A Comparative Guide to Photocatalytic Performance
In the realm of semiconductor photocatalysis, both tungstic acid (H₂WO₄) and its dehydrated counterpart, tungsten oxide (WO₃), have emerged as promising candidates for a variety of applications, including water splitting and the degradation of organic pollutants. This guide provides a detailed comparison of their photocatalytic performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal material for their specific needs.
At a Glance: Key Performance Differences
While structurally related, this compound and tungsten oxide exhibit distinct photocatalytic behaviors. Tungsten oxide, particularly in its monoclinic crystalline form, generally demonstrates superior photocatalytic activity in water oxidation. Conversely, this compound has shown competitive performance in the degradation of certain organic dyes.
Quantitative Performance Data
The following tables summarize key performance indicators for this compound and tungsten oxide based on available experimental data.
Table 1: Photocatalytic Water Oxidation
| Photocatalyst | Electron Acceptor | O₂ Evolution Rate (μmol h⁻¹) | Light Source | Reference |
| WO₃·H₂O (this compound) | Ag⁺ | ~5 | Simulated Solar Light | [1] |
| WO₃ (Tungsten Oxide) | Ag⁺ | ~31.5 | Simulated Solar Light | [1] |
| Commercial WO₃ | Ag⁺ | ~8.75 | Simulated Solar Light | [1] |
Table 2: Photocatalytic Degradation of Organic Dyes
| Photocatalyst | Pollutant | Degradation Efficiency (%) | Time (min) | Light Source | Reference |
| This compound Composite (TA@ZIF-67) | Methylene (B1212753) Blue | 85 | 60 | Sunlight | |
| Tungsten Oxide (WO₃) | Rhodamine B | 96.1 | 240 | Visible Light | [2][3] |
Note: The data for organic dye degradation is sourced from different studies with varying experimental conditions and should be interpreted with caution.
In-Depth Analysis of Photocatalytic Performance
Tungsten oxide (WO₃) generally exhibits higher efficiency in photocatalytic water oxidation. Research has shown that the transformation from orthorhombic WO₃·H₂O to monoclinic WO₃ upon calcination leads to a significant enhancement in water oxidation activity. This is attributed to a more favorable conduction band position in monoclinic WO₃, which facilitates efficient separation of photo-induced electrons and holes.[1] For instance, WO₃ nanosheets demonstrated an oxygen evolution rate approximately 6.3 times higher than that of WO₃·H₂O nanosheets.[1]
In the context of organic pollutant degradation, the comparison is less direct. However, available data suggests that both materials are effective. A this compound-based composite showed an 85% degradation of methylene blue, while tungsten oxide nanoparticles achieved a 96.1% degradation of Rhodamine B.[2][3] The choice between the two for this application may depend on the specific pollutant and the desired reaction kinetics.
Experimental Protocols
Detailed methodologies for the synthesis of these photocatalysts and the evaluation of their photocatalytic activity are crucial for reproducible research.
Synthesis of this compound (H₂WO₄)
This compound is typically synthesized via acidification of a tungstate (B81510) salt solution. A common method involves the following steps:
-
Precursor Preparation: Dissolve sodium tungstate dihydrate (Na₂WO₄·2H₂O) in deionized water to form a solution.
-
Acidification: Slowly add a strong acid, such as hydrochloric acid (HCl) or nitric acid (HNO₃), to the sodium tungstate solution while stirring vigorously. This will lead to the precipitation of this compound.
-
Washing: The precipitate is then washed multiple times with deionized water to remove any remaining ions.
-
Drying: The final product is dried at a low temperature (e.g., 60-80 °C) to obtain this compound powder.
Synthesis of Tungsten Oxide (WO₃)
Tungsten oxide is commonly prepared by the calcination of this compound.[4]
-
Precursor: Start with synthesized this compound (H₂WO₄) powder.
-
Calcination: Place the this compound in a furnace and heat it to a specific temperature (e.g., 400-600 °C) in air for a set duration (e.g., 2-4 hours). The calcination process removes water molecules and induces a phase transformation to crystalline WO₃. The final properties of the tungsten oxide are highly dependent on the calcination temperature and duration.[4]
Photocatalytic Activity Testing: Organic Dye Degradation
A general procedure for evaluating the photocatalytic degradation of an organic dye like Rhodamine B is as follows:
-
Catalyst Suspension: Disperse a specific amount of the photocatalyst (e.g., 50 mg) in an aqueous solution of the organic dye (e.g., 100 mL of 10 mg/L Rhodamine B).
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30-60 minutes) to ensure that an adsorption-desorption equilibrium is reached between the catalyst surface and the dye molecules.
-
Photoreaction: Irradiate the suspension with a suitable light source (e.g., a Xenon lamp simulating solar light or a visible light lamp).
-
Sampling and Analysis: At regular intervals, withdraw aliquots of the suspension. Centrifuge or filter the samples to remove the catalyst particles.
-
Concentration Measurement: Analyze the concentration of the dye in the supernatant using a UV-Vis spectrophotometer by measuring the absorbance at its characteristic wavelength (e.g., ~554 nm for Rhodamine B).
-
Degradation Efficiency Calculation: The degradation efficiency is calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration of the dye and Cₜ is the concentration at time t.
Visualizing the Mechanisms and Workflows
To better understand the underlying processes, the following diagrams illustrate the photocatalytic mechanisms and a typical experimental workflow.
Caption: General photocatalytic mechanism for this compound and tungsten oxide.
References
- 1. Crystal transformation of 2D this compound H2WO4 to WO3 for enhanced photocatalytic water oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Visible-light-activated photocatalytic degradation of rhodamine B using WO3 nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visible-light-activated photocatalytic degradation of rhodamine B using WO3 nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. This compound Calcination Method Producing Yellow Tungsten Oxide - Manufacturer and Supplier - Chinatungsten Online [yellow-tungsten-oxide.com]
Performance Showdown: Tungstic Acid Versus Other Solid Acid Catalysts in Key Industrial Reactions
For researchers, scientists, and drug development professionals, the selection of an optimal solid acid catalyst is paramount for efficient and sustainable chemical synthesis. This guide provides a comprehensive performance evaluation of tungstic acid in comparison to other widely used solid acid catalysts, including zeolites (specifically H-ZSM-5), sulfated zirconia, and the ion-exchange resin Amberlyst-15. The comparison focuses on two critical reactions: the esterification of fatty acids for biodiesel production and the dehydration of fructose (B13574) to 5-hydroxymethylfurfural (B1680220) (5-HMF), a key platform chemical.
This guide synthesizes experimental data from various studies to offer a side-by-side comparison of catalyst activity, selectivity, and stability. Detailed experimental protocols are provided to enable replication and further investigation.
Key Performance Metrics: A Comparative Analysis
The efficacy of a solid acid catalyst is determined by several factors, including its acidity (both Brønsted and Lewis), surface area, pore size, and stability under reaction conditions. This compound (H₂WO₄) is a versatile and cost-effective solid acid catalyst, but its performance varies significantly depending on the reaction and conditions when compared to other catalysts.[1]
Esterification for Biodiesel Production
The esterification of free fatty acids (FFAs) is a crucial step in producing biodiesel from low-cost feedstocks. The ideal catalyst should exhibit high conversion of FFAs to fatty acid methyl esters (FAME) with minimal side reactions.
Table 1: Comparative Performance in the Esterification of Fatty Acids
| Catalyst | Feedstock | Alcohol | Temp. (°C) | Catalyst Loading (wt%) | Time (h) | Conversion/Yield (%) | Reference |
| Tungstated Zirconia (WO₃/ZrO₂) | Scenedesmus obliquus lipids | Methanol | 100 | 15 | 3 | 94.58 (Conversion) | [2] |
| Sulfated Zirconia | Waste Cooking Oil | Methanol | 195 | - | 5 | 98.5 (FAME Yield) | [2] |
| H-ZSM-5 | Linoleic Acid | Methanol | 180 | 10 | 4 | 79.78 (Yield) | [3] |
| Amberlyst-15 | Oleic Acid | Methanol | 60 | 10 | - | ~28.6 (FFA Conversion) |
Note: Direct comparative data for this compound under identical conditions was limited in the reviewed literature. The data presented is from different studies and should be interpreted with caution.
From the available data, sulfated zirconia demonstrates high yields in the esterification of waste cooking oil.[2] Tungstated zirconia also shows high conversion for biodiesel production from microalgae lipids.[2] H-ZSM-5, while effective, shows a slightly lower yield in the esterification of linoleic acid under the specified conditions.[3] The performance of Amberlyst-15 appears lower in this context, though conditions vary.
Dehydration of Fructose to 5-HMF
The acid-catalyzed dehydration of fructose to 5-HMF is a cornerstone of biorefineries. Catalyst selectivity is critical to prevent the formation of byproducts like levulinic acid and humins.
Table 2: Comparative Performance in the Dehydration of Fructose to 5-HMF
| Catalyst | Solvent | Temp. (°C) | Time (h) | Fructose Conversion (%) | 5-HMF Yield (%) | 5-HMF Selectivity (%) | Reference |
| Niobic Acid (Nb₂O₅·nH₂O) | Water | 150 | 0.5 | 60.1 | 40.2 | 66.9 | [4] |
| H-ZSM-5 | Water | 150 | 0.5 | 45.2 | 22.5 | 49.8 | [4] |
| 12-Tungstophosphoric Acid (HPW) | Water | 150 | 0.5 | 35.8 | 27.2 | 76.0 | [4] |
| Amberlyst-15 | DMSO | 120 | 0.5 | - | ~70-80 | - | [5] |
| Sulfated Zirconia | Ionic Liquid ([BMIM][Cl]) | 100 | 0.5 | 95.8 | 88.4 | - |
Note: This table presents data from different studies with varying reaction conditions.
In the dehydration of fructose, niobic acid shows a good balance of conversion and selectivity in an aqueous medium.[4] While 12-tungstophosphoric acid (a heteropolyacid containing tungsten) exhibits high selectivity, its conversion is lower under these specific conditions.[4] H-ZSM-5 shows moderate performance.[4] Amberlyst-15 and sulfated zirconia demonstrate high yields in non-aqueous solvents.[5]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of catalyst performance.
General Procedure for Fatty Acid Esterification
-
Catalyst Preparation : The solid acid catalyst (e.g., this compound, sulfated zirconia, H-ZSM-5, or Amberlyst-15) is dried in an oven at a specified temperature (typically 100-120 °C) for several hours to remove any adsorbed water.
-
Reaction Setup : A known amount of fatty acid or oil, methanol, and the dried catalyst are added to a batch reactor equipped with a magnetic stirrer and a reflux condenser.
-
Reaction Conditions : The reaction mixture is heated to the desired temperature (e.g., 60-200 °C) and stirred for a specific duration (e.g., 1-10 hours).[6]
-
Product Analysis : After the reaction, the solid catalyst is separated by filtration or centrifugation. The liquid product is then analyzed using gas chromatography (GC) to determine the conversion of fatty acids and the yield of fatty acid methyl esters (FAME).
General Procedure for Fructose Dehydration to 5-HMF
-
Catalyst Preparation : The solid acid catalyst is activated by heating under vacuum or in an inert atmosphere to remove moisture and adsorbed species.
-
Reaction Setup : Fructose, the chosen solvent (e.g., water, DMSO, ionic liquid), and the activated catalyst are placed in a sealed reactor.
-
Reaction Conditions : The reactor is heated to the target temperature (e.g., 100-180 °C) and maintained for the specified reaction time.
-
Product Analysis : After cooling, the catalyst is removed by filtration. The liquid phase is analyzed by high-performance liquid chromatography (HPLC) to quantify the remaining fructose and the produced 5-HMF, allowing for the calculation of conversion, yield, and selectivity.[4]
Visualizing the Processes
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflows and reaction pathways.
References
characterization techniques for tungstic acid nanomaterials.
A comprehensive guide to the characterization of tungstic acid nanomaterials is essential for researchers, scientists, and drug development professionals to accurately assess the physicochemical properties of these materials. The selection of appropriate analytical techniques is critical for understanding material structure, morphology, purity, and stability, which in turn dictates their performance in various applications. This guide provides a comparative overview of key characterization techniques, supported by experimental data and detailed protocols.
Comparative Analysis of Characterization Techniques
The choice of characterization technique depends on the specific properties of the this compound nanomaterials being investigated. A combination of techniques is often necessary for a thorough analysis.[1]
| Technique | Information Provided | Typical Sample Requirements | Key Performance Metrics/Results | Advantages | Limitations |
| X-Ray Diffraction (XRD) | Crystalline structure, phase purity, crystallite size, lattice strain.[2][3] | Powder or thin film. | Peak positions (2θ) identify crystal phase (e.g., monoclinic). Peak broadening (FWHM) used in Scherrer equation to estimate crystallite size (e.g., 20-40 nm).[4][5] | Non-destructive, provides fundamental structural information, reliable for phase identification.[3] | Requires crystalline material, may be difficult to analyze amorphous or poorly crystalline samples.[2] |
| Transmission Electron Microscopy (TEM) | Particle size and distribution, morphology (e.g., nanorods, nanoplates), crystal structure, lattice spacing.[6][7][8] | Ultrathin specimen; nanoparticles dispersed on a TEM grid.[6] | Direct visualization of nanostructures (e.g., nanorods ~20 nm in diameter, ~400 nm long).[9] High-resolution imaging reveals atomic lattice fringes. | High spatial resolution for direct imaging of nanoscale features.[7] Provides morphological and structural data simultaneously. | Localized analysis (small sample area), requires high vacuum, potential for sample damage from electron beam. |
| Scanning Electron Microscopy (SEM) | Surface morphology, topology, particle size, and aggregation.[2][10] | Solid, conductive sample (non-conductive samples require coating). | Provides images of surface features from nanometer to micrometer scale.[2] | High-resolution surface imaging, large depth of field, often coupled with EDX for elemental analysis.[2][10] | Lower resolution than TEM, surface-sensitive only, requires high vacuum. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of chemical bonds and functional groups (e.g., W-O-W, O-H).[11][12] | Solid, liquid, or gas. Samples often prepared as KBr pellets. | Characteristic peaks confirm formation of this compound, e.g., ν(O-W-O) at ~660 cm⁻¹ and W=O stretching at ~950 cm⁻¹.[12] | Rapid, non-destructive, highly sensitive to changes in chemical bonding. | Can be complex to interpret, especially for mixtures; water vapor can interfere. |
| Raman Spectroscopy | Vibrational modes, phase identification, crystallinity, and defects.[13] | Solid or liquid. | Characteristic peaks for monoclinic WO₃ phase at ~717 and ~805 cm⁻¹.[14] | Non-destructive, high spatial resolution (confocal), requires minimal sample preparation.[13] | Fluorescence can interfere with the signal, weak Raman scattering may require enhancement techniques (SERS).[15] |
| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperature, water content, purity.[16] | Solid or liquid, small quantities (mg). | Weight loss steps indicate dehydration (~100°C) and decomposition of organic precursors (200-600°C).[17][18] | Quantitative analysis of thermal events, provides information on material composition and stability.[16][19] | Does not identify the chemical nature of evolved gases (requires coupling with MS or FTIR).[16] |
| Brunauer-Emmett-Teller (BET) Analysis | Specific surface area, pore size, and pore volume.[20] | Degassed solid powder. | Provides quantitative surface area values (m²/g). Porous WO₃ can exhibit high surface areas. | Gold standard for surface area determination of porous materials.[20][21] | Time-consuming, requires specialized equipment, interpretation can be complex for microporous materials. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and reliable characterization data.
X-Ray Diffraction (XRD)
Objective: To determine the crystal structure and average crystallite size of this compound nanomaterials. Methodology:
-
A small amount of the this compound nanopowder is placed onto a zero-background sample holder and gently flattened to ensure a smooth, even surface.
-
The holder is mounted in a powder X-ray diffractometer.
-
The sample is irradiated with monochromatic X-rays (typically Cu Kα, λ = 1.5418 Å).
-
The diffraction pattern is recorded over a specific 2θ range (e.g., 10-80°) with a defined step size and scan speed.
-
The resulting diffractogram is analyzed by comparing peak positions to standard patterns from databases (e.g., JCPDS) to identify the crystalline phase.[17]
-
The average crystallite size (D) is calculated from the broadening of a prominent diffraction peak using the Debye-Scherrer equation: D = Kλ / (β cosθ), where K is the Scherrer constant (~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the peak in radians, and θ is the Bragg angle.[5]
Transmission Electron Microscopy (TEM)
Objective: To visualize the morphology, size, and crystal structure of individual this compound nanoparticles. Methodology:
-
A dilute suspension of the this compound nanomaterials is prepared by dispersing a small amount of the powder in a suitable solvent (e.g., ethanol) using ultrasonication for several minutes.[6]
-
A single drop of the suspension is placed onto a TEM grid (typically a copper grid coated with a thin amorphous carbon film).
-
The solvent is allowed to evaporate completely at room temperature.[6]
-
The grid is loaded into the TEM instrument.
-
The sample is imaged at various magnifications using an accelerating voltage (e.g., 200 kV).[6]
-
For high-resolution TEM (HRTEM), specific particles are focused on to visualize lattice fringes. Selected Area Electron Diffraction (SAED) patterns can be obtained to confirm crystallinity.[22]
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the this compound nanomaterials. Methodology:
-
A few milligrams of the this compound nanopowder are mixed with ~100-200 mg of dry potassium bromide (KBr) powder.
-
The mixture is ground thoroughly in an agate mortar to ensure homogeneity.
-
The powdered mixture is pressed into a thin, transparent pellet using a hydraulic press.
-
A background spectrum of the empty spectrometer is collected.
-
The KBr pellet is placed in the sample holder of the FTIR spectrometer.
-
The infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹. The resulting spectrum shows absorption bands corresponding to specific vibrational modes of the chemical bonds in the sample.[11][12]
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and composition of the this compound nanomaterials. Methodology:
-
A small, precisely weighed amount of the sample (typically 5-10 mg) is placed into a TGA crucible (e.g., alumina (B75360) or platinum).
-
The crucible is placed in the TGA furnace.
-
The sample is heated from room temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).[16]
-
The analysis is performed under a controlled atmosphere, such as flowing nitrogen (for inert conditions) or air (for oxidative conditions).
-
The instrument continuously records the sample's mass as a function of temperature. The resulting TGA curve plots percentage weight loss versus temperature, revealing thermal events like dehydration and decomposition.[17][23]
Visualization of Characterization Workflow
A logical workflow is essential for the systematic characterization of newly synthesized nanomaterials. The following diagram illustrates a typical process, starting from fundamental structural and morphological analysis and progressing to more specific property evaluation.
A logical workflow for characterizing this compound nanomaterials.
References
- 1. Overview of Nanomaterial Characterization and Metrology | CoLab [colab.ws]
- 2. nanoient.org [nanoient.org]
- 3. ijesm.co.in [ijesm.co.in]
- 4. researchgate.net [researchgate.net]
- 5. ijpsr.com [ijpsr.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound TEM - Introduction,Property,Production,Photo,Video,Price,Market - Chinatungsten Online [tungstic-acid.com]
- 8. nanocomposix.com [nanocomposix.com]
- 9. Growth and structure analysis of tungsten oxide nanorods using environmental TEM - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. azooptics.com [azooptics.com]
- 14. ias.ac.in [ias.ac.in]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. azonano.com [azonano.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. BET Theory | Anton Paar Wiki [wiki.anton-paar.com]
- 21. BET theory - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
validation of analytical methods for tungstic acid quantification
A comprehensive guide to the validation of analytical methods for the quantification of tungstic acid is essential for researchers, scientists, and professionals in drug development. This guide provides an objective comparison of various analytical techniques, supported by experimental data, to ensure accurate and reliable quantification.
Workflow for Analytical Method Validation
A systematic approach to validating an analytical method is crucial for ensuring its suitability for its intended purpose. The following diagram illustrates a general workflow for the validation of analytical methods.
Caption: General workflow for analytical method validation.
Comparison of Analytical Methods for this compound Quantification
Several analytical methods can be employed for the quantification of this compound, each with its own set of performance characteristics. The choice of method often depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key validation parameters for commonly used techniques.
| Parameter | Gravimetric Method | UV-Vis Spectrophotometry | Ion Chromatography (IC) | Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) |
| Linearity (R²) | Not Applicable | > 0.99 | > 0.999[1] | > 0.999[2] |
| Accuracy (% Recovery) | 98-102% | 95-105% | 87-107%[3][4] | 97-102%[2] |
| Precision (% RSD) | < 5% | < 5% | < 5%[1] | < 7%[2] |
| Limit of Detection (LOD) | mg range | 0.8 ng/mL[5] | 0.9 - 6.8 µg/L[1] | 0.02 ng/mL[5] |
| Limit of Quantification (LOQ) | mg range | 2.5 ng/mL (estimated) | 1.3 - 11.8 µg/L[1] | 10 ng/mL[2] |
Note: Data for UV-Vis Spectrophotometry and Ion Chromatography are based on typical performance characteristics for tungsten/tungstate (B81510) analysis, as specific validation reports for this compound were not available in the cited literature.
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are protocols for the key analytical methods discussed.
Gravimetric Determination of this compound (Cinchonine Method)
This classical method relies on the precipitation of this compound, followed by conversion to tungsten trioxide for weighing.
Procedure:
-
Weigh approximately 0.5 g of the sample into a 250 mL beaker and dissolve it in a minimal amount of water.[6]
-
Add 100 mL of hot water (60-80 °C).[6]
-
Add 2 drops of 0.1% methyl orange indicator. Neutralize the solution to a red endpoint with hydrochloric acid (1+1).[6]
-
With constant stirring, add 10 mL of a 10% cinchonine (B1669041) hydrochloride solution to precipitate the this compound.[1]
-
Continue stirring to allow the precipitate to coagulate. Let it stand until the precipitate settles.[6]
-
Filter the precipitate through a quantitative filter paper, collecting the filtrate in a 250 mL volumetric flask.[6]
-
Wash the precipitate five times with a 0.2% cinchonine hydrochloride lotion.[6]
-
Transfer the filter paper containing the precipitate to a porcelain crucible.[6]
-
Dry and char the filter paper in an electric furnace, then ash in a muffle furnace at 750-800 °C for 30-45 minutes.[6]
-
Cool the crucible in a desiccator and weigh the resulting tungsten trioxide (WO₃).[6]
-
The tungsten content is calculated from the weight of the WO₃.[5]
UV-Vis Spectrophotometric Determination of Tungsten
This method is based on the formation of a colored complex with a chromogenic agent.
Procedure:
-
Sample Preparation: Prepare a series of standard solutions of tungsten. For solid samples, an acid digestion may be required to bring the tungsten into solution.
-
Color Development: In an acidic medium, add a solution of a complexing agent (e.g., thiocyanate) and a reducing agent (e.g., TiCl₃) to the sample and standard solutions.[7]
-
Measurement: After a specific time for color development, measure the absorbance of the solutions at the wavelength of maximum absorption (e.g., 402 nm for the thiocyanate (B1210189) complex) using a UV-Vis spectrophotometer.[7]
-
Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of tungsten in the sample from the calibration curve.
Ion Chromatography (IC) for Tungstate Quantification
IC is suitable for the determination of tungstate anions in aqueous samples.
Procedure:
-
Sample Preparation: Filter the aqueous sample through a 0.45 µm filter to remove particulate matter.[3]
-
Chromatographic System: Use an ion chromatograph equipped with a conductivity detector and an appropriate anion-exchange column (e.g., Dionex IonPac™ AS22-fast).[3]
-
Mobile Phase: Prepare an eluent solution, for example, a mixture of sodium carbonate and sodium bicarbonate (e.g., 4.5 mM Na₂CO₃ / 1.4 mM NaHCO₃).[3]
-
Analysis: Inject a known volume of the sample into the IC system. The tungstate anions are separated from other anions on the column and detected by the conductivity detector.
-
Quantification: Identify and quantify the tungstate peak based on its retention time and peak area by comparing it to the calibration standards.[1]
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Tungsten Quantification
ICP-MS is a highly sensitive technique for elemental analysis, providing very low detection limits.
Procedure:
-
Sample Preparation: Accurately weigh the sample and perform an acid digestion to bring the tungsten into solution. A typical digestion might involve using concentrated nitric acid and a microwave digestion system.[2]
-
Internal Standard: Add an internal standard (e.g., bismuth) to all samples, standards, and blanks to correct for instrumental drift and matrix effects.[2]
-
Instrument Setup: Use an ICP-MS instrument tuned for optimal performance. The sample is introduced into an argon plasma, which atomizes and ionizes the tungsten.
-
Mass Spectrometry: The tungsten ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio. The isotopes of tungsten (e.g., ¹⁸²W, ¹⁸⁶W) are measured.[7]
-
Quantification: Prepare a calibration curve using a series of tungsten standards. The concentration of tungsten in the sample is determined by comparing its signal intensity to the calibration curve.[2]
Principle of Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
The following diagram illustrates the basic principle of operation for an ICP-MS instrument, a powerful technique for elemental analysis.
Caption: Principle of ICP-MS operation.
Objective Comparison and Recommendations
-
Gravimetric methods are classic, low-cost techniques that do not require sophisticated instrumentation. However, they are labor-intensive, less sensitive, and prone to interference if not performed carefully.[1][6] This method is best suited for the analysis of high-purity this compound or when high concentrations are expected.
-
UV-Vis Spectrophotometry offers a good balance between sensitivity, cost, and ease of use. It is more sensitive than gravimetric methods but can be susceptible to interference from other substances that absorb at the same wavelength or form colored complexes with the reagents.[7] This makes it suitable for routine quality control applications where the sample matrix is well-defined.
-
Ion Chromatography (IC) is an excellent choice for the analysis of tungstate in aqueous solutions. It provides good selectivity and sensitivity for anionic species.[3][4] The primary limitation is that it is not suitable for all sample types without appropriate sample preparation.
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is the most sensitive and powerful technique for the quantification of tungsten.[2][7] It offers extremely low detection limits and can perform isotopic analysis. The high capital and operational costs, as well as the need for skilled operators, are its main drawbacks. ICP-MS is the method of choice for trace and ultra-trace analysis of tungsten in complex matrices, such as those encountered in drug development and environmental monitoring.[2]
For researchers, scientists, and drug development professionals, the selection of an appropriate analytical method for this compound quantification should be based on a careful consideration of the specific analytical requirements, including the expected concentration range, the nature of the sample matrix, and the available resources. For high-throughput and sensitive applications, ICP-MS is the recommended technique, while spectrophotometry and IC can be cost-effective alternatives for less demanding applications.
References
- 1. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 2. Tungsten Concentration Determination - NTP Technical Report on the Toxicology and Carcinogenesis Studies of Sodium Tungstate Dihydrate (CASRN 10213-10-2) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice (Drinking Water Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ANALYTICAL METHODS - Toxicological Profile for Tungsten - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Electrochromic Performance of Tungstic Acid and Tungsten Trioxide (WO₃) Thin Films
For researchers, scientists, and professionals in materials science and device development, this guide provides an objective comparison of the electrochromic performance between hydrated tungsten oxide (effectively, tungstic acid in solid film form) and conventional tungsten trioxide (WO₃) thin films. This analysis is supported by experimental data on key performance metrics, detailed experimental protocols, and visualizations of workflows and comparative logic.
The electrochromic effect, a reversible change in optical properties induced by an electric potential, is at the heart of technologies like smart windows, anti-glare mirrors, and low-power displays. Tungsten trioxide (WO₃) is the most extensively studied and commercially utilized material for these applications due to its robust performance. However, its hydrated form, often referred to as this compound (WO₃·nH₂O), presents an alternative with distinct characteristics. This guide delves into a detailed comparison of their electrochromic capabilities.
Executive Summary
Hydrated tungsten oxide films, or this compound, generally exhibit superior electrochromic performance in several key aspects compared to their anhydrous WO₃ counterparts, particularly in amorphous forms. The presence of water molecules within the material's structure facilitates ion diffusion, leading to significantly higher coloration efficiency and faster switching kinetics.[1] While amorphous WO₃ is known for better coloration efficiency than its crystalline form, the incorporation of water further enhances this property. However, the long-term stability of hydrated films can be a concern, though recent studies have shown exceptional cycling stability under specific conditions.[2][3] Crystalline WO₃, while often having lower optical modulation and slower switching speeds, can offer greater structural stability during prolonged cycling.
Data Presentation: Performance Metrics
The following tables summarize the quantitative electrochromic performance of various forms of hydrated tungsten oxide (this compound) and WO₃ thin films based on reported experimental data.
Table 1: Electrochromic Performance of Hydrated Tungsten Oxide (this compound) Films
| Material | Optical Modulation (%) | Coloration Efficiency (cm²/C) | Switching Time (Coloration/Bleaching) (s) | Cyclic Stability |
| 3WO₃·H₂O (nanostick/nanoparticle) | 54% @ 754 nm | 45.5 | 1.3 / 5.7 | Not specified |
| WO₃·H₂O (nanosheets) | 63.8% @ 1600 nm | 384.6 | 1.84 / 1.95 | 89.6% retention after 500 cycles |
| WO₃·2H₂O (nanoplates) | 90.4% @ 1600 nm | 322.6 | Not specified | 93.7% retention after 500 cycles |
| Amorphous WO₃·0.9H₂O | Not specified | Not specified | Not specified | Stable for 40,000 cycles |
| Solvothermally grown WO₃·H₂O (annealed at 250°C to amorphous WO₃) | 75.8% (380-1400 nm) | 86.4 | 4.9 / 6.0 | 99.6% retention after 1500 cycles |
Table 2: Electrochromic Performance of Tungsten Trioxide (WO₃) Thin Films
| Material | Optical Modulation (%) | Coloration Efficiency (cm²/C) | Switching Time (Coloration/Bleaching) (s) | Cyclic Stability |
| Amorphous WO₃ (sputtered) | 80% | ~20,000 cycles | Not specified | Not specified |
| Amorphous WO₃ (nanostructured) | 43.4% @ 550 nm | Not specified | Faster than ordinary films | Better than ordinary films |
| Crystalline WO₃ (spray pyrolysis) | Not specified | Not specified | Not specified | >15,000 cycles |
| Hexagonal WO₃ (hydrothermal) | ~78.1% @ 630 nm | 56.5 | 5 / 6 | >15,000 cycles |
| Mesoporous WO₃ with oxygen vacancies | Not specified | 51.4 | 5.8 / 1.0 | Not specified |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of these electrochromic films are crucial for reproducible research.
Synthesis of Hydrated Tungsten Oxide (WO₃·nH₂O) Films
A common method for preparing hydrated tungsten oxide films is via hydrothermal synthesis.
-
Precursor Solution Preparation : A typical precursor solution is made by dissolving a tungsten source, such as sodium tungstate (B81510) dihydrate (Na₂WO₄·2H₂O), in deionized water.
-
Acidification : The solution is then acidified, for example, with hydrochloric acid (HCl), to a specific pH to facilitate the formation of this compound.
-
Hydrothermal Reaction : The precursor solution is transferred to a Teflon-lined stainless-steel autoclave containing a substrate, such as fluorine-doped tin oxide (FTO) coated glass. The autoclave is sealed and heated to a temperature typically between 120°C and 180°C for several hours.
-
Post-Treatment : After the reaction, the autoclave is cooled to room temperature. The substrate with the deposited film is removed, rinsed with deionized water and ethanol, and dried. The level of hydration (n in WO₃·nH₂O) can be influenced by the reaction conditions and post-annealing treatments.[4]
Fabrication of WO₃ Thin Films
Sputtering is a widely used physical vapor deposition technique for high-quality WO₃ thin films.
-
Substrate Preparation : Substrates, typically indium tin oxide (ITO) or FTO coated glass, are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Sputtering Chamber Setup : A high-purity tungsten (W) or tungsten oxide (WO₃) target is placed in a magnetron sputtering system. The chamber is evacuated to a high vacuum (e.g., < 5 x 10⁻⁶ Torr).
-
Deposition : An inert gas, such as Argon (Ar), and a reactive gas, Oxygen (O₂), are introduced into the chamber. A plasma is generated, and the target material is sputtered onto the substrate. The properties of the resulting film (e.g., stoichiometry, density, and crystallinity) are controlled by parameters like Ar/O₂ gas flow ratio, sputtering power, and substrate temperature. Amorphous films are typically deposited at room temperature, while crystalline films may require elevated substrate temperatures or post-deposition annealing.
Electrochromic Characterization
The performance of the films is evaluated using a three-electrode electrochemical cell with the prepared film as the working electrode, a counter electrode (e.g., platinum wire), a reference electrode (e.g., Ag/AgCl), and an electrolyte (e.g., 1 M LiClO₄ in propylene (B89431) carbonate).
-
Cyclic Voltammetry (CV) : To assess the electrochemical activity and ion intercalation/deintercalation behavior.
-
Chronoamperometry (CA) : To measure the switching kinetics by applying a potential step and monitoring the current response over time.
-
In-situ Spectroelectrochemistry : To measure the change in optical transmittance or absorbance as a function of the applied potential or injected/extracted charge. This is used to determine the optical modulation and coloration efficiency.
-
Cyclic Durability Test : The film is subjected to thousands of coloring and bleaching cycles to evaluate its long-term stability.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for synthesis and evaluation.
Logical Comparison of Electrochromic Performance
References
- 1. news.chinatungsten.com [news.chinatungsten.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Amorphous Hydrated Tungsten Oxide Films with Electrochromic Cycling Stability Up to 40 000 Cycles Enabled by Regulating the Coloring Potential and Structural Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Tungstic Acid vs. Heteropoly Acids: A Comparative Guide for Catalytic Biomass Conversion
A detailed comparison for researchers and scientists on the catalytic performance of tungstic acid and heteropoly acids in the valorization of biomass into valuable platform chemicals and biofuels.
The transition from a fossil-fuel-based economy to one centered on renewable resources is a paramount challenge of the 21st century. Lignocellulosic biomass, the most abundant renewable carbon source, offers a sustainable pathway to produce fuels and chemicals. Acid catalysis is fundamental to this endeavor, breaking down complex biopolymers into useful chemical intermediates. Among the myriad of catalysts, tungsten-based acids—specifically this compound and heteropoly acids (HPAs)—have emerged as potent and versatile options.
This guide provides an objective comparison of this compound and heteropoly acids, focusing on their catalytic performance in key biomass conversion reactions. It synthesizes experimental data, outlines detailed methodologies, and visualizes critical processes to aid researchers in selecting the appropriate catalyst for their specific application.
Catalyst Overview: Structure and Acidity
This compound (H₂WO₄) is a hydrated form of tungsten trioxide (WO₃). It is generally considered a solid Brønsted acid, though its acidity is weaker than that of mineral acids or heteropoly acids. Its simple structure and composition are advantageous, but its low solubility in many solvents can present challenges for certain applications. Tungsten-based catalysts, including this compound and its derivatives, have been recognized for their strong Brønsted acid sites and excellent water tolerance.[1][2]
Heteropoly Acids (HPAs) are complex inorganic polyoxometalates with well-defined cage-like structures, most commonly the Keggin (e.g., [XW₁₂O₄₀]ⁿ⁻) and Wells-Dawson structures.[3] HPAs containing tungsten, such as phosphothis compound (H₃PW₁₂O₄₀ or PTA), are known for their exceptionally strong "superacidity," which surpasses that of conventional mineral acids like sulfuric acid.[4][5] This high acidity, combined with high thermal stability and unique redox properties, makes them highly effective for biomass degradation.[4][5][6] Furthermore, the properties of HPAs can be finely tuned by altering their constituent atoms, making them highly versatile.[7]
Performance in Biomass Hydrolysis
The hydrolysis of cellulose (B213188) and hemicellulose into fermentable sugars (like glucose and xylose) is a critical first step in many biorefinery processes. The efficiency of this step is highly dependent on the strength and accessibility of the acid catalyst.
Heteropoly acids consistently demonstrate superior performance in cellulose hydrolysis due to their strong Brønsted acidity.[4] Studies show that phosphothis compound (H₃PW₁₂O₄₀) can achieve high glucose yields under hydrothermal conditions. For instance, a glucose yield of 50.5% with selectivity over 90% was achieved at 180°C (453 K) in 2 hours.[4][5][6][8] This catalytic activity was found to be greater than that of hydrochloric acid (HCl) under equivalent acid concentrations.[4]
While less data is available for direct comparison, tungsten oxides and this compound are also active in hydrolysis. Supported tungsten oxide catalysts have been investigated for the hydrolysis of cellobiose (B7769950) (a cellulose dimer), yielding glucose and other byproducts.[9] However, the yields and selectivities reported for heteropoly acids in cellulose hydrolysis are generally higher, underscoring the advantage of their superacidity.
Table 1: Comparison of Catalyst Performance in Cellulose Hydrolysis
| Catalyst | Substrate | Temp. (°C) | Time (h) | Max. Glucose Yield (%) | Selectivity (%) | Reference |
| H₃PW₁₂O₄₀ (PTA) | Cellulose | 180 | 2 | 50.5 | >90 | [4][5][6][8] |
| H₃PW₁₂O₄₀ (PTA) | Cellulose | 130 | 3 | 25.8 | - | [10] |
| H₄SiW₁₂O₄₀ (SiTA) | Cellulose | 130 | 3 | 21.5 | - | [10] |
| H₃PMo₁₂O₄₀ (PMA) | Cellulose | 130 | 3 | 19.3 | - | [10] |
Note: Direct comparative data for this compound under similar conditions is limited in the reviewed literature. Performance can vary significantly with catalyst support and preparation methods.
Performance in Fructose (B13574) Dehydration to 5-HMF
The dehydration of sugars, such as fructose, into platform chemicals like 5-hydroxymethylfurfural (B1680220) (5-HMF) is another vital biomass conversion reaction. 5-HMF is a precursor to biofuels and polymers.
Both tungsten-based catalysts and HPAs are effective for this transformation. Tungsten salts (e.g., WCl₆) and supported tungsten oxides have shown high efficacy. A supported catalyst of WO₃ on reduced graphene oxide (WO₃/RGO) achieved an 84.2% yield of 5-HMF with complete fructose conversion.[11] Another study using sulfonated tungsten trioxide (o-WO₃–SO₃H) reported a remarkable 99.2% HMF yield at 140°C.[12] this compound generated from sodium tungstate (B81510) has also been used effectively, achieving 82% conversion to 5-HMF in one hour.[13]
Heteropoly acids are also potent catalysts for this reaction. Phosphothis compound has been shown to convert fructose to 5-HMF with high yields.[8] When immobilized on supports like silica, a phosphothis compound catalyst could convert glucose (which first isomerizes to fructose) to 5-HMF with a yield of 74.67%.[14]
Table 2: Comparison of Catalyst Performance in Fructose Dehydration to 5-HMF
| Catalyst | Substrate | Temp. (°C) | Time | Max. 5-HMF Yield (%) | Fructose Conversion (%) | Reference |
| o-WO₃–SO₃H | Fructose | 140 | 100 min | 99.2 | ~100 | [12] |
| WO₃/RGO | Fructose | - | - | 84.2 | 100 | [11] |
| WCl₆ in [BMIM]Cl | Fructose | 50 | - | 72 | - | [15] |
| Cs₂.₅PW₁₂O₄₀ | Fructose | 25 | 1 h | 74.0 | - | [8] |
| H₃PW₁₂O₄₀ (PTA) | Fructose | 120 | 0.5 h | 91.0 | 99 | [8] |
Experimental Methodologies
Detailed and reproducible experimental protocols are crucial for advancing research. Below are representative procedures for catalyst synthesis and biomass conversion reactions based on the literature.
Protocol 1: Synthesis of Supported this compound Catalyst (TiO₂-W)
This protocol describes the preparation of a tungstated titania solid acid catalyst.[9]
-
Suspension Preparation: Suspend TiO₂ powder in distilled water.
-
Tungsten Solution: Dissolve this compound (H₂WO₄) in a 30% hydrogen peroxide (H₂O₂) solution to a concentration of 0.25 M.
-
Impregnation: Add the tungsten solution dropwise to the stirring TiO₂ suspension using a syringe pump. Continue stirring the mixture overnight.
-
Recovery and Drying: Centrifuge the suspension for 30 minutes to recover the solid. Dry the resulting solid overnight at 100°C.
-
Calcination: Crush the dried solid and calcine it at 600°C or 700°C for 3 hours under a steady air flow to yield the final catalyst.
Protocol 2: Synthesis of Cesium-Substituted Heteropoly Acid (CsₓH₃₋ₓPW₁₂O₄₀)
This method creates a heterogeneous HPA catalyst by replacing protons with cesium, reducing its solubility.[4][16]
-
Solution Preparation: Prepare a 0.8 mol/dm³ aqueous solution of phosphothis compound (H₃PW₁₂O₄₀) and a 0.10 mol/dm³ aqueous solution of cesium carbonate (Cs₂CO₃).
-
Titration: At room temperature, add the Cs₂CO₃ solution dropwise into the H₃PW₁₂O₄₀ solution while stirring continuously. The value of 'x' (from 1 to 3) is controlled by the amount of cesium carbonate added.
-
Aging and Recovery: Age the resulting solution overnight at room temperature.
-
Drying: Heat the mixture at 50°C to evaporate the water and obtain the solid CsₓH₃₋ₓPW₁₂O₄₀ catalyst.
Protocol 3: General Procedure for Cellulose Hydrolysis
This procedure is typical for evaluating catalyst performance in a batch reactor.[4][6][16]
-
Reactor Loading: Place a defined amount of cellulose (e.g., 0.10 g) and the catalyst (e.g., 0.08 mmol H₃PW₁₂O₄₀) into a high-pressure stainless steel autoclave.
-
Solvent Addition: Add a specific volume of deionized water (e.g., 5 mL).
-
Reaction: Seal the autoclave and heat it to the desired reaction temperature (e.g., 180°C) with stirring for a set duration (e.g., 2 hours).
-
Quenching and Separation: After the reaction, rapidly cool the autoclave in an ice bath to stop the reaction. Separate the solid residue (unreacted cellulose and solid catalyst) from the liquid product solution via centrifugation or filtration.
-
Product Analysis: Analyze the concentration of glucose and other products in the liquid phase using High-Performance Liquid Chromatography (HPLC) equipped with a refractive index (RI) detector.
Visualizing Catalytic Processes
Diagrams help clarify complex workflows and reaction pathways. The following are represented using the DOT language for Graphviz.
General Workflow for Biomass Conversion
This diagram illustrates the typical experimental process from raw biomass to final product analysis.
Simplified Reaction Pathway: Cellulose to Platform Chemicals
This diagram shows the acid-catalyzed conversion of cellulose into glucose and its subsequent transformation into valuable platform molecules like 5-HMF and levulinic acid.
Summary and Outlook
Both this compound and heteropoly acids are highly capable catalysts for biomass conversion, each with distinct advantages.
Heteropoly Acids , particularly phosphothis compound, stand out for their exceptional Brønsted superacidity, leading to high catalytic activity in reactions requiring proton-driven mechanisms, such as cellulose hydrolysis.[4][6] Their tunable nature allows for the synthesis of catalysts with specific properties, and methods to heterogenize them (e.g., by forming cesium salts) are effective in improving reusability.[6][10] The primary challenge often lies in catalyst separation and stability in aqueous media over multiple cycles, although significant progress has been made.[5][6]
This compound and its related oxide forms offer a simpler, potentially more cost-effective alternative.[2] They demonstrate excellent performance in reactions like fructose dehydration, with some supported forms achieving nearly quantitative yields of 5-HMF.[12] While generally less acidic than HPAs, their strong Brønsted sites and water tolerance make them robust catalysts for various transformations.[1]
Future research should focus on direct, side-by-side comparisons of these catalyst families under identical conditions to provide clearer performance benchmarks. Furthermore, enhancing the stability and recyclability of both catalyst types, particularly through immobilization on robust, high-surface-area supports, remains a key objective for enabling their large-scale industrial application in sustainable biorefineries.
References
- 1. researchgate.net [researchgate.net]
- 2. Heterogeneous catalysis by tungsten-based heteropoly compounds - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Heteropoly Acid-Based Catalysts for Hydrolytic Depolymerization of Cellulosic Biomass [frontiersin.org]
- 5. Heteropoly Acid-Based Catalysts for Hydrolytic Depolymerization of Cellulosic Biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Efficient conversion of fructose into 5-hydroxymethylfurfural over WO3/reduced graphene oxide catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Comparative Cost-Benefit Analysis of Tungstic Acid in Industrial Processes
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Industrial Applications of Tungstic Acid and its Alternatives
This compound (H₂WO₄), a hydrated form of tungsten trioxide, serves as a versatile compound in various industrial processes, primarily valued for its catalytic activity, its role as a precursor to other tungsten compounds, and its application in the textile industry. This guide provides an objective comparison of this compound's performance against common alternatives, supported by experimental data, to aid researchers and professionals in making informed decisions for their specific applications.
Catalytic Applications: A Performance Showdown
This compound and its derivatives, particularly heteropoly acids like phosphothis compound, are recognized for their catalytic prowess in several organic syntheses. Key applications include the production of adipic acid, a crucial monomer for nylon, and the synthesis of biodiesel.
Adipic Acid Synthesis
The oxidation of cyclohexene (B86901) to adipic acid is a significant industrial reaction where tungsten-based catalysts have demonstrated high efficacy.
Performance Data:
| Catalyst System | Substrate | Oxidant | Yield of Adipic Acid (%) | Key Reaction Conditions |
| This compound (alone) | Cyclohexene | 30% H₂O₂ | 72.1 | Not specified |
| This compound with Sulfosalicylic Acid | Cyclohexene | 30% H₂O₂ | >90 | Molar ratio of this compound:sulfosalicylic acid:cyclohexene:H₂O₂ = 1:1:40:176 |
| Phosphothis compound with Phase Transfer Catalyst | Cyclohexene | 30% H₂O₂ | 87 | Molar ratio of cyclohexene:H₂O₂:PhCH₂N⁺(Et)₃Cl⁻:phosphothis compound = 1:4.5:0.036:0.0013; 60-65°C for 6h, then 80°C for 5h |
| Sodium Tungstate (B81510) with Phase Transfer Catalyst | Cyclohexene | 30% H₂O₂ | 82.1 | Reflux temperature |
| Supported Phosphothis compound (H₃PW₁₂O₄₀/TiO₂) | Cyclohexene | 30% H₂O₂ | 55 | 3.55 g catalyst, 10.5 mL cyclohexene, 55 mL 30% H₂O₂, 90°C for 6h[1] |
Experimental Protocol: Synthesis of Adipic Acid from Cyclohexene using a Tungsten-Based Catalyst
The following protocol is a generalized procedure based on common laboratory practices for the oxidation of cyclohexene.
-
Catalyst Preparation: In a three-neck flask equipped with a magnetic stirrer and reflux condenser, add the tungsten catalyst (e.g., sodium tungstate dihydrate), a phase transfer catalyst (e.g., methyltrioctylammonium chloride), and sulfuric acid.
-
Addition of Oxidant: To the stirred mixture, add a 30% aqueous solution of hydrogen peroxide and stir for approximately 10 minutes at room temperature.
-
Reaction Initiation: Add cyclohexene to the flask.
-
Reflux: Heat the reaction mixture to reflux (approximately 110°C oil bath temperature) and maintain for 4-5 hours with vigorous stirring.
-
Crystallization: After the reaction is complete, cool the mixture and store it in a refrigerator (around 4°C) overnight to allow the adipic acid to crystallize.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from hot water.[2]
Workflow for Adipic Acid Synthesis
Biodiesel Production
Heteropoly acids, derived from this compound, are effective solid acid catalysts for the esterification of free fatty acids and transesterification of triglycerides into biodiesel. This is particularly advantageous when using low-cost feedstocks with high free fatty acid content, where traditional base catalysts would form soaps, complicating the process.
Performance Data:
| Catalyst System | Feedstock | Reaction | Biodiesel Yield (%) | Key Reaction Conditions |
| 12-Tungstophosphoric Acid on Mesoporous Aluminosilicate (HPW/MAS) | Unrefined Canola Oil | Alcoholysis | 82.3 | 3 wt.% catalyst, 20:1 methanol (B129727) to oil molar ratio, 200°C, 4 MPa, 7h |
| Sulfated Zirconia | Palmitic Acid | Esterification | 89-97 | Higher acid to methanol ratio (1:40) and catalyst amount (15 wt%) |
Experimental Protocol: Biodiesel Production using a Supported Heteropoly Acid Catalyst
The following is a general procedure for biodiesel production using a supported 12-tungstophosphoric acid catalyst.
-
Catalyst Synthesis: Impregnate a high-surface-area support (e.g., mesoporous aluminosilicate) with a solution of 12-tungstophosphoric acid. Dry and calcine the material to obtain the solid acid catalyst.
-
Reaction Setup: In a high-pressure reactor, charge the feedstock oil, methanol, and the prepared catalyst.
-
Reaction: Heat the reactor to the desired temperature (e.g., 200°C) and pressure (e.g., 4 MPa) and stir for the specified reaction time (e.g., 7 hours).
-
Product Separation: After the reaction, cool the mixture. The solid catalyst can be separated by filtration or centrifugation for reuse. The liquid phase will separate into two layers: an upper layer of biodiesel (fatty acid methyl esters) and a lower layer of glycerol.
-
Purification: The biodiesel layer is separated and purified by washing with water to remove any residual methanol and glycerol.
Biodiesel Production Workflow
References
A Researcher's Guide to the Spectroscopic Analysis of Tungstic Acid: A Comparative Overview of FTIR, Raman, and XPS Techniques
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and chemical properties of materials like tungstic acid (H₂WO₄) is paramount. This guide provides a comparative analysis of three powerful spectroscopic techniques—Fourier-Transform Infrared Spectroscopy (FTIR), Raman Spectroscopy, and X-ray Photoelectron Spectroscopy (XPS)—for the characterization of this compound. We present a synthesis of experimental data, detailed methodologies, and a visual workflow to aid in the selection and application of these techniques.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the FTIR, Raman, and XPS analysis of this compound and its closely related compounds. These values provide a reference for the identification and characterization of this compound.
Table 1: FTIR Spectral Data for this compound (H₂WO₄)
| Wavenumber (cm⁻¹) | Vibrational Mode | Reference |
| 3392 | O-H stretching | [1] |
| 1616 | O-H bending | [1] |
| 954 | W=O stretching | [1] |
| 667 | O-W-O stretching | [1] |
Note: Additional peaks observed in the 2853-2956 cm⁻¹ range are attributed to C-H stretching from organic precursors or contaminants and are not intrinsic to pure this compound.[1]
Table 2: Raman Spectral Data for this compound Dihydrate (WO₃·2H₂O)
| Raman Shift (cm⁻¹) | Vibrational Mode | Reference |
| 956 | W=O stretching | [2] |
| 646 | W-O-W stretching | [2] |
| 228 | W-O-W bending | [2] |
Note: Data is for this compound dihydrate (WO₃·2H₂O), a hydrated form of this compound.
Table 3: XPS Spectral Data for Tungsten (VI) Oxide
| Core Level | Binding Energy (eV) | Species Assignment | Reference |
| W 4f₇/₂ | ~35.6 - 36.1 | W⁶⁺ | [3] |
| W 4f₅/₂ | ~37.8 - 38.2 | W⁶⁺ | [3] |
| O 1s | ~530.6 | Lattice Oxygen (W-O) | [3] |
| O 1s | ~532.4 | Adsorbed H₂O / Hydroxyl (-OH) | [3] |
Note: The binding energies are for tungsten (VI) oxide (WO₃), which serves as a close proxy for the chemical state of tungsten in this compound.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the comprehensive spectroscopic analysis of a solid this compound sample.
Caption: A generalized workflow for the spectroscopic characterization of this compound powder.
Detailed Experimental Protocols
Accurate and reproducible data are contingent on meticulous experimental procedures. The following are detailed protocols for the analysis of solid this compound powder using FTIR, Raman, and XPS.
FTIR Spectroscopy
Objective: To identify the functional groups and vibrational modes of this compound.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry the this compound powder and potassium bromide (KBr) powder to remove any adsorbed water, which can interfere with the spectrum.
-
In an agate mortar, grind a small amount of this compound powder (approximately 1-2 mg) with about 200 mg of KBr powder. The mixture should be homogenous.
-
Transfer the mixture to a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or a pure KBr pellet.
-
Place the this compound KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹).
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Raman Spectroscopy
Objective: To probe the vibrational modes of this compound, which are complementary to those observed in FTIR.
Methodology:
-
Sample Preparation:
-
Place a small amount of the this compound powder directly onto a clean microscope slide or into a shallow well of a sample holder.
-
No further sample preparation is typically required, which is a significant advantage of this technique.
-
-
Data Acquisition:
-
Position the sample under the microscope objective of the Raman spectrometer.
-
Focus the laser onto the sample surface. The choice of laser wavelength (e.g., 532 nm, 785 nm) may depend on the sample's fluorescence properties.
-
Acquire the Raman spectrum over the desired spectral range. The acquisition time and laser power should be optimized to obtain a good signal-to-noise ratio without causing sample degradation.
-
X-ray Photoelectron Spectroscopy (XPS)
Objective: To determine the elemental composition and chemical (oxidation) states of the constituent elements on the surface of this compound.
Methodology:
-
Sample Preparation:
-
Mount a small amount of the this compound powder onto a sample holder using double-sided, vacuum-compatible adhesive tape.
-
Ensure the powder is pressed firmly onto the tape to create a flat, uniform surface and to prevent charging effects.
-
-
Data Acquisition:
-
Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Acquire a survey spectrum to identify all the elements present on the surface.
-
Perform high-resolution scans for the specific elements of interest, namely the W 4f and O 1s regions, to determine their chemical states and binding energies.
-
A low-energy electron flood gun or an argon ion beam may be used for charge neutralization if the sample is insulating.[4]
-
Concluding Remarks
FTIR, Raman, and XPS are complementary techniques that provide a comprehensive understanding of the chemical and structural properties of this compound. FTIR is particularly sensitive to polar functional groups like O-H and W=O. Raman spectroscopy offers a non-destructive method to analyze the vibrational framework of the material with minimal sample preparation. XPS provides invaluable information on the surface elemental composition and the oxidation states of tungsten and oxygen. By employing these techniques in concert, researchers can achieve a detailed and robust characterization of this compound, which is essential for its application in various scientific and industrial fields.
References
A Comparative Guide to the Environmental Impact of Tungstic Acid Catalysts
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the environmental impact and performance of tungstic acid catalysts against viable alternatives, supported by available experimental data and detailed methodologies. The aim is to equip researchers with the necessary information to make informed decisions on catalyst selection with a focus on green and sustainable chemistry.
Executive Summary
This compound (H₂WO₄) and its derivatives are versatile solid acid catalysts employed in a range of organic transformations, including oxidations and esterifications.[1] While offering advantages in terms of reusability and efficiency, a comprehensive environmental assessment requires a comparative analysis against other catalytic systems. This guide evaluates this compound catalysts in contrast to two prominent alternatives: zeolites, a class of solid acid catalysts, and enzymes (specifically lipases), which represent biocatalysts.
The primary environmental concerns associated with this compound catalysts stem from the energy-intensive and polluting processes involved in tungsten mining and processing.[2] Conversely, zeolites, being aluminosilicates, are generally considered to have a lower intrinsic toxicity.[3][4] Enzymatic catalysts, being proteins, are biodegradable and operate under mild conditions, positioning them as a highly environmentally benign option.[5][6] However, catalyst choice is a multifactorial decision involving performance, cost, and stability, in addition to environmental impact.
Performance Comparison
The selection of a catalyst is often dictated by its performance in a specific chemical transformation. This section compares this compound, zeolites, and lipases in two key reaction types: oxidation of alcohols and esterification of fatty acids.
Oxidation of Alcohols
Solid acid catalysts like this compound and zeolites are effective for the oxidation of alcohols.
| Catalyst | Reaction | Conversion (%) | Selectivity (%) | Reusability | Key Findings | Reference |
| This compound | Oxidation of Borneol | >90 | >90 (to Camphor) | Reusable without significant loss of activity. | Efficient under relatively mild conditions. | [7] |
| Zeolite (e.g., Cu/ZSM-5) | Oxidation of VOCs | High | High (to CO₂ and H₂O) | Generally stable and reusable. | Effective for complete oxidation at elevated temperatures. | [8] |
Esterification of Fatty Acids
Esterification is a crucial reaction in the production of biofuels and fine chemicals. Both solid acids and enzymes are widely used.
| Catalyst | Reaction | Conversion/Yield (%) | Reusability | Key Findings | Reference |
| This compound/Tungsten-based | Esterification of Acetic Acid | ~70-95 | Good reusability reported. | Effective solid acid catalyst for esterification. | [9] |
| Zeolite (Modified 13X) | Esterification of Oleic Acid | ~73 | Stable and reusable. | Dealumination of zeolite enhances catalytic activity. | [10] |
| Lipase (B570770) (Immobilized) | Transesterification of Tung Oil | ~48-63 (FAMEs) | Reusable for multiple cycles. | Lower conversion compared to some chemical catalysts but operates under milder conditions. | [11][12] |
Note: The performance of catalysts is highly dependent on the specific substrates, reaction conditions, and catalyst preparation methods. The data above should be considered in the context of the cited studies.
Environmental Impact Assessment
A holistic environmental assessment extends beyond catalytic performance to include factors like toxicity, waste generation, and the life cycle impact of the catalyst's production.
| Impact Category | This compound | Zeolites | Enzymes (Lipases) |
| Toxicity | Tungsten compounds can exhibit toxicity to plants at high concentrations.[13] Data on the specific ecotoxicity of this compound is limited. | Generally considered to have low toxicity and are used in various consumer products.[3][4] | Readily biodegradable and generally non-toxic.[5] |
| Waste Generation | As a heterogeneous catalyst, it can be separated and reused, reducing waste. However, leaching of tungsten can occur, contributing to waste streams.[2] | Can be regenerated and reused multiple times, minimizing solid waste.[10] | Biodegradable, leading to minimal persistent waste. The production process can generate waste, but the catalyst itself is environmentally benign.[6][14] |
| Life Cycle Assessment (LCA) | The production of tungsten is energy-intensive and associated with significant environmental burdens, including CO2 emissions and waste from mining and smelting.[2] | The synthesis of zeolites can be energy-intensive, but the raw materials (silica and alumina) are abundant. | Enzyme production via fermentation is generally considered to have a lower environmental footprint compared to the production of metal-based catalysts.[15] |
| Leaching | Leaching of tungsten species into the reaction medium is a known issue and can be influenced by reaction conditions such as temperature and pH.[2][16] | The aluminosilicate (B74896) framework is generally stable, but dealumination can occur under harsh acidic conditions. | Not applicable in the same sense, but enzyme denaturation can lead to loss of activity. |
Experimental Protocols
This section provides generalized experimental protocols for key assessments discussed in this guide. Researchers should adapt these protocols to their specific reaction systems.
Protocol for Catalyst Performance Evaluation in Esterification
Objective: To compare the catalytic activity of this compound, a zeolite, and an immobilized lipase for the esterification of a model fatty acid (e.g., oleic acid) with an alcohol (e.g., methanol).
Materials:
-
Reactants: Oleic acid, methanol
-
Catalysts: this compound powder, activated zeolite (e.g., H-ZSM-5), immobilized lipase
-
Inert solvent (e.g., toluene)
-
Internal standard for GC analysis (e.g., dodecane)
-
Analytical equipment: Gas chromatograph (GC) with a flame ionization detector (FID)
Procedure:
-
Catalyst Preparation:
-
This compound and zeolite: Dry in an oven at a specified temperature (e.g., 110 °C) for several hours to remove adsorbed water.
-
Immobilized lipase: Use as received or as per the manufacturer's instructions.
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the fatty acid, alcohol, and solvent.
-
Add a known amount of the catalyst (e.g., 5 wt% relative to the fatty acid).
-
Add the internal standard.
-
-
Reaction:
-
Heat the mixture to the desired reaction temperature (e.g., 65 °C for solid acids, 40-50 °C for lipase) and stir.
-
Take samples at regular intervals using a syringe.
-
-
Analysis:
-
Analyze the samples by GC to determine the concentration of the fatty acid and the ester product.
-
Calculate the conversion of the fatty acid and the yield of the ester at each time point.
-
-
Comparison:
-
Plot the conversion/yield versus time for each catalyst to compare their activities.
-
Protocol for Catalyst Reusability and Leaching Study
Objective: To assess the stability and reusability of a solid catalyst (this compound or zeolite) and to detect potential leaching of active species.
Procedure:
-
Initial Reaction: Perform the catalytic reaction as described in Protocol 4.1.
-
Catalyst Recovery: After the first reaction cycle, separate the solid catalyst from the reaction mixture by filtration or centrifugation.
-
Washing and Drying: Wash the recovered catalyst with a suitable solvent to remove any adsorbed reactants and products, then dry it under vacuum.
-
Subsequent Cycles: Reuse the recovered catalyst for subsequent reaction cycles under the same conditions.
-
Leaching Test (Hot Filtration):
-
During a reaction, after a certain conversion is reached, quickly filter the hot reaction mixture to remove the solid catalyst.[17]
-
Allow the filtrate to continue reacting under the same conditions.
-
Monitor the reaction progress in the filtrate. If the reaction continues, it indicates that active species have leached from the catalyst.[17]
-
-
Leachate Analysis: Analyze the liquid phase after each reaction cycle for the presence of leached metals (e.g., tungsten) using techniques like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
Visualizations
Experimental Workflow for Catalyst Comparison
The following diagram illustrates a typical workflow for comparing the performance and environmental impact of different catalysts.
Caption: Workflow for comparative assessment of catalysts.
Process Flow Diagram for Biodiesel Production using a Heterogeneous Acid Catalyst
This diagram illustrates a simplified process flow for producing biodiesel using a solid acid catalyst like this compound or a zeolite.
Caption: Biodiesel production with a solid acid catalyst.
Conclusion
The choice between this compound, zeolites, and enzymatic catalysts is a complex decision that requires a thorough evaluation of performance and environmental factors.
-
This compound catalysts offer good performance in various reactions but are associated with significant environmental burdens from the production of tungsten. Leaching of the active metal is also a concern that needs to be managed.
-
Zeolites represent a more environmentally benign class of solid acid catalysts with good stability and low toxicity. Their performance can be tailored through modification, making them a versatile alternative.
-
Enzymatic catalysts excel in terms of environmental friendliness, operating under mild conditions and being fully biodegradable. While their activity might be lower than some chemical catalysts, their high selectivity is a significant advantage, particularly in the synthesis of fine chemicals and pharmaceuticals.
For researchers and drug development professionals, the trend towards greener and more sustainable chemical processes suggests that exploring alternatives to traditional metal-based catalysts is crucial. While this compound remains a relevant catalyst, a careful consideration of its life cycle impact is warranted. Zeolites and, particularly, enzymes, offer promising avenues for developing more environmentally sustainable catalytic processes. Further research focusing on direct, quantitative comparisons of these catalytic systems under identical reaction conditions is needed to provide a more definitive assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Zeolites - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. enzymetechnicalassociation.org [enzymetechnicalassociation.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Lipase Catalyzed Transesterification of Tung and Palm Oil for Biodiesel [ep.liu.se]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. orbit.dtu.dk [orbit.dtu.dk]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Tungstic Acid Catalyst: A Performance Benchmark in Esterification and Fructose Dehydration
For researchers and professionals in drug development and fine chemical synthesis, the choice of a catalyst is pivotal to reaction efficiency, selectivity, and overall process economy. Tungstic acid (H₂WO₄) and its derivatives have emerged as robust and versatile solid acid catalysts. This guide provides an objective comparison of this compound's performance against other common catalysts in two key reactions: the esterification of benzyl (B1604629) alcohol and the dehydration of fructose (B13574) to 5-hydroxymethylfurfural (B1680220) (5-HMF), supported by experimental data.
Esterification of Benzyl Alcohol with Acetic Acid
Esterification is a fundamental reaction in organic synthesis. The following data, derived from various studies, compares the catalytic performance of tungstophosphoric acid (a derivative of this compound) supported on different materials against other solid acid catalysts.
Data Presentation: Catalyst Performance in Benzyl Alcohol Esterification
| Catalyst | Catalyst Amount (g) | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| TPA₃/MCM-41 | 0.15 | 1:2 | 100 | 2 | 96 | 100 | [1] |
| TPA₃/ZrO₂ | 0.15 | 1:2 | 100 | 2 | 90 | 100 | [1] |
| Silicothis compound/Zirconia | 0.25 | - | 100 | 3 | 11.2 | - | [1] |
| Silicothis compound/Zirconia supported SBA-15 | - | - | 100 | 3 | 59 | - | [1] |
| Sn₁-DTP/K-10 | 10 wt% | 1:10 (Glycerol:Acetic Acid) | 110 | - | - | - | [2] |
| DTP/K-10 | 10 wt% | 1:10 (Glycerol:Acetic Acid) | 110 | - | - | 25.5 (Triacetin Yield) | [2] |
| Pristine K-10 | 10 wt% | 1:10 (Glycerol:Acetic Acid) | 110 | - | - | 5.1 (Triacetin Yield) | [2] |
TPA₃ refers to 12-tungstophosphoric acid. Data for Sn₁-DTP/K-10, DTP/K-10, and Pristine K-10 are for glycerol (B35011) esterification, included for broader context on esterification performance.
Experimental Protocol: Esterification Catalyzed by TPA₃/MCM-41
A detailed methodology for the esterification of benzyl alcohol with acetic acid using a tungstophosphoric acid-based catalyst is outlined below[1]:
-
Catalyst Preparation: 12-tungstophosphoric acid (TPA) is impregnated on the MCM-41 support. The resulting solid is dried and calcined to produce the TPA₃/MCM-41 catalyst.
-
Reaction Setup: The reaction is carried out in a batch reactor equipped with a magnetic stirrer and a reflux condenser.
-
Reactants: Benzyl alcohol and acetic acid are added to the reactor in a 1:2 molar ratio.
-
Catalyst Addition: 0.15 g of the TPA₃/MCM-41 catalyst is added to the reactant mixture.
-
Reaction Conditions: The reaction mixture is heated to 100 °C and stirred for 2 hours.
-
Product Analysis: After the reaction, the catalyst is separated by filtration. The product mixture is then analyzed using gas chromatography (GC) to determine the conversion of benzyl alcohol and the selectivity towards benzyl acetate.
Dehydration of Fructose to 5-Hydroxymethylfurfural (5-HMF)
The conversion of biomass-derived fructose into the platform chemical 5-HMF is a critical reaction in the development of sustainable chemical processes. The performance of this compound-based catalysts in this reaction is compared with other solid acids.
Data Presentation: Catalyst Performance in Fructose Dehydration
| Catalyst | Fructose Concentration (mol L⁻¹) | Temperature (°C) | Time (h) | Conversion (%) | HMF Yield (%) | HMF Selectivity (%) | Reference |
| WO₃·0.5H₂O | - | - | - | - | 73 | - | [3] |
| Anhydrous WO₃ | - | - | - | - | ~36.5 (based on 2x lower TOF) | ~23 (based on 50% lower selectivity) | [3] |
| HPW (homogeneous) | - | - | - | - | - | Highest Selectivity | [4] |
| Amorphous Nb₂O₅ | - | - | - | Highest Conversion & Yield | - | - | [4] |
| TiO₂-SO₃H | 1.1 | 165 | - | 99 | 50 | 50 | [5] |
| TiO₂-SO₃H | 0.1 | 140 | 1 | - | - | 71 | [5] |
HPW stands for 12-tungstophosphoric acid.
Experimental Protocol: Fructose Dehydration Catalyzed by WO₃·0.5H₂O
The following protocol is based on the study of hydrated tungsten oxide for fructose dehydration[3]:
-
Catalyst Synthesis: Hydrated tungsten oxide (WO₃·nH₂O) is synthesized via a hydrothermal method. The water content is adjusted to achieve the optimal WO₃·0.5H₂O composition.
-
Reaction Setup: The dehydration reaction is conducted in a sealed reactor suitable for hydrothermal conditions.
-
Reactant Solution: An aqueous solution of fructose is prepared.
-
Catalyst Addition: The synthesized WO₃·0.5H₂O catalyst is added to the fructose solution.
-
Reaction Conditions: The reactor is heated to the desired reaction temperature and maintained for a specific duration with constant stirring.
-
Product Analysis: Upon completion, the reactor is cooled, and the solid catalyst is separated. The liquid phase is analyzed by High-Performance Liquid Chromatography (HPLC) to quantify the remaining fructose and the produced 5-HMF, allowing for the calculation of conversion, yield, and selectivity.
Visualizing the Catalytic Workflow
To better understand the experimental process in heterogeneous catalysis, the following diagram illustrates a typical workflow.
Caption: General workflow for a heterogeneous catalytic reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kinetic Analysis of Glycerol Esterification Using Tin Exchanged Tungstophosphoric Acid on K-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Dehydration of Fructose to 5-HMF over Acidic TiO2 Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
literature review of tungstic acid applications in catalysis
Tungstic acid (H₂WO₄) is emerging as a significant solid acid catalyst in various chemical transformations.[1] As a hydrated form of tungsten trioxide, this compound is noted for its non-toxicity, cost-effectiveness, ease of handling, and stability.[2][3] Its utility spans a range of applications, primarily as a heterogeneous catalyst in reactions such as oxidations, esterifications, and dehydrations.[1][4][5] This guide provides a comparative analysis of this compound's catalytic performance, supported by experimental data and detailed methodologies for researchers, scientists, and professionals in drug development.
Comparative Performance of this compound in Catalysis
This compound's efficacy is demonstrated across several classes of organic reactions. Its performance, often measured by conversion and selectivity, is comparable to and sometimes exceeds that of other catalytic systems. The following tables summarize its performance in key applications.
Table 1: Oxidation Reactions Catalyzed by this compound
| Substrate | Oxidant | Product(s) | Catalyst | Key Conditions | Conversion (%) | Selectivity (%) | Reference |
|---|---|---|---|---|---|---|---|
| Borneol | H₂O₂ | Camphor | H₂WO₄ | 90°C, 2 h, 1.0 mol% catalyst | >90 | >90 | [6] |
| Geraniol | H₂O₂ | Epoxide products | H₂WO₄ | 90°C, 2 h, 1.0 mol% catalyst | >90 | >90 | [6] |
| Nerol | H₂O₂ | Epoxide products | H₂WO₄ | 90°C, 2 h, 1.0 mol% catalyst | >90 | >90 | [6] |
| 1,5-Cyclooctadiene | H₂O₂ | O-heterocyclic product | H₂WO₄ | Not specified | Good activity | Good selectivity |[2] |
Table 2: Dehydration Reactions Catalyzed by Tungsten-Based Catalysts
| Substrate | Product | Catalyst | Key Conditions | Conversion (%) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Fructose | 5-HMF¹ | WO₃·0.5H₂O | Not specified | Not specified | 73 | [7] |
| Fructose | 5-HMF¹ | This compound-mediated | 1 h | 82 | Not specified | [8] |
| Isopropyl Alcohol | Propene | WO₃ | 200°C | ~100 (Yield) | Not specified | [9] |
| Methyl Alcohol | Dimethyl Ether | WO₃ | 230°C | ~29 | Not specified | [9] |
¹ 5-Hydroxymethylfurfural
Table 3: Esterification Reactions with Tungsten-Based Heteropoly Acid Catalysts
| Reactants | Product | Catalyst | Key Conditions | Conversion (%) | Reference |
|---|---|---|---|---|---|
| Benzyl (B1604629) Alcohol + Acetic Acid | Benzyl Acetate | 30% TPA²/MCM-41 | 100°C, 2 h, 1:2 molar ratio | 96 | [10] |
| Benzyl Alcohol + Acetic Acid | Benzyl Acetate | 30% TPA²/ZrO₂ | 100°C, 2 h, 1:2 molar ratio | 90 | [10] |
| Glycerol (B35011) + Acetic Acid | DAG³ + TAG⁴ | Sn₃/₂PW₁₂O₄₀ | 333 K, 8 h, 1:3 molar ratio | 95 | [11] |
² 12-Tungstophosphoric Acid ³ Diacetyl Glycerol ⁴ Triacetyl Glycerol
Experimental Methodologies and Workflows
Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are representative methodologies for catalyst preparation and a typical catalytic reaction.
1. Preparation of this compound Catalyst
This compound is typically prepared via the acidification of a sodium tungstate (B81510) solution.[12][13] A common "reversed acidification" method is employed to produce a pure, filterable white powder.[12]
-
Protocol:
-
Prepare a dilute acid solution (e.g., hydrochloric acid).
-
Slowly add a sodium tungstate (Na₂WO₄) solution to the stirred acid solution at room temperature. This reversed addition prevents the formation of complex tungsten ions and gelatinous precipitates.[12]
-
The resulting white precipitate of this compound (H₂WO₄) is then isolated.
-
Filter the precipitate and wash it with deionized water to remove soluble byproducts.
-
A final wash with ethanol (B145695) or acetone (B3395972) is used to remove adsorbed water, which helps prevent the white powder from discoloring to a faint yellow upon drying.[12]
-
Dry the catalyst at room temperature. This method can achieve a yield of approximately 95%.[12]
-
2. General Protocol for Alcohol Oxidation
The oxidation of alcohols, such as terpene alcohols, is a key application of this compound, often using hydrogen peroxide as a green oxidant.[6]
-
Protocol:
-
Charge a reaction vessel with the alcohol substrate (e.g., borneol).
-
Add the this compound catalyst (e.g., 1.0 mol% relative to the substrate).
-
Introduce the oxidant, hydrogen peroxide (H₂O₂), at a specified molar ratio to the substrate.
-
Heat the reaction mixture to the target temperature (e.g., 90°C) with continuous stirring.[6]
-
Maintain the reaction for a set duration (e.g., 2 hours).
-
After the reaction, cool the mixture. The solid this compound catalyst can be recovered by simple filtration for reuse.[6]
-
Analyze the liquid phase using techniques like Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to determine substrate conversion and product selectivity.
-
Catalytic Mechanisms
This compound functions as a solid Brønsted acid catalyst.[3][14] In reactions like esterification, it facilitates the reaction by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
Comparison with Other Acid Catalysts
While this compound is effective, it is often compared to its derivatives, particularly heteropoly acids (HPAs) like 12-tungstophosphoric acid (TPA), which are known for their strong Brønsted acidity.[3][11]
-
Heteropoly Acids (HPAs): HPAs often show higher activity due to their "superacid" properties.[4] For instance, in benzyl alcohol esterification, TPA supported on MCM-41 achieved 96% conversion, demonstrating high efficacy.[10] Similarly, tin-exchanged phosphotungstate salts showed 95% conversion in glycerol esterification.[11]
-
Supported Catalysts: Supporting this compound or its derivatives on materials with high surface areas like zirconia (ZrO₂), titania (TiO₂), or mesoporous silica (B1680970) (MCM-41) can enhance catalytic activity.[10] The support can influence the acidity and dispersion of the active tungsten species, thereby affecting performance. The activity of supported tungsten oxide catalysts is influenced by the electronegativity of the support cation, which alters the acid character of the W–O-Support bond.
-
Zeolites and Resins: Compared to traditional solid acids like zeolites and ion-exchange resins, tungsten-based catalysts can offer advantages in terms of stability, water tolerance, and tunability of their acidic and redox properties.[3][15]
References
- 1. nbinno.com [nbinno.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Heterogeneous catalysis by tungsten-based heteropoly compounds - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. azom.com [azom.com]
- 5. alfachemic.com [alfachemic.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. THE PREPARATION OF this compound IN WHITE AND POWDERLY FORM [cjcu.jlu.edu.cn]
- 13. This compoundâ Professional Producer - Chinatungsten [tungsten-oxide.com]
- 14. researchgate.net [researchgate.net]
- 15. Kinetic Analysis of Glycerol Esterification Using Tin Exchanged Tungstophosphoric Acid on K-10 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Life Cycle Assessment of Tungstic Acid Production Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of prevalent tungstic acid production methods, focusing on their environmental and operational footprints. The information is intended to assist researchers, scientists, and professionals in drug development in making informed decisions regarding the selection of synthesis routes, considering both chemical efficacy and environmental sustainability. The comparison is based on available data from scientific literature and patents, highlighting the life cycle stages and potential environmental impacts of each method.
Comparative Data on Production Methods
While direct, comprehensive life-cycle assessment (LCA) data for specific this compound production methods is limited in publicly available literature, a qualitative and semi-quantitative comparison can be drawn from process descriptions and broader industry analyses. The following table summarizes the key environmental and operational parameters for two primary conventional methods: Soda Sintering and Acid Decomposition, alongside an emerging Solvent Extraction method.
| Parameter | Soda Sintering Method | Acid Decomposition Method | Solvent Extraction Method |
| Energy Consumption | High (due to high-temperature calcination at 800-900°C)[1] | Moderate (requires heating for digestion)[2] | Low to Moderate (potential for lower temperature operation)[3] |
| Greenhouse Gas Emissions | High (from fuel combustion for sintering and potential carbonate decomposition) | Moderate (associated with heating and acid production) | Lower (potentially reduced energy and reagent use)[3] |
| Water Usage | Moderate (used for leaching and washing)[1] | High (significant volumes of water for leaching, washing, and wastewater treatment)[4] | Moderate (used in extraction and stripping stages, with potential for recycling)[5] |
| Waste Generation | High (produces solid waste from leaching and wastewater) | High (generates large volumes of acidic, high-salinity wastewater containing dissolved salts like CaCl2)[4][6] | Lower (offers potential for reagent recycling and reduced wastewater volume)[5] |
| Raw Material Requirements | Tungsten concentrate, soda ash (sodium carbonate), niter[1] | Tungsten concentrate (e.g., scheelite), strong acids (e.g., hydrochloric acid)[2][7] | Sodium tungstate (B81510) solution, organic extractants, acids/bases for stripping[3] |
| Technological Maturity | Mature, widely used industrial process[1] | Mature, established industrial process[7] | Emerging, with recent patents and pilot-scale studies[3][5] |
| Potential for Environmental Improvement | Optimization of furnace efficiency, waste heat recovery | Acid recycling, treatment and reuse of wastewater | Development of greener solvents, closed-loop recycling of reagents[5] |
Experimental Protocols
Soda Sintering Method
This method involves the high-temperature reaction of tungsten concentrate with soda ash to form a water-soluble sodium tungstate, which is then leached and precipitated as this compound.
Materials:
-
Tungsten concentrate (e.g., wolframite (B13744602) or scheelite), finely ground (to pass 180-mesh sieve)
-
Soda ash (Na₂CO₃)
-
Niter (KNO₃ or NaNO₃)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Mixing: The finely ground tungsten concentrate is intimately mixed with soda ash and niter in a predetermined ratio.
-
Sintering/Calcination: The mixture is transferred to a sintering furnace and calcined at a temperature of 800-900°C for 2-3 hours.[1]
-
Cooling and Crushing: The resulting sintered mass is cooled and then crushed into smaller particles.
-
Leaching: The crushed material is transferred to a leaching extractor and treated with hot water to dissolve the sodium tungstate.
-
Filtration: The slurry is filtered to separate the aqueous sodium tungstate solution from the insoluble residue.
-
Purification and Concentration: The filtrate containing sodium tungstate is purified to remove impurities and then concentrated.
-
Precipitation: The concentrated sodium tungstate solution is reacted with a strong acid, such as hydrochloric acid, to precipitate this compound (H₂WO₄).[7]
-
Washing and Drying: The precipitated this compound is washed to remove soluble impurities and then dried to obtain the final product.
Acid Decomposition Method (from Calcium Tungstate)
This method directly treats calcium tungstate (scheelite or synthetic) with a strong acid to precipitate this compound.
Materials:
-
Calcium tungstate (CaWO₄)
-
Concentrated hydrochloric acid (HCl)
-
5% Ammonium (B1175870) nitrate (B79036) (NH₄NO₃) solution (for washing)
-
Water
Procedure:
-
Reaction Setup: A reaction vessel equipped with a stirrer and heating system is prepared.
-
Acid Addition: Boiling concentrated hydrochloric acid is placed in the reactor. The molar ratio of HCl to tungstate should be 2:1 to 3:1.[7]
-
Tungstate Addition: A saturated aqueous solution of calcium tungstate is slowly added to the boiling concentrated hydrochloric acid with continuous stirring. A rapid addition or cooling of the solution can lead to the formation of colloidal this compound, which is difficult to filter.[7]
-
Digestion: After the addition is complete, the mixture is heated for approximately 1 hour in a water bath to ensure complete precipitation and to convert the precipitate into a more easily filterable form.[7]
-
Filtration: The precipitated yellow this compound is separated from the solution by filtration.
-
Washing: The filter cake is washed several times with a 5% ammonium nitrate solution to remove chloride ions and other soluble impurities.[7]
-
Drying: The purified this compound is dried at a suitable temperature to remove residual water.
Process Flow Diagrams
Caption: Comparative workflow of this compound production methods.
Caption: Key environmental impact areas for each production method.
References
- 1. This compound Producing Method--Tungstic Acid Manufacturer and Supplier [tungsten-powder.com]
- 2. US8771617B2 - Method for extracting tungsten from scheelite - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. preprints.org [preprints.org]
- 7. This compound Synthetic Method - Introduction,Property,Production,Photo,Video,Price,Market - Chinatungsten Online [tungstic-acid.com]
Safety Operating Guide
Proper Disposal of Tungstic Acid in a Laboratory Setting
This guide provides essential safety and logistical information for the proper disposal of tungstic acid, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its properties and the necessary safety measures. This compound is a yellow, solid powder that is insoluble in water.[1] While it is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), proper handling is still required to minimize exposure.[2][3]
Personal Protective Equipment (PPE): When handling this compound, especially in powder form, the following PPE should be worn:
-
Eye Protection: Safety glasses or chemical safety goggles.[4]
-
Hand Protection: Protective gloves.[4]
-
Respiratory Protection: A NIOSH/MSHA approved respirator should be used if there is a risk of dust inhalation.[4]
-
Protective Clothing: A lab coat or other suitable protective clothing should be worn to prevent skin contact.[4]
Engineering Controls: Work with this compound should be conducted in a well-ventilated area.[4] A fume hood is recommended, particularly if there is a potential for dust generation.
Step-by-Step Disposal Procedure
The primary principle for the disposal of any chemical waste is to adhere to local, state, and federal regulations.[5] Laboratory personnel should treat all chemical waste as hazardous unless it has been confirmed to be non-hazardous.[6]
Step 1: Waste Collection and Storage
-
Container: Collect solid this compound waste in a clearly labeled, sealed container.[7][8] The container should be made of a compatible material.
-
Labeling: The label should clearly identify the contents as "this compound Waste" and include any known contaminants.
-
Segregation: Store the this compound waste container separately from other chemical waste streams, particularly incompatible materials such as strong bases or oxidizers.[8] Inorganic solid waste should be collected separately.
Step 2: Assess for Contamination
Before deciding on the final disposal route, assess the this compound waste for any contaminants.
-
Pure or Lightly Contaminated: If the this compound is unused, expired, or only lightly contaminated with non-hazardous materials, it may be suitable for in-laboratory neutralization.
-
Heavily Contaminated: If the this compound is mixed with other hazardous materials, such as heavy metals, toxic organic solvents, or other reactive substances, it must be disposed of as hazardous chemical waste without in-lab treatment.
Step 3: In-Laboratory Neutralization (for uncontaminated or lightly contaminated waste)
For this compound waste that is not contaminated with other hazardous substances, neutralization can be a viable pre-treatment step to render it less harmful before final disposal. This compound is formed by the acidification of tungstate (B81510) solutions, and this process can be reversed by neutralization with a base.[9][10][11]
Experimental Protocol for Neutralization:
-
Preparation: In a fume hood, prepare a dilute solution of a weak base, such as sodium carbonate or sodium bicarbonate. A 5-10% solution is generally appropriate. Alternatively, a dilute solution of a strong base like sodium hydroxide (B78521) can be used, but with greater caution due to the exothermic nature of the reaction.
-
Procedure:
-
Place the this compound waste in a large, appropriate container (e.g., a borosilicate beaker).
-
Slowly add the basic solution to the this compound while stirring continuously. Be mindful of any potential heat generation or foaming, especially if using a carbonate or bicarbonate base due to the release of carbon dioxide gas.
-
Continue adding the base until all the solid this compound has reacted and the pH of the resulting solution is neutral (between 6.0 and 8.0). Use a pH meter or pH paper to verify the pH.
-
-
Final Disposal of Neutralized Solution: The resulting solution of sodium tungstate can typically be disposed of down the drain with copious amounts of water, provided it does not contain any other regulated substances and is in compliance with local wastewater regulations. Always confirm your institution's specific policies on sewer disposal.
Step 4: Disposal as Hazardous Chemical Waste
If in-laboratory treatment is not feasible or if the this compound is heavily contaminated, it must be disposed of through your institution's hazardous waste management program.
-
Packaging: Ensure the waste is in a sealed, properly labeled container.
-
Waste Pickup: Arrange for a hazardous waste pickup with your institution's Environmental Health and Safety (EHS) office.
Quantitative Data
| Parameter | Value/Information | Source |
| Recommended pH for sewer disposal | 6.0 - 8.0 (general guidance, check local regulations) | General laboratory safety guidelines |
| Recommended concentration for neutralization | <10% for acids/bases | [12] |
| Incompatible Substances | Strong oxidizers, various fluorine and chlorine compounds, sulfuric acid, ammonia, and several organic compounds. | [5] |
This compound Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. esd.uga.edu [esd.uga.edu]
- 4. mn.uio.no [mn.uio.no]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. waterandwastewater.com [waterandwastewater.com]
- 7. essex.ac.uk [essex.ac.uk]
- 8. chem-eng.utoronto.ca [chem-eng.utoronto.ca]
- 9. Sodium Tungstate Chemical Reaction--Sodium Tungstate Manufacturer and Supplier [tungsten-powder.com]
- 10. THE PREPARATION OF this compound IN WHITE AND POWDERLY FORM [cjcu.jlu.edu.cn]
- 11. White this compound Preparation Method- Introduction,Property,Production,Photo,Video,Price,Market - Chinatungsten Online [tungstic-acid.com]
- 12. www-s3-live.kent.edu [www-s3-live.kent.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Tungstic Acid
For laboratory professionals, including researchers, scientists, and those in drug development, ensuring a safe environment is paramount. This guide provides essential, immediate safety and logistical information for handling tungstic acid, offering procedural, step-by-step guidance to foster a culture of safety and build trust in laboratory practices.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following equipment is recommended.[1]
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be necessary for operations with a higher risk of splashing.
-
Skin Protection: Appropriate protective gloves and clothing should be worn to prevent skin exposure.[1] Inspect gloves prior to use and use a proper glove removal technique to avoid skin contact with the product.[2] For general handling, lightweight rubber gloves are suggested.[3] In addition to gloves, a lab coat or overalls and boots should be worn.[4]
-
Respiratory Protection: In situations where dust formation is likely or if exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1] For nuisance levels of dust, type N95 (US) or type P1 (EN 143) dust masks are an option.[2] A self-contained breathing apparatus (SCBA) should be used to avoid inhalation of the product in case of a fire.[4]
Engineering Controls and Work Practices
Proper laboratory setup and practices are essential for minimizing exposure to this compound.
-
Ventilation: Use in a well-ventilated area.[3] Process enclosures, local exhaust ventilation, or other engineering controls should be utilized to control airborne levels of dust.[1]
-
Hygiene Practices: Wash hands thoroughly after handling.[1][5] Do not eat, drink, or smoke in areas where this compound is handled.[3][5] Contaminated clothing should be removed and washed before reuse.[1]
Quantitative Exposure Limits
The following table summarizes the occupational exposure limits for tungsten and its soluble compounds, under which this compound is listed. Adherence to these limits is critical for worker safety.
| Organization | Exposure Limit Type | Value | Notes |
| ACGIH | TWA | 5 mg/m³ | Listed under Tungsten[1] |
| STEL | 10 mg/m³ | Listed under Tungsten[1] | |
| NIOSH | TWA | 5 mg/m³ | Listed under Tungsten[1] |
| TWA | 3 mg/m³ | As W, listed under Tungsten, soluble compounds[1] | |
| OSHA | Final PELs | none listed | For this compound specifically[1] |
TWA: Time-Weighted Average STEL: Short-Term Exposure Limit PELs: Permissible Exposure Limits
Procedural Guidance: Handling, Storage, and Disposal
Handling:
-
Ensure all necessary PPE is worn correctly.
-
Avoid contact with eyes, skin, and clothing.[1]
-
Minimize dust generation.[3]
-
Keep the container tightly closed when not in use.[1]
Storage:
-
Keep containers securely sealed in their original containers.[3]
-
Store away from incompatible materials such as strong oxidants.[3][6]
-
Protect containers from physical damage and check regularly for leaks.[3]
Disposal:
-
Dispose of waste and contaminated materials in a suitable, closed, and labeled container.[1][3]
-
Consult with state and local waste management authorities for proper disposal procedures.[3]
-
Do not allow the substance to enter drains, sewers, or water courses.[3]
Emergency Procedures: Spills and Exposure
In Case of a Spill:
-
Evacuate the area and move upwind if necessary.[3]
-
Alert the appropriate emergency personnel.[3]
-
Wear the appropriate PPE, including a dust respirator, before attempting to clean up.[3]
-
Clean up spills immediately.[1]
-
Use dry clean-up procedures; avoid generating dust.[3]
-
Sweep or shovel the material into a suitable container for disposal.[1][3]
-
Ventilate the area after the spill has been cleaned up.[1]
First Aid for Exposure:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][5]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Wash the affected area with soap and water.[5][6] Get medical aid if irritation develops or persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention.[3]
-
Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[1] Do not induce vomiting. Seek immediate medical attention.[4]
Experimental Workflow: this compound Spill Response
The following diagram outlines the step-by-step procedure for safely managing a this compound spill in a laboratory setting.
Caption: Workflow for this compound Spill Response
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. n.b5z.net [n.b5z.net]
- 3. sdfine.com [sdfine.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. This compound Hazard and Protection - Introduction,Property,Production,Photo,Video,Price,Market - Chinatungsten Online [tungstic-acid.com]
- 6. tungstic-acid.com [tungstic-acid.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
